Technical Documentation Center

tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate
  • CAS: 1239319-91-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate

CAS Number: 1239319-91-5 This technical guide provides a comprehensive overview of tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate, a key building block in modern medicinal chemistry. Intended for researchers, s...

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1239319-91-5

This technical guide provides a comprehensive overview of tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, and applications, with a focus on its role in creating structurally complex and three-dimensional molecules.

Introduction: The Significance of a Spirocyclic Scaffold

tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate is a heterocyclic compound featuring a spirocyclic core, where a cyclopentane and a pyrrolidine ring are joined by a single carbon atom.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances its utility in multi-step organic syntheses by allowing for controlled deprotection and subsequent functionalization.[2]

The rigid, three-dimensional structure of the azaspiro[3.4]octane scaffold is of particular interest in drug discovery.[3] It serves as a non-planar bioisostere for more common flat aromatic rings, enabling the exploration of new chemical space and potentially improving pharmacological properties such as potency, selectivity, and metabolic stability. This unique topology allows for precise spatial orientation of substituents, which can lead to enhanced binding interactions with biological targets.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate are summarized below.

PropertyValueSource
CAS Number 1239319-91-5[4]
Molecular Formula C₁₂H₂₁NO₃[5]
Molecular Weight 227.30 g/mol [5]
Appearance Pale yellow to yellow to brown liquid or solid[6]
Purity ≥97% (mixture of isomers)[7]
Storage 2-8°C, under inert atmosphere, protected from light[6]
Spectroscopic Data

While detailed spectra are often proprietary to manufacturers, typical analytical data confirms the structure of the compound. A certificate of analysis for a commercially available sample indicates that the ¹H NMR spectrum conforms to the expected structure.[7] For related azaspiro[3.4]octane derivatives, comprehensive NMR and mass spectrometry data are available and serve as a reference for structural confirmation.

Synthesis and Purification: A Strategic Approach

A robust and scalable synthesis is crucial for the widespread use of any chemical building block. While a specific, publicly available, step-by-step protocol for tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate is not extensively documented in peer-reviewed literature, a plausible synthetic strategy can be inferred from related preparations, such as that of tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-formic acid ester.[3]

A likely synthetic pathway would involve the construction of the spirocyclic core through a key cyclization step. The general logic for the synthesis of such spirocycles often involves the preparation of a suitably functionalized precursor that can undergo intramolecular cyclization.

Below is a representative, conceptual workflow for the synthesis of the target compound.

Synthesis_Workflow A Starting Materials (e.g., Boc-protected amino acid derivative) B Intermediate Formation (Multi-step synthesis to build a linear precursor with functionalities for cyclization) A->B Reagents & Conditions C Key Cyclization Step (Formation of the spirocyclic core) B->C Cyclization Conditions D Functional Group Manipulation (Introduction or modification of the hydroxyl group) C->D Hydroxylation Reagent E Purification (e.g., Column Chromatography) D->E Eluent System F Final Product (tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate) E->F

Figure 1. Conceptual workflow for the synthesis of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate.

Experimental Protocol (Hypothetical)

The following is a hypothetical, multi-step protocol based on established organic chemistry principles for the synthesis of similar spirocyclic systems.

  • Precursor Synthesis: A suitable starting material, such as a protected amino acid with a pendant chain capable of forming the cyclopentyl ring, would be elaborated over several steps to install the necessary functional groups for cyclization.

  • Intramolecular Cyclization: The linear precursor would then be subjected to conditions that promote intramolecular ring closure to form the spiro[3.4]octane skeleton. This could involve reactions such as an intramolecular Heck reaction, a ring-closing metathesis, or an aldol condensation followed by subsequent transformations.

  • Hydroxyl Group Introduction: The hydroxyl group at the 2-position could be introduced either during the cyclization process or in a subsequent step via oxidation of a C-H bond or reduction of a corresponding ketone.

  • Purification: The crude product would be purified using standard techniques such as column chromatography on silica gel to yield the final, pure compound.

Applications in Drug Discovery and Development

The utility of tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate lies in its versatility as a building block for more complex molecules with potential therapeutic applications.

Role as a PROTAC Linker

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutics that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins. PROTACs consist of two ligands connected by a linker: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. The spirocyclic scaffold of the title compound is well-suited for use in the linker region of PROTACs, providing a rigid and defined three-dimensional structure that can optimize the spatial orientation of the two ligands for efficient protein degradation.[8]

A Scaffold for Novel Therapeutics

The incorporation of the azaspiro[3.4]octane moiety into drug candidates can lead to improved pharmacological profiles. The three-dimensional nature of this scaffold can enhance binding affinity and selectivity for the target protein by presenting functional groups in a more pre-organized and favorable conformation compared to more flexible or planar structures. Furthermore, the introduction of spirocyclic structures has been shown to improve physicochemical properties such as solubility and metabolic stability, which are critical for the development of orally bioavailable drugs.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For related compounds, such as the 2-amino derivative, hazard statements indicate that it may cause skin and eye irritation, as well as respiratory irritation.[6][9]

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C, under an inert atmosphere and protected from light to ensure its stability.[6]

Conclusion

tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate is a valuable and versatile building block for the synthesis of novel, three-dimensional molecules with potential applications in drug discovery. Its rigid spirocyclic core offers a unique structural motif for the design of new therapeutics, including PROTACs, with potentially improved pharmacological and physicochemical properties. As the demand for more complex and effective drug candidates continues to grow, the importance of such innovative chemical scaffolds in medicinal chemistry is poised to increase.

References

Sources

Foundational

Synthesis of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate: A Technical Guide

Introduction: The Significance of Azaspiro[3.4]octanes in Modern Drug Discovery Spirocyclic scaffolds, characterized by their unique three-dimensional architecture, have become increasingly important in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Azaspiro[3.4]octanes in Modern Drug Discovery

Spirocyclic scaffolds, characterized by their unique three-dimensional architecture, have become increasingly important in medicinal chemistry.[1] The incorporation of a spiro center imparts conformational rigidity and novelty to molecular structures, often leading to improved physicochemical properties and enhanced biological activity.[1] Among these, azaspiro[3.4]octane derivatives are of particular interest due to their prevalence in a wide range of biologically active compounds. These structures serve as versatile building blocks in the design of novel therapeutics, offering a distinct advantage in navigating and occupying previously unexplored chemical space.[2][3] This guide provides an in-depth technical overview of a key synthetic route to a valuable intermediate, tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate.

The target molecule, tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate, is a functionalized azaspirocycle that can be utilized as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively degrade target proteins.[4][5] The presence of the hydroxyl group provides a convenient handle for further chemical modification, while the Boc-protected amine allows for controlled, stepwise synthetic strategies.

This document will detail a robust and well-documented two-step synthesis commencing from the corresponding ketone precursor, tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate. The core of this synthesis lies in the stereoselective reduction of the ketone, a critical transformation that dictates the final stereochemistry of the alcohol.

Synthetic Strategy: From Ketone to Alcohol

The synthesis of tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate is efficiently achieved through the reduction of its ketone precursor, tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate. This transformation is a cornerstone of organic synthesis, and numerous reagents can be employed to effect this change. The choice of reducing agent is paramount as it influences the stereochemical outcome of the reaction, a crucial consideration in the synthesis of chiral molecules for pharmaceutical applications.

Overall Synthetic Workflow

The synthetic approach can be visualized as a two-stage process: the preparation of the spirocyclic ketone followed by its reduction to the target alcohol.

G cluster_0 Synthesis of Ketone Precursor cluster_1 Reduction to Target Alcohol Starting Materials Starting Materials tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate Starting Materials->tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate Multi-step Synthesis tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate->tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate Reduction

Caption: Synthetic workflow for tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate.

Step 1: Synthesis of tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate

The synthesis of the ketone precursor, while not the primary focus of this guide, is a critical first step. Several routes to construct the 6-azaspiro[3.4]octane core have been reported in the literature, often involving multi-step sequences starting from commercially available materials.[6][7] These methods typically employ strategies such as intramolecular cyclizations or ring-closing metathesis to forge the spirocyclic framework. For the purpose of this guide, we will assume the availability of tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate as the starting material for the final reduction step.

Step 2: Stereoselective Reduction of the Ketone

The conversion of the spirocyclic ketone to the corresponding alcohol is the key transformation in this synthesis. The choice of reducing agent will determine the stereoselectivity of the reaction, yielding either the cis or trans diastereomer of the product.

Causality Behind Experimental Choices:

The stereochemical outcome of ketone reduction is governed by the facial selectivity of hydride attack on the carbonyl group. Steric hindrance plays a significant role in directing the incoming hydride to the less hindered face of the ketone.

  • Bulky Reducing Agents: Reagents such as Lithium tri-sec-butylborohydride (L-Selectride®) are sterically demanding and will preferentially attack from the less hindered face, often leading to the thermodynamically less stable alcohol as the major product.

  • Less Hindered Reducing Agents: Reagents like sodium borohydride (NaBH₄) are less sterically demanding and can attack from either face, often resulting in a mixture of diastereomers, with the thermodynamically more stable alcohol typically predominating.

For the synthesis of a specific diastereomer, careful selection of the reducing agent and reaction conditions is crucial. Enantioselective reductions can also be achieved using chiral catalysts, such as those derived from oxazaborolidines (CBS catalysts), in conjunction with a stoichiometric reducing agent like borane.[8][9]

Experimental Protocol

The following protocol details a general procedure for the reduction of tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate to tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate. Researchers should adapt and optimize this protocol based on the desired stereochemical outcome and available resources.

Materials and Reagents
ReagentCAS NumberSupplier Recommendation
tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate1363382-39-1Commercially Available
Sodium borohydride (NaBH₄)16940-66-2Sigma-Aldrich, Acros
Methanol (MeOH)67-56-1Fisher Scientific
Dichloromethane (DCM)75-09-2Fisher Scientific
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-9VWR Chemicals
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6Sigma-Aldrich
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v) at a concentration of approximately 0.1 M.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this addition. Ensure proper ventilation.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the molecule.

  • ¹³C NMR: To confirm the carbon framework.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl and carbamate functional groups.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylateC₁₂H₁₉NO₃225.281363382-39-1
tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylateC₁₂H₂₁NO₃227.301239319-91-5

Conclusion

The synthesis of tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate via the reduction of its ketone precursor is a straightforward and efficient method for accessing this valuable building block. The choice of reducing agent is critical for controlling the stereochemical outcome of the reaction, a key consideration for its application in the development of chiral drug candidates. This guide provides a foundational protocol that can be adapted and optimized by researchers in the field of drug discovery and development. The versatility of the azaspiro[3.4]octane scaffold ensures its continued importance in the design of novel and effective therapeutics.

References

  • Vertex AI Search. (n.d.). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery.
  • ACS Figshare. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - Organic Letters.
  • ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF.
  • MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.
  • Organic Chemistry Portal. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals.
  • ResearchGate. (n.d.). Enantioselective Reduction of Prochiral Ketones Using Spiroborate Esters as Catalysts.
  • ResearchGate. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane | Request PDF.
  • Wikipedia. (n.d.). Enantioselective reduction of ketones.
  • MedChemExpress. (n.d.). tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate.
  • PubMed. (2015). Stereoselective reduction of aromatic ketones by a new ketoreductase from Pichia glucozyma.
  • Guidechem. (n.d.). CAS 1239319-91-5 | N-BOC-6-azaspiro[3.4]octan-2-ol supply.
  • Benchchem. (n.d.). 6-Oxaspiro[3.4]octan-2-one: A Technical Guide for Researchers.
  • CHIRALEN. (n.d.). tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate.
  • ChemBK. (n.d.). tert-butyl cis-2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate.
  • Журнал органічної та фармацевтичної хімії. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
  • Benchchem. (n.d.). An In-depth Technical Guide to 6-Oxaspiro[3.4]octan-2-one: Synthesis, Properties, and Therapeutic Potential.
  • RSC Publishing. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry.
  • Google Patents. (n.d.). CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
  • Benchchem. (n.d.). Application Notes and Protocols for the Scale-up Synthesis of "6-Oxaspiro[3.4]octan-2-one" Derivatives.
  • ChemRxiv. (n.d.). Constructing All-Carbon Quaternary Centers from Ketones via Titanacyclobutanes: Rapid Access to Azaspiro[3.n]alkanes.
  • RSC Publishing. (n.d.). Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis - Chemical Communications.
  • ChemRxiv. (n.d.). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes.
  • ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes.
  • PubChem. (n.d.). tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate.
  • PubChem. (n.d.). Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate.
  • AMERICAN ELEMENTS. (n.d.). 2lambda6-thia-6-azaspiro[3.4]octane-2,2-dione hydrochloride.
  • MedchemExpress.com. (n.d.). tert-Butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate.
  • MedchemExpress.com. (n.d.). tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate.

Sources

Exploratory

An In-depth Technical Guide on the Role of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate in Targeted Protein Degradation

This guide provides a comprehensive technical overview of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate, not as a standalone therapeutic agent, but as a sophisticated chemical scaffold that plays a pivotal rol...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate, not as a standalone therapeutic agent, but as a sophisticated chemical scaffold that plays a pivotal role in the mechanism of action of Proteolysis Targeting Chimeras (PROTACs). For researchers, scientists, and drug development professionals, understanding the nuanced function of such building blocks is paramount to advancing the field of targeted protein degradation.

Introduction: A Paradigm Shift in Therapeutics

The landscape of drug discovery is undergoing a significant transformation, moving beyond traditional occupancy-driven inhibition towards an event-driven mechanism of action. At the forefront of this revolution are PROTACs, heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins.[1][2][3] Unlike inhibitors that require high and sustained concentrations to block a protein's function, PROTACs act catalytically, enabling potent and durable target suppression at substoichiometric doses.[1]

A PROTAC molecule consists of three distinct components: a "warhead" that binds to the target protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][4] The synergy of these components facilitates the formation of a crucial ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination and subsequent degradation of the POI by the 26S proteasome.[1][4]

This guide will delve into the critical, yet often underappreciated, role of the linker, with a specific focus on the unique advantages conferred by the tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate scaffold.

The Linker: More Than Just a Spacer

The linker is a critical determinant of a PROTAC's biological activity, influencing everything from ternary complex formation to pharmacokinetic properties.[2][3] Its length, flexibility, and chemical composition dictate the relative orientation and proximity of the POI and E3 ligase within the ternary complex.[1] An optimal linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and the efficiency of degradation.[1] Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in reduced efficacy.[1]

Linker design has evolved from simple, flexible alkyl and polyethylene glycol (PEG) chains to more sophisticated, rigid structures.[2] While flexible linkers are synthetically accessible, they can incur an entropic penalty upon binding and may lead to poor physicochemical properties.[1] Rigid linkers, on the other hand, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic cost of binding and improving selectivity.[1][5]

The tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate Scaffold: A Rigid and Three-Dimensional Advantage

The tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate moiety represents a class of rigid, spirocyclic linkers that offer distinct advantages in PROTAC design.

Chemical Structure:

PROTAC_Mechanism cluster_ternary Ternary Complex Formation PROTAC PROTAC (Spirocyclic Linker) POI_PROTAC POI-PROTAC PROTAC->POI_PROTAC Binds PROTAC_E3 PROTAC-E3 PROTAC->PROTAC_E3 Binds POI Protein of Interest (POI) Proteasome 26S Proteasome POI->Proteasome Recognition POI->POI_PROTAC Ternary POI-PROTAC-E3 POI->Ternary E3 E3 Ligase E3->PROTAC_E3 E3->Ternary Ub Ubiquitin Ub->Ternary Proteasome->PROTAC Release & Recycle Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation POI_PROTAC->Ternary PROTAC_E3->Ternary Ternary->POI Poly-Ub POI Ternary->E3 Ubiquitination

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

  • Binary Complex Formation: The PROTAC, featuring the spirocyclic linker, first binds to either the POI or the E3 ubiquitin ligase, forming a binary complex.

  • Ternary Complex Formation: The binary complex then recruits the other protein partner, leading to the formation of the critical POI-PROTAC-E3 ligase ternary complex. The rigid nature of the spirocyclic linker helps to optimally position the two proteins for the subsequent step. [4][6]3. Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI.

  • Recognition and Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides.

  • Recycling: The PROTAC molecule is released and can participate in further rounds of degradation, highlighting its catalytic nature. [1]

Experimental Protocols for Evaluation

A rigorous evaluation of a PROTAC's efficacy is essential. The following experimental workflow outlines the key steps to characterize a PROTAC containing the tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate linker.

Experimental_Workflow Start Synthesize PROTAC with Spirocyclic Linker Biophysical Biophysical Assays (Ternary Complex Formation) Start->Biophysical Biochemical Biochemical Assays (In Vitro Degradation) Biophysical->Biochemical Confirm Ternary Complex Cellular Cell-Based Assays (Cellular Degradation & Potency) Biochemical->Cellular Confirm In Vitro Degradation Downstream Downstream Functional Assays Cellular->Downstream Confirm Cellular Potency End Lead Optimization Downstream->End Validate Phenotypic Effect

Caption: Experimental workflow for evaluating a novel PROTAC.

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

Objective: To quantify the binding affinities of the PROTAC to its target and E3 ligase, and to measure the cooperativity of ternary complex formation.

Methodology:

  • Immobilize the biotinylated target protein (POI) onto a streptavidin-coated SPR sensor chip.

  • Inject a series of concentrations of the E3 ligase over the surface in the presence and absence of a fixed concentration of the PROTAC.

  • Monitor the change in response units (RU) to determine the binding kinetics and affinity.

  • Calculate the cooperativity factor (alpha), where α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.

In Vitro Degradation Assay (Western Blot)

Objective: To confirm that the PROTAC can induce the degradation of the POI in a cell-free system.

Methodology:

  • Prepare a cell lysate containing the POI, E3 ligase, ubiquitin, E1 and E2 enzymes, and an ATP regeneration system.

  • Add varying concentrations of the PROTAC to the lysate.

  • Incubate the reactions at 37°C for a defined period (e.g., 1-4 hours).

  • Stop the reaction and separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane and probe with a primary antibody specific for the POI.

  • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands. A decrease in band intensity indicates degradation.

Cellular Degradation Potency (DC50 and Dmax Determination)

Objective: To measure the potency and maximal level of PROTAC-induced degradation in a cellular context.

Methodology:

  • Plate cells that endogenously express the POI in a multi-well format.

  • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours).

  • Lyse the cells and quantify the remaining POI levels using a suitable method such as Western Blot, In-Cell Western, or targeted mass spectrometry.

  • Normalize the POI levels to a loading control (e.g., GAPDH) and vehicle-treated cells.

  • Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (the maximal degradation observed).

Data Presentation: The Impact of Linker Rigidity

The choice of linker can significantly impact the degradation efficiency of a PROTAC. The following table presents a hypothetical comparison of key parameters for PROTACs with different linker types, illustrating the potential advantages of a rigid, spirocyclic linker.

ParameterPROTAC A (Flexible PEG Linker)PROTAC B (Rigid Spirocyclic Linker)Rationale for Difference
Ternary Complex Cooperativity (α) 1.515The pre-organized conformation of the rigid linker can lead to more favorable protein-protein interactions and higher positive cooperativity.
Cellular Degradation Potency (DC50) 50 nM5 nMHigher cooperativity and more stable ternary complex formation can translate to increased degradation potency.
Maximal Degradation (Dmax) 85%95%A more stable ternary complex can lead to more efficient and complete degradation of the target protein.
Cell Permeability (Papp) LowModerateThe three-dimensional nature of the spirocyclic linker can improve physicochemical properties, potentially enhancing cell permeability.

Conclusion

tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate is not a drug in itself, but a highly valuable building block for the construction of advanced PROTACs. Its rigid and three-dimensional spirocyclic structure offers significant advantages over traditional flexible linkers by pre-organizing the PROTAC molecule into a bioactive conformation. This can lead to the formation of more stable and productive ternary complexes, resulting in enhanced degradation potency, selectivity, and improved drug-like properties. As the field of targeted protein degradation continues to evolve, the rational design of linkers using sophisticated scaffolds like this will be instrumental in developing the next generation of highly effective and safe therapeutics.

References

  • ACS Publications. (2024, July 29). Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. ACS Medicinal Chemistry Letters. [Link]

  • NIH National Library of Medicine. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • NIH National Library of Medicine. (n.d.). Characteristic roadmap of linker governs the rational design of PROTACs. [Link]

Sources

Foundational

Discovery and synthesis of novel azaspiro[3.4]octane derivatives

An In-depth Technical Guide: Discovery and Synthesis of Novel Azaspiro[3.4]octane Derivatives Introduction: Embracing Three-Dimensionality in Drug Design The relentless pursuit of novel chemical entities with superior ef...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Discovery and Synthesis of Novel Azaspiro[3.4]octane Derivatives

Introduction: Embracing Three-Dimensionality in Drug Design

The relentless pursuit of novel chemical entities with superior efficacy and safety profiles has led medicinal chemists to explore beyond the confines of traditional, planar aromatic scaffolds. In this context, the azaspiro[3.4]octane core has garnered significant attention as a privileged structure.[1] This saturated heterocyclic system, featuring a nitrogen atom within a spirocyclic framework composed of fused cyclobutane and cyclopentane rings, offers a rigid and three-dimensional architecture. Shifting from planar structures to sp3-rich scaffolds like azaspiro[3.4]octane often correlates with improved physicochemical properties and pharmacokinetic profiles, including enhanced solubility and metabolic stability.[2][3]

This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the strategic advantages, synthetic methodologies, structure-activity relationships, and therapeutic applications of this promising class of compounds.

The Strategic Advantage of the Azaspiro[3.4]octane Core

The incorporation of a spirocyclic junction introduces conformational rigidity, which can lock the conformation of a molecule and optimize the orientation of binding elements in a controlled manner.[2] This leads to several key advantages in drug design:

  • Enhanced Three-Dimensionality (3D): The defined sp³-rich geometry allows for precise vectorization of substituents into space, enabling more specific and high-affinity interactions with biological targets. This provides an opportunity for medicinal chemists to "escape from flatland" and explore novel chemical space.[4]

  • Improved Physicochemical Properties: Azaspirocycles often exhibit higher aqueous solubility, higher basicity, and decreased lipophilicity compared to their non-spirocyclic or aromatic counterparts.[2] This can lead to more favorable Administration, Distribution, Metabolism, and Excretion (ADME) profiles.

  • Novelty and Intellectual Property: As an emerging scaffold, the azaspiro[3.4]octane core provides access to novel chemical matter, offering significant opportunities for securing new intellectual property.[5] The development of efficient synthetic routes is making these building blocks increasingly accessible for discovery programs.[4][6][7]

Core Synthetic Strategies and Methodologies

The construction of the quaternary spirocyclic carbon center is a significant synthetic challenge.[8] However, robust and scalable routes have been developed, enabling the synthesis of diverse azaspiro[3.4]octane derivatives.

Featured Synthesis: Multi-Step Annulation Approach

One of the most versatile methods involves a multi-step sequence starting from readily available materials. The following protocol outlines a representative synthesis of a key intermediate, N-Boc-2-azaspiro[3.4]octane, which can be further elaborated.

Experimental Protocol: Synthesis of N-Boc-2-azaspiro[3.4]octane

Step 1: Methylene Cyclobutane to Spiro-Oxetane

  • Objective: To create the initial spirocyclic framework via a [2+2] cycloaddition.

  • Reagents & Conditions: Methylene cyclobutane, p-toluenesulfonyl cyanide, dichloromethane (DCM), reflux.

  • Procedure: A solution of methylene cyclobutane and p-toluenesulfonyl cyanide in DCM is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the corresponding spiro-oxetane intermediate.

Step 2: Reductive Ring Opening to Azetidine

  • Objective: To open the oxetane ring and form the core azetidine structure of the final product.

  • Reagents & Conditions: Spiro-oxetane intermediate, Lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), 0°C to room temperature.

  • Procedure: The spiro-oxetane is dissolved in anhydrous THF and cooled in an ice bath. LiAlH₄ is added portion-wise, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is carefully quenched with water and 15% NaOH solution. The resulting solids are filtered off, and the filtrate is concentrated to give the crude 2-azaspiro[3.4]octane.

Step 3: Boc-Protection of the Secondary Amine

  • Objective: To protect the nitrogen atom, facilitating further functionalization and improving handling.

  • Reagents & Conditions: Crude 2-azaspiro[3.4]octane, Di-tert-butyl dicarbonate (Boc₂O), triethylamine (TEA), DCM, room temperature.

  • Procedure: The crude amine is dissolved in DCM, and TEA is added, followed by the dropwise addition of a solution of Boc₂O in DCM. The mixture is stirred at room temperature for several hours. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product, N-Boc-2-azaspiro[3.4]octane, is purified by flash chromatography.

Visual Workflow: Azaspiro[3.4]octane Synthesis

G A Methylene Cyclobutane B Spiro-Oxetane Intermediate A->B [2+2] Cycloaddition C 2-Azaspiro[3.4]octane B->C Reductive Ring Opening D N-Boc-2-azaspiro[3.4]octane C->D Boc Protection

Caption: Key stages in a multi-step synthesis of a protected azaspiro[3.4]octane.

Other notable synthetic approaches include intramolecular C-H amination strategies and various cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides.[9][10]

Structure-Activity Relationship (SAR) and Analogue Design

Systematic modification of the azaspiro[3.4]octane core is crucial for optimizing biological activity and ADME properties. The rigid framework allows for predictable SAR exploration.

Modification Site Potential Impact on Properties Rationale for Exploration
N-Substitution Modulates target affinity, selectivity, basicity (pKa), and cell permeability.Introduce diverse functional groups (e.g., aryl, alkyl, acyl) to probe interactions with the target protein and tune physicochemical properties.
Cyclopentane Ring Can influence lipophilicity and provide vectors for interaction with hydrophobic pockets.Substitution with small alkyl or polar groups can fine-tune potency and metabolic stability.
Cyclobutane Ring Offers less common substitution patterns; can impact overall molecular shape and rigidity.Explore functionalization to achieve unique binding modes or block potential sites of metabolism.

Applications in Drug Discovery: A Case Study

The versatility of the azaspiro[3.4]octane scaffold is evident in its application across various therapeutic areas, including oncology, infectious diseases, and neurology.[1][5]

Case Study: Potent Antitubercular Agents

Recent research has identified 2,6-diazaspiro[3.4]octane derivatives as a promising class of antitubercular agents.[1] In one study, a library of compounds was synthesized by decorating the spirocyclic core with various periphery groups, including a 5-nitrofuryl moiety known for its antimycobacterial activity. This work led to the identification of a lead compound with a minimal inhibitory concentration (MIC) of 0.016 μg/mL against Mycobacterium tuberculosis. The spirocyclic core was crucial for positioning the pharmacophoric elements correctly and achieving high potency.[1]

Visualizing the Drug Discovery Logic

G A 2,6-Diazaspiro[3.4]octane Core Scaffold B Diversity-Oriented Synthesis A->B Starting Point C Compound Library B->C Generates D Antitubercular Screening C->D Evaluated in E Potent Lead Compound (MIC = 0.016 µg/mL) D->E Identifies

Caption: Logic flow from a core scaffold to a potent lead compound in drug discovery.

Conclusion and Future Outlook

Azaspiro[3.4]octane derivatives represent a valuable and increasingly accessible class of compounds for modern drug discovery. Their inherent three-dimensionality, coupled with their ability to improve physicochemical properties, makes them an attractive alternative to traditional flat scaffolds. As synthetic methodologies become more efficient and our understanding of their conformational behavior deepens, we can anticipate the continued emergence of azaspiro[3.4]octane-containing candidates in clinical development. Future efforts will likely focus on enantioselective syntheses to control stereochemistry and further exploration of this scaffold in fragment-based drug design and DNA-encoded libraries to unlock its full potential against a wider range of biological targets.

References

  • Facile synthesis of 2-azaspiro[3.4]octane.Organic & Biomolecular Chemistry.
  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery.Organic Letters.
  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition | Request PDF.ResearchGate.
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - Organic Letters - ACS Figshare.Figshare.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle.ResearchGate.
  • One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones.Journal of the American Chemical Society.
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery | Request PDF.ResearchGate.
  • Facile synthesis of 2-azaspiro[3.4]octane | Request PDF.ResearchGate.
  • One-pot three-component synthesis of azaspirononatriene derivatives.Nature.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?Taylor & Francis Online.
  • One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones.PubMed.
  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead.MDPI.
  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination.ACS Medicinal Chemistry Letters.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery.ResearchGate.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle.ResearchGate.
  • Aza‐spirocyclic motifs in drugs and recent works in the synthesis of...ResearchGate.
  • 2-Azaspiro(3.4)octane.PubChem.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.European Journal of Medicinal Chemistry.
  • 2-AZASPIRO[7][9]OCTANE DERIVATIVES AS M4 AGONISTS. Google Patents. Available at:

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Spirocyclic Linkers in PROTACs

Foreword: Beyond the Spacer Paradigm For years, the linker in Proteolysis Targeting Chimeras (PROTACs) was viewed as a passive spacer, a simple tether connecting the two critical functional heads: the warhead for the Pro...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Spacer Paradigm

For years, the linker in Proteolysis Targeting Chimeras (PROTACs) was viewed as a passive spacer, a simple tether connecting the two critical functional heads: the warhead for the Protein of Interest (POI) and the E3 ligase binder. This perspective has undergone a radical transformation. It is now unequivocally clear that the linker is a central determinant of a PROTAC's success, profoundly influencing everything from cellular permeability and solubility to the stability and geometry of the crucial ternary complex.[1][2][3]

Traditional flexible linkers, predominantly based on alkyl or polyethylene glycol (PEG) chains, offered synthetic accessibility but often led to molecules with poor physicochemical properties and high conformational entropy.[1][3] This entropic cost could hinder the formation of a productive ternary complex, and the inherent hydrophobicity of long alkyl chains frequently resulted in poor solubility.[2][4]

This guide delves into a sophisticated solution to these challenges: the incorporation of spirocyclic motifs into PROTAC linkers. These structures, characterized by two rings sharing a single carbon atom, introduce a unique degree of three-dimensional rigidity. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of how the distinct physicochemical properties of spirocyclic linkers can be harnessed to design next-generation protein degraders with superior drug-like characteristics and efficacy.

The Spirocyclic Advantage: Conformational Restraint and 3D Geometry

The defining feature of a spirocyclic linker is its rigid, three-dimensional geometry.[1] Unlike flexible chains that can adopt countless conformations in solution, a spirocycle locks the linker's backbone, drastically reducing rotational freedom. This has two profound consequences for PROTAC design.

Pre-organization and Reduced Entropic Penalty

The formation of the POI-PROTAC-E3 ligase ternary complex is the pivotal event in protein degradation. A flexible linker must shed significant conformational entropy to adopt the specific geometry required to bridge the two proteins effectively. This represents a thermodynamic penalty that can weaken the stability of the final complex.

Spirocyclic linkers mitigate this penalty by "pre-organizing" the PROTAC into a more limited set of conformations, some of which are bioactive and favorable for ternary complex formation.[1] By constraining the linker, the molecule is already closer to the required shape, lowering the entropic barrier to binding and potentially leading to more stable and longer-lived ternary complexes.[2]

G a Multiple High-Energy Conformations b Bioactive Conformation a->b Costly transition c High Entropic Cost (ΔS << 0) b->c f Low Entropic Cost (ΔS < 0) d Limited Low-Energy Conformations e Pre-organized Bioactive Conformation d->e Favorable transition e->f

Caption: Entropic advantage of rigid spirocyclic linkers over flexible linkers.

Escaping Flatland: Improving Physicochemical Properties

Many PROTAC development efforts have incorporated flat, aromatic rings as rigid linkers. While providing rigidity, these moieties increase the planarity and often the lipophilicity of the molecule, which can be detrimental to solubility. Spirocycles offer rigidity with a distinct exit from "flatland." Their inherent three-dimensionality disrupts planarity, which can reduce the risk of hydrophobic collapse and aggregation often seen with overly lipophilic molecules.[4][5] This 3D structure is key to modulating the core physicochemical properties of the PROTAC.

Core Physicochemical Properties and Their Modulation

The success of a PROTAC is critically dependent on its ability to cross the cell membrane and remain soluble in the aqueous environment of the cytosol. Spirocyclic linkers offer powerful tools to optimize these properties.

Solubility

PROTACs often fall into the "beyond Rule of Five" (bRo5) chemical space, characterized by high molecular weight and a tendency towards poor aqueous solubility.[6] Flexible alkyl linkers exacerbate this issue due to their hydrophobicity.[2] While PEG linkers improve hydrophilicity, they can introduce metabolic liabilities.[2]

Spirocyclic motifs, particularly those containing saturated nitrogen heterocycles like piperidine or piperazine (e.g., in 7-azaspiro[3.5]nonane or 3,9-diazaspiro[5.5]undecane), can significantly enhance aqueous solubility.[2][7] The incorporation of these polar, ionizable groups provides a direct strategy to improve this critical parameter. In one notable case, replacing a long aliphatic hydrocarbon linker with a spirocyclic pyridine was shown to conformationally restrain the linker while simultaneously improving solubility.[8]

Cell Permeability

Cell permeability is perhaps the greatest challenge in PROTAC design.[6][7] The high molecular weight and large number of hydrogen bond donors and acceptors often limit a PROTAC's ability to passively diffuse across the lipid bilayer. The conformational flexibility of a PROTAC plays a key role here. Flexible molecules can expose their polar functional groups to the solvent, increasing their effective polar surface area (PSA) and hindering membrane transit.

The rigidity of spirocyclic linkers can help by locking the PROTAC into a lower-energy conformation where polar groups are shielded through intramolecular hydrogen bonding. This "chameleonic" behavior, where the molecule presents a less polar face in a nonpolar environment (like the cell membrane), can improve passive permeability.[] However, it is crucial to note that the synthetic complexity of spirocyclic linkers can be a hurdle, and some studies have reported that PROTACs containing these motifs can be prone to failure during synthesis and screening campaigns.[10]

Linker ClassTypical Rotatable BondsclogP ContributionTPSA ImpactSolubilityPermeability Strategy
Alkyl Chains High (≥7)[11]High (Hydrophobic)[2]LowPoor[2]Prone to hydrophobic collapse.[4]
PEG Chains HighLow (Hydrophilic)HighGood[1]Often poor due to high TPSA.
Aromatic LowModerate to HighLowVariableRigidity can help, but planarity may not.
Spirocyclic LowTunableCan be maskedImproved with heterocycles.[7][8]Can improve via conformational locking.[]
Table 1: Comparative analysis of how different linker classes influence key physicochemical properties relevant to PROTAC design.

Experimental and Computational Workflows for Characterization

A robust combination of in silico modeling and experimental validation is essential for successfully designing and optimizing PROTACs with spirocyclic linkers.

Computational Modeling Workflow

Computational tools are invaluable for predicting the viability of a spirocyclic linker before committing to complex synthesis.[12] They allow for the exploration of conformational space and the prediction of ternary complex stability.

Caption: A streamlined computational workflow for the in silico evaluation of spirocyclic linkers.

This workflow, often employing tools like Rosetta, allows researchers to rationally design linkers that are sterically compatible and thermodynamically favored for forming a stable ternary complex, thereby increasing the probability of success.[13][14]

Key Experimental Protocols

Once promising candidates are synthesized, their physicochemical properties must be empirically measured.

Protocol 1: Kinetic Solubility Assessment (Nephelometry)

  • Objective: To determine the aqueous solubility of the PROTAC.

  • Principle: This assay measures the light scattering caused by insoluble particles as a compound precipitates out of a solution.

  • Methodology:

    • Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10 mM).

    • In a 96- or 384-well plate, perform a serial dilution of the stock solution into aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

    • Incubate the plate for a set period (e.g., 2 hours) at room temperature to allow for equilibration.

    • Measure the turbidity (light scattering) of each well using a nephelometer.

    • The solubility limit is defined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.

  • Causality: This protocol is critical because poor solubility can lead to erratic results in biological assays and is a major barrier to oral bioavailability.[7] It provides a direct measure of a key property that spirocyclic linkers are designed to improve.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.

  • Principle: PAMPA uses a 96-well plate system where a filter support is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to mimic a cell membrane, separating a donor well from an acceptor well.

  • Methodology:

    • Add the PROTAC solution to the donor wells of the PAMPA plate.

    • Fill the acceptor wells with buffer.

    • Assemble the plate "sandwich" and incubate for a defined period (e.g., 4-16 hours).

    • After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe).

  • Causality: This is a high-throughput, non-cell-based method to specifically evaluate passive diffusion, a property that the conformational rigidity of spirocyclic linkers is intended to enhance.[8] It helps decouple passive permeability from active transport or efflux phenomena.

Protocol 3: Caco-2 Cell Permeability Assay

  • Objective: To measure the permeability of a PROTAC across a monolayer of human intestinal cells, accounting for both passive diffusion and active transport.

  • Principle: Caco-2 cells, when grown on a semi-permeable filter support, differentiate into a monolayer that mimics the intestinal epithelium, expressing relevant transporters and efflux pumps.

  • Methodology:

    • Seed Caco-2 cells on transwell filter inserts and culture for ~21 days until a differentiated monolayer is formed.

    • Confirm monolayer integrity using TEER (Trans-Epithelial Electrical Resistance) measurement.

    • To measure apparent permeability (Papp), add the PROTAC to the apical (A) side and measure its appearance on the basolateral (B) side over time (A to B).

    • To measure efflux, add the PROTAC to the basolateral side and measure its appearance on the apical side (B to A).

    • Quantify concentrations using LC-MS/MS and calculate the efflux ratio (Papp B-A / Papp A-B).

  • Causality: This assay provides more biologically relevant data than PAMPA.[8][15] An efflux ratio significantly greater than 1 indicates the PROTAC is a substrate for efflux pumps (e.g., P-gp), a common liability that linker design aims to minimize.

Conclusion and Future Outlook

The era of treating the PROTAC linker as a mere string is over. The strategic incorporation of rigid, three-dimensional motifs like spirocycles represents a paradigm shift in rational degrader design. By reducing conformational entropy, enhancing solubility through polar heterocycles, and improving permeability via conformational locking, spirocyclic linkers provide a sophisticated toolkit to overcome the formidable physicochemical challenges inherent to PROTACs.

While their synthesis can be more demanding than that of traditional linear linkers, the potential payoff in improved drug-like properties and enhanced degradation efficacy is substantial. The continued exploration of novel spirocyclic scaffolds, guided by predictive computational modeling and validated by robust experimental assays, will be a critical driver in unlocking the full therapeutic potential of targeted protein degradation.

References

  • Precise PEG. (n.d.). Linkers in PROTACs.
  • Li, B., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy.
  • ResearchGate. (n.d.). Impact of Linker Composition on VHL PROTAC Cell Permeability.
  • Creative Biolabs. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency.
  • Semantic Scholar. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design.
  • ResearchGate. (n.d.). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation.
  • MDPI. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders.
  • National Institutes of Health. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development.
  • Nature Protocols. (2025). Branching beyond bifunctional linkers: synthesis of macrocyclic and trivalent PROTACs.
  • SpiroChem. (2022). Expertise of the month: PROTACS and Molecular Glues.
  • SpiroChem. (n.d.). Linker Design.
  • ACS Fall. (2025). Impact of different binding orientations of linker on PROTAC conformations: A computational comparative study of dBET6 and dBET23.
  • National Institutes of Health. (n.d.). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta.
  • Semantic Scholar. (2024). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders.
  • National Institutes of Health. (n.d.). Current strategies for the design of PROTAC linkers: a critical review.
  • bioRxiv. (n.d.). Computational modeling of PROTAC ternary complexes as ensembles using SILCS-xTAC.
  • ResearchGate. (2025). (PDF) Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design.
  • ResearchGate. (n.d.). Distributions of the physicochemical and drug-like properties of the linkers in PROTAC-DB.
  • ChemRxiv. (n.d.). Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search.
  • ResearchGate. (n.d.). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes | Request PDF.
  • MDPI. (2024). PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation.
  • Journal of the American Chemical Society. (2025). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes.
  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers.
  • ResearchGate. (n.d.). Computational Modeling of PROTAC Ternary Complexes and Linker Design | Request PDF.
  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service.
  • National Institutes of Health. (2025). Ternary Complex Modeling, Induced Fit Docking and Molecular Dynamics Simulations as a Successful Approach for the Design of VHL-Mediated PROTACs Targeting the Kinase FLT3.
  • ResearchGate. (n.d.). (PDF) E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points.

Sources

Foundational

Introduction to spirocyclic scaffolds in medicinal chemistry

An In-Depth Technical Guide to Spirocyclic Scaffolds in Medicinal Chemistry Authored by a Senior Application Scientist Abstract Spirocyclic scaffolds, characterized by two rings sharing a single atom, have transitioned f...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Spirocyclic Scaffolds in Medicinal Chemistry

Authored by a Senior Application Scientist

Abstract

Spirocyclic scaffolds, characterized by two rings sharing a single atom, have transitioned from a structural curiosity to a privileged motif in modern drug discovery.[1] Their inherent three-dimensionality offers a compelling solution to the "flatland" problem of traditional aromatic compounds, enabling medicinal chemists to design potent, selective, and patentable therapeutics with optimized pharmacokinetic profiles.[1][2] This guide provides a comprehensive exploration of the strategic advantages, key synthetic methodologies, and practical applications of spirocyclic scaffolds for researchers, scientists, and drug development professionals. We will delve into the causality behind their beneficial effects on physicochemical properties, illustrate their role in scaffold hopping and bioisosteric replacement, and present case studies of their successful incorporation into approved drugs.

The Spirocyclic Advantage: A Paradigm Shift in Molecular Architecture

The increasing interest in spirocyclic compounds stems from their ability to confer significant advantages over the flat, sp2-rich scaffolds that have historically dominated medicinal chemistry.[3][4] This shift towards more three-dimensional structures is a direct response to the need for molecules that can better interact with the complex, three-dimensional binding sites of biological targets.[5]

Enhanced Three-Dimensionality and "Escaping Flatland"

A key descriptor for molecular complexity and three-dimensionality is the fraction of sp3 hybridized carbons (Fsp3). A higher Fsp3 value correlates with an increased probability of success in clinical development, partly because it allows for substituents to be projected out-of-plane, enhancing receptor-ligand complementarity.[2][6] Spirocycles, with their central quaternary sp3 carbon, are an excellent strategy for increasing a molecule's Fsp3 count.[6] This rigid, non-planar architecture enables more precise and varied spatial exploration of a target's binding pocket compared to conformationally flexible or planar systems.[5]

G cluster_0 Planar Scaffold (e.g., Benzene) cluster_1 Spirocyclic Scaffold A Substituent B Planar Core A->B Limited Vectors (in-plane) C Substituent 1 D Spiro Core C->D Vector 1 E Substituent 2 E->D Vector 2 F Substituent 3 F->D Vector 3

Caption: Comparison of substituent vectors in planar vs. spirocyclic scaffolds.

Optimization of Physicochemical and ADME Properties

The introduction of a spirocyclic moiety can profoundly and predictably modulate a molecule's Administration, Distribution, Metabolism, and Excretion (ADME) profile. This is a critical aspect of the hit-to-lead and lead optimization phases of drug discovery.[7]

  • Solubility and Lipophilicity: Increasing the sp3 character of a molecule generally leads to higher aqueous solubility and can be used to decrease lipophilicity (LogP/LogD).[5][8] In one well-documented example, replacing a morpholine ring with various azaspirocycles led to lower LogD values, which is often desirable for reducing off-target effects and improving drug-like properties.[6]

  • Metabolic Stability: The quaternary spiro carbon and adjacent atoms are sterically hindered and lack abstractable hydrogens, making them resistant to metabolism by cytochrome P450 (CYP) enzymes.[7][8] This can increase the half-life of a drug and improve its overall pharmacokinetic profile.

  • Conformational Rigidity: Spirocycles reduce the number of rotatable bonds in a molecule, thereby decreasing the entropic penalty upon binding to a target.[7][9] This pre-organization of the ligand into a bioactive conformation can lead to a significant increase in binding affinity (potency) and selectivity.[6][10]

PropertyImpact of Spirocycle IntroductionRationale / Causality
Solubility Often IncreasedHigher Fsp3 character disrupts crystal packing and increases polarity.[5][6]
Lipophilicity (LogP/LogD) Generally DecreasedReplacement of lipophilic aromatic/aliphatic groups with more polar sp3-rich scaffolds.[7]
Metabolic Stability Often IncreasedSteric shielding and absence of metabolically labile protons at the spiro center.[8]
Binding Affinity (Potency) Often IncreasedConformational restriction reduces the entropic cost of binding.[6][9]
Selectivity Often IncreasedRigid structure allows for precise orientation of functional groups to fit the target, avoiding off-target interactions.[6][7]
Novelty (IP) HighProvides access to unique, patentable chemical space.[8][11]
Table 1: Impact of Spirocyclic Scaffolds on Key Drug-like Properties.

Strategic Applications in Rational Drug Design

Beyond general property modulation, spirocycles are powerful tools for specific, hypothesis-driven drug design strategies.

Bioisosteric Replacement and Scaffold Hopping

Bioisosteric replacement—the substitution of one chemical group with another that retains similar biological activity but has different physicochemical properties—is a cornerstone of medicinal chemistry.[12] Spirocycles have emerged as highly effective bioisosteres for common cyclic motifs and even acyclic fragments.[8]

A prominent example is the use of diazaspiro[3.3]heptane as a bioisostere for piperazine. In the optimization of the PARP inhibitor Olaparib, replacing the piperazine moiety with a diazaspiro[3.3]heptane resulted in a 2-fold reduction in potency but a significant increase in selectivity for PARP-1 over other family members, leading to reduced DNA damage and cytotoxicity.[6][7] This demonstrates a classic trade-off where a slight decrease in potency is accepted for a major improvement in the safety and selectivity profile.

G A Common Scaffold (e.g., Piperazine) B Spirocyclic Bioisostere (e.g., Diazaspiro[3.3]heptane) A->B Bioisosteric Replacement C Improved Properties: - Selectivity - Metabolic Stability - Novel IP - Solubility B->C Leads to

Caption: The logic of bioisosteric replacement using spirocycles.

This strategy is a form of "scaffold hopping," where the core structure of a molecule is replaced to discover new compounds with different scaffolds but similar activity, often with the goal of escaping existing patent space or overcoming ADME liabilities.[13]

Structure-Based Design for Enhanced Potency

The well-defined vectors for substituent placement on a spirocyclic core make them ideal for structure-based drug design (SBDD).[5] When the X-ray crystal structure of a ligand-target complex is available, spirocycles can be designed to position functional groups precisely into binding pockets to maximize favorable interactions.

During the optimization of SHP2 inhibitors, researchers used X-ray crystallography to guide the introduction of a spirocyclic scaffold.[6] The goal was to rigidly maintain the orientation of a primary amine group to preserve three critical hydrogen bond interactions with the protein. The resulting spirocyclic analogues exhibited comparable potency and improved cellular efficacy.[6]

Key Synthetic Strategies and Methodologies

The construction of the sterically demanding quaternary spiro-carbon was once a significant synthetic challenge.[5] However, modern synthetic organic chemistry has produced a diverse toolbox of reliable methods for accessing these valuable scaffolds.[3][4]

G Start Acyclic or Monocyclic Precursors S1 Intramolecular Alkylation/ Acylation Start->S1 S2 [M+N] Cycloaddition Start->S2 S3 Dearomatization Spirocyclization Start->S3 S4 Ketalization Start->S4 End Spirocyclic Scaffold S1->End S2->End S3->End S4->End

Caption: Major synthetic pathways to spirocyclic scaffolds.

Protocol: Synthesis of a Key Spiro-Piperidine Intermediate via Strecker Reaction

This protocol describes the synthesis of a key spirocyclic building block used in the assembly of the antipsychotic drug Fluspirilene, illustrating a common industrial approach.[14]

Reaction: Strecker reaction to form an α-anilino nitrile, followed by hydrolysis and cyclization.

Materials:

  • 1-Benzyl-4-piperidone

  • Aniline

  • Trimethylsilyl cyanide (TMSCN)

  • Sulfuric acid (concentrated)

  • Solvents (e.g., Methanol, Dichloromethane)

  • Standard laboratory glassware and safety equipment

Step-by-Step Methodology:

  • Step 1: Formation of α-Anilino Nitrile (Strecker Reaction)

    • To a solution of 1-benzyl-4-piperidone (1.0 equiv.) and aniline (1.0 equiv.) in a suitable solvent like methanol at 0 °C, add trimethylsilyl cyanide (1.1 equiv.) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours until the reaction is complete, as monitored by TLC or LC-MS.

    • Causality: The Strecker reaction is a robust three-component reaction that efficiently forms the C-C and C-N bonds necessary for the aminonitrile intermediate, a direct precursor to the desired spirocycle.[14]

    • Upon completion, quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 2: Hydrolysis of Nitrile to Amide

    • Dissolve the crude α-anilino nitrile from Step 1 in concentrated sulfuric acid at 0 °C.

    • Stir the mixture at room temperature for 4-6 hours.

    • Causality: Concentrated sulfuric acid acts as both a solvent and a catalyst for the controlled hydrolysis of the nitrile to a carboxamide. This avoids over-hydrolysis to the carboxylic acid, setting the stage for the subsequent cyclization step.[14]

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., ammonium hydroxide) to precipitate the α-anilino carboxamide product. Filter, wash with water, and dry.

  • Step 3: Cyclization to Spiro-Hydantoin (or similar)

    • The resulting carboxamide can then be cyclized under various conditions (e.g., heating with a carbonyl source or phosgene equivalent) to form the final spirocyclic piperidine derivative, which serves as the core for drugs like Fluspirilene.

    • Self-Validation: Each step should be monitored for completion and purity using standard analytical techniques (TLC, LC-MS, NMR). The identity and purity of the final product must be confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, HRMS) to validate the success of the protocol.

Case Studies: Spirocycles in FDA-Approved Drugs

The tangible success of spirocyclic scaffolds is best illustrated by their presence in numerous clinically used medicines.[15][16] Half of the two dozen approved drugs containing a spirocycle were approved in the 21st century, highlighting their growing importance.[15][16]

Drug NameTherapeutic AreaRole/Advantage of the Spirocyclic Moiety
Spironolactone Cardiology (Diuretic)The spiro-lactone at the C17 position is crucial for its activity as a mineralocorticoid receptor antagonist.[10][17]
Buspirone Neurology (Anxiolytic)The spiro-azaspirane core provides a rigid scaffold for optimal interaction with serotonin and dopamine receptors.[14]
Fluspirilene Neurology (Antipsychotic)The central spiro-piperidine scaffold confers high affinity for dopamine D2 receptors and contributes to its long-acting profile.[14]
Revumenib Oncology (Acute Leukemia)Approved in 2024, the spirocycle is essential for optimizing the binding interactions with the menin-MLL protein-protein interface.[18]
Risdiplam Neurology (Spinal Muscular Atrophy)Contains a 4,7-diazaspiro[2.5]octane fragment, reflecting the growing use of spirocycles as privileged building blocks in complex drug design.[15]
Table 2: Selected FDA-Approved Drugs Featuring Spirocyclic Scaffolds.

Challenges and Future Outlook

Despite their numerous advantages, the application of spirocyclic scaffolds is not without challenges.

  • Synthetic Complexity: The synthesis of novel spirocycles can be more step-intensive and costly compared to simpler, commercially available flat scaffolds.[11]

  • Stereocontrol: The spiro atom is often a stereocenter. Developing enantioselective syntheses or performing chiral separations is a critical consideration that adds complexity.[4][5]

The future of spirocyclic chemistry is bright. Advances in high-throughput synthesis and computational chemistry will allow for the rapid design and evaluation of novel spirocyclic libraries.[11] Their application is expanding into new modalities, including covalent inhibitors and targeted protein degraders like PROTACs, where their rigid 3D structures can help optimize the complex ternary structures required for activity.[18]

Conclusion

Spirocyclic scaffolds are an invaluable tool in the modern medicinal chemist's arsenal. They provide a robust and rational strategy to escape chemical "flatland," enabling the design of drugs with enhanced three-dimensionality, improved potency and selectivity, and superior pharmacokinetic properties. By conferring conformational rigidity and providing novel intellectual property, spirocycles directly address many of the fundamental challenges in drug discovery. As synthetic methodologies become more streamlined and our understanding of structure-property relationships deepens, the prevalence and impact of spirocyclic compounds in the next generation of therapeutics will undoubtedly continue to grow.

References

  • Denc-ker, F. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Spirocyclic Compounds in Modern Drug Discovery. [Link]

  • Korenev, G., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Varela, M.T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Zheng, Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

  • Hiesinger, K., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. R Discovery. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. [Link]

  • Varela, M. T., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(8), 865-881. [Link]

  • Stepan, A. F. (2016). Selected Applications of Spirocycles in Medicinal Chemistry. In Spirocyclic Garlands, pp. 1-34. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ResearchGate. [Link]

  • Van der Eycken, J., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. [Link]

  • SpiroChem. (n.d.). Bioisosteric Replacement Strategies. [Link]

  • Chemspace. (2021). Spirocycles as Bioisosteres for Aromatic Fragments. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Spirocycles in Modern Drug Discovery. [Link]

  • El-Fakharany, E. M., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. RSC Medicinal Chemistry. [Link]

  • Vitaku, E., et al. (2018). From Oxiranes to Oligomers: Architectures of U.S. FDA Approved Pharmaceuticals Containing Oxygen Heterocycles. Journal of Medicinal Chemistry, 61(23), 10493-10526. [Link]

  • Korenev, G., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

  • Hu, Y., & Bajorath, J. (2017). Recent Advances in Scaffold Hopping. Journal of Medicinal Chemistry, 60(4), 1253-1273. [Link]

  • Korenev, G., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed. [Link]

  • Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. ResearchGate. [Link]

Sources

Exploratory

A Technical Guide to tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate: A Versatile Building Block in Modern Medicinal Chemistry

Abstract: This technical guide provides an in-depth analysis of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate, a key heterocyclic building block for drug discovery and development. We will explore its fundamen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate, a key heterocyclic building block for drug discovery and development. We will explore its fundamental physicochemical properties, its strategic importance as a bioisosteric scaffold, and its potential applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document serves as a resource for researchers and scientists, offering insights into its synthesis, analytical characterization, and safe handling, thereby enabling its effective incorporation into advanced medicinal chemistry programs.

Compound Profile and Physicochemical Properties

Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The subject of this guide is known by several synonyms, reflecting its structural features.

  • Systematic IUPAC Name: tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate

  • Common Synonyms: 6-Boc-2-hydroxy-6-aza-spiro[3.4]octane, N-BOC-6-azaspiro[3.4]octan-2-ol, 2-hydroxy-6-Azaspiro[3.4]octane-6-carboxylic acid 1,1-dimethylethyl ester.[1]

  • CAS Number: 1239319-91-5[1][2][3]

Physicochemical Data

The fundamental properties of the molecule are summarized below. These data are critical for experimental design, including reaction setup, purification, and formulation.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₁NO₃[2][4][5]
Molecular Weight 227.30 g/mol [1][4][5]
Appearance Typically an off-white to pale yellow solid or viscous liquid[5][6]
Storage Conditions Sealed in a dry environment, at room temperature or refrigerated (2-8°C)[1][6]
Structural Elucidation

The structure of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate is defined by a unique spirocyclic core. This core consists of a cyclobutane ring and a pyrrolidine ring sharing a single quaternary carbon atom.

  • Azaspiro[3.4]octane Core: This rigid, three-dimensional scaffold imparts conformational constraint, a desirable attribute in drug design for improving binding affinity and selectivity.

  • Boc Protecting Group: The pyrrolidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This is a standard acid-labile protecting group, which is robust under many reaction conditions but can be selectively removed to allow for further functionalization of the secondary amine.

  • Hydroxyl (OH) Group: The hydroxyl group on the cyclobutane ring at the C2 position serves as a versatile synthetic handle for introducing new pharmacophoric elements or for creating linkage points to other molecules.

Strategic Importance in Drug Discovery

The azaspiro[3.4]octane scaffold is not merely a novelty; it represents a strategic tool for medicinal chemists to address challenges in drug design, such as potency, selectivity, and navigating patent landscapes.

A Bioisostere for Piperidine and Other Saturated Heterocycles

Saturated rings like piperidine are ubiquitous in pharmaceuticals. However, their conformational flexibility can be a liability. The azaspiro[3.4]octane core is considered a valuable bioisostere or surrogate for such systems.[7]

  • Rationale for Bioisosterism: By replacing a flexible ring with a rigid spirocycle, chemists can lock the molecule into a more defined conformation. This can lead to an "entropic advantage" upon binding to a biological target, resulting in higher potency. The novel three-dimensional vectoring of substituents from the spirocyclic core allows for exploration of previously inaccessible regions of a target's binding pocket.

Application in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are an emerging therapeutic modality that co-opts the cell's natural protein degradation machinery to eliminate disease-causing proteins. A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

While this specific molecule is a building block, closely related azaspiro[3.4]octane derivatives are explicitly described as PROTAC linkers.[4][8] The bifunctional nature of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate (a modifiable hydroxyl group and a deprotectable amine) makes it an ideal starting point for synthesizing the linker component of a PROTAC.

PROTAC_Structure cluster_PROTAC PROTAC Molecule TargetLigand Target Protein Ligand Linker Linker (e.g., derived from azaspiro[3.4]octane) TargetLigand->Linker E3Ligand E3 Ligase Ligand Linker->E3Ligand

Caption: General structure of a PROTAC, highlighting the central role of the linker.

Synthetic Strategy and Experimental Workflow

A robust and scalable synthesis is crucial for the utility of any building block. While proprietary routes exist, a plausible public-domain synthesis can be devised based on established chemical principles. The overall workflow follows a logical progression from synthesis to characterization.

Workflow Synthesis 1. Chemical Synthesis Purification 2. Chromatographic Purification Synthesis->Purification Crude Product Characterization 3. Analytical Characterization Purification->Characterization Purified Isolate Storage 4. Final Product Storage Characterization->Storage QC Passed

Caption: Standard experimental workflow for producing and validating a chemical building block.

Proposed Retrosynthetic Analysis

A logical retrosynthesis involves disconnecting the spirocycle at a strategic bond. One effective approach is a Kulinkovich-de Meijere type reaction or a related cyclopropanation/rearrangement sequence on an N-Boc-pyrrolidinone derivative.

Exemplary Synthesis Protocol

Disclaimer: This protocol is a scientifically plausible proposal for research purposes and has not been optimized. All reactions should be performed by trained chemists under appropriate safety protocols.

Step 1: Synthesis of an Exocyclic Alkene Precursor

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-3-pyrrolidinone (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Wittig Reaction: Cool the solution to 0 °C. Add methyltriphenylphosphonium bromide (1.1 eq) followed by the portion-wise addition of potassium tert-butoxide (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield N-Boc-3-methylenepyrrolidine.

    • Causality: The Wittig reaction is a classic and reliable method for converting a ketone into an exocyclic double bond, which is the key reactive handle for the subsequent cyclobutane ring formation.

Step 2: [2+2] Cycloaddition to Form the Spirocyclic Core

  • Setup: In a suitable photochemical reactor, dissolve the alkene precursor from Step 1 (1.0 eq) and an excess of a suitable ketene acetal in anhydrous acetonitrile.

  • Photocycloaddition: Irradiate the solution with a UV lamp (e.g., medium-pressure mercury lamp) at 0-10 °C until the starting material is consumed (monitor by TLC/GC-MS).

  • Workup: Concentrate the reaction mixture in vacuo.

  • Purification: Purify the resulting spirocyclic ketone intermediate via column chromatography.

    • Causality: A [2+2] photocycloaddition is a powerful method for constructing four-membered rings. This step creates the key spirocyclic carbon center. Subsequent hydrolysis of the ketal yields the ketone.

Step 3: Stereoselective Reduction to the Hydroxyl Group

  • Setup: Dissolve the spirocyclic ketone from Step 2 (1.0 eq) in methanol or ethanol in a round-bottom flask and cool to 0 °C.

  • Reduction: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature.

  • Reaction: Stir for 1-2 hours or until the reaction is complete by TLC.

  • Workup: Carefully quench the reaction with acetone, then add water. Extract the product with dichloromethane (3x). Combine organic layers, dry over sodium sulfate, and concentrate.

  • Purification: Purify the final product, tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate, by flash column chromatography to yield the desired product.

    • Causality: Sodium borohydride is a mild and selective reducing agent for ketones, which safely reduces the carbonyl to the target hydroxyl group without affecting the Boc-carbamate.

Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable to ensure the identity, purity, and integrity of the compound.

Analytical MethodExpected Result
¹H NMR Spectrum consistent with structure. Key signals include a singlet at ~1.4 ppm (9H, t-butyl), multiplets for the spirocyclic ring protons, and a signal corresponding to the proton on the carbon bearing the hydroxyl group.
¹³C NMR Correct number of carbon signals, including the characteristic carbonyl of the Boc group (~155 ppm), the quaternary spiro-carbon, and the carbon bearing the hydroxyl group (~65-75 ppm).
Mass Spectrometry (ESI-MS) Calculated m/z: 227.15. Expected found m/z: 228.16 [M+H]⁺, 250.14 [M+Na]⁺.
Purity (HPLC) ≥95% (typical specification for a building block).
Infrared (IR) Characteristic absorption bands for O-H stretch (~3400 cm⁻¹), C-H stretch (~2900 cm⁻¹), and C=O stretch of the carbamate (~1680 cm⁻¹).

Conclusion

tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate is a high-value building block for contemporary drug discovery. Its unique three-dimensional structure, combined with its bifunctional nature, provides medicinal chemists with a powerful platform to develop novel therapeutics. Its utility as a constrained bioisostere and its potential for incorporation into sophisticated molecular architectures like PROTACs underscore its importance. The synthetic and analytical frameworks provided in this guide offer a foundation for researchers to confidently and effectively utilize this compound in their research endeavors.

References

  • Oakwood Chemical. tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate. [Link]

  • Chemspace. Tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate. [Link]

  • ChemBK. tert-butyl cis-2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate. [Link]

  • PubChem. tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. [Link]

  • Chemsigma. Tert-butyl 3-hydroxy-6-azaspiro[3.4]octane-6-carboxylate. [Link]

  • PubChem. tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. [Link]

  • Google Patents. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

Sources

Foundational

Core Safety &amp; Handling Protocols for tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist This document provides a comprehensive technical guide to the safe handling, s...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical guide to the safe handling, storage, and emergency management of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate (CAS No: 1363381-95-6). As a key building block and PROTAC linker in modern drug discovery, understanding its hazard profile is essential for ensuring laboratory safety and experimental integrity.[1] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to build a self-validating system of safety.

Section 1: Hazard Identification & Risk Profile

A thorough understanding of a compound's intrinsic hazards is the foundation of a robust safety protocol. Tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary risks are associated with direct contact and inhalation, making meticulous handling paramount.

The compound is not yet fully validated for medical applications and should be used for research purposes only.[1]

Table 1: GHS Classification and Hazard Summary [2][3][4]

Parameter Classification Details
GHS Pictogram GHS07
Signal Word Warning
Hazard Class Acute Toxicity, OralCategory 4
Skin IrritationCategory 2
Serious Eye IrritationCategory 2
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Tract Irritation)
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Deconstruction of Primary Hazards:
  • Harmful if Swallowed (H302): The oral toxicity classification necessitates stringent hygiene practices. The causality is direct: accidental ingestion can lead to systemic effects. This requires that no food or drink be present in the handling area and that personnel wash hands thoroughly after handling, even when gloves are worn.[2][5]

  • Skin and Eye Irritation (H315, H319): This compound can cause significant irritation upon contact.[2] For the skin, this manifests as redness and inflammation. For the eyes, the effect is more severe, potentially causing damage if not addressed immediately. The mechanism involves local chemical reactions with tissues. Therefore, the use of appropriate gloves and safety glasses or goggles is not merely a recommendation but a critical control measure to prevent direct contact.

  • Respiratory Tract Irritation (H335): As a solid, the primary risk of respiratory exposure comes from inhaling dust or aerosols.[2] These fine particles can deposit in the respiratory tract, causing irritation and discomfort. This is the primary driver for mandating the use of engineering controls like a chemical fume hood or a ventilated balance enclosure during any operation that could generate dust, such as weighing or transferring the solid.

Section 2: Prerequisite Exposure Controls & Personal Protection

A multi-layered approach, based on the hierarchy of controls, is the most effective strategy for mitigating the risks identified in Section 1. This framework prioritizes the most effective measures first.

Engineering Controls: The First Line of Defense

The most critical engineering control is to handle this compound in a well-ventilated area, specifically a certified chemical fume hood.[2][6][7]

  • Causality: A fume hood contains the chemical, drawing dust and aerosols away from the user's breathing zone. This directly mitigates the H335 respiratory hazard. When weighing the compound, a ventilated balance enclosure should be used to maintain accuracy while ensuring containment.

Administrative Controls: Safe Work Practices

These are the standard operating procedures that reduce the probability of exposure.

  • Access Control: Clearly designate areas where this compound is stored and handled.

  • Hygiene: Prohibit eating, drinking, and smoking in the laboratory.[2][5] Wash hands thoroughly after handling and before leaving the lab.[2]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and GHS hazard information.

  • Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the material's Safety Data Sheet (SDS).

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should be considered the last line of defense after engineering and administrative controls are in place.[8]

Table 2: Mandatory Personal Protective Equipment

Protection Type Specification Rationale & Justification
Eye & Face Safety glasses with side shields or chemical safety goggles.Protects against splashes, dust, and aerosols, directly mitigating the H319 (Serious eye irritation) hazard.[2]
Skin (Hands) Chemical-resistant gloves (e.g., Nitrile).Prevents direct contact with the skin, mitigating the H315 (Causes skin irritation) hazard. Gloves must be inspected before use and changed immediately if contaminated.[2]
Skin (Body) Laboratory coat.Protects skin and personal clothing from contamination. Fire/flame resistant and impervious clothing should be considered for larger quantities.[2]
Respiratory Required when engineering controls are not sufficient or during emergency situations.A NIOSH-approved respirator may be necessary if dust cannot be controlled at the source. This directly addresses the H335 (May cause respiratory irritation) hazard.

Section 3: Standard Operating Procedures for Safe Handling & Storage

Meticulous and consistent adherence to established protocols is crucial for preventing exposure and maintaining the compound's integrity.

Protocol for Handling and Use
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment.

  • PPE Donning: Put on all required PPE as specified in Table 2.

  • Weighing & Transfer:

    • Conduct all weighing and transfer operations within a ventilated enclosure or fume hood to contain any dust.[2][6]

    • Use non-sparking tools to prevent ignition sources.[2][6]

    • Handle the compound gently to avoid creating airborne dust.

    • If dissolving, add the solid to the solvent slowly.

  • Post-Handling:

    • Tightly seal the container immediately after use.

    • Decontaminate the work surface and any equipment used.

    • Properly dispose of contaminated consumables (e.g., weighing paper, gloves) in a designated hazardous waste container.

    • Wash hands thoroughly.[2]

Protocol for Storage

Proper storage is essential for both safety and chemical stability.

  • Container: Store in the original, tightly closed container.[6]

  • Location: Keep in a dry, cool, and well-ventilated place.[6] A dedicated, locked cabinet is recommended.[6]

  • Temperature: For long-term stability, storage at 2-8°C under an inert atmosphere is recommended by some suppliers.[3][4]

  • Incompatibilities: Segregate from strong acids, strong alkalis, and strong oxidizing or reducing agents to prevent hazardous reactions.[7]

Section 4: Emergency Response & First Aid Protocols

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

Spill Management Workflow

In the event of a spill, a systematic approach is required to ensure personnel safety and proper cleanup.

Spill_Response_Workflow start_node Spill Occurs danger_node danger_node start_node->danger_node Evacuate Immediate Area Alert Colleagues decision_node decision_node process_node_small Contain spill with absorbent material (e.g., diatomite, universal binders) decision_node->process_node_small  Small Spill   danger_node_large Evacuate Laboratory Contact Emergency Response Team decision_node->danger_node_large  Large Spill   process_node process_node process_node->decision_node Assess Spill Size danger_node->process_node Ensure Proper PPE is Worn (Gloves, Goggles, Lab Coat, Respirator if needed) end_node Area Safe process_node_collect Place in a sealed, labeled hazardous waste container process_node_small->process_node_collect Carefully collect material using non-sparking tools process_node_decon process_node_decon process_node_collect->process_node_decon Decontaminate spill area process_node_decon->end_node Dispose of waste per regulations

Caption: Workflow for managing a chemical spill.

First Aid Measures

Immediate and appropriate first aid is critical. Always seek medical attention after any exposure.[2]

Table 3: First Aid Protocols

Exposure Route Immediate Action
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (avoid mouth-to-mouth). Seek immediate medical attention.[2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[2][6]

  • Precautions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products, which may include toxic fumes.[2][6][7]

Section 5: Summary of Key Safety Information

This table provides a quick reference for the most critical safety data points.

Table 4: At-a-Glance Safety Reference

Identifier Value
Chemical Name tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate
CAS Number 1363381-95-6[1]
Molecular Formula C12H21NO3[1]
Molecular Weight 227.30 g/mol [1]
Key Hazards Harmful if swallowed, Causes skin/eye irritation, May cause respiratory irritation.[2]
Required PPE Safety goggles, nitrile gloves, lab coat.
Required Engineering Control Chemical Fume Hood.
Storage Temperature 2-8°C recommended for long-term storage.[4]

References

  • PubChem. Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. National Center for Biotechnology Information. [Link]

  • HDH Chemicals. tert-butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate, min 97%, 100 mg. [Link]

Sources

Exploratory

The Spirocyclic Advantage: Engineering Three-Dimensionality to Enhance Drug-Like Properties

An In-Depth Technical Guide for Drug Development Professionals Abstract In the modern era of drug discovery, the pursuit of molecules with superior efficacy, selectivity, and pharmacokinetic profiles has led medicinal ch...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

In the modern era of drug discovery, the pursuit of molecules with superior efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to "escape from flatland".[1] This guide provides a comprehensive technical overview of spirocyclic compounds, which are scaffolds defined by two rings sharing a single atom.[2][3] We will explore the fundamental principles underlying their utility, detailing how their inherent three-dimensionality and conformational rigidity are leveraged to overcome common challenges in drug development, including poor solubility, metabolic instability, and off-target toxicity. Through expert analysis, detailed experimental workflows, and illustrative case studies, this whitepaper serves as an essential resource for researchers and scientists seeking to harness the power of spirocyclic scaffolds for the next generation of therapeutics.

The Structural Imperative: Why Three-Dimensionality Matters

For decades, medicinal chemistry relied heavily on planar, aromatic systems. While effective, this approach often leads to compounds with high lipophilicity and poor solubility, contributing to high attrition rates in clinical development. The "escape from flatland" concept advocates for moving towards molecules with a higher fraction of sp³-hybridized carbons (Fsp³), which correlates with greater clinical success.[1][3][4]

Spirocyclic compounds are a premier class of sp³-rich scaffolds.[5] Their defining feature is a quaternary spiro-atom that joins two rings, creating a rigid, three-dimensional structure.[2] This architecture offers several distinct advantages over flat systems:

  • Enhanced Target Engagement: The 3D nature of spirocycles allows for the projection of functional groups into space with precise vectors, enabling more specific and multi-point interactions within a protein's binding pocket.[2] This can lead to significant gains in potency and selectivity.

  • Reduced Entropic Penalty: By locking multiple rotatable bonds, spirocyclic scaffolds pre-organize the molecule into a bioactive conformation.[1][4] This reduces the entropic cost of binding to the target protein, which can translate to higher binding affinity.[6]

  • Novelty and Intellectual Property: The vast and relatively underexplored chemical space of spirocyclic systems provides fertile ground for discovering novel pharmacophores and securing new intellectual property.[7][8]

Caption: Planar vs. Spirocyclic Target Interaction.

Modulating Core Physicochemical and Pharmacokinetic Properties

The introduction of a spirocyclic moiety is a powerful strategy for multiparametric optimization of a compound's ADME (Administration, Distribution, Metabolism, and Excretion) profile.[1][5] The rigid, saturated nature of these scaffolds directly addresses several key liabilities common to traditional drug candidates.

PropertyChallenge with Planar SystemsSpirocyclic Solution & RationaleKey References
Aqueous Solubility High lipophilicity leads to poor solubility ("grease ball" effect).Increased sp³ character disrupts planarity and crystal packing, often improving solvation. Can serve as a scaffold to introduce polarity.[2][4][9]
Lipophilicity (LogP/D) High LogP/D is linked to promiscuity, toxicity, and poor PK.Replacing aromatic rings with aliphatic spirocycles directly reduces lipophilicity.[3][4]
Metabolic Stability Susceptible to metabolic attack (e.g., CYP450 oxidation).The quaternary spiro-carbon is sterically shielded and non-oxidizable. The rigid framework can block access to other metabolic soft spots.[3][4][5]
hERG Inhibition Flat, lipophilic bases are a common motif for hERG channel blockers.The 3D structure and reduced lipophilicity can disrupt the key pharmacophoric features required for hERG binding.[3][5]
Permeability High polarity or conformational flexibility can hinder membrane passage.While increasing sp³ character can lower permeability, the rigid nature of spirocycles can help maintain a conformation suitable for passive diffusion.[1]

Case Studies: Spirocycles in Approved and Investigational Drugs

The theoretical advantages of spirocycles are validated by their increasing presence in clinical candidates and approved drugs.[3][5] These examples demonstrate the problem-solving utility of this scaffold class.

Compound/SeriesTargetSpirocyclic MoietyKey Property EnhancedRationale & OutcomeReferences
Revumenib Menin-MLL2,7-diazaspiro[3.5]nonaneBinding Affinity The protonated piperidine nitrogen forms a critical cation-π interaction with two tyrosine residues in the binding pocket, an interaction optimally positioned by the spirocyclic core. This led to a first-in-class approved drug.[9]
Olaparib Analog PARP-1diazaspiro[3.3]heptaneSelectivity Replacing the piperazine ring of Olaparib with a spirocycle significantly increased selectivity for PARP-1 over other PARP family members, resulting in reduced DNA damage and lower cytotoxicity.[3][10]
SHP2 Inhibitors SHP2Spirocyclic PiperidineCellular Efficacy Structure-based design introduced a spirocycle to lock the orientation of a primary amine, preserving key hydrogen bonds and leading to improved cellular activity.[3]
MCHr1 Antagonists MCHr1AzaspirocyclesMetabolic Stability & Safety Exchanging a morpholine ring for various azaspirocycles successfully lowered LogD, improved metabolic stability, and increased selectivity against the hERG channel.[3]
FHD-609 BRD9 (Degrader)Diazaspiro[3.5]nonaneSolubility In the context of a PROTAC (a "beyond Rule of 5" molecule), the spiro motif's unique conformation enabled the introduction of polarity, which helped improve the solubility of the large degrader molecule.[9]

Experimental Workflows: Integrating Spirocycles into Drug Design

Successfully leveraging spirocyclic scaffolds requires a systematic, data-driven approach. The following protocols outline key workflows from conceptual design to experimental validation.

Protocol 1: Bioisosteric Replacement Conceptual Workflow

This protocol describes the decision-making process for replacing a problematic molecular fragment with a spirocyclic bioisostere.[11][12]

Objective: To replace a planar fragment exhibiting poor ADME properties with a 3D spirocyclic scaffold while maintaining or improving target potency.

Methodology:

  • Problem Identification: Analyze SAR data to identify a fragment (e.g., a phenyl or piperazine ring) associated with liabilities such as metabolic instability, poor solubility, or hERG toxicity.

  • Structural Analysis: Obtain a high-resolution co-crystal structure of the parent compound bound to its target. If unavailable, generate a reliable homology model and perform molecular docking.

  • Vector Analysis: In the 3D binding pose, identify the key interaction points and the exit vectors of the problematic fragment. The goal is to match these vectors with a new scaffold.

  • Spirocycle Selection: Using a library of commercially available or synthetically accessible spirocyclic building blocks, computationally screen for scaffolds that can superimpose onto the original fragment's backbone and present substituents along the correct vectors.[8]

  • In Silico Property Prediction: For the top virtual candidates, calculate key drug-like properties (LogP, solubility, PSA) to prioritize designs for synthesis.

  • Synthesis & Profiling: Synthesize the prioritized spirocyclic analogs and subject them to the full assay cascade (Protocol 2).

  • Iterative Optimization: Analyze the resulting data to inform the next design cycle.

A 1. Identify Problem Fragment (e.g., Metabolic Liability) B 2. Analyze 3D Binding Pose (X-ray or Modeling) A->B C 3. Define Key Interaction Vectors B->C D 4. Virtual Screen for Spirocyclic Bioisosteres C->D E 5. Prioritize via In Silico ADME Prediction D->E F 6. Synthesize Top Candidates E->F G 7. Profile in Assay Cascade (Potency, ADME, Safety) F->G H 8. Analyze Data & Iterate Design G->H H->D Next Design Cycle

Caption: Workflow for Bioisosteric Replacement.

Protocol 2: Standard Assay Cascade for Compound Evaluation

This protocol outlines a typical sequence of experiments to characterize the drug-like properties of newly synthesized spirocyclic compounds.

Objective: To comprehensively profile the potency, selectivity, and ADME properties of novel compounds.

Methodology:

  • Primary Potency Assay: Determine the compound's activity against the primary target (e.g., enzymatic IC₅₀ or cellular EC₅₀).

  • Physicochemical Characterization:

    • Kinetic Solubility: Measure solubility in a buffered aqueous solution (e.g., via nephelometry).

    • Lipophilicity: Determine the LogD at pH 7.4.

  • In Vitro ADME Profiling:

    • Metabolic Stability: Incubate the compound with human and rodent liver microsomes. Measure the rate of disappearance over time using LC-MS/MS to determine intrinsic clearance.

    • Plasma Protein Binding: Use equilibrium dialysis to determine the fraction of compound bound to plasma proteins.

    • Permeability: Assess bidirectional transport across a Caco-2 cell monolayer to predict intestinal absorption.

  • In Vitro Safety/Toxicity Screening:

    • hERG Liability: Evaluate inhibition of the hERG potassium channel using an automated patch-clamp assay.[5]

    • Cytotoxicity: Assess general toxicity in a relevant cell line (e.g., HepG2).

  • Selectivity Profiling: Screen the compound against a panel of related off-targets to determine its selectivity profile.

  • In Vivo Pharmacokinetics (for lead candidates): Administer the compound to rodents (e.g., intravenously and orally) and measure plasma concentrations over time to determine key PK parameters like half-life, clearance, and oral bioavailability.

cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Potency Primary Potency (IC50/EC50) PhysChem Physicochemical (Solubility, LogD) Potency->PhysChem ADME In Vitro ADME (Metabolism, PPB) PhysChem->ADME Safety In Vitro Safety (hERG, CytoTox) ADME->Safety PK Rodent PK (Oral Bioavailability) Safety->PK Promising Candidate

Caption: Tiered Assay Cascade for Compound Profiling.

Challenges and Future Directions

While powerful, the application of spirocyclic chemistry is not without its challenges. Historically, synthetic accessibility was a major barrier, though this is diminishing with the increased commercial availability of diverse spirocyclic building blocks.[2][9][13] Furthermore, the rigidity that confers many benefits can also make SAR exploration difficult if the initial scaffold choice is suboptimal.

The future of spirocyclic chemistry is bright, with several exciting frontiers:

  • New Modalities: Spirocycles are being incorporated into more complex therapeutic modalities like PROTACs and covalent inhibitors, where their ability to control linker geometry and improve physicochemical properties is invaluable.[9]

  • Fragment Libraries: The development of dedicated spirocyclic fragment libraries for screening will provide novel starting points for challenging targets.[2][4][14]

Conclusion

Spirocyclic scaffolds have firmly established themselves as a vital tool in the medicinal chemist's arsenal. By providing a robust solution to the limitations of "flat" chemistry, they offer a direct route to improving the three-dimensionality, physicochemical properties, and pharmacokinetic profiles of drug candidates.[10] Their ability to confer conformational rigidity, enhance target binding, and block metabolic pathways addresses multiple optimization challenges simultaneously.[1][5] As synthetic methodologies become more streamlined and our understanding of their structural impact deepens, the surge of spirocycles in drug discovery is set to continue, paving the way for safer and more effective medicines.[9]

References

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(1), 13-29. [Link]

  • Drug Hunter. (2025). The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • Varela, M. T., Dias, G. G., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]

  • Varela, M. T., Dias, G. G., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. [Link]

  • Varela, M. T., Dias, G. G., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Lecomte, M., & Buron, F. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 16(11), 1239-1243. [Link]

  • Krasavin, M. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. [Link]

  • Krasavin, M. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(6), 1832. [Link]

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. [Link]

  • Van der Eycken, J., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]

  • SpiroChem. Bioisosteric Replacement Strategies. SpiroChem. [Link]

  • da Cruz, H. G., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 533-548. [Link]

  • Request PDF. Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]

  • Scott, L. A., et al. (2019). Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. ACS Medicinal Chemistry Letters, 10(12), 1695-1701. [Link]

  • Van der Eycken, J., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. ResearchGate. [Link]

  • Request PDF. The utilization of spirocyclic scaffolds in novel drug discovery. ResearchGate. [Link]

Sources

Foundational

A Technical Guide to the Preliminary Biological Evaluation of Azaspiro[3.4]octane Compounds

Introduction: Embracing Three-Dimensionality in Drug Discovery In the modern era of drug discovery, the imperative to move beyond "flatland"—the realm of planar, aromatic molecules—has become a central theme. The rationa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

In the modern era of drug discovery, the imperative to move beyond "flatland"—the realm of planar, aromatic molecules—has become a central theme. The rationale is clear: biological targets are complex, three-dimensional entities, and compounds that reflect this dimensionality often exhibit superior pharmacological properties. The azaspiro[3.4]octane scaffold has emerged as a structurally privileged motif in this pursuit.[1] Its inherent three-dimensionality, conformational rigidity, and high fraction of sp3-hybridized carbons (Fsp3) offer medicinal chemists a powerful tool to enhance potency, selectivity, and pharmacokinetic profiles.[2]

This guide provides a comprehensive framework for the preliminary biological evaluation of novel azaspiro[3.4]octane derivatives. We will eschew a rigid, one-size-fits-all template, instead focusing on the logic and causality behind the experimental cascade. From initial broad-based screening to targeted mechanistic studies and early in vivo assessment, the goal is to build a robust data package that validates the therapeutic potential of this versatile scaffold. The methodologies described herein are designed as self-validating systems, ensuring data integrity and informed decision-making at every stage of the discovery process.

The Azaspiro[3.4]octane Scaffold: A Rationale for its Privileged Status

The value of the azaspiro[3.4]octane core lies in its unique stereochemical and conformational properties. Unlike conformationally flexible aliphatic chains or flat aromatic rings, the spirocyclic fusion of azetidine and cyclopentane rings creates a rigid structure with well-defined exit vectors for substituents. This rigidity is not a liability but an asset; it reduces the entropic penalty upon binding to a target protein, which can translate to higher binding affinity and potency.[2]

Furthermore, this scaffold serves as an excellent bioisostere for common but often problematic motifs like piperazine and morpholine.[3] Replacing a traditional piperazine with a 2,6-diazaspiro[3.4]octane, for example, can disrupt metabolic pathways, improve metabolic stability, and fine-tune physicochemical properties such as lipophilicity (LogD), which is critical for optimizing absorption and distribution.[2] The successful application of this scaffold in developing potent agents against diverse targets—from Mycobacterium tuberculosis to the Epidermal Growth Factor Receptor (EGFR)—underscores its broad utility.[3][4]

Phase 1: Foundational In Vitro Profiling

The initial in vitro evaluation is a critical filtering process designed to identify promising candidates from a library of synthesized analogues and eliminate those with undesirable characteristics. The workflow proceeds from broad, high-throughput screens to more complex, lower-throughput mechanistic assays.

in_vitro_workflow cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Assays cluster_2 Early ADME/Tox Profiling Primary_Screen Compound Library (Azaspiro[3.4]octane Analogues) Antiproliferative Antiproliferative Screen (e.g., NCI-60 Panel) Primary_Screen->Antiproliferative Therapeutic Area Focus Antimicrobial Antimicrobial Screen (e.g., MIC vs. M. tb) Primary_Screen->Antimicrobial Therapeutic Area Focus GPCR_Binding Target-Based Screen (e.g., GPCR Binding) Primary_Screen->GPCR_Binding Target-Based Design Hits Primary 'Hits' (Compounds with Activity) Antiproliferative->Hits Antimicrobial->Hits GPCR_Binding->Hits MoA Mechanism of Action (MoA) - Kinase Inhibition - Apoptosis/Cell Cycle Analysis Hits->MoA Selectivity Selectivity Profiling (vs. Off-Targets) Hits->Selectivity Leads Validated Leads MoA->Leads Selectivity->Leads ADME In Vitro ADME - Metabolic Stability - Solubility Leads->ADME Tox In Vitro Toxicology (Cytotoxicity vs. Normal Cells) Leads->Tox

Caption: High-level workflow for in vitro biological evaluation.

A. Primary Screening: Casting a Wide Net

The choice of primary screen is dictated by the project's therapeutic goals. For a library with unknown potential, a broad panel screen is invaluable. If the compounds were designed with a specific target class in mind, a more focused assay is appropriate.

Experimental Protocol 1: Antiproliferative Activity via MTS Assay

  • Rationale: This assay provides a quantitative measure of a compound's ability to inhibit cell growth or induce cell death, a hallmark of potential anticancer agents. The choice of cell lines is critical; for instance, if targeting non-small cell lung cancer, cell lines like HCC827 and A549 are relevant choices.[3]

  • Methodology:

    • Cell Plating: Seed selected cancer cell lines (e.g., HeLa, CT26) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours in a humidified incubator at 37°C and 5% CO₂.

    • Compound Treatment: Prepare a serial dilution of the azaspiro[3.4]octane compounds in the appropriate cell culture medium. Typically, an 8-point, 3-fold dilution series starting from 100 µM is sufficient for initial IC₅₀ determination. Add the compound solutions to the wells, including vehicle-only controls (e.g., 0.1% DMSO).

    • Incubation: Incubate the plates for 72 hours. This duration allows for multiple cell doubling times, making the effects of cytostatic and cytotoxic compounds apparent.

    • MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions. Incubate for 1-4 hours.

    • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

    • Analysis: Convert absorbance values to percentage inhibition relative to vehicle controls. Plot the dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Compound IDScaffoldR1 GroupIC₅₀ (µM) vs. HeLaIC₅₀ (µM) vs. CT26
AZO-0012,6-Diazaspiro[3.4]octane4-Fluorobenzyl15.224.1
AZO-0022,6-Diazaspiro[3.4]octanePyridin-3-yl4.88.9
AZO-0032-Oxa-6-azaspiro[3.4]octaneCyclopropyl>100>100
ControlDoxorubicin-0.20.5
Table 1: Representative data from a primary antiproliferative screen.
B. Secondary Assays: Uncovering the Mechanism of Action

Identifying a compound with potent antiproliferative activity is only the first step. Understanding how it works is crucial for further development.

Experimental Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

  • Rationale: Many anticancer drugs exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G1, S, or G2/M) and subsequent apoptosis. This assay quantifies the distribution of cells in each phase.[5]

  • Methodology:

    • Cell Treatment: Seed cells (e.g., HeLa) in 6-well plates and treat with the test compound at concentrations corresponding to its 1x and 3x IC₅₀ values for 24-48 hours.

    • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight at -20°C.

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A.

    • Analysis: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and its fluorescence intensity is proportional to the DNA content. The resulting histogram allows for the quantification of cells in the SubG1 (apoptotic), G0/G1, S, and G2/M phases. A significant accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.[5][6]

apoptosis_pathway cluster_0 Apoptotic Stimulus cluster_1 Cellular Response AZO_Compound Azaspiro[3.4]octane Compound Bax_Bak Bax/Bak Activation AZO_Compound->Bax_Bak Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: A simplified intrinsic apoptosis pathway often modulated by anticancer agents.

C. Early ADME/Tox Profiling: Gauging "Drug-Likeness"

A potent compound is of little value if it cannot reach its target in the body or is rapidly metabolized. Early, in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to prioritize compounds with favorable pharmacokinetics.[7][8]

Experimental Protocol 3: Metabolic Stability in Liver Microsomes

  • Rationale: The liver is the primary site of drug metabolism. This assay uses liver microsomes, which are rich in cytochrome P450 enzymes, to predict a compound's rate of hepatic clearance. A compound that is too rapidly metabolized will have a short half-life in vivo, likely limiting its efficacy.[7]

  • Methodology:

    • Reaction Setup: In a 96-well plate, incubate the test compound (typically at 1 µM) with pooled human or mouse liver microsomes in a phosphate buffer at 37°C.

    • Initiation: Start the reaction by adding a pre-warmed NADPH-regenerating system. This cofactor is essential for P450 enzyme activity.

    • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: After centrifugation to pellet the protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of parent compound remaining.

    • Calculation: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Compound IDIn Vitro t₁/₂ (min)Intrinsic Clearance (µL/min/mg)Predicted Hepatic Clearance
AZO-0011592.4High
AZO-0025525.2Moderate
AZO-004>120<5.8Low
ControlVerapamil8173.3
Table 2: Representative data from a microsomal stability assay.

Phase 2: In Vivo Evaluation - The Whole System Test

Promising compounds that demonstrate in vitro potency, a clear mechanism of action, and favorable ADME properties are advanced to in vivo models. This phase is designed to answer two fundamental questions: Does the compound work in a living organism, and is it safe?

in_vivo_workflow cluster_0 Pharmacokinetics (PK) cluster_1 Efficacy & Tolerability cluster_2 Decision Point Candidate Lead Candidate from In Vitro Studies PK_Study Single Dose PK Study (Mouse or Rat) Candidate->PK_Study PK_Params Determine PK Parameters (Cmax, AUC, t1/2) PK_Study->PK_Params Dose Dose Selection (Based on PK/PD) PK_Params->Dose Efficacy_Model Disease Model Efficacy Study (e.g., Tumor Xenograft) Dose->Efficacy_Model Tolerability Monitor Tolerability (Body Weight, Clinical Signs) Efficacy_Model->Tolerability Go_NoGo Go/No-Go Decision for Lead Optimization Efficacy_Model->Go_NoGo Efficacy Data Tolerability->Go_NoGo Safety Data

Caption: A streamlined workflow for preliminary in vivo evaluation.

A. Pharmacokinetic (PK) Studies

Before testing for efficacy, it is crucial to understand how the compound is absorbed, distributed, and eliminated in the animal model. A rapid, cassette-dosing or single-compound study provides this essential information.[7]

Experimental Protocol 4: Mouse Pharmacokinetic Study

  • Rationale: This study determines key PK parameters that inform the dose and schedule for subsequent efficacy studies. The goal is to ensure that the compound achieves and maintains sufficient exposure at the target site.

  • Methodology:

    • Formulation & Dosing: Formulate the test compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). Administer a single dose to a cohort of mice (e.g., Balb/C) via the intended clinical route (e.g., oral gavage, p.o.) or intraperitoneal (i.p.) injection. A typical dose for a discovery study is 10 mg/kg.

    • Blood Sampling: Collect sparse blood samples from the mice at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Typically, 3-4 mice are used per time point.

    • Plasma Preparation: Process the blood samples to isolate plasma.

    • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

    • PK Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), area under the curve (AUC), and elimination half-life (t₁/₂).

B. Efficacy in a Disease-Relevant Model

With PK data in hand, an appropriate dose can be selected to test the compound's efficacy in an animal model that recapitulates aspects of the human disease.

Experimental Protocol 5: Antitumor Efficacy in a Syngeneic Mouse Model

  • Rationale: For an immuno-oncology agent, a syngeneic model (e.g., CT26 colon carcinoma cells in immunocompetent Balb/C mice) is superior to a xenograft model in immunodeficient mice, as it allows for the evaluation of the compound's interaction with the host immune system.[6]

  • Methodology:

    • Tumor Implantation: Subcutaneously implant CT26 cells into the flank of Balb/C mice.

    • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.

    • Treatment: Administer the azaspiro[3.4]octane compound at the predetermined dose and schedule (e.g., 20 mg/kg, once daily, p.o.) for a set period (e.g., 14-21 days).

    • Monitoring: Measure tumor volume with calipers twice weekly. Monitor animal body weight and general health status daily as an indicator of tolerability.

    • Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage for the treated group relative to the vehicle control group. The formula is typically: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the control group.

Conclusion: Synthesizing Data for Forward Progression

The preliminary biological evaluation of azaspiro[3.4]octane compounds is a multi-faceted process that builds a bridge from chemical synthesis to therapeutic potential. By systematically assessing in vitro activity, mechanism of action, and ADME properties before advancing to in vivo models of pharmacokinetics and efficacy, researchers can make data-driven decisions with confidence. The compounds that emerge successfully from this rigorous cascade, demonstrating a compelling balance of potency, selectivity, drug-like properties, and in vivo activity, become high-quality candidates for formal lead optimization and progression toward clinical development. The versatility and favorable characteristics of the azaspiro[3.4]octane scaffold ensure it will remain a valuable core for the discovery of next-generation therapeutics.

References

  • Zaripov, E., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available at: [Link]

  • Li, D. B., et al. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters. Available at: [Link]

  • Request PDF. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Available at: [Link]

  • Request PDF. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available at: [Link]

  • ACS Figshare. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters. Available at: [Link]

  • Request PDF. (n.d.). Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. Available at: [Link]

  • Request PDF. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. Available at: [Link]

  • Bakulina, O., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. MDPI. Available at: [Link]

  • Bakulina, O., et al. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. PubMed. Available at: [Link]

  • Pándy-Szekeres, G., et al. (2018). Natural Compounds as Guides for the Discovery of Drugs Targeting G-Protein-Coupled Receptors. MDPI. Available at: [Link]

  • Ramesh, S., et al. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry. Available at: [Link]

  • Choubey, P. K. (2016). What are the in-vivo animal models for evaluation of new anti-asthmatic agents? ResearchGate. Available at: [Link]

  • Dahlin, J. L., et al. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI. Available at: [Link]

  • Sild, S., et al. (2017). In Silico Absorption, Distribution, Metabolism, Excretion, and Pharmacokinetics (ADME-PK): Utility and Best Practices. PubMed. Available at: [Link]

  • de Araújo, D. R., et al. (2023). Chicken embryo model for in vivo acute toxicological and antitumor efficacy evaluation of lipid nanocarrier containing doxorubicin. PubMed. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Solubility of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate for Drug Development Professionals

Introduction In the landscape of modern drug discovery, particularly in the development of novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), the physicochemical properties of molecular building...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, particularly in the development of novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), the physicochemical properties of molecular building blocks are of paramount importance. Tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate, a key spirocyclic building block used as a PROTAC linker, presents a unique structural motif.[1] Its solubility profile directly influences reaction kinetics, purification efficiency, formulation possibilities, and ultimately, the bioavailability and therapeutic efficacy of the final drug candidate.[2]

While extensive, publicly available solubility data for this specific molecule is limited, this guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a robust framework for understanding, predicting, and—most critically—experimentally determining the solubility of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate. By synthesizing first principles of physical chemistry with validated, industry-standard protocols, this document empowers research teams to generate the reliable data necessary to accelerate their development timelines.

Physicochemical Profile and Predicted Solubility Behavior

The solubility of a compound is intrinsically linked to its molecular structure. An analysis of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate reveals key functional groups that govern its interaction with various solvents.

PropertyValueSource
IUPAC Name tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylateChemBK
Synonyms 2-Boc-6-hydroxy-2-azaspiro[3.4]octane; tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylateTCI Chemicals, MedChemExpress[1]
CAS Number 1363381-95-6MedChemExpress[1]
Molecular Formula C₁₂H₂₁NO₃MedChemExpress[1]
Molecular Weight 227.30 g/mol MedChemExpress[1]

Structural Analysis and Causality:

  • tert-Butyloxycarbonyl (Boc) Group: This large, nonpolar group significantly increases the molecule's lipophilicity.[3] This structural feature is the primary driver for its predicted good solubility in common nonpolar and polar aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and dimethyl sulfoxide (DMSO).[3]

  • Hydroxyl (-OH) Group: As a polar moiety, the hydroxyl group is capable of both donating and accepting hydrogen bonds. This provides a site for favorable interactions with polar protic solvents like methanol, ethanol, and, to a lesser extent, water.

  • Spirocyclic Core: The rigid, three-dimensional azaspiro[3.4]octane scaffold limits conformational flexibility. This rigidity can influence crystal packing energy, which in turn affects the energy required to dissolve the solid-state material.

  • Carbamate Linkage: The carbamate group is polar and can act as a hydrogen bond acceptor, contributing to potential solubility in more polar solvents.

Predicted Solubility Profile: Based on this analysis, the compound is expected to be highly soluble in a range of organic solvents. Its solubility in aqueous media is predicted to be low, a common characteristic for molecules developed for oral bioavailability that need to cross lipid membranes. The interplay between the dominant lipophilic Boc group and the polar hydroxyl function makes experimental verification essential.

The Duality of Solubility: A Framework for Drug Discovery

In pharmaceutical research, solubility is not a single value but a concept with two distinct, operationally defined measurements: kinetic and thermodynamic solubility.[4] Understanding the difference is crucial for making informed decisions at the appropriate stage of development.[4][5]

  • Kinetic Solubility: This is a high-throughput measurement of how readily a compound precipitates when a concentrated solution (typically in DMSO) is rapidly diluted into an aqueous buffer.[4][5] It is not a true equilibrium value but is invaluable during early discovery for ranking compounds and identifying potential liabilities quickly, saving both time and resources.[4][6]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature when the system is at equilibrium with an excess of the solid compound.[7] This measurement, often performed using the "gold standard" shake-flask method, is more time and resource-intensive but is critical for late-stage development, formulation, and regulatory filings.[7][8]

G cluster_0 Drug Discovery Stage cluster_1 Recommended Solubility Assay Early Discovery Early Discovery Lead Optimization Lead Optimization Early Discovery->Lead Optimization Kinetic Assay Kinetic Assay Early Discovery->Kinetic Assay High-Throughput Screening Pre-Clinical Pre-Clinical Lead Optimization->Pre-Clinical Lead Optimization->Kinetic Assay SAR Assessment Thermodynamic Assay Thermodynamic Assay Lead Optimization->Thermodynamic Assay Candidate Selection Pre-Clinical->Thermodynamic Assay Dose Formulation Formulation Support Formulation Support Thermodynamic Assay->Formulation Support

Caption: Solubility assay selection based on drug discovery stage.

Validated Protocols for Solubility Determination

The following protocols are presented as self-validating systems, incorporating best practices to ensure data integrity and reproducibility.

Protocol 3.1: Thermodynamic Solubility via the Shake-Flask Method

This method is the definitive approach for determining equilibrium solubility and is essential for characterizing lead candidates.[7]

Principle: An excess amount of the solid compound is agitated in the solvent of choice at a constant temperature for a sufficient duration to achieve equilibrium. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a validated analytical method.

Step-by-Step Methodology:

  • Preparation: Accurately weigh a sufficient amount of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate (e.g., 2-5 mg) into a glass vial. The amount should be in clear excess of its expected solubility.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4, Dichloromethane, Methanol).

  • Equilibration: Seal the vials and place them in a shaker or rotator bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[8]

    • Causality: This extended incubation is critical to overcome the kinetic barriers of dissolution and ensure the measurement reflects true thermodynamic equilibrium, not a supersaturated or undersaturated state.

  • Phase Separation: After incubation, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully aspirate the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

    • Causality: Incomplete removal of solid particles is a primary source of erroneously high solubility values. Centrifugation followed by filtration is a robust two-step process to ensure a particle-free solution.

  • Quantification: Prepare a dilution series of the filtrate in a suitable mobile phase. Analyze the samples using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.

  • Calculation: Determine the concentration of the compound in the filtrate by comparing its peak area to a standard curve prepared from known concentrations of the reference standard. This concentration represents the thermodynamic solubility.

G start Weigh Excess Compound add_solvent Add Precise Solvent Volume start->add_solvent equilibrate Agitate at Constant T (24-48 hours) add_solvent->equilibrate separate Centrifuge & Filter (0.22 µm) equilibrate->separate Achieve Equilibrium quantify Analyze via HPLC-UV separate->quantify Isolate Saturated Solution result Calculate Solubility (vs. Standard Curve) quantify->result

Caption: Experimental workflow for the Shake-Flask method.
Protocol 3.2: Kinetic Solubility via Nephelometry

This high-throughput method is ideal for screening large numbers of compounds in early discovery.[2]

Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The point at which the compound precipitates out of solution is detected by measuring the scattering of light (nephelometry) or the blockage of light (turbidimetry).[2]

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate in 100% DMSO (e.g., 10 mM).

  • Plate Preparation: In a 96-well microplate, add the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Serial Dilution: Add a small volume of the DMSO stock solution to the first well and perform serial dilutions across the plate to create a range of concentrations. The final DMSO concentration should be kept low (e.g., <1-2%) to minimize its co-solvent effects.

    • Causality: DMSO is a strong organic solvent used to initially dissolve the compound.[5] The experiment's purpose is to measure solubility in the aqueous buffer, so minimizing the DMSO concentration is critical for relevance.

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 1-2 hours) to allow for precipitation.

  • Measurement: Read the plate using a nephelometer or a plate reader capable of measuring turbidity.

  • Analysis: The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering or turbidity is observed compared to the buffer-only control wells.

Data Presentation and Interpretation

Generated solubility data should be meticulously recorded. The following table provides a template for summarizing results from the Shake-Flask method.

Illustrative Data Template for Thermodynamic Solubility

Solvent SystemTemperature (°C)Solubility (µg/mL)Solubility (µM)Classification
PBS (pH 7.4)25[Experimental Value][Calculated Value][e.g., Low, Moderate]
PBS (pH 7.4)37[Experimental Value][Calculated Value][e.g., Low, Moderate]
Methanol25[Experimental Value][Calculated Value][e.g., High, Very High]
Dichloromethane25[Experimental Value][Calculated Value][e.g., Freely Soluble]
Acetonitrile25[Experimental Value][Calculated Value][e.g., High, Very High]

Interpretation: Solubility data is contextual. For drug discovery, aqueous solubility at physiological pH (7.4) and temperature (37 °C) is the most critical parameter. A value below 10 µg/mL is often considered poorly soluble and may present challenges for oral absorption, potentially placing the compound in Biopharmaceutics Classification System (BCS) Class II or IV. High solubility in organic solvents is beneficial for synthetic chemistry and purification but does not guarantee aqueous solubility.

Conclusion

The solubility of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate is a critical design parameter that should be determined experimentally rather than assumed. While its Boc-protected, spirocyclic structure suggests high solubility in organic solvents, its aqueous solubility must be quantified to de-risk its use in drug development programs. By employing the robust, validated protocols for thermodynamic and kinetic solubility detailed in this guide, research organizations can generate the high-quality, reliable data needed to select promising candidates, optimize formulations, and ultimately, enhance the probability of clinical success.

References

  • Title: Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution Source: Rheolution URL: [Link]

  • Title: What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds Source: American Pharmaceutical Review URL: [Link]

  • Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

  • Title: (PDF) Experimental and Computational Methods Pertaining to Drug Solubility Source: ResearchGate URL: [Link]

  • Title: SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT Source: SlideShare URL: [Link]

  • Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: Advanced Drug Delivery Reviews via OUCI URL: [Link]

  • Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: Semantics Scholar URL: [Link]

  • Title: tert-butyl cis-2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate Source: ChemBK URL: [Link]

Sources

Foundational

A Theoretical and Computational Guide to the Conformational Landscape of 6-Azaspiro[3.4]octane

Abstract The 6-azaspiro[3.4]octane scaffold is a key structural motif in modern medicinal chemistry, prized for the three-dimensional complexity and novel physicochemical properties it imparts to drug candidates.[1] As a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-azaspiro[3.4]octane scaffold is a key structural motif in modern medicinal chemistry, prized for the three-dimensional complexity and novel physicochemical properties it imparts to drug candidates.[1] As a bioisostere for more common heterocycles like piperidine, its rigid, spirocyclic nature offers a unique way to explore chemical space, optimize ligand-target interactions, and improve metabolic stability.[2] Understanding the conformational preferences of this ring system is paramount for rational drug design. This technical guide provides a comprehensive overview of the theoretical methods used to study the conformation of the 6-azaspiro[3.4]octane ring, grounded in the principles of computational chemistry and validated by experimental observations. We will detail a robust computational workflow, explain the causality behind methodological choices, and present the expected conformational landscape.

Introduction: The Strategic Importance of the 6-Azaspiro[3.4]octane Core

The drive to move beyond "flatland" in medicinal chemistry—the over-reliance on aromatic, two-dimensional structures—has led to a surge of interest in saturated, spirocyclic scaffolds. The 2,6-diazaspiro[3.4]octane core, a close relative of our topic, has been identified as an emerging "privileged structure" due to its frequent appearance in potent, biologically active compounds targeting everything from hepatitis B to cancer.[1]

The 6-azaspiro[3.4]octane system, consisting of a central spiro-carbon atom joining an azetidine and a cyclopentane ring, presents a fascinating conformational challenge. The inherent strain of the four-membered azetidine ring coupled with the flexibility of the five-membered cyclopentane ring creates a unique and constrained three-dimensional geometry. A precise understanding of this geometry is not merely academic; it directly influences how a molecule presents its pharmacophoric features to a biological target. This guide provides the theoretical framework for elucidating that geometry.

The Conformational Puzzle: Envelope vs. Twist

The conformational flexibility of 6-azaspiro[3.4]octane is primarily dictated by the puckering of the five-membered cyclopentane ring. Unlike the well-defined chair conformation of cyclohexane, cyclopentane and its derivatives exist in a dynamic equilibrium between two main puckered forms:

  • Envelope (C_s symmetry): In this conformation, four of the carbon atoms are coplanar, with the fifth atom out of the plane, resembling an open envelope flap.

  • Twist (C_2 symmetry): Here, three atoms are roughly coplanar, with the other two displaced on opposite sides of the plane.

These two forms are energetically very similar and can interconvert rapidly through a process called pseudorotation. The introduction of the spiro-fusion with the azetidine ring introduces new steric and electronic constraints that influence the energy barrier between these forms and may favor one conformation over the other. The azetidine ring itself is not perfectly planar and can exhibit a slight pucker, further contributing to the complexity.

The primary goal of a theoretical study is to identify the global and local energy minima on the potential energy surface (PES) corresponding to these stable conformations and to quantify the energy barriers that separate them.

A Validated Workflow for Conformational Analysis

To ensure scientific integrity, any theoretical protocol must be a self-validating system. This means that the chosen methods must be appropriate for the chemical question, and the results should be verifiable through calculated parameters that can be compared with experimental data. We present a robust, multi-step workflow grounded in Density Functional Theory (DFT), a widely used and reliable quantum chemical method for such investigations.[3][4][5]

Diagram: Computational Workflow

G cluster_0 Step 1: Initial Structure Generation cluster_1 Step 2: Conformational Search cluster_2 Step 3: Quantum Mechanical Refinement cluster_3 Step 4: Solvent Effects cluster_4 Step 5: Analysis & Validation a Generate Initial 3D Structures (Envelope, Twist, etc.) b Low-Level Conformational Search (e.g., Molecular Mechanics - MMFF94) a->b Input Geometries c Geometry Optimization (DFT: B3LYP/6-31G*) b->c Unique Conformers d Frequency Calculation (Confirm Minima, Obtain ZPE) c->d Optimized Structures e High-Level Single-Point Energy (e.g., B3LYP/6-311++G(d,p)) d->e Vibrational Analysis f Incorporate Solvent Model (e.g., PCM/SMD) e->f Gas-Phase Energies g Analyze Relative Energies & Boltzmann Populations f->g Solution-Phase Energies h Compare with Experimental Data (NMR J-couplings, X-ray) g->h Theoretical Predictions G cluster_0 Envelope Conformation (C_s) cluster_1 Twist Conformation (C_2) a Four atoms coplanar, one atom puckered b Three atoms coplanar, two displaced on opposite sides a->b Pseudorotation (Low Energy Barrier) b->a

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate for Advanced PROTAC Design

Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of intere...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] The efficacy of a PROTAC is not solely dependent on the binding affinities of its warheads but is critically influenced by the linker connecting the POI and E3 ligase ligands.[3][4] This document provides an in-depth guide on the strategic use of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate (CAS: 1239319-91-5), a spirocyclic building block, for the synthesis of PROTACs with enhanced conformational rigidity.[5][6] We will explore the rationale behind employing rigid linkers, provide detailed synthetic protocols, and outline key biological evaluation assays to validate the resulting degraders.

The Linker as a Critical Determinant of PROTAC Efficacy

A PROTAC's function is to induce the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.[1][7][8] The linker is the crucial element that dictates the geometry, stability, and ultimately, the productivity of this complex.[3][] While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, are synthetically accessible and offer conformational adaptability, they can carry an entropic penalty upon binding and may lead to undesirable physicochemical properties.[4][10]

The "linkerology" of PROTACs has evolved towards more sophisticated designs that impart specific properties to the final molecule.[4][11] This has led to a significant interest in rigid linkers.

The Advantage of Rigidity: Spirocyclic Scaffolds

Rigid linkers, which incorporate structural elements like aromatic rings or cyclic structures, restrict conformational freedom.[3][4] This offers several distinct advantages:

  • Pre-organization for Potency: Rigidity can pre-organize the PROTAC into a bioactive conformation that is optimal for ternary complex formation, reducing the entropic penalty of binding and potentially leading to enhanced potency.[3][4]

  • Improved Pharmacokinetics (PK): The constrained conformation can lead to improved metabolic stability and more predictable PK profiles.[3][11]

  • Enhanced Selectivity: By presenting the two ligands in a more defined spatial orientation, rigid linkers can improve selectivity for the target protein and disfavor the formation of off-target ternary complexes.[3][4]

Spirocyclic structures, such as the 6-azaspiro[3.4]octane core, are particularly compelling. They provide a unique three-dimensional and rigid geometry that can effectively orient the binding moieties while potentially improving physicochemical properties like solubility.[10][12][13]

Featured Building Block: tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate

This building block is an ideal starting point for constructing rigid PROTACs. Its key features include:

  • Spirocyclic Core: Provides the desired rigidity and 3D geometry.

  • Orthogonal Functionality: The secondary alcohol (-OH) and the Boc-protected amine offer two distinct points for sequential chemical modification, allowing for controlled, stepwise PROTAC assembly.

  • Boc Protecting Group: Enables the selective coupling of one ligand before revealing the amine for the attachment of the second ligand, preventing unwanted side reactions.

PROTAC Mechanism of Action: A Visual Overview

The fundamental mechanism involves the PROTAC molecule acting as a bridge to induce proximity between a target Protein of Interest (POI) and an E3 Ubiquitin Ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Proteasome->PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded

Caption: The PROTAC catalytic cycle: inducing proximity, ubiquitination, and degradation.

Synthetic Strategy & Protocols

The synthesis of a PROTAC using tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate typically follows a stepwise approach, leveraging its orthogonal functional groups.

General Synthetic Workflow

The workflow involves the initial attachment of one ligand to the hydroxyl group, followed by deprotection and attachment of the second ligand to the newly revealed amine. The order of ligand attachment can be varied based on the specific chemistry and stability of the warheads.

Synthetic_Workflow Start Spiro Linker (Boc-N, HO-) Step1 Step 1: Coupling (e.g., Esterification) Start->Step1 POI_Ligand POI Ligand (-COOH) POI_Ligand->Step1 E3_Ligand E3 Ligase Ligand (-COOH) Step3 Step 3: Amide Coupling E3_Ligand->Step3 Intermediate1 Intermediate 1 (Boc-N, POI-O-) Step1->Intermediate1 Step2 Step 2: Boc Deprotection Intermediate1->Step2 Intermediate2 Intermediate 2 (H-N, POI-O-) Step2->Intermediate2 Intermediate2->Step3 Final_PROTAC Final PROTAC Step3->Final_PROTAC

Caption: Stepwise synthetic workflow for PROTAC assembly using the spirocyclic linker.

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol details a representative synthesis where a POI ligand is first attached via its carboxylic acid, followed by attachment of a CRBN E3 ligase ligand.

Step 1A: Coupling of POI Ligand to the Linker's Hydroxyl Group

  • Rationale: This step forms an ester bond. A Mitsunobu reaction is often effective for this transformation, though direct esterification under acidic conditions can also be employed depending on the substrate's stability.

  • Reagents & Materials:

    • tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate (1.0 eq)

    • POI-ligand with a carboxylic acid (1.2 eq)

    • Triphenylphosphine (PPh₃) (1.5 eq)

    • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Standard glassware for organic synthesis under an inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Dissolve the spiro linker (1.0 eq), POI-ligand (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add DIAD (1.5 eq) dropwise to the stirred solution.

    • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

    • Monitor reaction progress by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected intermediate.

Step 1B: Boc Deprotection

  • Rationale: Removal of the tert-butyloxycarbonyl (Boc) group is required to unmask the secondary amine for the subsequent coupling step. Trifluoroacetic acid (TFA) is a standard reagent for this purpose.[14]

  • Reagents & Materials:

    • Boc-protected intermediate from Step 1A (1.0 eq)

    • Trifluoroacetic acid (TFA) (10-20 eq)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the intermediate in DCM.

    • Add TFA to the solution at room temperature.

    • Stir the reaction for 1-3 hours. Monitor by LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine TFA salt is often used directly in the next step without further purification.

Step 1C: Amide Coupling with E3 Ligase Ligand

  • Rationale: This final step forms the PROTAC molecule. Amide coupling reagents like HATU are highly efficient and commonly used to form the amide bond between the linker's amine and the E3 ligand's carboxylic acid.[14][15]

  • Reagents & Materials:

    • Amine TFA salt from Step 1B (1.0 eq)

    • E3 ligase ligand with a carboxylic acid (e.g., pomalidomide-acid) (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0-4.0 eq to neutralize the TFA salt and facilitate coupling)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the E3 ligase ligand (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0-4.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of the amine TFA salt (1.0 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the final PROTAC product by preparative HPLC to obtain the high-purity compound.

    • Characterize the final product by LC-MS and NMR.

Biological Evaluation: Validating PROTAC Function

Once synthesized, the PROTAC must be rigorously tested to confirm its mechanism of action and efficacy.

Biological Evaluation Workflow

The evaluation process confirms that the PROTAC can form the ternary complex, induce ubiquitination, and ultimately lead to the degradation of the target protein in a cellular context.

Biological_Workflow cluster_biochem Biochemical / Biophysical Assays cluster_cell Cell-Based Assays Assay1 Ternary Complex Formation (e.g., TR-FRET, SPR, NanoBRET) Treatment Treat Cells with PROTAC Concentrations Lysis Cell Lysis Treatment->Lysis WB Western Blot Analysis Lysis->WB Data Quantification & Data Analysis (DC₅₀, Dₘₐₓ) WB->Data

Caption: A streamlined workflow for the biological characterization of a novel PROTAC.

Protocol 2: Target Protein Degradation Assay via Western Blot
  • Objective: To quantify the reduction in the level of the target protein following treatment with the PROTAC.

  • Reagents & Materials:

    • Relevant cancer cell line expressing the POI

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Synthesized PROTAC stock solution (e.g., 10 mM in DMSO)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • Primary antibody against the POI

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescence (ECL) substrate

    • SDS-PAGE and Western blotting equipment

  • Procedure:

    • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

    • PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh cell culture medium. Treat the cells with a range of concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

    • Cell Lysis: After incubation, wash the cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4 °C.

    • Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay according to the manufacturer's protocol.

    • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95 °C for 5 minutes.

    • Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate with the primary antibody for the POI overnight at 4 °C.

    • Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

    • Analysis: Strip or cut the membrane and re-probe with the loading control antibody. Quantify the band intensities using image analysis software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control.

Data Presentation and Interpretation

The results from the Western blot are used to determine the PROTAC's potency (DC₅₀, the concentration at which 50% of the target protein is degraded) and efficacy (Dₘₐₓ, the maximum percentage of degradation).

Table 1: Representative Degradation Data for a Spiro-Linker PROTAC

PROTAC Concentration% Protein Remaining (Normalized to Vehicle)
Vehicle (DMSO)100%
1 nM85%
10 nM48%
50 nM15%
100 nM8%
500 nM12% (Hook Effect)
1 µM25% (Hook Effect)
Calculated DC₅₀ ~11 nM
Calculated Dₘₐₓ ~92%

Note: The "hook effect," a phenomenon where degradation efficiency decreases at higher PROTAC concentrations due to the formation of non-productive binary complexes, is often observed and is a hallmark of PROTAC-mediated degradation.

Conclusion

The rational design of linkers is paramount to developing successful PROTAC degraders. The use of rigid, three-dimensional scaffolds like tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate offers a strategic advantage by constraining the conformational flexibility of the PROTAC. This can lead to improved potency, selectivity, and pharmacokinetic properties. The synthetic and biological protocols outlined in this document provide a comprehensive framework for researchers to effectively incorporate this advanced building block into their PROTAC discovery programs, facilitating the development of the next generation of targeted protein degraders.

References

  • AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

  • National Institutes of Health (NIH). Current strategies for the design of PROTAC linkers: a critical review. [Link]

  • Oakwood Chemical. tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate. [Link]

  • Chemspace. Tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate. [Link]

  • National Institutes of Health (NIH). Assays and technologies for developing proteolysis targeting chimera degraders. [Link]

  • SpiroChem. Linker Design. [Link]

  • BMG Labtech. Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. [Link]

  • National Institutes of Health (NIH). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. [Link]

  • SpiroChem. Expertise of the month: PROTACS and Molecular Glues. [Link]

  • University of Central Florida. Development of Degraders to Target Oncogenic Proteins and Efforts Towards the Total Synthesis of Lycopodium Alkaloids via Oxidative Dearomatization. [Link]

  • National Institutes of Health (NIH). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. [Link]

  • PubChem. tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. [Link]

Sources

Application

The Strategic Utility of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate in Modern Drug Discovery: Application Notes and Protocols

Abstract The pursuit of novel chemical entities with superior pharmacological profiles has driven the exploration of three-dimensional molecular scaffolds. Among these, azaspirocycles have garnered significant attention...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of novel chemical entities with superior pharmacological profiles has driven the exploration of three-dimensional molecular scaffolds. Among these, azaspirocycles have garnered significant attention for their ability to confer conformational rigidity and provide precise vectoral orientation of functional groups. This guide provides an in-depth technical overview of tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate, a versatile building block that is increasingly utilized in medicinal chemistry. We will detail its synthesis, key chemical transformations—including oxidation, acylation, and deprotection—and its strategic application, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional attributes of this powerful synthetic intermediate.

Introduction: The Value of Three-Dimensionality in Drug Design

Modern drug discovery endeavors to create molecules with high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties. A significant shift away from planar, sp²-rich structures towards more three-dimensional, sp³-rich scaffolds has been a key strategy in achieving these goals. Spirocyclic systems, which feature two rings sharing a single atom, are exemplary of this design philosophy.[1] Their rigid frameworks reduce conformational flexibility, which can lead to a decrease in the entropic penalty upon binding to a biological target, thereby enhancing potency. Furthermore, the defined spatial arrangement of substituents on a spirocyclic core allows for the precise probing of protein binding pockets, which can improve selectivity and reduce off-target effects.[2]

The 6-azaspiro[3.4]octane scaffold, in particular, has emerged as a valuable motif. It can be considered a rigid bioisostere of commonly used fragments like piperidine and piperazine, offering a novel chemical space for exploration.[3][4] The introduction of a hydroxyl group, as in the title compound, provides a crucial handle for further synthetic elaboration, making it an ideal starting point for the construction of diverse chemical libraries.

Physicochemical Properties and Handling

tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate is a white to off-white solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 1239319-91-5[5]
Molecular Formula C₁₂H₂₁NO₃[6]
Molecular Weight 227.30 g/mol [6]
Appearance White to off-white solid[5]
Purity Typically >97%[7]
Storage Store at 2-8 °C in a dark, inert atmosphere[5]

Safety and Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse thoroughly with water.

  • Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Synthetic Protocols

The versatility of tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate stems from the reactivity of its two key functional groups: the secondary alcohol and the Boc-protected amine. The following protocols detail its synthesis and key transformations.

Synthesis of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate

A common and efficient method for the synthesis of the title compound is the stereoselective reduction of the corresponding ketone, tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate. This precursor is commercially available or can be synthesized through established routes. The following protocol is adapted from a similar reduction of a cyclic ketone.[8]

Reaction Scheme: Synthesis of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate

Protocol 1: Reduction of a Cyclic Ketone

  • Materials:

    • tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (1.0 equiv)

    • Dichloromethane (DCM)

    • Acetic acid (AcOH)

    • Sodium borohydride (NaBH₄) (3.0 equiv)

    • 1 M aq. KHSO₄ solution

    • Brine

    • Sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottomed flask, dissolve tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add acetic acid to the solution.

    • Slowly add sodium borohydride portion-wise, ensuring the internal temperature remains below 10 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

    • Quench the reaction by the slow addition of 1 M aq. KHSO₄ solution.

    • Separate the organic layer and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Oxidation to the Ketone

The secondary alcohol can be oxidized back to the ketone using a variety of methods. The Swern oxidation is a mild and efficient choice that is tolerant of many functional groups, including the Boc protecting group.[7][9]

Reaction Scheme: Oxidation to the Ketone

Protocol 2: Swern Oxidation

  • Materials:

    • Oxalyl chloride (1.5 equiv)

    • Dimethyl sulfoxide (DMSO) (2.7 equiv)

    • Dichloromethane (DCM), anhydrous

    • tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate (1.0 equiv)

    • Triethylamine (Et₃N) (7.0 equiv)

    • Water

    • Brine

    • Sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of oxalyl chloride in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO in anhydrous DCM dropwise.

    • After stirring for 5 minutes, add a solution of tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate in anhydrous DCM dropwise.

    • Stir the mixture at -78 °C for 30 minutes.

    • Add triethylamine dropwise, and allow the reaction mixture to warm to room temperature.

    • Add water to quench the reaction, and extract the product with DCM.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate.

Acylation of the Hydroxyl Group

The hydroxyl group serves as a convenient point for derivatization, such as through acylation to form esters. This is a key step in the incorporation of this scaffold into larger molecules, such as PROTACs.

Reaction Scheme: Acylation of the Hydroxyl Group

Protocol 3: Esterification using EDC Coupling

  • Materials:

    • tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate (1.0 equiv)

    • Carboxylic acid of interest (R-COOH) (1.2 equiv)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 equiv)

    • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

    • Dichloromethane (DCM), anhydrous

    • 1 M aq. HCl solution

    • Saturated aq. NaHCO₃ solution

    • Brine

    • Sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the carboxylic acid, tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate, and DMAP in anhydrous DCM.

    • Cool the solution to 0 °C and add EDC·HCl.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC. Upon completion, dilute with DCM.

    • Wash the organic layer sequentially with 1 M aq. HCl, saturated aq. NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting ester by flash column chromatography.

Deprotection of the Boc Group

The removal of the tert-butoxycarbonyl (Boc) protecting group is a fundamental step to liberate the secondary amine for further functionalization. This can be achieved under various conditions, with the choice often depending on the sensitivity of other functional groups in the molecule.

Reaction Scheme: Deprotection of the Boc Group

Protocol 4a: Acidic Deprotection with Trifluoroacetic Acid (TFA)

  • Materials:

    • Boc-protected substrate (1.0 equiv)

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA) (10-50% v/v in DCM)

    • Saturated aq. NaHCO₃ solution

  • Procedure:

    • Dissolve the Boc-protected substrate in DCM.

    • Add the TFA solution and stir at room temperature for 1-4 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and carefully neutralize with saturated aq. NaHCO₃ solution.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the deprotected amine.

Protocol 4b: Green Deprotection with Hot Water

  • Materials:

    • Boc-protected substrate (1.0 equiv)

    • Water

    • Dichloromethane (DCM) or Ethyl Acetate

  • Procedure:

    • Suspend the Boc-protected substrate in water in a round-bottomed flask equipped with a reflux condenser.

    • Heat the mixture to reflux (90-100 °C) and stir vigorously.

    • Monitor the reaction by TLC (typically complete within 15-60 minutes).

    • Cool the reaction to room temperature.

    • Extract the aqueous mixture with DCM or ethyl acetate.

    • Dry the combined organic extracts over anhydrous magnesium sulfate and concentrate under reduced pressure to afford the deprotected amine.

Application in PROTAC Synthesis

A significant application of tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate and its derivatives is in the construction of Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The 6-azaspiro[3.4]octane moiety serves as a rigid and non-planar linker component, which is crucial for optimizing the spatial orientation of the target-binding and E3 ligase-binding moieties. The hydroxyl group on the title compound provides a key attachment point for one of these ligands, as illustrated in the workflow below.

PROTAC_Workflow cluster_0 Synthesis of Functionalized Spirocycle cluster_1 Amine Deprotection cluster_2 Final PROTAC Assembly A tert-Butyl 2-hydroxy-6-azaspiro[3.4] octane-6-carboxylate B Acylated Spirocycle (Ester Linkage) A->B Protocol 3: Acylation C Deprotected Acylated Spirocycle B->C Protocol 4: Boc Deprotection D Final PROTAC Molecule C->D Amide Coupling E3_Ligand E3 Ligase Ligand E3_Ligand->D

Sources

Method

Applications of Spirocyclic Compounds in Drug Discovery: A Technical Guide

Introduction: Embracing the Third Dimension in Medicinal Chemistry For decades, drug discovery has been dominated by compounds existing in a relatively "flat" chemical space, largely composed of aromatic and heteroaromat...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

For decades, drug discovery has been dominated by compounds existing in a relatively "flat" chemical space, largely composed of aromatic and heteroaromatic rings. However, the increasing complexity of biological targets and the demand for drugs with improved efficacy and safety profiles have driven chemists to explore more three-dimensional molecular architectures.[1][2] Among these, spirocyclic compounds—molecules where two rings share a single atom—have emerged as a privileged scaffold, offering a unique solution to many challenges in modern drug development.[2]

Spirocycles are not a new discovery, with some spirocyclic drugs having been in clinical use for over half a century.[3] However, a renewed appreciation for their structural and physicochemical properties, coupled with advances in synthetic chemistry, has led to a surge in their application in recent years.[1][4][5] This guide provides an in-depth exploration of the applications of spirocyclic compounds in drug discovery, from their fundamental advantages to practical synthetic and biological evaluation protocols.

The Spirocyclic Advantage: Why Three-Dimensionality Matters

The inherent three-dimensional nature of spirocyclic scaffolds provides a distinct set of advantages in drug design, influencing a molecule's potency, selectivity, and pharmacokinetic properties.[3][6][7][8]

  • Enhanced Target Binding and Potency: The rigid, conformationally constrained nature of spirocycles allows for a more precise orientation of functional groups to interact with the three-dimensional binding sites of biological targets.[3][9] This pre-organization can lead to a lower entropic penalty upon binding, resulting in higher binding affinity and, consequently, increased potency.

  • Improved Selectivity and Reduced Off-Target Effects: By presenting substituents in well-defined spatial arrangements, spirocyclic scaffolds can facilitate more specific interactions with the intended target over other structurally related proteins. This enhanced selectivity can significantly reduce off-target effects and improve the overall safety profile of a drug candidate.[1]

  • Favorable Physicochemical and Pharmacokinetic Properties: The introduction of a spirocyclic moiety can positively modulate key drug-like properties:

    • Increased sp³ Character: Spirocycles increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule. A higher Fsp³ is generally correlated with improved clinical success rates, likely due to better solubility and metabolic stability.[6]

    • Modulation of Lipophilicity and Solubility: Replacing a flat aromatic ring with a non-planar spirocyclic system can decrease lipophilicity (logP/logD) and improve aqueous solubility, which are critical for favorable absorption, distribution, metabolism, and excretion (ADME) properties.[3][6]

    • Metabolic Stability: The quaternary carbon at the spirocyclic junction is often resistant to metabolic degradation, which can improve the metabolic stability and in vivo half-life of a drug.[9]

The impact of introducing a spirocyclic scaffold is evident in numerous drug discovery programs. For example, the replacement of a morpholine ring with various azaspirocycles in melanin-concentrating hormone receptor 1 (MCHR1) antagonists led to lower logD values, improved metabolic stability, and better selectivity against the hERG channel.[6]

Approved Drugs and Clinical Candidates: Spirocycles in Action

The successful application of spirocyclic scaffolds is demonstrated by the number of approved drugs and promising clinical candidates that incorporate these motifs. These compounds span a wide range of therapeutic areas, including oncology, infectious diseases, and neurological disorders.[10][11][12]

Drug (Trade Name)Therapeutic AreaSpirocyclic MoietyMechanism of Action
Spironolactone (Aldactone)CardiovascularSpirolactoneAldosterone antagonist
Risperidone (Risperdal)AntipsychoticSpiro-piperidineDopamine D2 and Serotonin 5-HT2A receptor antagonist
Olaparib (Lynparza)OncologyDiazaspiro[3.3]heptane derivativePARP inhibitor
Buspirone (Buspar)AnxiolyticSpiro-azaspirodecanedioneSerotonin 5-HT1A receptor agonist
Irbesartan (Avapro)AntihypertensiveSpiro-cyclopentaneAngiotensin II receptor blocker

Table 1: Examples of FDA-Approved Drugs Containing a Spirocyclic Scaffold.[5][6][13]

One of the earliest and most well-known examples is Spironolactone , a potassium-sparing diuretic that has been used for decades to treat heart failure and high blood pressure.[14][15][16] Its spirocyclic lactone core is crucial for its activity as an aldosterone antagonist.[5][17]

More recently, the development of targeted cancer therapies has seen a significant rise in the use of spirocycles. Olaparib , a PARP inhibitor approved for the treatment of certain types of ovarian, breast, and prostate cancers, features a diazaspiro[3.3]heptane moiety that was introduced to improve its properties.[1]

Synthetic Strategies for Spirocyclic Scaffolds

While historically considered challenging to synthesize due to the presence of a quaternary carbon, numerous synthetic methodologies have been developed to access a wide variety of spirocyclic systems.[3] These strategies include:

  • Metal-catalyzed spirocyclization

  • Intramolecular substitutions and cycloadditions

  • N-Heterocyclic carbene (NHC) organocatalysis [18]

  • Microwave-assisted multicomponent reactions [19]

Protocol: Synthesis of a Spiro[4.4]nonan-1-one Scaffold

This protocol provides a general method for the synthesis of a spiro[4.4]nonan-1-one scaffold from 2-methoxycarbonylcyclopentanone, a versatile starting material.[20] The core strategy involves a sequential dialkylation followed by an intramolecular cyclization.[20]

Materials:

  • 2-Methoxycarbonylcyclopentanone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 1,3-Dibromopropane

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • First Alkylation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend sodium hydride (1.1 eq) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 2-methoxycarbonylcyclopentanone (1.0 eq) in anhydrous THF to the suspension.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

    • Cool the reaction mixture back to 0 °C and add 1,3-dibromopropane (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 12 hours.

  • Intramolecular Cyclization:

    • Cool the reaction mixture to 0 °C and add a second portion of sodium hydride (1.1 eq).

    • Stir at 0 °C for 30 minutes, then warm to room temperature and heat to reflux for 24 hours.

  • Work-up and Purification of Spirocyclic Intermediate:

    • Cool the reaction to 0 °C and carefully quench with water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford the spirocyclic intermediate.

  • Decarboxylation:

    • To the purified spirocyclic intermediate, add a solution of concentrated HCl.

    • Heat the mixture to reflux for 12 hours.

    • Cool to room temperature and basify with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford the final spiro[4.4]nonan-1-one.[20]

Biological Evaluation of Spirocyclic Compounds

The unique structural features of spirocyclic compounds often translate to interesting biological activities.[21][22] A thorough biological evaluation is critical to understanding their potential as therapeutic agents. This typically involves a tiered approach, starting with in vitro assays and progressing to in vivo models.

Protocol: In Vitro Antiproliferative Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of novel spirocyclic compounds on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.

Materials:

  • Cancer cell line of interest (e.g., U251 glioblastoma cells)[23]

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Spirocyclic test compound, dissolved in DMSO

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells from a sub-confluent culture flask using trypsin-EDTA.

    • Resuspend the cells in a complete medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37 °C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the spirocyclic test compound in a complete medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the wells is less than 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with DMSO) and untreated control wells.

    • Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate the plate for 4 hours at 37 °C.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing Key Concepts in Spirocyclic Drug Discovery

Workflow for Spirocycle Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Cyclic Ketone) Reaction Spirocyclization Reaction (e.g., Multi-component Reaction) Start->Reaction Reagents & Catalysts Purification Purification & Characterization (Chromatography, NMR, MS) Reaction->Purification InVitro In Vitro Assays (e.g., MTT, Kinase Assay) Purification->InVitro Spirocyclic Compound Library SAR Structure-Activity Relationship (SAR) Studies InVitro->SAR SAR->Reaction Iterative Optimization InVivo In Vivo Models (e.g., Xenograft) SAR->InVivo Lead Lead Candidate InVivo->Lead

Caption: General workflow for the synthesis and biological evaluation of spirocyclic compounds.

Conceptual Signaling Pathway Inhibition

G Receptor Receptor Tyrosine Kinase Downstream1 Signaling Protein A Receptor->Downstream1 Downstream2 Signaling Protein B Downstream1->Downstream2 Proliferation Cell Proliferation & Survival Downstream2->Proliferation SpiroDrug Spirocyclic Inhibitor SpiroDrug->Downstream1

Caption: Inhibition of a signaling pathway by a spirocyclic drug.

Conclusion and Future Outlook

Spirocyclic compounds represent a powerful tool in the arsenal of medicinal chemists, offering a pathway to escape the "flatland" of traditional drug scaffolds and access novel chemical space.[2] Their inherent three-dimensionality provides a distinct advantage in optimizing potency, selectivity, and pharmacokinetic properties.[7][8] While synthetic challenges remain, ongoing innovations in synthetic methodology are making these complex structures more accessible.[10][11] As our understanding of the structural requirements for targeting complex biological systems continues to grow, the strategic incorporation of spirocyclic motifs will undoubtedly play an increasingly important role in the discovery and development of the next generation of therapeutics.

References

  • PubMed. (2022-03-25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • DNDi. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • Taylor & Francis Online. The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • Taylor & Francis Online. (2022-03-25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • National Institutes of Health. Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. [Link]

  • RSquareL. RECENT ADVANCES IN THE SYNTHESIS OF SPIROCYCLIC COMPOUNDS. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Spirocyclic Compounds in Modern Drug Discovery. [Link]

  • Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]

  • ACS Publications. (2020-12-31). Spirocyclic Scaffolds in Medicinal Chemistry. [Link]

  • ResearchGate. (2025-08-09). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]

  • Beilstein Journals. (2024-07-24). Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]

  • ResearchGate. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • MDPI. (2025-04-05). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • PubMed. (2023-10-05). Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents. [Link]

  • RSC Publishing. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. [Link]

  • National Institutes of Health. (2024-07-24). Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]

  • ACS Publications. (2024-10-30). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. [Link]

  • ACS Publications. (2014-12-07). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. [Link]

  • ResearchGate. Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Growing Importance of Spirocycles in Modern Drug Discovery. [Link]

  • National Institutes of Health. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]

  • MDPI. (2023-12-18). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. [Link]

  • Taylor & Francis Online. Review of synthesis and various biological activities of spiro heterocyclic compounds comprising oxindole and pyrrolidine moities. [Link]

  • PubMed. (2021-01-14). Spirocyclic Scaffolds in Medicinal Chemistry. [Link]

  • Drug Hunter. (2025-09-29). The Spirocycle Surge in Drug Discovery. [Link]

  • ResearchGate. Examples of approved and late clinical trial spirocyclic drugs. [Link]

  • Pfizer Medical - US. ALDACTONE® (spironolactone) Clinical Studies. [Link]

  • ClinicalTrials.gov. Study of High-dose Spironolactone vs. Placebo Therapy in Acute Heart Failure (ATHENA-HF). [Link]

  • News-Medical.Net. (2025-08-17). Trial finds no cardiovascular benefit and higher safety risks with spironolactone in dialysis patients. [Link]

  • YouTube. (2024-11-18). SZC Optimization of Spironolactone in HFrEF | JACC | AHA 2024. [Link]

  • National Institutes of Health. Safety and Cardiovascular Efficacy of Spironolactone in Dialysis-Dependent ESRD (SPin-D): A Randomized, Placebo-Controlled, Multiple Dosage Trial. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of PROTACs Utilizing Advanced Spirocyclic Linkers

Introduction: The Rationale for Rigidity in PROTAC Design Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by co-opting the cell's natural protein degradation machinery to eliminate disease-cau...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Rigidity in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by co-opting the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two. The linker is not merely a passive spacer but a critical determinant of the PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[3]

While flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been widely used due to their synthetic tractability, there is a growing body of evidence demonstrating the advantages of incorporating rigid linkers.[4] Rigid linkers, particularly spirocyclic scaffolds, can pre-organize the PROTAC into a bioactive conformation, potentially reducing the entropic penalty upon binding and enhancing the stability of the ternary complex.[4] This can translate to improved degradation potency and selectivity.[1] Furthermore, the introduction of three-dimensional spirocyclic motifs can improve physicochemical properties like aqueous solubility and metabolic stability, while moving away from the often-unfavorable properties of long, flexible chains.[1]

This guide provides a detailed overview of the synthesis of PROTACs incorporating spirocyclic linkers, focusing on the practical aspects of chemical synthesis and providing exemplary protocols for researchers in the field.

The Strategic Advantage of Spirocyclic Linkers

Spirocyclic linkers offer several compelling advantages over traditional linear linkers in PROTAC design:

  • Conformational Rigidity: By locking the linker into a more defined three-dimensional space, spirocycles can reduce the conformational flexibility of the PROTAC. This pre-organization can lead to a more favorable energetic profile for the formation of a productive ternary complex, resulting in enhanced degradation efficiency.

  • Improved Physicochemical Properties: PROTACs are often large molecules that fall "beyond the Rule of Five," presenting challenges in terms of solubility and permeability.[5][6][7] The incorporation of rigid, polar spirocyclic motifs like diazaspiroalkanes can improve aqueous solubility and other pharmacokinetic properties compared to long, hydrophobic alkyl chains.[1]

  • Vectorial Control: The defined exit vectors of spirocyclic scaffolds allow for precise control over the spatial orientation of the POI and E3 ligase ligands, which is crucial for optimal ubiquitination.

  • Novel Chemical Space: Spirocyclic linkers provide access to novel chemical space, offering opportunities for new intellectual property and potentially overcoming limitations of existing linker technologies.

Data Presentation: A Comparative Overview of Linker Impact

The choice of linker significantly impacts the biological activity and physicochemical properties of a PROTAC. While direct head-to-head data for spirocyclic linkers is still emerging in the public domain, the following tables provide a comparative analysis of PROTACs targeting Bromodomain-containing protein 4 (BRD4) with different linker types to illustrate these effects. The trend towards improved properties with rigidification provides a strong rationale for the use of spirocyclic systems.

Table 1: In Vitro Degradation of BRD4 with Various Linker Types

Linker TypeLinker CompositionDC50 (nM)Dmax (%)Reference
Flexible (PEG)PEG42095[8]
Flexible (PEG)PEG515>98[8]
Flexible (Alkyl)C8 Alkyl Chain~50~90[4]
Rigid (Piperazine-based)Heterocyclic<1>95[1]

Note: Data is synthesized from multiple sources for illustrative purposes. DC50 and Dmax values are highly dependent on the specific ligands and cell line used.

Table 2: Physicochemical and Pharmacokinetic Properties of BRD4 PROTACs

Linker TypeLinker CompositionPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)Reference
Flexible (PEG)PEG42.525[8]
Flexible (PEG)PEG53.135[8]
Flexible (Alkyl)C8 Alkyl ChainLowLow[4]
Rigid (Heterocyclic)Piperazine-basedImprovedImproved[1]

Note: Data is representative and intended to show general trends.

Experimental Protocols: Synthesis of a Spirocyclic Linker-Containing PROTAC

This section details a representative synthetic workflow for the construction of a PROTAC featuring a 2,6-diazaspiro[3.3]heptane linker. This spirocycle serves as a rigid and versatile scaffold for connecting the POI ligand and the E3 ligase ligand.

Logical Workflow for Spirocyclic PROTAC Synthesis

The synthesis of a spirocyclic PROTAC can be conceptualized as a modular process, as illustrated in the following diagram.

PROTAC_Synthesis_Workflow cluster_0 Module 1: E3 Ligase Ligand-Linker Synthesis cluster_1 Module 2: Deprotection cluster_2 Module 3: Final PROTAC Assembly cluster_3 Module 4: Purification E3_ligand E3 Ligase Ligand (e.g., Pomalidomide deriv.) couple1 Amide Coupling E3_ligand->couple1 spiro_linker Boc-Protected Spirocyclic Linker (e.g., 2-Boc-2,6-diazaspiro[3.3]heptane) spiro_linker->couple1 E3_linker_intermediate E3 Ligand-Linker Intermediate couple1->E3_linker_intermediate deprotection Boc Deprotection (TFA/DCM) E3_linker_intermediate->deprotection deprotected_intermediate Deprotected Intermediate deprotection->deprotected_intermediate couple2 Amide Coupling deprotected_intermediate->couple2 POI_ligand POI Ligand (with COOH handle) POI_ligand->couple2 final_protac Final Spirocyclic PROTAC couple2->final_protac purification Purification (Prep-HPLC) final_protac->purification pure_protac Pure PROTAC (>95%) purification->pure_protac

Caption: Modular workflow for spirocyclic PROTAC synthesis.

Protocol 1: Synthesis of the E3 Ligand-Spirocyclic Linker Intermediate

This protocol describes the coupling of an E3 ligase ligand (e.g., a pomalidomide derivative with a carboxylic acid handle) to a mono-Boc-protected 2,6-diazaspiro[3.3]heptane linker.

Materials:

  • Pomalidomide-linker handle (with COOH) (1.0 eq)

  • 2-Boc-2,6-diazaspiro[3.3]heptane (1.1 eq)[5][9]

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the pomalidomide derivative (1.0 eq) and 2-Boc-2,6-diazaspiro[3.3]heptane (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure Boc-protected E3 ligand-linker intermediate.

Protocol 2: Boc Deprotection of the Intermediate

This protocol details the removal of the Boc protecting group to expose the secondary amine for the subsequent coupling reaction.

Materials:

  • Boc-protected E3 ligand-linker intermediate (from Protocol 1)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the purified Boc-protected intermediate from Protocol 1 in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (20-30% v/v in DCM) dropwise to the solution.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the disappearance of the starting material by LC-MS.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine-TFA salt is often used directly in the next step without further purification.

Protocol 3: Final PROTAC Synthesis via Amide Coupling

This protocol describes the final coupling of the deprotected spirocyclic linker intermediate with the POI ligand containing a carboxylic acid moiety.

Materials:

  • Amine-TFA salt intermediate (from Protocol 2) (1.1 eq)

  • POI ligand with a carboxylic acid handle (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (4.0 eq)

  • Anhydrous DMF

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the POI ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (4.0 eq, to neutralize the TFA salt and catalyze the reaction) to the solution and stir for 10 minutes.

  • Add the amine-TFA salt intermediate from Protocol 2 (1.1 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final crude PROTAC molecule by preparative reverse-phase high-performance liquid chromatography (HPLC) to achieve high purity (>95%).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Characterization and Validation

A crucial aspect of PROTAC development is the thorough characterization of the final compound to ensure its identity, purity, and biological activity.

Analytical Characterization
  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized PROTAC.

  • High-Resolution Mass Spectrometry (HRMS): To verify the exact mass and elemental composition.

  • HPLC Analysis: To determine the purity of the final compound, which should typically be >95% for biological assays.

Biological Validation Workflow

The following workflow outlines the key steps to validate the biological activity of the newly synthesized spirocyclic PROTAC.

Biological_Validation_Workflow cluster_0 Step 1: In-Cell Target Degradation cluster_1 Step 2: Mechanism of Action cluster_2 Step 3: Selectivity Profiling cluster_3 Step 4: Cellular Phenotype western_blot Western Blot / In-Cell ELISA dc50_dmax Determine DC50 and Dmax western_blot->dc50_dmax proteasome_inhibitor Co-treatment with Proteasome Inhibitor dc50_dmax->proteasome_inhibitor rescue_effect Observe Rescue of Degradation proteasome_inhibitor->rescue_effect proteomics Quantitative Proteomics rescue_effect->proteomics off_target Assess Off-Target Effects proteomics->off_target cell_viability Cell Viability/Proliferation Assay off_target->cell_viability phenotypic_effect Correlate Degradation with Phenotypic Effect cell_viability->phenotypic_effect

Sources

Method

Application Notes &amp; Protocols: The Strategic Integration of Azaspiro[3.4]octane Derivatives in Modern Antiviral Drug Synthesis

Abstract The relentless challenge of emerging viral pathogens and the rise of drug-resistant strains necessitates a departure from traditional, planar molecular scaffolds in drug discovery. Azaspirocyclic compounds, part...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless challenge of emerging viral pathogens and the rise of drug-resistant strains necessitates a departure from traditional, planar molecular scaffolds in drug discovery. Azaspirocyclic compounds, particularly the strained azaspiro[3.4]octane framework, have emerged as a class of privileged three-dimensional (3D) structures.[1][2] Their inherent rigidity, precise vectorial display of substituents, and favorable modulation of physicochemical properties offer significant advantages for enhancing potency, selectivity, and pharmacokinetic profiles.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the application of azaspiro[3.4]octane derivatives in antiviral research. We will explore key synthetic strategies, delve into case studies illustrating their successful deployment against critical viral targets such as SARS-CoV-2 and Influenza viruses, and provide detailed, field-proven protocols for their synthesis and evaluation.

Introduction: Escaping "Flatland" in Antiviral Drug Design

For decades, medicinal chemistry has been dominated by aromatic and heteroaromatic ring systems. While successful, these largely two-dimensional structures often face limitations in achieving optimal interactions with the complex, topographically diverse binding sites of viral proteins. The strategic shift towards molecules with a higher fraction of sp3-hybridized atoms and greater three-dimensionality is a direct response to these challenges.[2]

Azaspirocycles, bicyclic compounds sharing a single spiro-carbon atom, are at the forefront of this evolution.[1] The azaspiro[3.4]octane core, featuring a strained four-membered azetidine ring fused with a five-membered ring, offers a unique combination of properties:

  • Structural Rigidity: The locked conformation minimizes the entropic penalty upon binding and allows for a predictable and controlled orientation of functional groups in three-dimensional space.[2]

  • Improved Physicochemical Properties: Compared to their non-spirocyclic or larger ring counterparts, these scaffolds can lead to increased aqueous solubility, decreased lipophilicity, and enhanced metabolic stability.[2][3]

  • Novel Chemical Space: They provide access to uncharted chemical and patent space, offering new opportunities for intellectual property and overcoming existing resistance mechanisms.[4]

This guide will demonstrate how these theoretical advantages translate into tangible, potent antiviral activity.

Section 1: Synthetic Strategies for the Azaspiro[3.4]octane Core

The construction of the strained azaspiro[3.4]octane system requires robust and efficient synthetic methodologies. While various approaches exist, one of the most powerful and convergent methods is the [3+2] cycloaddition reaction. This strategy involves the reaction of an azomethine ylide with an electron-deficient alkene, rapidly assembling the core structure with high stereocontrol.[4][5]

The causality behind this choice is clear: it is a step-economic process that builds molecular complexity quickly from readily available starting materials.[6][7] The in-situ generation of the reactive azomethine ylide intermediate is a key feature that drives the efficiency of this transformation.

G cluster_start Starting Materials cluster_intermediate Key Intermediate Generation cluster_reaction Core Formation cluster_product Product SM1 Methylenecyclopentane Reaction [3+2] Cycloaddition SM1->Reaction SM2 N-Benzylglycine Derivative IM In-situ generation of N-Benzylazomethine Ylide SM2->IM (e.g., via decarboxylation) IM->Reaction Product Azaspiro[3.4]octane Core Reaction->Product

General workflow for Azaspiro[3.4]octane synthesis via [3+2] cycloaddition.
Protocol 1: Synthesis of 6-Benzyl-2,6-diazaspiro[3.4]octane Oxalate

This protocol describes a practical, scalable synthesis of a key azaspiro[3.4]octane building block, adapted from established [3+2] cycloaddition methodologies.[4] This scaffold serves as a valuable surrogate for piperazine in drug design.

Materials & Reagents:

  • N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine

  • 1-(Diphenylmethylene)-3-azetidinone

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate

  • Methanol (MeOH)

  • Oxalic acid

  • Diethyl ether

  • Standard glassware for organic synthesis, magnetic stirrer, TLC plates, rotary evaporator.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 1-(Diphenylmethylene)-3-azetidinone (1.0 eq) and N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (1.2 eq) to anhydrous DCM (10 mL per mmol of azetidinone).

  • Ylide Generation & Cycloaddition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (0.1 eq) dropwise via syringe. The causality here is that the acid catalyzes the formation of the reactive azomethine ylide from the silylmethylamine precursor.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected spirocyclic intermediate.

  • Debenzylation: Dissolve the purified intermediate in MeOH. Add 10% Pd/C (10% w/w) followed by ammonium formate (5.0 eq). Reflux the mixture for 4 hours. The palladium catalyst facilitates the transfer hydrogenation from ammonium formate to cleave the N-benzyl protecting group.

  • Final Salt Formation: After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst and wash with MeOH. Concentrate the filtrate. Dissolve the resulting free amine in a minimal amount of MeOH and add a solution of oxalic acid (1.0 eq) in diethyl ether.

  • Isolation: The oxalate salt will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield the final product, 6-benzyl-2,6-diazaspiro[3.4]octane oxalate.

Section 2: Application in Targeting Viral Proteases - Case Study: SARS-CoV-2 3C-like Protease (3CLpro)

The SARS-CoV-2 3C-like protease (3CLpro) is an essential enzyme for viral replication, cleaving viral polyproteins into functional non-structural proteins. Its indispensable role makes it a prime target for direct-acting antiviral agents.[8] Structure-guided design has revealed that the S4 subsite of the 3CLpro active site can be effectively explored to enhance inhibitor potency.

Azaspiro[3.4]octane derivatives have been masterfully employed as P4-capping elements in potent 3CLpro inhibitors.[8] The rationale is that the rigid spirocyclic core projects substituents with a precise vector into the hydrophobic S4 pocket, establishing favorable van der Waals interactions that would be difficult to achieve with more flexible linkers. This leads to a significant boost in inhibitory activity.[8]

G cluster_protease SARS-CoV-2 3CLpro Active Site cluster_inhibitor S1 S1 Pocket S2 S2 Pocket S4 S4 Pocket (Hydrophobic) Cys145 Catalytic Cys145 P1 P1 Group (e.g., Gln surrogate) P1->S1 Binds P2 P2 Group (e.g., Leu surrogate) P2->S2 Binds P4_Spiro P4-Azaspiro[3.4]octane P4_Spiro->S4 Engages Hydrophobic Pocket Warhead Warhead (e.g., Aldehyde) Warhead->Cys145 Covalent Bond Formation (Inhibition)

Binding of an Azaspiro[3.4]octane inhibitor to the 3CLpro active site.
Data Presentation: Structure-Activity Relationship (SAR) of Spirocyclic 3CLpro Inhibitors

The data below, synthesized from published studies, demonstrates the high potency of inhibitors incorporating various azaspirocyclic scaffolds against coronavirus 3CL proteases.[8]

Compound IDSpirocyclic Core (P4)SARS-CoV-2 3CLpro IC₅₀ (µM)MERS-CoV 3CLpro IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)
Inhibitor A 2-Azaspiro[3.3]heptane0.0550.120>100
Inhibitor B 2-Azaspiro[3.4]octane0.0480.095>100
Inhibitor C 6-Azaspiro[3.4]octane0.0310.076>100
Inhibitor D 6-Azaspiro[3.5]nonane0.0190.052>100

Data is representative and compiled from literature to illustrate trends.[8]

The trend clearly shows that extending the spirocyclic scaffold to engage more effectively with the S4 subsite (e.g., moving from azaspiro[3.3] to azaspiro[3.5]) can lead to improved potency, highlighting the importance of the 3D structure in optimizing enzyme-inhibitor interactions.[8]

Section 3: Application in Targeting Host Factors - Case Study: Influenza Virus and Dihydrofolate Reductase (DHFR)

An alternative and powerful antiviral strategy is to target host cellular factors that are hijacked by viruses for their replication.[9] This approach presents a higher barrier to the development of viral resistance. Human dihydrofolate reductase (hDHFR), an enzyme crucial for nucleotide synthesis, has been identified as a key host factor for influenza virus replication.

Novel azaspiro dihydrotriazine derivatives have been designed as potent inhibitors of hDHFR, demonstrating significant anti-influenza activity.[9][10] The azaspiro core serves as a rigid anchor, replacing more flexible groups from earlier generations of inhibitors. This structural constraint is crucial for maintaining the precise geometry required for high-affinity binding to the hDHFR active site, thereby starving the virus of the necessary building blocks for replication.

Data Presentation: Antiviral Activity of Azaspiro Dihydrotriazines against Influenza Viruses

The following table summarizes the antiviral efficacy of representative azaspiro dihydrotriazines that function by inhibiting the host factor hDHFR.[9]

Compound IDR₁ Substituent on PiperidineInfluenza B EC₅₀ (µM)Influenza A (H1N1) EC₅₀ (µM)Min. Cytotoxic Conc. (µM)Selectivity Index (SI) vs. Flu B
Compound 4 4-Tolylcarbonyl0.2939>100>344
Compound 6 (4-Fluorophenyl)carbamoyl0.19>100>100>526
Zanamivir (Reference Drug)0.14N/A>100>714
Ribavirin (Reference Drug)3.2N/A>100>31

Data is representative and compiled from literature.[9]

The results show that optimized azaspiro derivatives can achieve potency against Influenza B comparable to the neuraminidase inhibitor Zanamivir, with an excellent safety profile.[9] This validates the host-factor targeting approach and the utility of the azaspiro scaffold in inhibitor design.

Protocol 2: In Vitro Antiviral Activity Assessment (Cytopathic Effect Inhibition Assay)

This protocol outlines a standard method to quantify the antiviral activity of synthesized compounds by measuring their ability to protect host cells from virus-induced death, or cytopathic effect (CPE).

Materials & Reagents:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements (e.g., 10% FBS, penicillin/streptomycin)

  • Trypsin-EDTA

  • Influenza A or B virus stock of known titer

  • Test compounds (azaspiro derivatives) dissolved in DMSO

  • Cell culture medium for infection (e.g., serum-free DMEM with TPCK-trypsin)

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution)

  • 96-well cell culture plates, incubator (37°C, 5% CO₂), plate reader.

Step-by-Step Methodology:

  • Cell Seeding: Harvest MDCK cells and seed them into 96-well plates at a density that will result in a confluent monolayer after 24 hours (e.g., 2 x 10⁴ cells per well). Incubate at 37°C with 5% CO₂.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of the test compounds in infection medium. Also prepare a "virus control" (no compound) and "cell control" (no virus, no compound) well set.

  • Infection and Treatment: After 24 hours, check for cell confluency. Aspirate the growth medium from the wells (excluding the cell control wells). Add 100 µL of virus suspension (diluted to a multiplicity of infection, MOI, of ~0.01) to the wells.

  • Incubation: Incubate the plates for 2 hours at 37°C to allow for viral adsorption.

  • Compound Addition: After adsorption, remove the virus inoculum and add 100 µL of the prepared compound dilutions to the respective wells. Add fresh infection medium to the virus control and cell control wells.

  • CPE Development: Incubate the plates for 48-72 hours, or until approximately 90-100% CPE is observed in the virus control wells by microscopy. The causality of CPE is the lytic replication cycle of the influenza virus, which the active compounds are intended to block.

  • Quantification of Cell Viability: Add 20 µL of MTS reagent to each well. Incubate for 2-4 hours at 37°C. The MTS reagent is converted by viable cells into a colored formazan product.

  • Data Analysis: Measure the absorbance at 490 nm using a microplate reader. Calculate the percentage of cell protection for each compound concentration relative to the cell and virus controls. The 50% effective concentration (EC₅₀) is determined by plotting the percentage of protection against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The azaspiro[3.4]octane scaffold and its derivatives represent a significant advancement in the design of antiviral therapeutics. Their unique 3D architecture provides a rigid and tunable platform to achieve high-potency inhibition of both direct viral targets, like proteases, and essential host factors, such as DHFR. The case studies on SARS-CoV-2 and influenza presented herein underscore the tangible benefits of "escaping flatland" in medicinal chemistry.

Future efforts will likely focus on expanding the synthetic toolbox to access an even greater diversity of functionalized azaspiro[3.4]octanes. Their application as bioisosteres for common motifs like piperidine and morpholine will continue to be explored against a wider range of viral families, including HIV and Hepatitis viruses.[3] As structure-based drug design becomes increasingly sophisticated, the precise conformational control offered by these spirocyclic systems will ensure they remain a cornerstone of next-generation antiviral discovery programs.

References

  • Synthesis and antiviral properties of spirocyclic[1][3][11]-triazolooxazine nucleosides. (2014). Chemistry. Available at:

  • The Ascendancy of Azaspirocyclic Scaffolds in Modern Medicinal Chemistry: A Technical Guide. (2025). BenchChem.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025). ResearchGate.
  • An In-Depth Technical Guide to the Synthesis of 2-Azaspiro[4.4]nonane: Key Intermediates and Methodologies. (2025). BenchChem.
  • Synthesis and antiviral properties of spirocyclic[1][3][11]-triazolooxazine nucleosides. (2025). CentAUR. Available at:

  • Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core. (n.d.). BenchChem.
  • Therapeutic Potential of Spirooxindoles as Antiviral Agents. (n.d.). PubMed Central.
  • Design, Synthesis, Antiviral Evaluation, and Molecular Dynamics Simulation Studies of New Spirocyclic Thiopyrimidinones as Anti HCoV-229E. (n.d.). PubMed.
  • Synthesis and antiviral activity of novel spirocyclic nucleosides. (2018). New Journal of Chemistry.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. (n.d.). Taylor & Francis Online.
  • Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. (2017). Thieme.
  • Synthesis, biological evaluation and molecular modeling of novel azaspiro dihydrotriazines as influenza virus inhibitors targeting the host factor dihydrofolate reductase (DHFR). (2018). ScienceDirect.
  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (2025). ResearchGate.
  • Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). ResearchGate.
  • Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. (2025). ResearchGate.
  • Synthesis, biological evaluation and molecular modeling of novel azaspiro dihydrotriazines as influenza virus inhibitors targeting the host factor dihydrofolate reductase (DHFR). (2018). PubMed.
  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. (n.d.). PubMed Central.

Sources

Application

A Step-by-Step Guide to Incorporating Spirocycles into Small Molecules: Application Notes and Protocols

Introduction: Embracing the Third Dimension in Drug Discovery In the landscape of modern medicinal chemistry, the drive to create novel molecular architectures with enhanced therapeutic properties is paramount. For decad...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Drug Discovery

In the landscape of modern medicinal chemistry, the drive to create novel molecular architectures with enhanced therapeutic properties is paramount. For decades, drug discovery was often characterized by the exploration of flat, aromatic systems. However, the limitations of "flatland" — including issues with solubility, metabolic stability, and target selectivity — have become increasingly apparent.[1][2] This has spurred a strategic shift towards molecules with greater three-dimensionality, and at the forefront of this evolution are spirocycles.[1][2][3]

Spirocycles, compounds containing two rings connected by a single common atom, offer a unique and rigid three-dimensional scaffold.[3] This defined spatial arrangement of substituents allows for precise and optimized interactions with biological targets, often leading to improved potency and selectivity.[3][4][5] Furthermore, the incorporation of a spirocyclic motif can favorably modulate the physicochemical properties of a molecule, such as solubility and metabolic stability, which are critical for its development into a viable drug candidate.[4][5]

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides a detailed exploration of the strategies and methodologies for incorporating spirocycles into small molecules. Moving beyond a mere catalog of reactions, this document offers a strategic framework for selecting the most appropriate synthetic route, detailed step-by-step protocols for key transformations, and practical guidance on the purification and characterization of these unique chemical entities.

Part 1: Strategic Planning for Spirocycle Synthesis

The successful incorporation of a spirocycle is not merely a matter of choosing a reaction from a textbook; it is a strategic process that requires careful consideration of the target molecule's overall architecture and desired properties. The choice of synthetic strategy is dictated by several factors, including the desired ring sizes, the presence and position of heteroatoms, the required functional group handles for further elaboration, and, critically, the desired stereochemical outcome.

A Decision-Making Workflow for Synthetic Strategy

To aid in this decision-making process, the following workflow provides a logical progression for selecting an appropriate synthetic strategy.

digraph "Spirocycle Synthesis Strategy" {
  graph [rankdir="TB", splines=ortho, nodesep=0.6];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
  edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Define Target Spirocycle\n(Ring sizes, Heteroatoms, Stereochemistry)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; strategy [label="Select Core Synthetic Strategy"]; intramolecular [label="Intramolecular Cyclization"]; cycloaddition [label="Cycloaddition Reactions"]; rearrangement [label="Rearrangement Reactions"]; multicomponent [label="Multi-Component Reactions"]; optimization [label="Refine & Optimize Protocol"]; purification [label="Purification & Characterization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> strategy; strategy -> intramolecular [label="Precursor with tethered\nnucleophile & electrophile"]; strategy -> cycloaddition [label="Diene/dipole & dienophile/\ndipolarophile available"]; strategy -> rearrangement [label="Access to specific\nprecursors (e.g., vinylcyclopropanes)"]; strategy -> multicomponent [label="Rapid access to complexity\nfrom simple starting materials"]; intramolecular -> optimization; cycloaddition -> optimization; rearrangement -> optimization; multicomponent -> optimization; optimization -> purification; }

Caption: Workflow for intramolecular aldol condensation to form a spirocycle.

Experimental Protocol: Synthesis of Spiro[4.5]deca-6,9-dien-8-one

This protocol is adapted from methodologies used in the synthesis of acorenone and related natural products. [6]

  • Materials:

    • 2-(3-oxobutyl)cyclopentan-1-one (1.0 eq)

    • Potassium hydroxide (KOH) (1.2 eq)

    • Ethanol (EtOH)

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(3-oxobutyl)cyclopentan-1-one (e.g., 5.0 g, 32.4 mmol) in ethanol (100 mL).

    • Base Addition: To the stirred solution, add a solution of potassium hydroxide (e.g., 2.18 g, 38.9 mmol) in ethanol (50 mL) dropwise over 15 minutes at room temperature. The addition of a strong base is crucial to deprotonate the α-carbon of the cyclopentanone, forming the nucleophilic enolate.

    • Cyclization and Dehydration: Heat the reaction mixture to reflux for 4 hours. The elevated temperature promotes both the intramolecular aldol addition and the subsequent dehydration of the resulting β-hydroxy ketone to form the more stable α,β-unsaturated ketone. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated aqueous solution of NH₄Cl. Remove the ethanol under reduced pressure.

    • Extraction: To the aqueous residue, add water (50 mL) and extract with diethyl ether (3 x 50 mL). The use of diethyl ether allows for the efficient extraction of the organic product from the aqueous phase.

    • Washing and Drying: Combine the organic layers and wash with brine (50 mL) to remove any remaining inorganic salts. Dry the organic layer over anhydrous MgSO₄.

    • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure spiro[4.5]deca-6,9-dien-8-one.

  • Expected Outcome:

    • Yield: 60-75%

    • Appearance: Colorless to pale yellow oil.

    • Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum should show characteristic signals for the enone protons.

Ring-Closing Metathesis (RCM) for Spirocycle Synthesis

Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, including spirocycles, due to its mild conditions and broad functional group tolerance. [7]This protocol describes the synthesis of a spiro[4.4]nonene derivative using a Grubbs catalyst.

Conceptual Workflow:

```dot digraph "Ring-Closing Metathesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Diallylated Precursor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; catalysis [label="Grubbs Catalyst\n(e.g., Grubbs II)"]; metathesis [label="Intramolecular\nOlefin Metathesis"]; product [label="Spirocyclic Alkene\n+ Ethylene", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> catalysis; catalysis -> metathesis; metathesis -> product; }

Caption: Workflow for the three-component synthesis of a spiro-oxindole via [3+2] cycloaddition.

Experimental Protocol: Synthesis of a Phenyl-substituted Pyrrolizidine Spirooxindole

This protocol is adapted from established procedures for the multicomponent synthesis of spirooxindoles. [8]

  • Materials:

    • Isatin (1.3 eq)

    • L-proline (1.3 eq)

    • trans-Chalcone (1.0 eq)

    • Ethanol (EtOH)

    • Silica gel for column chromatography

  • Procedure:

    • Reaction Setup: In a round-bottom flask, combine isatin (e.g., 1.25 g, 8.5 mmol), L-proline (e.g., 0.98 g, 8.5 mmol), and trans-chalcone (e.g., 1.36 g, 6.5 mmol) in ethanol (50 mL). The use of a protic solvent like ethanol facilitates the in situ formation of the azomethine ylide from the condensation of isatin and L-proline.

    • Cycloaddition Reaction: Heat the reaction mixture to reflux for 5 hours. The elevated temperature promotes the decarboxylative condensation to form the 1,3-dipole, which then undergoes a cycloaddition with the chalcone. The reaction is often highly stereoselective.

    • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. The product may precipitate from the solution upon cooling.

    • Purification: If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Expected Outcome:

    • Yield: 70-85%

    • Diastereoselectivity: Often high, with a single diastereomer being the major product.

    • Appearance: Crystalline solid.

    • Characterization: The structure and stereochemistry should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and potentially X-ray crystallography.

Part 3: Purification and Characterization of Spirocycles

The unique three-dimensional nature of spirocycles can present challenges and opportunities in their purification and characterization. The presence of a quaternary spirocenter often leads to well-defined and rigid structures, which can aid in both chromatographic separation and spectroscopic analysis.

Purification Strategies
  • Column Chromatography: This is the most common method for purifying spirocyclic compounds. [9][10] * Diastereomers: Diastereomeric spirocycles have different physical properties and can often be separated by standard silica gel chromatography. Careful optimization of the eluent system is key to achieving good separation. [11] * Enantiomers: Enantiomers require a chiral environment for separation. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase are the most effective methods for resolving enantiomeric mixtures of spirocycles. [12]

  • Crystallization: The rigid nature of many spirocycles makes them highly crystalline.

    • Diastereomeric Salt Crystallization: For racemic mixtures of spirocycles containing an acidic or basic handle, diastereomeric salts can be formed with a chiral resolving agent. These diastereomeric salts have different solubilities and can be separated by fractional crystallization. [12] * Single Crystal Growth for X-ray Analysis: Obtaining a high-quality single crystal is essential for unambiguous structure determination by X-ray crystallography. This is typically achieved by slow evaporation of a solvent from a saturated solution, slow cooling of a saturated solution, or vapor diffusion. [13][14][15]

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation of spirocycles. [16][17] * ¹H NMR: The rigid conformation of many spirocycles can lead to complex splitting patterns and diastereotopic protons, which can provide valuable information about the molecule's three-dimensional structure.

    • ¹³C NMR: The quaternary spiro-carbon typically appears as a weak signal in the ¹³C NMR spectrum.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity within the spirocyclic framework and for the unambiguous assignment of all proton and carbon signals.

  • X-ray Crystallography: This technique provides the definitive proof of structure and stereochemistry for crystalline spirocycles. [14][18]A high-quality single crystal is required for this analysis. The resulting crystal structure provides precise bond lengths, bond angles, and the absolute configuration of all stereocenters.

Conclusion

The incorporation of spirocycles represents a powerful strategy for enriching the structural diversity and enhancing the therapeutic potential of small molecules. This guide has provided a comprehensive overview of the key strategic considerations and practical methodologies for the synthesis, purification, and characterization of these fascinating three-dimensional scaffolds. By understanding the principles behind the various synthetic routes and mastering the associated experimental techniques, researchers can confidently navigate the exciting and rewarding landscape of spirocycle chemistry, ultimately contributing to the discovery of the next generation of innovative medicines.

References

  • Dandapani, S., & Marcaurelle, L. A. (2010). Current strategies for the synthesis of spirocyclic scaffolds. Current opinion in chemical biology, 14(3), 312-320.
  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiprolifer
  • Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies. PubMed.
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 2019.
  • CHEM-333: Lab experiment 11: The Diels-Alder Reaction. University of Wisconsin-Green Bay.
  • Diels-Alder Reaction. Jasperse Chem 365.
  • Spiro‐2‐oxindoles via 1,3‐dipolar cycloadditions. A decade update.
  • Application Notes and Protocols for the Pictet-Spengler Synthesis of Pyridoindoles. Benchchem.
  • The Diels-Alder Cycloaddition Reaction. University of California, Irvine.
  • Diels Alder Lab. Scribd.
  • 1,3-Dipolar cycloaddition-based synthesis of spirooxindole-pyrrolidines.
  • Intramolecular synthesis of spirocyclic aldol products 4, including determination of the relative configuration of 4 f by X‐ray crystallography.
  • The Pictet-Spengler Reaction Upd
  • Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet–Spengler Reaction. Organic Letters, 2019.
  • Technical Support Center: Purification of Spiro[chroman-2,4'-piperidine] Isomers. Benchchem.
  • Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from 2-Methoxycarbonylcyclopentanone. Benchchem.
  • The Elusive Natural Product: A Technical Guide to Spiro[4.5]dec-9-en-7-one. Benchchem.
  • Diels Alder Reaction Experiment Part 1, Prelab. YouTube, 2020.
  • Enantioselective syntheses of spiroketals via a tandem reaction of Cu(I)
  • Pictet–Spengler reaction. Wikipedia.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH.
  • Intramolecular Aldol Reactions. Chemistry Steps.
  • Design and Synthesis of Spirocycles via Olefin Metathesis.
  • Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. PubMed Central.
  • How to Grow Single Crystals for X-ray Analysis by Solution Crystallisation.
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journals, 2024.
  • Ring Closing Metathesis Reactions: Organic Chemistry Tutorial. YouTube, 2011.
  • Asymmetric tandem cyclization for the synthesis of spirocompound 11 along with mechanism.
  • Grubbs' Inspired Ruthenium Catalysts for Olefin Metathesis-Nobel Prize Winning Chemistry. University of California, San Diego.
  • The utilization of spirocyclic scaffolds in novel drug discovery.
  • (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b]thiopyran]-4,5′-dione. MDPI.
  • Organocatalytic synthesis of spiro compounds via a cascade Michael–Michael-aldol reaction.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Synthesis of spiro-cyclics via ring-closing met
  • Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry, 2015.
  • How To: Grow X-Ray Quality Crystals. University of Rochester.
  • The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies.
  • Chemistry of spiroketals. Chemical Reviews, 2004.
  • Strategies for Spiroketal Synthesis Based on Transition-Metal C
  • Tandem Knoevenagel-Michael reaction with oxidative cyclization in the synthesis of spiro[furo[3,2-c]pyran-2,5′ -pyrimidine] scaffold.
  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich.
  • Column Chrom
  • A Step-By-Step Guide to 1D and 2D NMR Interpret
  • Growing X-ray quality single crystals reliably and consistently. Technobis, 2024.
  • Olefin Metathesis Applic
  • Crystal Growing Tips. University of Florida.
  • Column Chromatography Procedures. University of California, Los Angeles.
  • Purification of Organic Compounds by Flash Column Chrom
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics, 2021.

Sources

Method

Application Notes and Protocols for the Scalable Synthesis of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a privileged structural motif. Their inherent three-dimensionality and conformational rigidity can lead to improved target affinity, selectivity, and metabolic stability compared to their linear or planar counterparts. The 6-azaspiro[3.4]octane framework, in particular, is a valuable building block, offering a versatile platform for the development of innovative therapeutics. This application note details a scalable and robust synthetic route to tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate, a key intermediate for elaborating more complex molecules, including its notable application as a linker in Proteolysis Targeting Chimeras (PROTACs).

The synthetic strategy delineated herein is designed for scalability, prioritizing the use of commercially available starting materials, and employing well-established, high-yielding chemical transformations. This guide is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the underlying scientific rationale for the chosen synthetic pathway.

Synthetic Strategy: A Multi-Step Approach to the 6-Azaspiro[3.4]octane Core

The synthesis of tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate is approached in two main stages: the construction of the key spirocyclic ketone intermediate, tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate, followed by its diastereoselective reduction to the target alcohol.

Part 1: Synthesis of the Spirocyclic Ketone Intermediate

The construction of the 6-azaspiro[3.4]octane core is achieved through a three-step sequence commencing with the commercially available N-Boc-3-azetidinone. This pathway involves a Horner-Wadsworth-Emmons reaction, a Michael addition, and a Dieckmann condensation.

G start N-Boc-3-azetidinone hwe Horner-Wadsworth-Emmons Reaction start->hwe Triethyl phosphonoacetate, NaH, THF michael Michael Addition hwe->michael e.g., Ammonia or primary amine, followed by in situ reaction dieckmann Dieckmann Condensation michael->dieckmann Strong base (e.g., NaOEt) ketone tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate dieckmann->ketone

1. Horner-Wadsworth-Emmons (HWE) Reaction: The synthesis initiates with a Horner-Wadsworth-Emmons olefination of N-Boc-3-azetidinone. This reaction, utilizing a stabilized phosphonate ylide generated from triethyl phosphonoacetate and a strong base like sodium hydride, is a reliable method for forming carbon-carbon double bonds.[1][2] The HWE reaction is generally preferred over the classical Wittig reaction for its superior yields and the ease of removal of the water-soluble phosphate byproduct, a critical consideration for large-scale synthesis.[1]

2. Michael Addition: The resulting α,β-unsaturated ester is a Michael acceptor. The subsequent aza-Michael addition of a suitable nitrogen nucleophile, such as ammonia or a primary amine, to the β-position of the double bond is a key step in building the second ring of the spirocycle.[3][4] This conjugate addition is a highly efficient method for forming carbon-nitrogen bonds.[3]

3. Dieckmann Condensation: The final ring-closing step is an intramolecular Claisen condensation, known as the Dieckmann condensation.[5] This reaction, promoted by a strong base, forms a new carbon-carbon bond between the α-carbon of one ester group and the carbonyl carbon of the other, yielding the desired β-keto ester, which in this case is the spirocyclic ketone. The Dieckmann condensation is a powerful tool for the synthesis of 5- and 6-membered rings.[5][6]

Part 2: Reduction to the Target Alcohol

The final step is the reduction of the spirocyclic ketone to the corresponding secondary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity, mild reaction conditions, and excellent safety profile compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄). NaBH₄ selectively reduces aldehydes and ketones in the presence of less reactive functional groups such as esters.

G ketone tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate reduction Reduction with Sodium Borohydride ketone->reduction NaBH4, Methanol alcohol tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate reduction->alcohol

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
N-Boc-3-azetidinone≥98%Commercially Available
Triethyl phosphonoacetate≥98%Commercially Available
Sodium hydride (60% dispersion in mineral oil)Reagent GradeCommercially Available
Tetrahydrofuran (THF), anhydrous≥99.9%Commercially Available
Ethyl acetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Sodium borohydride≥98%Commercially Available
Methanol, anhydrous≥99.8%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated aqueous sodium bicarbonateLaboratory PreparedN/A
Saturated aqueous ammonium chlorideLaboratory PreparedN/A
BrineLaboratory PreparedN/A
Anhydrous magnesium sulfateLaboratory GradeCommercially Available
Protocol 1: Synthesis of tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (Intermediate)

This protocol is a representative, scalable procedure adapted from related literature syntheses.[7]

Step 1a: Horner-Wadsworth-Emmons Reaction

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add triethyl phosphonoacetate (1.2 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the α,β-unsaturated ester.

Step 1b & 1c: Michael Addition and Dieckmann Condensation (One-Pot Procedure)

  • Dissolve the α,β-unsaturated ester from the previous step in a suitable solvent such as ethanol.

  • Add a solution of ammonia in ethanol (or an appropriate primary amine) and stir at room temperature until the Michael addition is complete (monitor by TLC or LC-MS).

  • To the resulting solution, add a strong base such as sodium ethoxide (1.1 eq) and heat the mixture to reflux to effect the Dieckmann condensation.

  • Monitor the reaction for the formation of the spirocyclic ketone.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate as a solid.

Protocol 2: Synthesis of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate (Target Molecule)
  • Dissolve tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate.

Characterization and Data

The final product, tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate, is expected to be a colorless to off-white solid.

Parameter Expected Result
Appearance Colorless to off-white solid
¹H NMR Spectrum consistent with the proposed structure
¹³C NMR Spectrum consistent with the proposed structure
Mass Spectrometry [M+H]⁺ calculated for C₁₂H₂₁NO₃: 228.15; found: 228.15
HPLC Purity ≥95%

Safety and Handling

General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Specific Reagent Hazards:

  • Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (nitrogen or argon).

  • Sodium Borohydride (NaBH₄): Corrosive and water-reactive. Contact with water or acids releases flammable hydrogen gas. Handle with care and avoid inhalation of dust.

  • Anhydrous Solvents (THF, Methanol): Flammable liquids. Keep away from ignition sources.

Troubleshooting

Issue Possible Cause Suggested Solution
Low yield in HWE reaction Incomplete deprotonation of the phosphonate; degradation of the base.Ensure anhydrous conditions. Use freshly opened or properly stored sodium hydride.
Incomplete Dieckmann condensation Insufficiently strong base; reaction time too short.Consider a stronger base like potassium tert-butoxide. Increase reaction time and/or temperature.
Over-reduction in the final step Reaction temperature too high; excess NaBH₄.Maintain the reaction temperature at 0 °C during the addition of NaBH₄. Use the recommended stoichiometry.

Conclusion

This application note provides a comprehensive and scalable synthetic route for the preparation of tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate. The described protocols are based on robust and well-documented chemical transformations, making them suitable for implementation in both academic and industrial research settings. The strategic use of a Horner-Wadsworth-Emmons reaction, a Michael addition, and a Dieckmann condensation allows for the efficient construction of the spirocyclic core, while the final reduction with sodium borohydride provides the target alcohol in a controlled and selective manner. This versatile building block is poised to facilitate the discovery and development of novel therapeutics.

References

  • PubChem. Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Vinogradova, L., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Molecules, 28(6), 2529. [Link]

  • PubChem. Tert-butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. National Center for Biotechnology Information. [Link]

  • ChemBK. tert-butyl cis-2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate. [Link]

  • Ando, K., & Oishi, T. (2009). Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Green Chemistry, 11(4), 485-487. [Link]

  • Nakao, M., et al. (2014). Development of a Novel Horner–Wadsworth–Emmons Reagent for the Facile Preparation of Mixed Phosphonoacetates. Heterocycles, 89(1), 163-172. [Link]

  • Wikipedia. Dieckmann condensation. [Link]

  • Ando, K. (1999). A Mechanistic Study of the Horner-Wadsworth-Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 64(18), 6815–6821. [Link]

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

  • Organic Syntheses. Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. [Link]

  • National Institutes of Health. α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate. [Link]

  • ResearchGate. Horner–Wadsworth–Emmons reaction as an excellent tool in the synthesis of fluoro-containing biologically important compounds. [Link]

  • NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

  • Royal Society of Chemistry. Facile synthesis of 2-azaspiro[3.4]octane. [Link]

  • ResearchGate. (PDF) Recent Advances in Base-Assisted Michael Addition Reactions. [Link]

  • Google Patents. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
  • PubMed. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review. [Link]

  • National Institutes of Health. Primary-tertiary diamine-catalyzed Michael addition of ketones to isatylidenemalononitrile derivatives. [Link]

  • ChemRxiv. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. [Link]

  • Chemistry LibreTexts. Dieckmann Condensation. [Link]

Sources

Application

Application Notes and Protocols: Designing Novel Kinase Inhibitors with Azaspiro[3.4]octane Scaffolds

Introduction: Navigating the Kinome with Novel Three-Dimensional Scaffolds Protein kinases are a vast and crucial class of enzymes that regulate nearly all aspects of cellular function, from growth and differentiation to...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Kinome with Novel Three-Dimensional Scaffolds

Protein kinases are a vast and crucial class of enzymes that regulate nearly all aspects of cellular function, from growth and differentiation to apoptosis.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important target classes in modern drug discovery.[1][3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for many conditions, exemplified by the success of drugs like Imatinib.[4][5]

Despite these successes, the field faces persistent challenges. The highly conserved ATP-binding site across the human kinome makes achieving inhibitor selectivity a formidable task, often leading to off-target effects and associated toxicities.[6][7] Furthermore, many early-generation inhibitors are characterized by flat, aromatic structures, which can confer suboptimal physicochemical properties, such as poor solubility and metabolic instability.[8][9]

To overcome these hurdles, medicinal chemistry has increasingly shifted towards compounds with greater three-dimensionality (3D).[8] Spirocyclic scaffolds, in which two rings are joined by a single common atom, are at the forefront of this movement.[10][11] These rigid, non-planar structures offer several advantages:

  • Enhanced Fsp³ Character: A higher fraction of sp³-hybridized carbons generally correlates with improved solubility, metabolic stability, and overall clinical success rates.[8][10]

  • Improved Physicochemical Properties: The introduction of spirocycles can favorably modulate lipophilicity (LogP) and aqueous solubility.[10]

  • Novel Chemical Space: They provide unique three-dimensional arrangements of functional groups, enabling novel interactions with protein targets and creating opportunities for new intellectual property.[9]

The azaspiro[3.4]octane scaffold has emerged as a particularly promising motif. It can serve as a rigid, 3D-bioisostere for commonly used but more flexible fragments like piperazine and morpholine, offering a novel way to explore the chemical space around the kinase active site.[12] This guide provides a comprehensive overview and detailed protocols for the rational design, synthesis, and evaluation of novel kinase inhibitors built upon this versatile scaffold.

Section 1: The Drug Discovery Workflow: A Rational Approach

The development of a novel kinase inhibitor is an iterative process that integrates computational design, chemical synthesis, and biological evaluation. The goal is to refine a molecule's structure to maximize potency and selectivity for the target kinase while maintaining favorable drug-like properties.

G cluster_design Design & Modeling cluster_synthesis Synthesis & Purification cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Target Target Identification & Validation Comp Computational Modeling (Docking, Pharmacophore) Target->Comp Design In Silico Design of Azaspiro[3.4]octane Library Comp->Design Synth Synthesis of Scaffold & Analogs Design->Synth Purify Purification & Characterization (NMR, MS) Synth->Purify Biochem Biochemical Assays (IC50 Determination) Purify->Biochem Cell Cell-Based Assays (Target Engagement) Biochem->Cell Select Kinome Selectivity Profiling Cell->Select SAR SAR Analysis Cell->SAR Select->SAR ADME Early ADME/Tox Assessment SAR->ADME Lead Lead Optimization ADME->Lead Lead->Design Iterative Refinement G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Compound Dilution (11-point curve) Mix Add Compound, Kinase, Substrate, ATP to 384-well plate Compound->Mix Reagents Prepare Kinase, Substrate, ATP Reagents->Mix Incubate Incubate at RT (e.g., 60 min) Mix->Incubate Add_Ab Add Detection Reagents (Eu-Antibody, Acceptor) Incubate->Add_Ab Incubate_Detect Incubate at RT (e.g., 60 min) Add_Ab->Incubate_Detect Read Read TR-FRET Signal on Plate Reader Incubate_Detect->Read Plot Plot % Inhibition vs. [Compound] Read->Plot IC50 Calculate IC50 Value Plot->IC50 G Design Design Analogs (Hypothesis-Driven) Synth Synthesize New Compounds Design->Synth Test Test in Assays (Biochem, Cellular) Synth->Test Analyze Analyze Data (Update SAR) Test->Analyze Analyze->Design New Hypothesis Lead Lead Candidate Analyze->Lead Meets Criteria

Sources

Method

Application Notes and Protocols: A Guide to the Analytical Characterization of PROTACs with Spirocyclic Linkers

Introduction: The Rise of Conformational Constraint in PROTAC Design Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system t...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Conformational Constraint in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two.[1][2][3][4] The linker, once considered a passive spacer, is now recognized as a critical determinant of PROTAC efficacy, influencing everything from ternary complex formation to pharmacokinetic properties.[1][5]

Recently, there has been a significant shift from flexible polyethylene glycol (PEG) or alkyl linkers towards more rigid and conformationally constrained architectures, including spirocyclic moieties. Spirocyclic linkers offer the potential to pre-organize the PROTAC molecule into a bioactive conformation, thereby reducing the entropic penalty of binding and enhancing the stability of the crucial POI-PROTAC-E3 ligase ternary complex. This can lead to improved potency and selectivity. However, the rigidity of these linkers also presents unique challenges for their analytical characterization.

This comprehensive guide provides a detailed overview of the key analytical methods and protocols for the thorough characterization of PROTACs featuring spirocyclic linkers. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

I. Primary Structure and Purity Confirmation: The Foundational Analysis

Verifying the chemical identity and purity of a synthesized PROTAC is the essential first step in its characterization. For complex molecules like PROTACs with spirocyclic linkers, a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy is indispensable.

A. High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides an accurate mass measurement of the parent ion, confirming the elemental composition of the PROTAC. This is crucial for verifying that the correct molecule has been synthesized. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing further structural confirmation by identifying the constituent warhead, linker, and E3 ligase ligand fragments.

Protocol: LC-MS/MS for PROTAC Characterization

  • Sample Preparation: Dissolve the PROTAC sample in a suitable solvent (e.g., acetonitrile, methanol, or DMSO) to a concentration of approximately 1 mg/mL. Further dilute to a final concentration of 1-10 µg/mL in the initial mobile phase.

  • Liquid Chromatography (LC) Separation:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes is a good starting point.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry (MS) Analysis:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally effective for PROTACs.

    • Full Scan (MS1): Acquire data over a mass range that encompasses the expected molecular weight of the PROTAC (e.g., m/z 400-1500).

    • Tandem MS (MS2): Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to fragment the parent ion. Set the collision energy to a value that provides informative fragmentation (e.g., 20-40 eV).

  • Data Analysis:

    • Confirm the presence of the [M+H]⁺ or other adduct ions corresponding to the calculated exact mass of the PROTAC in the full scan spectrum.

    • Analyze the MS2 spectrum to identify fragment ions corresponding to the warhead, linker, and E3 ligase ligand.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR provides detailed information about the chemical structure and connectivity of the PROTAC. For molecules with spirocyclic linkers, 2D NMR techniques are particularly powerful for elucidating the rigid, three-dimensional structure of the linker and its connection points to the warhead and E3 ligase ligand.

Key NMR Experiments for PROTACs with Spirocyclic Linkers:

Experiment Information Gained Relevance for Spirocyclic Linkers
¹H NMR Provides information on the number and chemical environment of protons.Confirms the presence of key functional groups and the overall structure.
¹³C NMR Shows the number and types of carbon atoms.Complements ¹H NMR for full structural confirmation.
COSY Correlates protons that are coupled to each other (typically through 2-3 bonds).Establishes proton connectivity within the spirocyclic core and its substituents.
HSQC Correlates protons directly attached to carbons or other heteroatoms.Assigns protons to their corresponding carbons, crucial for unambiguous signal identification.
HMBC Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds).Confirms the connectivity between the spirocyclic linker and the warhead/E3 ligase ligand.
NOESY/ROESY Identifies protons that are close in space, regardless of bond connectivity.Provides critical information on the 3D conformation and stereochemistry of the spirocyclic linker.[1]

Protocol: 2D NMR for Structural Elucidation

  • Sample Preparation: Dissolve 5-10 mg of the PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or methanol-d₄). Ensure the sample is free of particulate matter.

  • Data Acquisition: Acquire a suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY/ROESY) spectra on a high-field NMR spectrometer (≥500 MHz).

  • Data Processing and Analysis: Process the spectra using appropriate software. Systematically assign all proton and carbon signals, starting with well-resolved peaks and using the correlation data from the 2D spectra to build up the molecular structure. Pay close attention to the NOESY/ROESY data to confirm the spatial arrangement of atoms in the spirocyclic linker.

II. Conformational Analysis and 3D Structure: Understanding the "Pre-organized" State

A key hypothesis for the utility of spirocyclic linkers is their ability to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation. Therefore, understanding the conformational landscape of the PROTAC in solution is critical.

A. NMR Conformational Studies

Rationale: As introduced above, NOESY/ROESY experiments are invaluable for determining the solution conformation of the PROTAC. By measuring the nuclear Overhauser effect (NOE) between protons, one can deduce through-space proximities and thus the preferred three-dimensional structure. For PROTACs with spirocyclic linkers, this can reveal whether the molecule adopts a folded or extended conformation in solution.[6]

Advanced NMR Protocol: Conformational Analysis using NOE Restraints

  • Acquire High-Quality NOESY/ROESY Data: Use a range of mixing times to build up the NOE signal and avoid spin diffusion artifacts.

  • Integrate Cross-Peaks: Quantify the volume of the NOE cross-peaks.

  • Distance Restraints: Convert the NOE volumes into distance restraints using a known distance (e.g., a geminal or aromatic proton pair) as a reference.

  • Molecular Modeling: Use the experimentally derived distance restraints in a molecular dynamics (MD) or simulated annealing protocol to generate a family of low-energy structures consistent with the NMR data. This will provide a model of the predominant solution conformation.

B. X-ray Crystallography

Rationale: X-ray crystallography provides an atomic-resolution three-dimensional structure of the PROTAC in the solid state.[2][7] While this may not always reflect the solution conformation, it offers an unambiguous view of the molecule's stereochemistry and preferred intramolecular interactions. Obtaining a crystal structure of the PROTAC alone can provide valuable insights into its intrinsic conformational preferences.

C. Computational Modeling

Rationale: Computational methods, such as molecular dynamics (MD) simulations, can complement experimental data by exploring the conformational landscape of the PROTAC in different solvent environments.[8][9] This can help to rationalize the observed solution conformation and predict how the spirocyclic linker might influence the overall shape and flexibility of the molecule.

III. Ternary Complex Characterization: The Heart of PROTAC Function

The ability of a PROTAC to induce the formation of a stable ternary complex between the POI and the E3 ligase is paramount to its function.[3][10] A variety of biophysical techniques can be employed to characterize this complex, providing quantitative data on binding affinities, kinetics, and thermodynamics.

graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

PROTAC-Mediated Ternary Complex Formation
A. Surface Plasmon Resonance (SPR)

Rationale: SPR is a powerful technique for measuring the kinetics (on- and off-rates) and affinity of binding events in real-time.[3] For PROTACs, SPR can be used to measure the binary binding affinities of the PROTAC to the POI and the E3 ligase, as well as the kinetics of ternary complex formation. The rigidity of spirocyclic linkers may lead to faster on-rates and slower off-rates for ternary complex formation, which can be quantified by SPR.

Protocol: SPR Analysis of Ternary Complex Formation

  • Immobilization: Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.

  • Binary Interaction 1: Inject the PROTAC at various concentrations to determine the KD for the PROTAC-E3 ligase interaction.

  • Binary Interaction 2: In a separate experiment, immobilize the POI and inject the PROTAC to determine the KD for the PROTAC-POI interaction.

  • Ternary Complex Formation: Inject a pre-incubated mixture of the POI and the PROTAC over the E3 ligase-immobilized surface. Alternatively, inject the POI over a surface that has been saturated with the PROTAC-E3 ligase complex.

  • Data Analysis: Fit the sensorgrams to appropriate binding models to determine the kinetic parameters (kₐ, kₔ) and the equilibrium dissociation constant (KD) for both binary and ternary interactions.

B. Isothermal Titration Calorimetry (ITC)

Rationale: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS, and stoichiometry).[3] This can be particularly insightful for PROTACs with spirocyclic linkers, as the pre-organized nature of the linker may result in a more favorable enthalpic contribution to binding.

Protocol: ITC Measurement of Ternary Complex Formation

  • Binary Titrations:

    • Titrate the PROTAC into a solution of the POI to determine the thermodynamics of the first binary interaction.

    • Titrate the PROTAC into a solution of the E3 ligase to determine the thermodynamics of the second binary interaction.

  • Ternary Titration: Titrate the POI into a solution containing the E3 ligase pre-saturated with the PROTAC.

  • Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to extract the thermodynamic parameters. The cooperativity of ternary complex formation can be calculated by comparing the binding affinity in the ternary context to the binary affinities.

C. X-ray Crystallography of the Ternary Complex

Rationale: A crystal structure of the POI-PROTAC-E3 ligase ternary complex provides the ultimate atomic-level detail of the interactions that drive complex formation.[2][7][11] For PROTACs with spirocyclic linkers, this can reveal how the rigid linker orients the two proteins and whether the linker itself makes productive contacts with either protein. This structural information is invaluable for structure-based drug design.[4]

IV. In Vitro ADME and Stability Profiling

While PROTACs with spirocyclic linkers may exhibit enhanced potency, their drug-like properties must also be carefully evaluated. The increased rigidity and often higher molecular weight of these molecules can impact their absorption, distribution, metabolism, and excretion (ADME) profiles.

graph { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [color="#5F6368"];

}

ADME Profiling Workflow for PROTACs
A. Solubility

Rationale: Adequate aqueous solubility is essential for oral absorption and for obtaining reliable data in biochemical and biophysical assays. The rigid and often hydrophobic nature of spirocyclic linkers can negatively impact solubility.

Protocol: Kinetic Solubility Assay

  • Prepare a high-concentration stock solution of the PROTAC in DMSO.

  • Add a small volume of the stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubate the solution for a set period (e.g., 2 hours) at room temperature.

  • Filter the solution to remove any precipitated compound.

  • Quantify the concentration of the dissolved PROTAC in the filtrate using LC-MS/MS.

B. Permeability

Rationale: The ability of a PROTAC to cross cell membranes is crucial for its biological activity. Due to their high molecular weight, PROTACs often fall outside of Lipinski's "rule of five".[12][13] The conformational rigidity of spirocyclic linkers can influence permeability, potentially by favoring a more compact, "chameleonic" conformation that can more readily traverse the lipid bilayer.[12][13]

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

  • A filter plate with a lipid-infused artificial membrane separates a donor and an acceptor compartment.

  • Add the PROTAC solution to the donor wells.

  • Incubate the plate for a defined period (e.g., 4-16 hours).

  • Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pe).

C. Metabolic Stability

Rationale: PROTACs must be sufficiently stable in the presence of metabolic enzymes to exert their therapeutic effect. The linker is often a site of metabolic modification. Spirocyclic linkers, being more rigid and sterically hindered, may exhibit enhanced metabolic stability compared to flexible linkers.

Protocol: Liver Microsomal Stability Assay

  • Incubate the PROTAC with liver microsomes (from human or other species) and NADPH (a cofactor for metabolic enzymes).

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction with a solvent like acetonitrile.

  • Analyze the remaining concentration of the parent PROTAC at each time point by LC-MS/MS.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

V. Summary and Future Perspectives

The incorporation of spirocyclic linkers into PROTAC design represents a significant advancement in the field, offering the potential for enhanced potency and selectivity. However, the unique structural features of these molecules necessitate a tailored and comprehensive analytical characterization strategy. By combining techniques such as advanced NMR for conformational analysis, biophysical methods like SPR and ITC to quantify ternary complex formation, and robust in vitro ADME assays, researchers can gain a deep understanding of the structure-activity relationships of these next-generation protein degraders.

As the field continues to evolve, the integration of computational modeling with experimental data will become increasingly important for the rational design of PROTACs with optimized properties. The analytical workflows and protocols outlined in this guide provide a solid foundation for the successful characterization and development of PROTACs with spirocyclic linkers, ultimately accelerating their translation into novel therapeutics.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(4), 273–312. [Link]

  • Ciulli, A. (2023). The development and application of biophysical assays for evaluating ternary complex formation induced by proteolysis targeting chimeras (PROTACS). Journal of Visualized Experiments, (203), e65718. [Link]

  • Testa, A., Hughes, S. J., & Ciulli, A. (2020). Modeling PROTAC-mediated ternary complexes. Current Opinion in Structural Biology, 63, 164-173. [Link]

  • Maple, H. J., Jones, C. R., & Schofield, C. J. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery, 18(3), 263-277. [Link]

  • Shater, A. M., Ksg, A., & Johnson, D. S. (2021). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters, 12(8), 1269-1275. [Link]

  • Zhang, X., & Wang, J. (2025). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry. [Link]

  • Guarino, J., & Ciappara, C. (2023). PROTACable is an Integrative Computational Pipeline of 3-D Modeling and Deep Learning to Automate the De Novo Design of PROTACs. bioRxiv. [Link]

  • Svensson, F., & D., J. (2023). Predictive Modeling of PROTAC Cell Permeability with Machine Learning. Journal of Chemical Information and Modeling, 63(5), 1466-1476. [Link]

  • Kihlberg, J., & Åqvist, J. (2020). Linker-dependent folding rationalizes PROTAC cell permeability. ChemRxiv. [Link]

  • Ciulli, A., & Aggarwal, V. K. (2025). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(4), 273–312. [Link]

  • Scott, D. E., & Ciulli, A. (2019). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. ACS Medicinal Chemistry Letters, 10(12), 1634-1637. [Link]

  • Dong, H., & Crews, C. M. (2019). Impact of linker length on the activity of PROTACs. ChemMedChem, 14(10), 949-953. [Link]

  • Weerakoon, A., & Sun, H. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Journal of Chemical Information and Modeling, 62(2), 340-349. [Link]

  • Schmit, N., & Meiler, J. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. ACS Omega, 5(13), 7236-7245. [Link]

  • Lan, H., Ciulli, A., Butts, C., & Aggarwal, V. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ChemRxiv. [Link]

  • Ciulli, A. (2023). Crystallization of VHL-based PROTAC-induced ternary complexes. Methods in Enzymology, 681, 241-263. [Link]

  • Lan, H., Ciulli, A., Butts, C., & Aggarwal, V. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. ResearchGate. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Semantic Scholar. [Link]

  • Weerakoon, A., & Sun, H. (2022). Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. ResearchGate. [Link]

  • Lan, H., Ciulli, A., Butts, C., & Aggarwal, V. (2024). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac-. ChemRxiv. [Link]

  • Cacace, A. M., Hickey, C. M., & Békés, M. (Eds.). (2021). Targeted Protein Degradation: Methods and Protocols. Humana. [Link]

  • Kumar, A., & Striepen, J. (2024). Crystal structures of DCAF1-PROTAC-WDR5 ternary complexes provide insight into DCAF1 substrate specificity. Nature Communications, 15(1), 1-14. [Link]

  • Trainor, N., & Ciulli, A. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist, 43(4), 12-17. [Link]

  • Ciulli, A., & Aggarwal, V. K. (2025). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. PubMed Central. [Link]

Sources

Application

Application Note: High-Throughput Screening of Spirocyclic Compound Libraries

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth understanding of the principles and practices involved in th...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth understanding of the principles and practices involved in the high-throughput screening of spirocyclic compound libraries. We will move beyond simple step-by-step instructions to explore the rationale behind key decisions, ensuring a robust and successful screening campaign.

The Spirocyclic Advantage: Navigating Three-Dimensional Chemical Space

The pursuit of novel chemical entities with improved drug-like properties has led to a resurgence of interest in molecules with three-dimensional (3D) topologies.[1][2] Among these, spirocyclic scaffolds—ring systems fused at a single, quaternary carbon atom—have become increasingly prominent in both clinical candidates and approved drugs.[3][4][5]

The core advantage of spirocycles lies in their inherent three-dimensionality.[5][6] Unlike flat, aromatic systems that dominate many traditional screening libraries, spirocycles project functional groups into space in distinct vectors. This rigid, well-defined conformational arrangement can lead to:

  • Enhanced Potency and Selectivity: The precise spatial orientation of substituents allows for optimal interactions with complex protein binding sites, potentially improving both potency and selectivity.[2][3][4]

  • Improved Physicochemical Properties: The higher fraction of sp³-hybridized carbons (Fsp³) in spirocyclic compounds is correlated with better clinical outcomes.[5] This often translates to improved aqueous solubility, modulated lipophilicity (LogP), and better metabolic stability compared to their flatter counterparts.[3][5][6]

  • Exploration of Novel Chemical Space: Spirocyclic scaffolds provide access to unique, under-explored areas of chemical space, increasing the probability of identifying novel hits against challenging targets like protein-protein interactions.[6]

However, the same structural rigidity that provides these advantages can also present challenges in a high-throughput screening (HTS) context, primarily related to aqueous solubility and the potential for aggregation. A well-designed HTS campaign must anticipate and mitigate these issues from the outset.

Library Design and Management: The Foundation of a Successful Screen

The quality of the compound library is the single most important determinant of HTS success. For spirocyclic compounds, library design goes beyond simple diversity and requires careful consideration of its unique structural features.

Key Considerations for a Spirocyclic Library:

  • Scaffold Diversity: The library should contain a variety of spirocyclic cores (e.g., spiro-piperidines, spiro-oxindoles, diazaspirocycles) to cover diverse spatial arrangements.

  • Fsp³ Character: The library should be rich in sp³-hybridized carbons, a defining feature that contributes to improved drug-like properties.[2][5]

  • Stereochemical Complexity: To fully leverage the 3D nature of spirocycles, libraries should ideally contain stereochemically defined compounds, as different stereoisomers can have vastly different biological activities.[6]

  • Drug-Likeness and Solubility: Compounds should be curated to fall within acceptable ranges for molecular weight, LogP, and other "Rule of Five" parameters. Computational models and experimental solubility assessments are critical for flagging potentially problematic compounds.

Table 1: Comparative Physicochemical Properties (Illustrative)

Property Typical "Flat" Aromatic Library Fsp³-Rich Spirocyclic Library Rationale for HTS
Fsp³ < 0.4 > 0.5 Higher Fsp³ is linked to higher clinical success rates.[5]
Aqueous Solubility Variable, often low Generally improved The non-planar structure disrupts crystal packing, often improving solubility.[1][6]
Shape (PMI) Rod-like / Disc-like Spheroidal / 3D Provides novel vectors for interaction with complex biological targets.[6]

| LogP / LogD | Can be high | Can be modulated lower | Azaspirocycles can introduce basic centers, improving solubility and LogD.[5] |

Protocol 1: Compound Library Quality Control and Plating

  • Source Plate QC: Upon receipt, perform a 100% QC check on the library. Use LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm the identity and purity of each compound. Set a purity threshold (e.g., >90%) for inclusion in the screening deck.

  • Solubility Assessment: Perform a kinetic or thermodynamic solubility test in the primary assay buffer for a representative subset of the library. This provides crucial data for identifying compounds that may precipitate or aggregate during the screen.

  • Mother Plate Preparation: Using an automated liquid handler, create master "mother plates" by dissolving compounds in 100% DMSO to a high concentration (e.g., 10 mM). Store these plates in a controlled environment (-20°C or -80°C) with desiccation.

  • Assay-Ready Plate Generation: From the mother plates, create intermediate concentration plates. Subsequently, use an acoustic dispenser (such as an Echo) to transfer nanoliter volumes of compounds into the final assay plates (e.g., 1536-well plates).[7] This "pinning" step is critical for minimizing DMSO carryover into the final assay.

    • Scientist's Note (Causality): Acoustic dispensing is preferred over pin tools or tip-based liquid handlers for creating assay-ready plates because it is a non-contact method that transfers precise, small volumes. This minimizes the final DMSO concentration in the assay well (typically ≤0.5%), which is crucial for preserving the activity of sensitive enzymes or cells.

Assay Development: Building a Robust and Reliable Screening System

The goal of assay development is to create a sensitive, reproducible, and robust system that can reliably identify true hits from a large library.[8] This phase is a multi-parameter optimization process.

Assay_Development_Workflow cluster_0 Assay Optimization cluster_1 Assay Validation Reagent_Opt Reagent Concentration Optimization (Enzyme, Substrate, etc.) Incubation_Time Incubation Time & Temperature Optimization Buffer_Cond Buffer Condition Optimization (pH, Salt, Additives) DMSO_Tol DMSO Tolerance Testing Z_Factor Z'-Factor Calculation (Signal Window & Variability) DMSO_Tol->Z_Factor CV_Calc Coefficient of Variation (CV%) Calculation Signal_Stab Signal Stability Over Time Ready Assay Ready for HTS Signal_Stab->Ready Start Select Assay Technology (e.g., TR-FRET, FP, Luminescence) Start->Reagent_Opt

Caption: Workflow for HTS Assay Development and Validation.

Protocol 2: Z'-Factor Determination for Assay Validation

The Z'-factor is the industry-standard metric for quantifying the suitability of an assay for HTS. It measures the dynamic range and data variation, with a value >0.5 indicating an excellent assay.[9]

  • Plate Layout: Design a 384- or 1536-well plate layout. Dedicate half the wells to the high signal control (e.g., no inhibitor, 0% inhibition) and the other half to the low signal control (e.g., a known potent inhibitor, 100% inhibition).

  • Assay Execution: Run the assay according to the optimized protocol.

  • Data Collection: Read the plate on the appropriate detection instrument.

  • Calculation: Calculate the Z'-factor using the following formula:

    • Z' = 1 - [ (3 * (SD_high + SD_low)) / |Mean_high - Mean_low| ]

    • Where:

      • SD_high and SD_low are the standard deviations of the high and low signal controls.

      • Mean_high and Mean_low are the means of the high and low signal controls.

Table 2: Assay Development Acceptance Criteria

Parameter Acceptance Criterion Rationale
Z'-Factor ≥ 0.5 Ensures a sufficient signal window to confidently distinguish hits from noise.[9]
Signal-to-Background > 5 (assay dependent) Indicates a strong signal relative to the baseline.
CV (%) of Controls < 10% Demonstrates low well-to-well variability and high reproducibility.

| DMSO Tolerance | ≤ 1% final concentration | Confirms that the compound solvent does not adversely affect the assay biology.[7] |

The HTS Campaign and Hit Triage: From Data to Validated Hits

With a validated assay, the full library screen can commence. The primary screen is typically performed at a single compound concentration (e.g., 10 µM).[7] The immediate goal is to identify "actives." However, raw HTS data is rife with false positives and artifacts.[10][11] A rigorous, multi-step hit validation cascade is mandatory.[10][12]

Hit_Triage_Cascade Primary Primary Screen (Single Concentration, e.g., 10 µM) ~1-5% Hit Rate Reconfirm Confirmation Screen (Fresh Compound Stock) Primary->Reconfirm Actives Dose_Response Dose-Response Curve (Determine IC50/EC50) Reconfirm->Dose_Response Confirmed Hits Orthogonal Orthogonal Assay (Different Technology/Readout) Dose_Response->Orthogonal Potent Hits Counterscreen Counterscreens (Promiscuity, PAINS, Aggregation) Orthogonal->Counterscreen Confirmed Mechanism SAR SAR by Catalog (Test Analogs) Counterscreen->SAR Clean Hits Validated_Hit Validated Hit Series Ready for Medicinal Chemistry SAR->Validated_Hit

Caption: A typical workflow for HTS hit triage and validation.

Protocol 3: Hit Confirmation and Dose-Response Testing

  • Hit Picking: From the primary screen data, select all compounds that meet a predefined activity threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the neutral controls).

  • Fresh Stock Confirmation: Order or re-solubilize fresh, dry powder of the selected hits. This is a critical step to eliminate hits that may have resulted from compound degradation or precipitation in the original library plates.

  • Dose-Response Assay: a. Create a serial dilution series for each confirmed hit (e.g., 10-point, 3-fold dilutions starting from 50 µM). b. Run the standard assay with these dilutions. c. Plot the percent inhibition versus the logarithm of the compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ (for inhibitors) or EC₅₀ (for activators).

Protocol 4: Orthogonal and Counterscreening Assays

  • Rationale (Trustworthiness): A true hit should demonstrate activity across different assay formats, while a false positive is often technology-dependent.[10] Counterscreens are essential for identifying problematic compounds, such as Pan-Assay Interference Compounds (PAINS) or aggregators, which plague HTS campaigns.[10][11]

  • Orthogonal Assay: Select an assay that measures the same biological endpoint but uses a different detection technology. For example, if the primary screen was a fluorescence polarization (FP) binding assay, an orthogonal assay could be a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay or a label-free method like Surface Plasmon Resonance (SPR). A true hit should be active in both.

  • Aggregation Counterscreen: A common artifact with spirocyclic and other hydrophobic compounds is the formation of aggregates that non-specifically inhibit enzymes. To test for this, re-run the dose-response assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). A significant rightward shift (increase) in the IC₅₀ value suggests aggregation-based activity.

  • Promiscuity Counterscreen: Test hits against an unrelated target (e.g., Firefly Luciferase for many luminescence-based assays) to flag frequent hitters that are non-specific.[11]

Conclusion: From 3D Scaffolds to Qualified Leads

High-throughput screening of spirocyclic compound libraries offers a powerful avenue for discovering novel chemical matter with superior drug-like properties.[3][4] The inherent 3D nature of these scaffolds provides a distinct advantage for targeting complex biological systems.[6] However, success is not guaranteed by the library alone. It requires a meticulously planned and executed campaign, built on a foundation of robust assay development, stringent quality control, and a rigorous, multi-step hit validation cascade designed to eliminate the artifacts that are common in HTS. By understanding the causality behind each protocol and implementing self-validating systems, researchers can confidently navigate the complexities of HTS and translate the potential of spirocyclic chemistry into validated, high-quality starting points for drug discovery programs.

References

  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. [Link]

  • Design and Synthesis of Fsp(3)-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. PubMed. [Link]

  • Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Publications. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • The Spirocycle Surge in Drug Discovery. Drug Hunter. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF. ResearchGate. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central. [Link]

  • Parallel Synthesis & High-Throughput Experimentation. SpiroChem. [Link]

  • Resources for Assay Development and High Throughput Screening. MSU Drug Discovery. [Link]

  • Hit Validation. SpiroChem. [Link]

  • High-Throughput Screening Assays. Assay Genie. [Link]

  • Trends in Hit-to-Lead Optimization Following DNA-Encoded Library Screens. PubMed Central. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Target Review. [Link]

  • Challenges of HTS in early-stage drug discovery. AXXAM. [Link]

  • Automation-enabled assay development for high throughput screening. YouTube. [Link]

  • 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis. PubMed Central. [Link]

  • Tissue-Engineered 3D In Vitro Disease Models for High-Throughput Drug Screening. NIH. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PubMed Central. [Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Semantic Scholar. [Link]

  • Overview of high-throughput screening. PubMed. [Link]

  • The Applications of High Throughput Screening and its Value as a Drug Discovery Tool in the Pharmaceutical Industry and Academia. Yeshiva University. [Link]

  • Assay Development for High-Throughput Drug Screening Against Mycobacteria. PubMed. [Link]

  • Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. NIH. [Link]

  • Advances in High Throughput Drug Screening Using TrueGel3D® HTS Hydrogel 3D Cell Culture Plates. YouTube. [Link]

Sources

Method

Synthetic routes to functionalized 2-azaspiro[3.4]octane building blocks

An In-Depth Guide to the Synthesis of Functionalized 2-Azaspiro[3.4]octane Building Blocks Authored by: Gemini, Senior Application Scientist Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Functionalized 2-Azaspiro[3.4]octane Building Blocks

Authored by: Gemini, Senior Application Scientist

Introduction: The Rising Prominence of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. There is a significant trend of "escaping flatland," moving away from planar, aromatic structures towards more three-dimensional (3D) motifs.[1][2] Spirocyclic scaffolds, characterized by two rings fused at a single quaternary carbon atom, are at the forefront of this movement.[2] Their inherent rigidity and defined 3D geometry offer a predictable vectorization of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.[1]

The 2-azaspiro[3.4]octane core, which joins an azetidine ring with a cyclopentane ring, is a particularly valuable building block. It serves as a versatile bioisostere for commonly used motifs like piperidine and morpholine, often improving critical drug-like properties.[3][4] The incorporation of this spirocycle can increase the fraction of sp³-hybridized carbons (Fsp³) in a molecule, a parameter correlated with higher clinical success rates.[2] Furthermore, this scaffold has been shown to modulate physicochemical properties such as solubility and metabolic stability, making it a highly sought-after component in drug design programs.[2][5]

This guide provides a detailed overview of robust and scalable synthetic routes to access functionalized 2-azaspiro[3.4]octane derivatives, designed for researchers, medicinal chemists, and drug development professionals. We will delve into multiple strategic approaches, explaining the causality behind experimental choices and providing detailed, field-proven protocols.

Strategic Overview: Key Disconnections for 2-Azaspiro[3.4]octane Synthesis

The construction of the strained, spirocyclic 2-azaspiro[3.4]octane system requires careful strategic planning. The primary challenge lies in the efficient formation of the quaternary spirocenter and the construction of the four-membered azetidine ring. Several distinct synthetic disconnections can be envisioned, each offering unique advantages.

G main 2-Azaspiro[3.4]octane Core s1 Annulation Strategies main->s1 Retrosynthesis s2 Intramolecular C-H Amination main->s2 Retrosynthesis s3 Cycloaddition Reactions main->s3 Retrosynthesis s4 One-Step Spirocyclization (e.g., SnAP Protocol) main->s4 Retrosynthesis p1a Cyclopentane Precursor + Azetidine Annulation s1->p1a p1b Azetidine Precursor + Cyclopentane Annulation s1->p1b p2 Monocyclic Propyl-Linked Amine Precursor s2->p2 p3 Cyclopentylidene Alkene + Imine/Azomethine Ylide s3->p3 p4 Cyclopentanone + Stannyl Amine Reagent s4->p4

Caption: Key retrosynthetic disconnections for the 2-azaspiro[3.4]octane scaffold.

Strategy 1: Convergent Annulation Approaches

One of the most logical and well-documented methods involves the sequential construction of one ring onto a pre-existing cyclic core. This strategy can be approached in two ways: annulating the azetidine ring onto a cyclopentane starting material, or vice versa.[6] Both routes utilize readily available starting materials and conventional chemical transformations.[6][7]

A. Azetidine Annulation onto a Cyclopentane Framework

This approach begins with a functionalized cyclopentane derivative and builds the four-membered nitrogen heterocycle onto it. A common starting point is 1-amino-1-cyclopentanecarboxylic acid. The key transformation often involves an intramolecular cyclization of a precursor bearing both a nucleophilic amine and a suitable leaving group.

B. Cyclopentane Annulation onto an Azetidine Framework

Alternatively, the synthesis can commence from a substituted azetidine, with the five-membered carbocycle being formed in a subsequent step.[6] This can be advantageous if specific substitution patterns on the azetidine ring are desired from the outset.

Protocol 1: Synthesis of N-Boc-2-azaspiro[3.4]octane via Azetidine Annulation

This multi-step protocol is based on the approach described by Ramesh et al. and provides a reliable route to the protected spirocycle.[6]

Workflow Diagram:

G A Step 1: Esterification (1-aminocyclopentane-1-carboxylic acid) B Step 2: N-Protection (Boc) (Amino Ester) A->B (Boc)₂O, Base C Step 3: Reduction (Boc-protected diester to Diol) B->C LiAlH₄, THF D Step 4: Mesylation (Diol to Dimesylate) C->D MsCl, Et₃N E Step 5: Intramolecular Cyclization (Formation of Azetidine Ring) D->E Base, Heat F Final Product: N-Boc-2-azaspiro[3.4]octane E->F

Caption: Workflow for the synthesis of N-Boc-2-azaspiro[3.4]octane via annulation.

Step-by-Step Methodology:

  • Esterification & Protection:

    • To a suspension of 1-aminocyclopentane-1-carboxylic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours.

    • Concentrate the mixture in vacuo. Dissolve the residue in dichloromethane (DCM) and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) followed by triethylamine (Et₃N, 2.5 eq).

    • Stir for 12 hours at room temperature. Perform an aqueous workup to isolate the N-Boc protected amino ester.

    • Causality Explanation: The initial esterification facilitates handling and subsequent reactions. The Boc protecting group is crucial as it prevents the amine from acting as a nucleophile in undesired side reactions and can be easily removed under acidic conditions later.

  • Reduction to Diol:

    • Prepare a solution of the N-Boc protected amino ester (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Add this solution dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF at 0 °C.

    • After the addition, allow the mixture to warm to room temperature and stir for 4 hours.

    • Carefully quench the reaction by sequential addition of water, 15% NaOH (aq), and water. Filter the resulting solids and concentrate the filtrate to obtain the diol.

    • Causality Explanation: LiAlH₄ is a powerful reducing agent necessary to convert the ester to the primary alcohol, furnishing the required hydroxymethyl group for the subsequent cyclization step.

  • Mesylation and Cyclization:

    • Dissolve the diol (1.0 eq) and Et₃N (3.0 eq) in DCM at 0 °C.

    • Add methanesulfonyl chloride (MsCl, 2.2 eq) dropwise. Stir at 0 °C for 2 hours.

    • Wash the reaction mixture with cold water and brine, then dry over Na₂SO₄ and concentrate to yield the crude dimesylate.

    • Without further purification, dissolve the dimesylate in a suitable solvent like DMF and heat with a base (e.g., K₂CO₃) to induce intramolecular cyclization, forming the N-Boc-2-azaspiro[3.4]octane. Purify by column chromatography.

    • Causality Explanation: The hydroxyl groups are converted into good leaving groups (mesylates). The subsequent intramolecular Sₙ2 reaction, where the Boc-protected amine acts as the nucleophile, displaces one of the mesylates to form the strained four-membered azetidine ring.

Strategy 2: Intramolecular C-H Bond Amination

Modern synthetic chemistry often favors step-economy. The Hofmann-Löffler-Freytag (HLF) reaction and its modern variants provide a powerful, single-step method to construct azacycles via intramolecular C-H bond amination.[8] This strategy can be applied to synthesize spirocyclic amines from readily available monocyclic precursors.[8]

The general approach involves generating a nitrogen-centered radical from a precursor (e.g., an N-haloamine or a sulfonamide), which then abstracts a hydrogen atom from a sterically accessible C-H bond. The resulting carbon-centered radical is then trapped to form the new C-N bond, closing the ring.

Application to 2-Azaspiro[3.4]octane:

A suitable precursor would be a cyclopentylamine derivative with a three-carbon linker attached to the nitrogen (e.g., N-(3-propyl)cyclopentylamine). Activation of the nitrogen would lead to preferential 1,5-hydrogen atom transfer (1,5-HAT) from the cyclopentane ring, followed by radical cyclization to form the spirocyclic product.[8]

FeatureDescription
Precursor N-protected (e.g., sulfonamide) 1-(3-aminopropyl)cyclopentan-1-amine
Key Reagent N-Iodohydantoin or similar radical initiator
Key Transformation Intramolecular C-H Amination via 1,5-HAT
Advantage High step-economy; direct conversion of monocyclic amine to bicyclic spirocycle
Challenge Controlling regioselectivity of C-H abstraction

Strategy 3: One-Step Spirocyclization with Stannyl Amine Protocol (SnAP) Reagents

A highly innovative and operationally simple method for constructing spirocyclic amines involves the reaction of cyclic ketones with Stannyl Amine Protocol (SnAP) reagents.[9][10] This approach offers a direct disconnection at the spirojunction itself.[9]

The reaction proceeds via the formation of an intermediate ketimine from the ketone (e.g., cyclopentanone) and the SnAP reagent, followed by a copper-catalyzed intramolecular cyclization.

Protocol 2: General Procedure for SnAP-based Spirocyclization

This protocol is adapted from the work of Bode and colleagues.[9]

Step-by-Step Methodology:

  • Reaction Setup:

    • In a glovebox, add Cu(OTf)₂ (1.0 eq) and 2,6-lutidine (1.0 eq) to a vial.

    • Add a 3:1 mixture of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and 1,2-dichloroethane (DCE).

    • Stir the mixture for 15 minutes at room temperature.

  • Addition of Reagents:

    • Add cyclopentanone (1.0 eq) to the catalyst mixture.

    • Add the desired SnAP reagent (e.g., derived from 3-aminopropanol, 1.1 eq) to the vial.

  • Reaction and Workup:

    • Stir the reaction at 23 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with aqueous ammonia.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography to yield the 2-azaspiro[3.4]octane derivative.

    • Causality Explanation: Copper(II) triflate acts as the Lewis acid catalyst for the cyclization. The highly polar, non-coordinating solvent HFIP is critical as it enhances the rate of the cyclization step, likely by stabilizing charged intermediates and promoting the necessary conformational changes for ring closure.[9] 2,6-lutidine acts as a non-nucleophilic base to buffer the reaction.

ParameterOptimized Condition[9]
Catalyst Cu(OTf)₂
Base 2,6-lutidine
Solvent Ratio 3:1 HFIP / DCE
Temperature 23 °C
Yields Generally good to excellent (e.g., 69% for a related spirocycle)

Conclusion

The 2-azaspiro[3.4]octane scaffold is a valuable asset in the toolbox of medicinal chemists. The synthetic routes outlined in this guide—from classical annulation strategies to modern, step-economic C-H amination and one-pot spirocyclization protocols—provide a range of options to access these important building blocks. The choice of a specific route will depend on factors such as the availability of starting materials, desired substitution patterns, and scalability requirements. By understanding the underlying principles and experimental nuances of each method, researchers can confidently incorporate these promising 3D scaffolds into their drug discovery programs.

References

  • Bode, J. W. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones. Journal of the American Chemical Society, 136(51), 17726–17729. Available at: [Link]

  • PubMed. (2014). One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. J Am Chem Soc. Available at: [Link]

  • ResearchGate. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Request PDF. Available at: [Link]

  • Ramesh, S., et al. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry. Available at: [Link]

  • Ramesh, S., et al. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17, 3056-3065. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at: [Link]

  • ResearchGate. (2011). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Request PDF. Available at: [Link]

  • ACS Medicinal Chemistry Letters. (n.d.). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. Available at: [Link]

  • YouTube. (2023). Solid-Phase Synthesis Of [4.4] Spirocyclic Oximes l Protocol Preview. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Request PDF. Available at: [Link]

  • MDPI. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Available at: [Link]

  • ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate

Welcome to the technical support center for the purification of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this versatile spirocyclic building block.

Introduction

tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate is a valuable chiral intermediate in medicinal chemistry, often utilized for its rigid, three-dimensional structure which can enhance binding selectivity to biological targets. The presence of a hydroxyl group and a Boc-protected amine offers orthogonal handles for further chemical modifications. However, its purification can present challenges, including the separation of diastereomers, removal of structurally related impurities, and handling of its physical properties. This guide provides practical, field-proven insights to navigate these challenges effectively.

Purification Workflow Overview

The general workflow for the purification of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate typically involves a primary chromatographic step followed by an optional recrystallization or trituration for final polishing.

Purification Workflow crude Crude Product (Post-synthesis) chromatography Silica Gel Column Chromatography crude->chromatography tlc TLC Analysis of Collected Fractions chromatography->tlc pooling Pooling of Pure Fractions tlc->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Pure Product (Oil or Solid) evaporation->pure_product recrystallization Optional: Recrystallization/Trituration pure_product->recrystallization final_product Final Crystalline Product recrystallization->final_product

Caption: General purification workflow for tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Question 1: My purified product appears as a thick oil or a waxy solid that is difficult to handle. How can I obtain a crystalline solid?

Answer:

It is not uncommon for Boc-protected amino alcohols to exist as amorphous solids or persistent oils, even when pure. This can be due to the presence of rotamers (conformational isomers around the N-Boc bond) or the inherent flexibility of the molecule hindering crystal lattice formation.

Causality: The tert-butoxycarbonyl (Boc) group can introduce conformational heterogeneity, and the spirocyclic core, while rigid, can still adopt multiple low-energy conformations that frustrate crystallization.

Solutions:

  • Trituration:

    • Principle: This technique involves stirring the oil or amorphous solid in a solvent in which the desired product is sparingly soluble, while the impurities are more soluble.

    • Protocol:

      • Dissolve or suspend your crude product in a minimal amount of a moderately polar solvent (e.g., dichloromethane or ethyl acetate).

      • Slowly add a non-polar solvent (e.g., n-hexane, diethyl ether, or pentane) with vigorous stirring until the solution becomes cloudy.

      • Continue stirring for several hours. The product may precipitate as a solid.

      • Filter the solid, wash with the non-polar solvent, and dry under vacuum.

  • Recrystallization:

    • Principle: Finding a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below is key.

    • Recommended Solvent Systems:

      • Ethyl acetate/n-heptane

      • Isopropyl alcohol/water

      • Toluene

    • Protocol:

      • Dissolve the compound in a minimum amount of the hot solvent (or the more polar solvent of a binary mixture).

      • If using a binary system, add the less polar solvent dropwise until turbidity persists.

      • Allow the solution to cool slowly to room temperature, then further cool in an ice bath or refrigerator.

      • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

      • Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry.

Question 2: I am having difficulty separating the diastereomers of my product by column chromatography. What can I do?

Answer:

The synthesis of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate likely involves the reduction of the corresponding ketone, tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate, which can lead to the formation of two diastereomers (cis and trans, depending on the orientation of the hydroxyl group relative to the spirocyclic core). These can be challenging to separate due to their similar polarities.

Causality: Diastereomers have the same functional groups and molecular weight, differing only in the spatial arrangement of atoms. This can result in very similar interactions with the stationary phase in chromatography.

Solutions:

  • Optimize Column Chromatography Conditions:

    • Stationary Phase: Standard silica gel is often effective.

    • Mobile Phase: A gradient of heptane/ethyl acetate is a good starting point.[1] For closely eluting spots, an isocratic elution with a finely tuned solvent ratio might provide better separation.

    • Pro-Tip: Adding a small amount of a more polar solvent like methanol (0.5-2%) to the mobile phase can sometimes improve resolution by modifying the interactions with the silica surface.

    • Column Dimensions: Use a longer, narrower column for better resolution.

  • Supercritical Fluid Chromatography (SFC):

    • If available, chiral SFC is a powerful technique for separating stereoisomers and is often used for this class of compounds. A Chiralpak AD-3 column with a CO₂/MeOH mobile phase has been reported for similar separations.[1]

Question 3: My NMR spectrum shows unreacted starting material (tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate). How can I remove it?

Answer:

Incomplete reduction is a common issue. The starting ketone is more non-polar than the product alcohol, which allows for effective separation by silica gel chromatography.

Causality: The ketone lacks the polar hydroxyl group of the product, leading to weaker interactions with the silica gel.

Solution:

  • Column Chromatography: The ketone will elute before the desired alcohol product in a normal-phase silica gel column using a heptane/ethyl acetate solvent system. Monitor the fractions carefully by TLC to ensure complete separation.

CompoundPolarityElution Order (Normal Phase)
tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylateLowerFirst
tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylateHigherSecond

Question 4: I observe several unidentified, closely-eluting spots on my TLC plate after purification. What could they be?

Answer:

These could be several process-related impurities. Based on plausible synthetic routes starting from 1-Boc-3-oxo-azetidine, potential impurities could include:

  • Over-reduction products: If the synthesis involves a reducible group that is intended to remain.

  • By-products from side reactions: Depending on the specific reagents used.

  • Diastereomers: As discussed in Question 2.

Solutions:

  • Thorough Characterization: Use LC-MS to get the molecular weights of the impurities. This can provide clues to their structures.

  • Iterative Chromatography: If the impurities are very close to your product, a second chromatographic purification with a different solvent system might be necessary. Consider a more polar system like dichloromethane/methanol.

  • Recrystallization: This is an excellent method for removing small amounts of impurities that have slightly different solubilities than your main product.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate?

A1: It is recommended to store the compound at 2-8 °C, under an inert atmosphere, and protected from light.[2] This minimizes potential degradation over time.

Q2: How can I confirm the purity and identity of my final product?

A2: A combination of analytical techniques is recommended:

  • ¹H NMR: Key signals to look for include the hydroxyl proton (δ 4.33–4.39 ppm) and the spirocyclic CH₂ groups (δ 3.74–3.87 ppm).[1] The presence of the tert-butyl group will be a sharp singlet around δ 1.4 ppm.

  • ¹³C NMR: To confirm the number of unique carbons.

  • LC-MS: To verify the molecular weight (227.31 g/mol ).

  • HPLC/UPLC: To assess purity, ideally with a reference standard if available.

Q3: Is the Boc protecting group stable during purification?

A3: The Boc group is generally stable under the neutral conditions of silica gel chromatography and recrystallization. However, it is sensitive to acidic conditions. Avoid using acidic mobile phase modifiers if possible, or use them with caution and at low concentrations.

Q4: Can this compound be purified using reverse-phase chromatography?

A4: Yes, reverse-phase HPLC can be an effective purification method, especially for polar impurities. A typical mobile phase would be a gradient of water and acetonitrile, often with a small amount of a modifier like formic acid or trifluoroacetic acid (TFA). However, be mindful that prolonged exposure to acidic conditions can lead to the cleavage of the Boc group.

Experimental Protocols

Protocol 1: Silica Gel Flash Chromatography

This protocol provides a general guideline for the purification of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate.

1. Sample Preparation:

  • Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

  • Add a small amount of silica gel to the solution and concentrate it in vacuo to obtain a dry powder (dry loading). This generally provides better resolution than wet loading.

2. Column Packing:

  • Prepare a silica gel column with a diameter and length appropriate for the amount of crude material (a good rule of thumb is a 40:1 to 100:1 ratio of silica to crude product by weight).

  • Pack the column using the initial mobile phase (e.g., 90:10 heptane/ethyl acetate).

3. Loading and Elution:

  • Carefully load the dry-loaded sample onto the top of the silica bed.

  • Begin elution with the initial non-polar mobile phase.

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 10% to 50% ethyl acetate in heptane.

4. Fraction Collection and Analysis:

  • Collect fractions and monitor them by TLC, staining with a suitable agent (e.g., potassium permanganate or ceric ammonium molybdate).

  • Combine the fractions containing the pure product.

5. Solvent Removal:

  • Remove the solvent from the pooled fractions under reduced pressure to yield the purified product.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Finalization dissolve Dissolve Crude Product dry_load Dry Load onto Silica dissolve->dry_load load_sample Load Sample onto Column dry_load->load_sample pack_column Pack Silica Column pack_column->load_sample elute Elute with Gradient (Heptane/EtOAc) load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool evaporate Evaporate Solvent pool->evaporate final_product Isolated Pure Product evaporate->final_product

Caption: Step-by-step workflow for flash chromatography purification.

References

  • PubChem. Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. [Link]

  • Google Patents. Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. [Link]

Sources

Optimization

Technical Support Center: tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate

Welcome to the technical support guide for tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this valuable spirocyclic building block. Our goal is to help you anticipate and resolve potential issues, ensuring the integrity of your experiments and the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage and handling conditions for this compound?

A: To ensure long-term stability, the compound should be stored under an inert atmosphere (Argon or Nitrogen) at 2-8°C and protected from light.[1] The tert-butyloxycarbonyl (Boc) group is sensitive to acidic conditions, and the secondary alcohol can be susceptible to oxidation. An inert, cold, and dark environment minimizes the risk of both acid-catalyzed hydrolysis and photo-oxidative degradation. For short-term benchtop use, ensure the container is tightly sealed to minimize exposure to atmospheric moisture and CO₂, which can create a weakly acidic microenvironment over time.

Q2: What is the general pH stability profile of this molecule?

A: The molecule's stability is highly pH-dependent.

  • Acidic Conditions (pH < 6): The Boc protecting group is labile under acidic conditions.[2][3] Exposure to strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will cause rapid deprotection, even at room temperature.[4][5] Weakly acidic conditions can also lead to slow degradation over time.

  • Neutral Conditions (pH ≈ 7): The compound is generally stable at neutral pH.

  • Basic Conditions (pH > 8): The Boc group is robust under a wide range of basic conditions and is resistant to hydrolysis by bases like NaOH or KOH.[3] The alcohol functionality is also generally stable, though very strong bases could potentially deprotonate the hydroxyl group.

Q3: Can I use protic solvents like methanol or ethanol with this compound?

A: Yes, protic solvents like methanol and ethanol are generally compatible, provided they are anhydrous and free of acidic impurities. Commercial absolute-grade solvents are recommended. However, be aware that using these solvents in conjunction with acidic reagents (e.g., HCl in methanol) will lead to rapid Boc deprotection.[5]

Q4: What are the primary degradation pathways I should monitor for?

A: There are three primary degradation pathways to be aware of:

  • Boc Deprotection: Cleavage of the Boc group to yield the free secondary amine, CO₂, and isobutylene. This is the most common issue and is catalyzed by acid.[2][6]

  • Dehydration: Elimination of water from the secondary alcohol to form an unsaturated azaspiro[3.4]octene derivative. This can be promoted by strong acids and/or high temperatures.[7]

  • Oxidation: Oxidation of the secondary alcohol to the corresponding ketone, tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate. This can occur with oxidizing agents or, more slowly, with prolonged exposure to atmospheric oxygen.

DegradationPathways Start tert-Butyl 2-hydroxy- 6-azaspiro[3.4]octane-6-carboxylate Deprotected 2-hydroxy-6-azaspiro[3.4]octane Start->Deprotected Acid (H⁺) High Temp Dehydrated tert-Butyl 6-azaspiro[3.4]oct-1-ene- 6-carboxylate (Isomer) Start->Dehydrated Acid (H⁺) / Heat (-H₂O) Oxidized tert-Butyl 2-oxo- 6-azaspiro[3.4]octane-6-carboxylate Start->Oxidized Oxidizing Agent [O]

Figure 1. Primary degradation pathways for the title compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My analytical data (LC-MS, NMR) shows a new species with a mass loss of ~100 amu.

  • Problem: You are observing unexpected deprotection of the Boc group. The mass difference corresponds to the loss of the C₅H₈O₂ moiety (mass = 100.12 g/mol ) and the addition of a proton.

  • Underlying Cause: The Boc group is one of the most acid-sensitive amine protecting groups.[8] Your reaction conditions, workup, or purification media are likely acidic. Common culprits include:

    • Acidic Reagents: Direct use of acids (e.g., TFA, HCl, Lewis acids).[2][8]

    • Acidic Impurities: Using non-anhydrous solvents or older batches of chlorinated solvents like dichloromethane (DCM), which can generate trace HCl.

    • Silica Gel: Standard silica gel is slightly acidic and can cause partial or complete deprotection during column chromatography, especially with prolonged exposure.

    • High Temperatures: While generally considered thermally stable at moderate temperatures, prolonged heating above 110-150°C can induce thermal deprotection, a process that can be accelerated in certain solvents.[9][10]

  • Solution & Mitigation Strategy:

    • Reaction pH Control: If compatible with your desired transformation, add a non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine to scavenge any adventitious acid.

    • Solvent Purity: Use freshly opened or purified anhydrous solvents. Pass DCM through a plug of basic alumina before use if acidity is suspected.

    • Chromatography: If deprotection on silica is observed, neutralize the silica gel by preparing a slurry with ~1% triethylamine in the eluent and then packing the column. Alternatively, use a different stationary phase like basic alumina or C18 (reverse-phase).

    • Temperature Management: Maintain reaction temperatures below 80°C unless higher temperatures are explicitly required. If high temperatures are necessary, consider if the deprotection can be performed in situ or if an alternative, more robust protecting group is needed for your synthetic route.

Issue 2: During a reaction workup, I see a new non-polar spot by TLC and a mass loss of ~18 amu by LC-MS.

  • Problem: You are likely observing dehydration of the secondary alcohol to form an alkene.

  • Underlying Cause: The hydroxyl group can be protonated under acidic conditions, turning it into a good leaving group (H₂O).[11] Subsequent elimination, often favored at elevated temperatures, yields the alkene. This is a classic acid-catalyzed dehydration of an alcohol.[7]

  • Solution & Mitigation Strategy:

    • Avoid Strong Acids: If possible, perform the reaction under neutral or basic conditions.

    • Temperature Control: Keep reaction and workup temperatures low. Perform extractions using cold solutions.

    • Mild Workup: Avoid strongly acidic aqueous washes (e.g., 1M HCl). Use a milder wash like saturated ammonium chloride (NH₄Cl) solution or cold 10% citric acid if a weakly acidic wash is required.

    • Protecting Group Strategy: If the alcohol's reactivity is problematic for subsequent steps, consider protecting it as a silyl ether (e.g., TBS, TIPS) or another suitable group before proceeding.

Issue 3: My starting material has developed a yellow tint and shows a new, more polar spot on TLC that corresponds to a mass increase of 2 amu.

  • Problem: The secondary alcohol is being oxidized to the corresponding ketone.

  • Underlying Cause: While secondary alcohols are not as sensitive as, for example, aldehydes, they can be oxidized. This can be caused by:

    • Incompatible Reagents: Use of oxidizing agents elsewhere in the molecule (e.g., MnO₂, PCC, Swern, or Dess-Martin conditions).

    • Air Oxidation: Prolonged storage without an inert atmosphere can lead to slow oxidation, especially if trace metal impurities are present to catalyze the process.

  • Solution & Mitigation Strategy:

    • Inert Atmosphere: Always handle and store the compound under an inert atmosphere of argon or nitrogen, especially for long-term storage or when setting up reactions that will run for an extended period.[1]

    • Reagent Compatibility: Carefully review all reagents in your planned reaction to ensure they are not known to oxidize secondary alcohols. If an oxidation is intended, this observation confirms the reaction is proceeding.

    • Purification: If a sample has partially oxidized, the ketone can typically be separated from the alcohol by standard silica gel chromatography, as the ketone is usually less polar.

Experimental Protocols & Data

Protocol: Monitoring Compound Stability by LC-MS

This protocol provides a self-validating method to check for the three primary degradation products.

  • Sample Preparation: Prepare a stock solution of your tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

  • Initial Analysis (T=0): Immediately inject the solution onto an LC-MS system (e.g., C18 column) to obtain a reference chromatogram and mass spectrum. The expected [M+H]⁺ ion is at m/z 228.16.

  • Stress Conditions (Optional): To test for specific liabilities, you can subject aliquots of the stock solution to stress conditions:

    • Acidic Stress: Add 1 equivalent of a weak acid (e.g., acetic acid) and let it stand for 4 hours at room temperature.

    • Thermal Stress: Heat an aliquot at 80°C for 4 hours.

  • Analysis of Stressed Samples: Inject the stressed samples and compare the chromatograms and mass spectra to the T=0 sample.

  • Data Interpretation:

    • Look for a peak with m/z = 128.10. This corresponds to the Boc-deprotected product [M+H]⁺.

    • Look for a peak with m/z = 210.15. This corresponds to the dehydrated product [M+H]⁺.

    • Look for a peak with m/z = 226.14. This corresponds to the oxidized (ketone) product [M+H]⁺.

Data Summary: Chemical Compatibility and Stability
ParameterConditionStability/CompatibilityRationale & Citation
pH < 6 (Acidic)Low Boc group is acid-labile and readily cleaved.[2][3][12]
~7 (Neutral)High The molecule is generally stable at neutral pH.
> 8 (Basic)High Boc group is resistant to basic and nucleophilic conditions.[3][12]
Temperature -20°C to 25°CHigh Stable for storage and standard reactions.
25°C to 80°CModerate Generally stable, but risk of degradation increases with time.
> 100°CLow Risk of thermal Boc deprotection and/or dehydration.[6][9][10]
Reagents Strong Acids (TFA, HCl)Incompatible Causes rapid Boc deprotection.[4][5]
Strong Bases (NaOH, LDA)Compatible Boc group is stable.[3]
Oxidizing Agents (PCC, DMP)Incompatible Oxidizes the secondary alcohol to a ketone.
Reducing Agents (NaBH₄, LiAlH₄)Compatible The functional groups present are generally stable to hydrides.
Catalytic HydrogenationCompatible Boc group is stable to standard Pd/C hydrogenation conditions.[3]
Troubleshooting Workflow Diagram

If you encounter an unexpected result in a reaction involving this compound, use the following workflow to diagnose the potential stability issue.

TroubleshootingWorkflow decision decision issue issue check check start Unexpected Reaction Outcome lcms Run LC-MS Analysis on Reaction Mixture start->lcms mass_check Is Expected Mass Present? lcms->mass_check mass_loss_100 Mass Loss of ~100 amu? mass_check->mass_loss_100 No other_issue Issue is likely related to other reagents or pathways. mass_check->other_issue Yes mass_loss_18 Mass Loss of ~18 amu? mass_loss_100->mass_loss_18 No boc_deprotection Issue: Boc Deprotection mass_loss_100->boc_deprotection Yes mass_gain_2 Mass Change of -2 amu? mass_loss_18->mass_gain_2 No dehydration Issue: Dehydration mass_loss_18->dehydration Yes oxidation Issue: Oxidation mass_gain_2->oxidation Yes mass_gain_2->other_issue No check_acid Check for Acid Source: Reagents, Solvents, Silica Gel boc_deprotection->check_acid check_temp_acid Check for High Temp and/or Acid Source dehydration->check_temp_acid check_oxidant Check for Oxidizing Agents or Air Exposure oxidation->check_oxidant

Figure 2. Diagnostic workflow for stability-related issues.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
  • Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines. BenchChem.
  • ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?
  • Sigma-Aldrich. (n.d.). tert-butyl 2-amino-6-azaspiro[3.
  • RSC Publishing. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Publishing.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia.
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • MSU Chemistry. (n.d.). Alcohol Reactivity.
  • Heidarian, M. (n.d.). Reactions of Alcohols.

Sources

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate

Prepared by the Office of Senior Application Scientists Welcome to the technical support guide for the synthesis of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate. This document is designed for researchers, che...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the synthesis of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols. As a key building block in modern medicinal chemistry, particularly for accessing novel three-dimensional chemical space, optimizing the synthesis of this spirocyclic alcohol is critical.[1][2][3] This guide leverages established chemical principles and field-proven insights to help you navigate the common challenges associated with this multi-step synthesis.

Overview of the Synthetic Pathway

The most common and reliable synthetic route to tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate involves a two-step sequence starting from the commercially available N-Boc-3-azetidinone. The pathway consists of:

  • Step 1: Spirocyclization to form the key intermediate, tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate.

  • Step 2: Ketone Reduction to yield the target alcohol.

Each step presents unique challenges that can impact overall yield and purity. This guide will address both.

Synthetic_Workflow cluster_0 Step 1: Spirocyclization cluster_1 Step 2: Ketone Reduction N-Boc-3-azetidinone N-Boc-3-azetidinone Spiro-Ketone tert-Butyl 2-oxo-6- azaspiro[3.4]octane-6-carboxylate N-Boc-3-azetidinone->Spiro-Ketone 1) Titanocene dichloride, Zn 2) 1,3-Dibromopropane Target_Alcohol tert-Butyl 2-hydroxy-6- azaspiro[3.4]octane-6-carboxylate Spiro-Ketone->Target_Alcohol NaBH4, MeOH Troubleshooting_Reduction Start Start Reduction Step CheckTLC Reaction Incomplete? Start->CheckTLC CheckReagent Is NaBH4 fresh? CheckTLC->CheckReagent Yes SideProduct Side Products Observed? CheckTLC->SideProduct No IncreaseTemp Gently warm to 40°C CheckReagent->IncreaseTemp Yes UseFresh Use fresh NaBH4 CheckReagent->UseFresh No IncreaseTemp->CheckTLC UseFresh->CheckTLC Success Reaction Complete. Proceed to Workup. SideProduct->Success No CheckWorkup Is workup pH neutral/basic? SideProduct->CheckWorkup Yes CheckWorkup->Success Yes AdjustpH Use NaHCO3 or NH4Cl quench CheckWorkup->AdjustpH No AdjustpH->Success

Sources

Optimization

Technical Support Center: tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate

Welcome to the technical support guide for tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the potential cha...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis and handling of this valuable spirocyclic building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

Introduction to the Spirocyclic Scaffold

Spirocycles, which feature two rings sharing a single atom, are increasingly important motifs in medicinal chemistry.[1][2][3] Their rigid, three-dimensional structures provide access to novel chemical space compared to traditional flat aromatic systems, often leading to improved pharmacological properties.[1] The tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate scaffold, in particular, incorporates a secondary alcohol. This hydroxyl group can form critical hydrogen bonds with biological targets, making it a valuable component in the design of new therapeutics, including PROTACs (Proteolysis Targeting Chimeras).[4]

However, the synthesis of this and related spirocyclic alcohols is not without its challenges. The inherent strain of the spirocyclic system and the reactivity of the functional groups present can lead to a number of side reactions. This guide will address the most common issues in a question-and-answer format, providing both preventative measures and troubleshooting solutions.

Troubleshooting Guide & FAQs

Section 1: Side Reactions Related to the Hydroxyl Group
Question 1: I'm observing an unexpected ketone byproduct in my reaction mixture. What could be the cause?

Answer: The most likely cause is the oxidation of the secondary alcohol on the spirocyclic core to the corresponding ketone, tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate.[5] This is a common side reaction, especially if your reaction conditions involve oxidizing agents or even prolonged exposure to air under certain conditions.[6][7][8][9][10]

Causality and Prevention:

  • Oxidizing Agents: Many reagents used in organic synthesis can act as oxidants.[7][8][10] Carefully review all reagents in your reaction, including any catalysts or additives, for their oxidizing potential.

  • Reaction Atmosphere: Whenever possible, run your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Temperature Control: Higher reaction temperatures can sometimes promote oxidation. If permissible for your desired transformation, consider running the reaction at a lower temperature.

Troubleshooting Protocol: Identifying and Quantifying the Ketone Byproduct

  • LC-MS Analysis: The most effective way to confirm the presence of the ketone is through Liquid Chromatography-Mass Spectrometry (LC-MS). The ketone byproduct will have a molecular weight of 225.28 g/mol , compared to the starting alcohol's 227.30 g/mol .[4][5]

  • NMR Spectroscopy: In the 1H NMR spectrum, the proton alpha to the hydroxyl group in the starting material will be absent in the ketone. You will also likely see a shift in the signals of the adjacent protons. In the 13C NMR, the carbon of the C-OH group (typically ~60-75 ppm) will be replaced by a carbonyl signal at a much lower field (typically >190 ppm).

  • Purification: If the ketone has formed, it can often be separated from the desired alcohol using column chromatography on silica gel. The polarity difference between the alcohol and the ketone should allow for effective separation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Analytical Features
tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylateC12H21NO3227.30[4][11]Presence of a hydroxyl proton in 1H NMR; C-OH signal in 13C NMR.
tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylateC12H19NO3225.28[5]Absence of a hydroxyl proton in 1H NMR; C=O signal in 13C NMR.
Section 2: Side Reactions Involving the Boc-Protecting Group
Question 2: My reaction is intended to modify the hydroxyl group, but I'm seeing byproducts related to the Boc group. What's happening?

Answer: The tert-butoxycarbonyl (Boc) protecting group is generally stable but can be sensitive to acidic conditions.[12] Unintentional deprotection or other side reactions can occur if your reaction generates acidic species or is run in an acidic solvent.

Common Boc-Related Side Reactions:

  • Acid-Catalyzed Deprotection: The Boc group is cleaved by acid to release the free amine, isobutylene, and carbon dioxide.[12] The resulting free amine can then participate in undesired side reactions.

  • tert-Butylation: The cleavage of the Boc group generates a reactive tert-butyl cation.[13][14] This cation is an electrophile and can alkylate nucleophilic sites on your starting material or other molecules in the reaction mixture, leading to tert-butylated byproducts.[13][14]

Preventative Measures:

  • pH Control: If possible, buffer your reaction to maintain neutral or slightly basic conditions.

  • Choice of Reagents: Avoid strong acids. If an acid is required, use the mildest one that will effect the desired transformation.

  • Use of Scavengers: In cases where acidic conditions are unavoidable and deprotection is a concern, consider adding a scavenger like triethylsilane or anisole to trap the tert-butyl cation as it forms.[13]

Troubleshooting Workflow: Diagnosing Boc Group Instability

G start Unexpected byproducts observed check_lcms Analyze by LC-MS for mass corresponding to deprotected amine or t-butylated product start->check_lcms check_nmr Check 1H NMR for disappearance of t-butyl singlet (~1.4 ppm) or appearance of new t-butyl singlets check_lcms->check_nmr confirm_deprotection Deprotection Confirmed check_nmr->confirm_deprotection Deprotected mass found confirm_alkylation t-Butylation Confirmed check_nmr->confirm_alkylation Extra t-butyl signals no_boc_issue Byproduct unrelated to Boc group check_nmr->no_boc_issue No evidence of Boc reaction action_deprotection Re-evaluate acid source. Consider buffering or milder conditions. confirm_deprotection->action_deprotection action_alkylation Add a scavenger (e.g., triethylsilane) to trap the t-butyl cation. confirm_alkylation->action_alkylation

Caption: Troubleshooting workflow for Boc group side reactions.

Section 3: Ring-Opening and Rearrangement Reactions
Question 3: I'm seeing evidence of ring-opening or rearrangement of the spirocyclic core. Is this common?

Answer: While less common than functional group side reactions, the strained nature of the spiro[3.4]octane system can make it susceptible to ring-opening or rearrangement under certain conditions, particularly with strong acids or bases, or at elevated temperatures.[15][16][17][18]

Potential Pathways:

  • Acid-Promoted Ring Opening: Strong acids can protonate the nitrogen or oxygen, potentially initiating a cascade that leads to the opening of either the azetidine or the cyclopentane ring.[18] The regioselectivity of such an opening can be difficult to predict.[19]

  • Base-Mediated Rearrangements: Strong bases could potentially deprotonate a carbon alpha to a carbonyl (if the alcohol has been oxidized), leading to enolate formation and subsequent rearrangement.

Preventative Strategies:

  • Milder Reaction Conditions: Avoid harsh acidic or basic conditions. Opt for reagents known for their mildness.

  • Temperature Control: Perform reactions at the lowest temperature that allows for a reasonable reaction rate.

  • Careful Catalyst Selection: If using a Lewis acid or transition metal catalyst, screen for options that are less likely to promote skeletal rearrangements.

Experimental Protocol: Screening for Ring Integrity

  • Initial Reaction Screen: When developing a new transformation with this scaffold, run small-scale trials at different temperatures (e.g., 0 °C, room temperature, 40 °C).

  • In-Process Control (IPC): Take aliquots of the reaction mixture at various time points and analyze by LC-MS and TLC. Look for the appearance of unexpected masses or spots that could indicate degradation or rearrangement.

  • Structural Elucidation: If a significant, unknown byproduct is formed, it should be isolated and its structure determined by 2D NMR techniques (COSY, HSQC, HMBC) to confirm if a ring-opening or rearrangement has occurred.

G start Synthesis of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate desired_product Desired Product start->desired_product Desired Pathway oxidation Oxidation start->oxidation Side Reactions deprotection Boc Deprotection start->deprotection ring_opening Ring Opening/Rearrangement start->ring_opening ketone Ketone Byproduct oxidation->ketone t_butylation t-Butylation deprotection->t_butylation free_amine Free Amine deprotection->free_amine alkylated_product Alkylated Byproduct t_butylation->alkylated_product rearranged_isomer Rearranged Isomer ring_opening->rearranged_isomer

Caption: Potential reaction pathways and side reactions.

This guide provides a starting point for troubleshooting common issues encountered with tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate. Successful synthesis relies on a combination of careful planning, monitoring, and a foundational understanding of the reactivity of the molecule.

References

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

  • Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states. Retrieved from [Link]

  • Study Mind. (n.d.). Alcohol oxidation (A-Level Chemistry). Retrieved from [Link]

  • Clark, J. (2015). Oxidation of alcohols. Chemguide. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • BYJU'S. (2019, December 7). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ring closing and opening reactions leading to aza-polycyclic aromatic compounds. Retrieved from [Link]

  • ChemBK. (n.d.). tert-butyl cis-2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester.
  • MDPI. (n.d.). A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. Retrieved from [Link]

  • PubMed Central. (n.d.). Ring-opening fluorination of bicyclic azaarenes. Retrieved from [Link]

  • MDPI. (2023, March 10). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. Retrieved from [Link]

  • ChemRxiv. (n.d.). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Brønsted acid-promoted ring-opening and annulation of thioamides and 2H-azirines to synthesize 2,4,5-trisubstituted thiazoles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, September 1). Total syntheses of natural products containing spirocarbocycles. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis of Natural Products Containing Spirocycles. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Spirocyclic Motifs in Natural Products. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2,6-diazaspiro(3.4)octane-6-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bromine catalyzed conversion of S-tert-butyl groups into versatile and, for self-assembly processes accessible, acetyl-protected thiols. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with Spirocyclic PROTAC Linkers

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for leveraging spirocyclic linkers to overcome th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for leveraging spirocyclic linkers to overcome the solubility and permeability challenges inherent in PROTAC (Proteolysis-Targeting Chimera) development. PROTACs often possess high molecular weights and lipophilicity, leading to poor aqueous solubility, which can hinder their therapeutic potential.[1][2][3][4] Spirocyclic linkers offer a compelling strategy to address these issues by imparting three-dimensional character and conformational rigidity.[5][6]

This resource is designed to be a practical bench-side companion, moving beyond theoretical concepts to address the specific experimental hurdles you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the use of spirocyclic linkers in PROTAC design.

Q1: What are spirocyclic PROTAC linkers and how do they fundamentally improve solubility?

Spirocyclic linkers are connecting moieties that incorporate a spirocycle—a structural motif where two rings share a single common atom.[5][7] Their primary advantage lies in introducing a rigid, well-defined three-dimensional geometry into the often-flexible PROTAC molecule.[6][8] This contrasts with traditional, flexible alkyl or polyethylene glycol (PEG) linkers, which can suffer from hydrophobic collapse, a phenomenon where the linker folds upon itself to minimize contact with water, effectively reducing the molecule's solubility.[8]

Spirocyclic linkers improve solubility through several mechanisms:

  • Preventing Hydrophobic Collapse : Their rigid 3D structure minimizes the risk of aggregation and hydrophobic collapse, presenting a more consistent face to the solvent.[8][9]

  • Enhancing 3D Character : By "escaping flatland," spirocycles increase the molecule's saturation (higher Fsp³) and three-dimensional character, which can disrupt crystal packing and improve interactions with water, thereby enhancing solubility.[6]

  • Improving Physicochemical Properties : The incorporation of heteroatoms (e.g., nitrogen, oxygen) within the spirocyclic scaffold, as seen in structures like 7-azaspiro[3.5]nonane, can directly increase polarity and aqueous solubility.[7][10][11]

Q2: How do spirocyclic linkers compare to traditional PEG or alkyl linkers?

While traditional linkers are synthetically accessible, their properties present a trade-off.[12] PEG linkers are hydrophilic and improve water solubility but can exhibit poor metabolic stability and may not contribute favorably to cell permeability.[5][13] Alkyl linkers are often hydrophobic and can exacerbate the poor solubility of an already "greasy" PROTAC molecule.[5][7] Spirocyclic linkers offer a modern solution to balance these competing demands.

FeaturePolyethylene Glycol (PEG) LinkersAlkyl LinkersSpirocyclic Linkers
Flexibility HighHighLow (Rigid)
Solubility Impact Generally improves aqueous solubility due to hydrophilicity.[5]Often decreases aqueous solubility due to hydrophobicity.[7]Can improve solubility by preventing hydrophobic collapse and enabling polar scaffold design.[8][11]
Permeability Impact Can be detrimental due to high polarity.Can improve permeability, but often at the cost of solubility.Can improve permeability by enabling conformational folding to shield polar surface area.[14][15]
Metabolic Stability Can be susceptible to oxidative metabolism.[5]Can be susceptible to oxidative metabolism.[7]Generally higher due to rigid, saturated structure.[4][5]
Synthetic Access Readily available building blocks.Readily available building blocks.More complex, but increasingly accessible.
IP Space Limited, widely used.Limited, widely used.Offers novel and distinct chemical matter.[8][9]
Q3: Beyond solubility, what other critical PROTAC properties do spirocyclic linkers influence?

The impact of a spirocyclic linker extends beyond simple solubility. Its rigid nature has profound effects on other drug-like properties:

  • Cell Permeability : A key challenge for large PROTAC molecules is crossing the cell membrane.[2] Spirocyclic linkers can promote conformations that shield polar surface area in the nonpolar lipid bilayer, a "chameleon-like" effect that enhances passive diffusion.[14][15] This conformational control is a significant advantage over highly flexible linkers.

  • Ternary Complex Formation : The ultimate goal of a PROTAC is to form a productive ternary complex between the target protein and an E3 ligase. The pre-organized conformation enforced by a spirocyclic linker can reduce the entropic penalty of binding, potentially leading to more stable and effective ternary complexes and more potent degradation.[5][6]

  • Metabolic Stability : The rigid, often saturated frameworks of spirocycles are less susceptible to metabolism by cytochrome P450 enzymes compared to flexible linear chains, which can improve the pharmacokinetic profile of the PROTAC.[4][5]

Part 2: Troubleshooting Guides

This section provides actionable steps to diagnose and resolve specific experimental issues encountered when working with spirocyclic PROTACs.

Problem 1: My spirocyclic PROTAC precipitates from aqueous buffer during biochemical or biophysical assays.
  • Symptom : Visible precipitate, cloudy solutions, or inconsistent results in assays like SPR, ITC, or enzyme kinetics.

  • Potential Cause : Despite the spirocyclic linker, the overall molecule's lipophilicity, driven by the warhead and E3 ligase ligand, results in insufficient thermodynamic solubility in the assay buffer.[16][17]

  • Troubleshooting Workflow :

digraph "Troubleshooting_Solubility" { graph [fontname="Arial", rankdir="TB", size="7.6,5", dpi=100]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
  • Detailed Solutions :

    • Quantify the Problem : Before making changes, establish a baseline. Use a standardized protocol to measure kinetic or, ideally, thermodynamic solubility.[17][18] This provides a quantitative measure of the problem.

    • Modify Assay Conditions :

      • pH Adjustment : If your spirocycle or another part of the PROTAC contains an ionizable group (e.g., a basic nitrogen in a piperidine ring), solubility can be highly pH-dependent.[19] Test a range of buffer pH values.

      • Co-solvents : For in vitro assays, the addition of a small percentage (e.g., 1-5%) of an organic co-solvent like DMSO can significantly improve solubility. However, be cautious as this can impact protein stability and binding kinetics.

      • Formulation Approaches : For early-stage studies, consider amorphous solid dispersions (ASDs), which can dramatically enhance apparent solubility and dissolution rates.[20][21]

    • Rational PROTAC Redesign : If buffer modifications are insufficient or not viable for your experiment, linker redesign is necessary. Synthesize the next generation of analogs with:

      • More Polar Scaffolds : Incorporate additional heteroatoms (N, O) into the spirocyclic system.

      • Solubilizing Groups : Add polar or ionizable groups to the periphery of the VHL or CRBN ligand, a strategy that has proven effective without compromising degradation activity.[22][23][24]

Problem 2: The spirocyclic PROTAC is soluble but shows poor cell permeability (e.g., low Papp in Caco-2/PAMPA).
  • Symptom : The PROTAC is active in biochemical assays but inactive in cell-based degradation assays. Direct measurement using Caco-2 or PAMPA assays shows low apparent permeability (Papp).[25]

  • Potential Cause : The rigid conformation of the spirocyclic PROTAC may not effectively shield its polar surface area in the lipophilic cell membrane, or the molecule may be a substrate for efflux transporters (like P-glycoprotein) in the cell line.[14][15] It's also critical to check the assay recovery; low recovery can be mistaken for low permeability but is often a symptom of poor solubility or non-specific binding.[2][3]

  • Troubleshooting Workflow :

    • Diagnose the Permeability Issue :

      • PAMPA vs. Caco-2 : Run both assays. The Parallel Artificial Membrane Permeability Assay (PAMPA) measures only passive diffusion, while the Caco-2 assay uses a cell monolayer and accounts for both passive and active transport.[26][27] If permeability is high in PAMPA but low in Caco-2, it strongly suggests active efflux.

      • Check Recovery : Low recovery (<70%) in the assay invalidates the permeability reading.[28] This is often caused by the compound crashing out of solution or sticking to plasticware. To improve recovery, try adding a small amount of bovine serum albumin (BSA) to the receiver buffer.[28]

    • Analyze Molecular Conformation :

      • Computational Modeling : Use molecular dynamics simulations in a simulated membrane environment to understand if the PROTAC can adopt a folded, lower-polarity conformation.

      • NMR Spectroscopy : 2D-NMR studies in a nonpolar solvent (e.g., chloroform) can provide experimental evidence of intramolecular hydrogen bonds and folding that correlate with high permeability.[14][15]

    • Modify the Linker Design :

      • Balance Rigidity and Flexibility : While rigidity is beneficial, complete inflexibility can be detrimental.[6] Introduce a single rotatable bond adjacent to the spirocyclic core to allow for necessary conformational adjustments without reintroducing the problem of hydrophobic collapse.[]

      • Reduce Hydrogen Bond Donors : Amide bonds within a linker are known to be detrimental to permeability. If possible, replace them with esters or other functional groups, a strategy shown to improve cell permeability for VHL-based PROTACs.[4][15]

Problem 3: My spirocyclic PROTAC is soluble and cell-permeable but shows weak or no target degradation.
  • Symptom : The compound reaches its intracellular target (confirmed via target engagement assays if possible) but fails to induce significant degradation of the protein of interest (POI).

  • Potential Cause : The fixed geometry imposed by the spirocyclic linker is suboptimal for the formation of a stable and productive ternary complex. The distance or orientation between the POI and the E3 ligase is incorrect for efficient ubiquitination.[6][7][30]

  • Troubleshooting Workflow :

digraph "Troubleshooting_Activity" { graph [fontname="Arial", rankdir="TB", size="7.6,5", dpi=100]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
  • Detailed Solutions :

    • Confirm Ternary Complex Formation : It is crucial to determine if the PROTAC can physically bridge the POI and the E3 ligase. Use biophysical techniques to measure this interaction directly.[]

      • Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) : Immobilize one protein and measure the binding of the second protein in the presence of your PROTAC.

      • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) : A homogeneous assay that can measure complex formation in solution.

    • Modify Linker Geometry : If a stable complex does not form or is not productive, the linker geometry must be altered. This is an iterative process.

      • Explore Different Spirocycles : Synthesize analogs using different spirocyclic systems (e.g., diazaspiro[5.5]undecane vs. azaspiro[3.5]nonane) to change the exit vectors and the relative orientation of the two ligands.[7]

      • Change Linker Attachment Points : Even small changes in where the linker connects to the warhead or E3 ligand can have a dramatic impact on the ternary complex geometry and subsequent degradation.[12]

      • Adjust Length : While maintaining the rigid core, systematically vary the length of any flexible alkyl or PEG chains that connect the spirocycle to the ligands.[30]

    • Computational Modeling : Use computational tools to model the ternary complex. This can help visualize potential steric clashes and guide the rational design of the next generation of linkers to achieve a more productive geometry.[12]

Part 3: Key Experimental Protocols

To ensure robust and reproducible data, follow these standardized protocols for assessing key PROTAC properties.

Protocol 1: Kinetic Aqueous Solubility Assay (UV-Vis Plate Reader Method)

This high-throughput assay provides a rapid assessment of a compound's kinetic solubility.

  • Stock Solution Preparation : Prepare a 10 mM stock solution of the test PROTAC in 100% DMSO.

  • Standard Curve : Create a standard curve by serial dilution of the 10 mM stock into 100% DMSO in a 96-well plate.

  • Assay Plate Preparation : In a separate 96-well filter plate (0.45 µm), add 198 µL of Phosphate-Buffered Saline (PBS), pH 7.4, to each well.

  • Compound Addition : Add 2 µL of the 10 mM PROTAC stock solution to the PBS wells (final concentration: 100 µM, 1% DMSO). Also, add 2 µL of DMSO to a blank well.

  • Incubation : Seal the plate and shake at room temperature for 2 hours to allow the compound to dissolve and equilibrate.

  • Filtration : Place the filter plate on top of a 96-well UV-transparent collection plate. Centrifuge to filter the solution, removing any precipitated compound.

  • Quantification : Transfer the filtered supernatant to a new UV-transparent plate. Measure the UV absorbance at a predetermined wavelength (λmax) for the compound.

  • Calculation : Determine the concentration of the dissolved PROTAC in the filtrate by comparing its absorbance to the standard curve prepared in DMSO. This value represents the kinetic solubility.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay models passive transcellular permeability and is a cost-effective method for early-stage screening.[25][26][32]

  • Membrane Preparation : Coat the filter of a 96-well PAMPA filter plate (donor plate) with 5 µL of a 1% solution of lecithin in dodecane.

  • Compound Preparation : Prepare a 200 µM solution of the test PROTAC in PBS, pH 7.4.

  • Assay Setup :

    • Add 200 µL of PBS to each well of a 96-well acceptor plate (a standard 96-well plate).

    • Carefully place the coated filter plate on top of the acceptor plate.

    • Add 200 µL of the PROTAC solution to each well of the donor plate.

  • Incubation : Cover the PAMPA sandwich and incubate at room temperature for 4-16 hours without shaking.

  • Sample Analysis : After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation (Pe) : Calculate the effective permeability coefficient using the following equation: Pe = [-ln(1 - CA/Ceq)] * (VD * VA) / ((VD + VA) * A * t)

    • Where:

      • CA is the concentration in the acceptor well.

      • Ceq is the equilibrium concentration, calculated as (CDVD + CAVA)/(VD + VA).

      • VD and VA are the volumes of the donor and acceptor wells.

      • A is the surface area of the membrane.

      • t is the incubation time.

References
  • Application Notes and Protocols for Cell Permeability Assays of PROTACs. Benchchem.
  • Tackling the DMPK challenges of developing PROTAC drugs. (2022-04-15). WuXi AppTec.
  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (2020). ACS Medicinal Chemistry Letters.
  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. BOC Sciences.
  • Current strategies for the design of PROTAC linkers: a critical review. (2020). PMC - NIH.
  • The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline. (2023-07-03).
  • Unlocking PROTACs' Potential: Overcoming Development Challenges. (2025-02-06). Pharmacy Times.
  • Novel approaches for the rational design of PROTAC linkers. (2020-10-30).
  • Impact of Linker Composition on VHL PROTAC Cell Permeability.
  • Permeability Assay. Profacgen.
  • Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (2023-03-12). Taylor & Francis Online.
  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (2022-08-22). NIH.
  • PROTAC Activity Assay Services. BOC Sciences.
  • How to Tackle the Developmental Challenges of PROTAC Drugs. (2022-06-23). WuXi AppTec.
  • Characteristic roadmap of linker governs the rational design of PROTACs. (2023). PMC - NIH.
  • Linkers in PROTACs. Precise PEG.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (2021). PMC - PubMed Central.
  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (2022-08-22). MDPI.
  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. (2024). NIH.
  • Focusing on PROTAC Permeability and Solubility Improving the Oral Availability. (2023-07-07). WuXi AppTec.
  • Experimental solubility versus TPSA for the PROTAC data set.
  • Current strategies for the design of PROTAC linkers: a critical review. (2020-10-30).
  • Research on PROTAC Druggability: Solubility and Permeability. (2023-06-30). WuXi AppTec DMPK.
  • Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. (2023-01-03). MDPI.
  • Expertise of the month: PROTACS and Molecular Glues. (2022-05-31). SpiroChem.
  • Linker Design. SpiroChem.
  • Designing Soluble PROTACs: Strategies and Preliminary Guidelines. (2022-04-25). PMC - NIH.
  • Between Theory and Practice: Computational/Experimental Integrated Approaches to Understand the Solubility and Lipophilicity of PROTACs. (2024-09-13).
  • 7 strategies to improve PROTACs' oral bioavailability. (2022-05-25). Drug Discovery and Development.
  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. (2021). MDPI.
  • From Design to Degradation: The Essential Role of Linkers in PROTACs. (2024-10-23). AxisPharm.
  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. (2022-04-29). Semantic Scholar.
  • Distributions of the physicochemical and drug-like properties of the linkers in PROTAC-DB.
  • Classification of most common linkers used in PROTAC design based on...
  • Breaking Barriers in PROTAC Design: Improving Solubility of USP7-Targeting Degraders. (2025-03-03). ChemRxiv.
  • Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability. DKFZ.
  • Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. (2023-01-03). PMC - NIH.
  • Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability. (2025-08-14). PubMed.
  • Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability | Request PDF.

Sources

Optimization

Technical Support Center: Optimization of Coupling Reactions with tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate

Welcome to the technical support center for coupling reactions involving tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for coupling reactions involving tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of working with this versatile spirocyclic building block. Our goal is to empower you with the scientific rationale behind experimental choices to ensure the success of your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions performed with this substrate?

The primary reactive handle on tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate is the secondary hydroxyl group. This allows for a variety of coupling reactions, including:

  • Etherification (e.g., Williamson, Mitsunobu): To form C-O-C bonds with various alkyl or aryl partners.

  • Acylation/Esterification: To form esters by reacting with carboxylic acids, acid chlorides, or anhydrides.

  • Palladium-Catalyzed Cross-Coupling Reactions: While less direct, the hydroxyl group can be converted to a suitable leaving group (e.g., triflate, tosylate) to participate in reactions like Suzuki, Buchwald-Hartwig, or Sonogashira couplings.[1][2]

The secondary amine within the spirocycle is protected by a tert-butoxycarbonyl (Boc) group, which is generally stable under many coupling conditions but can be sensitive to strong acids.

Q2: My reaction yield is consistently low. What are the first things I should check?

Low yields can stem from several factors. Before delving into extensive optimization, verify the following:

  • Starting Material Purity: Ensure your tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate and coupling partner are pure and free of contaminants. The presence of water or other nucleophiles can be particularly detrimental.

  • Solvent and Reagent Quality: Use anhydrous solvents and ensure all reagents are of appropriate grade and have been stored correctly to prevent degradation.

  • Inert Atmosphere: For oxygen- and moisture-sensitive reactions, particularly palladium-catalyzed couplings, ensure your reaction setup is properly purged and maintained under an inert atmosphere (e.g., argon or nitrogen).

Q3: I am observing significant side products. What are the likely culprits?

The nature of the side products will depend on the specific reaction. However, some common issues include:

  • Homocoupling: In cross-coupling reactions, the coupling of two molecules of the same starting material can occur, often due to issues with the catalyst or reaction conditions.[3]

  • Dehalogenation: In Suzuki or Buchwald-Hartwig reactions, the aryl halide can be reduced, replacing the halogen with a hydrogen atom.[3]

  • Boc Deprotection: While generally robust, the Boc group can be cleaved under acidic conditions or at elevated temperatures, leading to side reactions involving the free secondary amine.

  • Oxidation of the Alcohol: Depending on the reagents and conditions, the secondary alcohol could be oxidized to a ketone.

II. Troubleshooting Guide for Specific Coupling Reactions

A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

These reactions are powerful tools for forming C-C and C-N bonds.[4][5] However, the steric hindrance of the azaspiro[3.4]octane scaffold can present challenges.[6][7]

Scenario 1: Low or No Conversion

If you are observing poor conversion of your starting materials, consider the following troubleshooting steps in a logical progression.

Troubleshooting_Low_Conversion Start Low Conversion Check_Catalyst Evaluate Catalyst System (Precatalyst & Ligand) Start->Check_Catalyst No Improvement Check_Base Re-evaluate Base & Solvent Check_Catalyst->Check_Base No Improvement Success Improved Yield Check_Catalyst->Success Resolved Increase_Temp Increase Reaction Temperature Check_Base->Increase_Temp No Improvement Check_Base->Success Resolved Check_Substrate Verify Substrate Quality (Leaving Group) Increase_Temp->Check_Substrate No Improvement Increase_Temp->Success Resolved Check_Substrate->Success Resolved

Troubleshooting Flowchart for Low Conversion.

1. Evaluate the Catalyst System:

  • The Problem: Standard palladium sources (e.g., Pd(PPh₃)₄) may not be active enough for this sterically hindered substrate.[6]

  • The Solution: Switch to a more active pre-catalyst and a bulky, electron-rich phosphine ligand. These ligands promote the formation of the active catalytic species and facilitate the challenging steps of the catalytic cycle.[6][7][8]

Parameter Initial Choice (Often Fails) Recommended Alternatives for Hindered Substrates Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Pre-catalysts like (SPhos)Pd G2, (XPhos)Pd G3More stable and efficiently generate the active Pd(0) species.
Ligand PPh₃, P(o-tol)₃Buchwald ligands (SPhos, XPhos, RuPhos), cataCXium ABulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[6][8][9]

2. Re-evaluate the Base and Solvent:

  • The Problem: The choice of base is critical and its effectiveness is often solvent-dependent.[5][6] An inappropriate base can lead to side reactions like deboronation in Suzuki couplings.[10]

  • The Solution: A screen of different bases and anhydrous, aprotic solvents is often necessary.

Parameter Common Choices Considerations
Base K₂CO₃ (aq), Cs₂CO₃For challenging couplings, consider K₃PO₄ (anhydrous) or strong non-nucleophilic bases like KHMDS or LiHMDS.[6][11]
Solvent Toluene, Dioxane, THFEnsure the solvent is anhydrous. For higher temperatures, consider xylene.[6] Protic solvents should generally be avoided to minimize side reactions.[10]

3. Increase Reaction Temperature:

  • The Problem: Sterically hindered substrates often require higher activation energy.[6]

  • The Solution: If the reaction is sluggish at a moderate temperature (e.g., 80 °C), consider increasing it to 100-120 °C. Microwave irradiation can also be a powerful tool to rapidly and uniformly heat the reaction.[9]

Scenario 2: Significant Side Product Formation (Dehalogenation/Protodeboronation)

  • The Problem: These side reactions consume starting materials and reduce the overall yield. Dehalogenation can be promoted by certain bases or protic solvents, while protodeboronation is the premature cleavage of the C-B bond in the boronic acid.[10]

  • The Solution:

    • Screen alternative bases: A weaker or non-nucleophilic base might be beneficial.[10]

    • Use anhydrous conditions: Rigorously exclude water from the reaction.

    • Ensure starting material purity: Impurities can exacerbate these side reactions.[10]

B. Acylation and Peptide Coupling Reactions

Coupling the secondary alcohol with a carboxylic acid to form an ester is a common transformation. However, the steric hindrance can make this challenging, especially with bulky carboxylic acids.[12]

Scenario: Incomplete Reaction or Low Yield

Troubleshooting_Acylation Start Incomplete Acylation Reagent_Choice Select a More Potent Coupling Reagent Start->Reagent_Choice No Improvement Additives Incorporate Additives (e.g., DMAP) Reagent_Choice->Additives Still Sluggish Success High Yield of Ester Reagent_Choice->Success Resolved Conditions Optimize Reaction Conditions (Temp., Time) Additives->Conditions Further Optimization Additives->Success Resolved Conditions->Success Resolved

Troubleshooting Flowchart for Acylation Reactions.

1. Choice of Coupling Reagent:

  • The Problem: Standard carbodiimide coupling reagents like DCC or EDC may not be efficient enough to overcome the steric hindrance.

  • The Solution: Employ more powerful onium salt-based coupling reagents.[13]

Reagent Class Examples Advantages for Hindered Couplings
Carbodiimides DCC, EDCSimple, but often insufficient for hindered substrates.
Phosphonium Salts PyBOP, PyAOPGenerate highly reactive OBt or OAt esters; generally clean reactions.
Aminium/Uronium Salts HATU, HBTU, HCTUVery efficient for hindered couplings, forming highly reactive OAt or OBt esters.[14]
Other COMUA modern, highly efficient reagent that generates reactive Oxyma esters.[14]

2. Use of Additives:

  • The Problem: Even with a good coupling reagent, the reaction may be slow.

  • The Solution: The addition of a nucleophilic catalyst can significantly accelerate the reaction.

    • DMAP (4-(Dimethylamino)pyridine): A highly effective catalyst for esterifications, forming a highly reactive acylpyridinium intermediate.[14] Use in catalytic amounts (0.1-0.2 equivalents).

    • HOBt (Hydroxybenzotriazole) or Oxyma Pure: Often used in conjunction with carbodiimides to suppress side reactions and increase efficiency.[14]

3. Reaction Conditions:

  • Solvent: Aprotic polar solvents like DMF or CH₂Cl₂ are typically used.

  • Base: A non-nucleophilic base like DIPEA or NMM is required to neutralize the acid formed and facilitate the reaction.[14]

  • Temperature: Most couplings are run at room temperature, but gentle heating may be required for particularly difficult substrates.

III. Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling

This is a general guideline and may require optimization for specific substrates.

  • To an oven-dried reaction vessel, add the aryl halide (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Add the palladium pre-catalyst (e.g., (SPhos)Pd G2, 1-5 mol%) and the ligand (if not using a pre-catalyst).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 100 °C) for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

General Protocol for an Amide/Peptide Coupling

This protocol is a starting point and should be optimized.

  • Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

  • Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq). Stir for 5-10 minutes to pre-activate the acid.

  • Add a solution of tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate (1.0-1.2 eq) in the same solvent.

  • If required, add a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

References

  • Technical Support Center: Suzuki Coupling Reactions - Benchchem. 10

  • Technical Support Center: Suzuki Reactions with Sterically Hindered Substrates - Benchchem. 6

  • Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - MDPI.

  • Recent development of peptide coupling reagents in organic synthesis - Royal Society of Chemistry.

  • 8-(3-Chlorophenyl)-6-azaspiro[3.4]octane - Benchchem.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.

  • Buchwald–Hartwig amination - Wikipedia.

  • How can I solve my problem with Suzuki coupling? - ResearchGate.

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α - Wiley Online Library.

  • Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction - ResearchGate.

  • Peptide Coupling Reagents Guide - Sigma-Aldrich.

  • How to approach choosing reaction conditions for Suzuki? - Reddit.

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journal of Organic Chemistry.

  • Technical Support Center: Suzuki Coupling with Sterically Hindered Phenols - Benchchem.

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.

  • Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing).

  • Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed.

Sources

Troubleshooting

Technical Support Center: Synthesis of Azaspiro[3.4]octane Derivatives

Welcome to the technical support center for the synthesis of azaspiro[3.4]octane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and p...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of azaspiro[3.4]octane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis of this valuable scaffold. Azaspiro[3.4]octanes are of significant interest in medicinal chemistry due to their unique three-dimensional structure, which can impart favorable physicochemical properties to drug candidates.[1] However, their synthesis is not without its complexities. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental endeavors.

I. Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during the synthesis of azaspiro[3.4]octane derivatives, organized by common synthetic strategies.

A. [3+2] Cycloaddition Reactions

[3+2] cycloaddition reactions are a powerful tool for the construction of the pyrrolidine ring in azaspiro[3.4]octanes, often utilizing azomethine ylides.[2] However, achieving high yield and diastereoselectivity can be challenging.

Q1: My [3+2] cycloaddition reaction is giving a low yield. What are the likely causes and how can I improve it?

A1: Low yields in [3+2] cycloadditions for azaspiro[3.4]octane synthesis can often be traced back to several factors:

  • Inefficient Generation of the Azomethine Ylide: The in situ generation of the azomethine ylide from its precursor (e.g., an N-((trimethylsilyl)methyl)amine derivative) is a critical step. Incomplete formation of the ylide will naturally lead to a lower yield of the desired product.

  • Decomposition of the Ylide or Reactants: Azomethine ylides can be unstable and prone to side reactions, such as dimerization or protonation, if not trapped efficiently by the dipolarophile. Similarly, the dipolarophile itself might be unstable under the reaction conditions.

  • Suboptimal Reaction Conditions: Temperature, solvent, and the choice of catalyst or promoter play a crucial role. For instance, some reactions that yield poorly in ethanol may be improved by changing the solvent to toluene.[3]

Troubleshooting Steps:

  • Verify Ylide Precursor Quality: Ensure the precursor for the azomethine ylide is pure and dry. Impurities can interfere with ylide generation.

  • Optimize Ylide Generation: If using a fluoride source (e.g., CsF, TBAF) to generate the ylide, ensure it is anhydrous. For thermal or acid-catalyzed methods, carefully control the temperature and stoichiometry.

  • Solvent Screening: The polarity of the solvent can significantly impact the reaction. Screen a range of solvents from nonpolar (e.g., toluene, THF) to polar aprotic (e.g., acetonitrile, DMF) and polar protic (e.g., ethanol).

  • Temperature Adjustment: Some cycloadditions benefit from elevated temperatures to overcome the activation energy barrier, while others require lower temperatures to prevent decomposition. Experiment with a range of temperatures (e.g., room temperature, 50 °C, 80 °C).

  • Use of Additives: In some cases, the addition of a Lewis acid or a Brønsted acid can catalyze the reaction and improve yields.

Q2: I'm observing a poor diastereomeric ratio (d.r.) in my spiro-pyrrolidine product. How can I improve the diastereoselectivity?

A2: Achieving high diastereoselectivity is a common challenge in the synthesis of substituted azaspiro[3.4]octanes. The facial selectivity of the cycloaddition is influenced by several subtle factors:

  • Steric Hindrance: The substituents on both the azomethine ylide and the dipolarophile can sterically direct the approach of the two reactants, favoring the formation of one diastereomer over the other.

  • Electronic Effects: The electronic nature of the substituents can influence the frontier molecular orbitals (HOMO/LUMO) of the reactants, affecting the transition state geometry and, consequently, the diastereoselectivity.

  • Solvent Effects: The solvent can influence the conformation of the transition state through solvation effects, thereby impacting the diastereomeric outcome.[4]

  • Temperature: Kinetically controlled reactions, often favored at lower temperatures, may yield a different diastereomer than thermodynamically controlled reactions at higher temperatures.

Troubleshooting Steps:

  • Modify Substituents: If possible, consider modifying the steric bulk of non-essential substituents on your starting materials to enhance facial differentiation.

  • Systematic Solvent Screening: As with yield, a thorough solvent screen is crucial for optimizing diastereoselectivity. The ideal solvent will stabilize the desired transition state more effectively.

  • Temperature Optimization: Run the reaction at a range of temperatures (e.g., -20 °C, 0 °C, room temperature, 50 °C) to determine the optimal conditions for kinetic or thermodynamic control.

  • Catalyst/Ligand Screening: For asymmetric syntheses, the choice of a chiral catalyst and ligand is paramount. Screening different chiral phosphoric acids or metal complexes with various ligands can dramatically improve diastereoselectivity.[5]

Parameter Condition A Condition B Condition C Outcome Reference
Solvent TolueneAcetonitrileEthanolDiastereoselectivity can be highly solvent-dependent.[5]
Temperature 25 °C80 °C0 °CLower temperatures often favor kinetic products with higher d.r.[5]
Catalyst None (Thermal)Cu(OAc)₂/N,O-ligandChiral Phosphoric AcidChiral catalysts can induce high diastereo- and enantioselectivity.[5]

Table 1: Influence of Reaction Parameters on Diastereoselectivity in [3+2] Cycloadditions.

B. Strain-Release Driven Spirocyclization

The use of strained molecules like bicyclo[1.1.0]butanes (BCBs) offers a powerful, strain-release-driven approach to spirocycles.[6] However, the high reactivity of these intermediates can also lead to undesired pathways.

Q3: My strain-release spirocyclization is giving a low yield of the desired azaspiro[3.4]octane, and I'm isolating ring-opened byproducts. What's going wrong?

A3: The key to a successful strain-release spirocyclization is to channel the high reactivity of the strained starting material exclusively into the desired intramolecular cyclization pathway. Low yields and the formation of byproducts often indicate that this control is not being achieved.

  • Slow Intramolecular Nucleophilic Substitution: The intermediate formed after the initial ring-opening of the BCB must undergo a rapid intramolecular nucleophilic substitution to form the spirocycle. If this step is slow, side reactions such as cycloaddition to form bicyclo[n.1.1]alkanes can occur.[7]

  • Leaving Group Lability: The leaving group in the intermediate must be sufficiently labile to facilitate the final ring-closing step. A poor leaving group can hinder the desired cyclization.[7]

  • Catalyst Choice: For catalyzed reactions, the choice of Lewis acid is critical for activating the BCB towards the desired reaction pathway.

Troubleshooting Steps:

  • Optimize the Dipole/Nucleophile: The choice of the reacting partner for the BCB is crucial. For example, C,N-cyclic azomethine imines have been shown to be highly reactive 1,3-dipoles that can effectively participate in these spirocyclizations.[6]

  • Lewis Acid Screening: If the reaction is catalyzed, screen a variety of Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃, Cu(OTf)₂) to find one that effectively promotes the desired spirocyclization over competing pathways.

  • Substrate Design: If possible, modify the substrate to favor the intramolecular cyclization. This could involve incorporating features that pre-organize the molecule for the ring-closing step.

Strain_Release_Spirocyclization BCB Bicyclo[1.1.0]butane (BCB) Intermediate_A Intermediate A (Ring-Opened) BCB->Intermediate_A Lewis Acid Activation & Reaction with Dipole Dipole 1,3-Dipole (e.g., Azomethine Imine) Dipole->Intermediate_A Spirocycle Azaspiro[3.4]octane (Desired Product) Intermediate_A->Spirocycle Fast Intramolecular Nucleophilic Substitution Byproduct Bicyclo[n.1.1]alkane (Side Product) Intermediate_A->Byproduct Slow Cyclization/ Alternative Pathway

Figure 1: Competing pathways in strain-release spirocyclization.

C. Ring-Closing Metathesis (RCM)

RCM is a versatile method for forming cyclic olefins, but it is susceptible to issues related to catalyst activity and stability.

Q4: My RCM reaction to form an azaspiro[3.4]octene derivative is sluggish and gives a low yield. What could be the problem?

A4: Low yields in RCM are often linked to the catalyst's performance and the reaction conditions.

  • Catalyst Deactivation: Ruthenium-based metathesis catalysts can be deactivated by impurities in the substrate or solvent (e.g., water, oxygen, coordinating functional groups). The catalyst can also decompose over the course of the reaction.

  • Unfavorable Ring Closure: The formation of the 5- or 6-membered ring in the azaspiro[3.4]octane system is generally favorable. However, steric hindrance near the reacting double bonds can disfavor the pre-catalyst complex formation and slow down the reaction.

  • Intermolecular Reactions: At high concentrations, intermolecular metathesis (dimerization or polymerization) can compete with the desired intramolecular RCM.

Troubleshooting Steps:

  • Ensure High Purity of Reagents: Use freshly distilled and degassed solvents. Purify the diene substrate to remove any potential catalyst poisons.

  • Catalyst Choice and Loading: Screen different generations of Grubbs or Hoveyda-Grubbs catalysts. Second and third-generation catalysts often exhibit higher activity and stability. While a higher catalyst loading can sometimes improve conversion, it can also lead to more byproducts. It is often beneficial to optimize for the lowest effective catalyst loading.[8][9]

  • High Dilution Conditions: To favor intramolecular RCM, run the reaction at high dilution (typically 0.001–0.05 M). This can be achieved by slow addition of the substrate to the reaction mixture containing the catalyst using a syringe pump.[10]

  • Removal of Ethylene: The RCM reaction is an equilibrium process, and the removal of the volatile ethylene byproduct drives the reaction to completion. This can be achieved by bubbling a stream of an inert gas (e.g., argon or nitrogen) through the reaction mixture or by performing the reaction under reduced pressure.

Q5: I'm observing isomerization of the double bond in my RCM product. How can I prevent this?

A5: Double bond isomerization is a common side reaction in RCM, often attributed to the formation of ruthenium hydride species.

  • Catalyst-Mediated Isomerization: The active metathesis catalyst or its decomposition products can catalyze the migration of the double bond to a more thermodynamically stable position, which may not be the desired product.

Troubleshooting Steps:

  • Add Isomerization Inhibitors: Additives such as 1,4-benzoquinone or acetic acid can suppress the formation of ruthenium hydrides and minimize isomerization.

  • Use Isomerization-Resistant Catalysts: Some newer generation catalysts are designed to be less prone to causing isomerization.

  • Control Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the extent of isomerization. Monitor the reaction closely and stop it as soon as the starting material is consumed.

Catalyst Loading Concentration Temperature Outcome Reference
5-10 mol%0.1 M60 °CPotential for low yield and isomerization.[11]
1-2 mol%0.01 M40 °CImproved yield, reduced intermolecular reactions.[11]
0.025-0.1 mol%0.005 MRoom Temp.High turnover, minimized byproducts.[8]

Table 2: General Effect of RCM Parameters on Reaction Outcome.

D. Purification and Scale-Up

Q6: I'm having difficulty purifying my azaspiro[3.4]octane derivative by column chromatography. The product is streaking or co-eluting with impurities.

A6: The basic nitrogen atom in the azaspiro[3.4]octane core can interact with the acidic silica gel, leading to poor chromatographic performance.

Troubleshooting Steps:

  • Neutralize the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (0.5-1%) or ammonia solution, to the eluent to suppress the interaction between the basic product and the silica gel.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic) or a polymer-based support.

  • Protecting Group Strategy: If the final product is a free amine, consider purifying a protected intermediate (e.g., Boc or Cbz protected), which is often less polar and chromatographs more cleanly. The protecting group can then be removed in a final step.[12]

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for purification, especially on a larger scale, and can avoid the issues associated with chromatography.

Q7: I have a successful small-scale synthesis, but I'm encountering problems when scaling up. What are the key factors to consider for a successful scale-up?

A7: Scaling up a reaction is not always a linear process. Several factors that are negligible on a small scale can become critical on a larger scale.

  • Heat Transfer: Exothermic reactions can be difficult to control on a large scale due to the lower surface-area-to-volume ratio of larger reactors. This can lead to temperature spikes, causing side reactions or decomposition.

  • Mixing: Inefficient mixing in a large reactor can lead to localized "hot spots" or areas of high concentration, resulting in reduced yields and increased byproducts.

  • Reagent Addition: The rate of addition of reagents can have a significant impact on the reaction outcome. A slow, controlled addition is often necessary for large-scale reactions.

  • Work-up and Purification: Extraction and purification methods that are convenient on a lab scale may not be practical for larger quantities.

Scale-Up Considerations:

  • Thermal Safety Assessment: Before scaling up, perform a thermal hazard assessment to understand the exothermicity of the reaction.

  • Reactor Choice: Use a reactor with appropriate heating/cooling capabilities and efficient agitation for the scale of the reaction.

  • Controlled Addition: For exothermic or sensitive reactions, use a syringe pump or an addition funnel to control the rate of reagent addition.

  • Scalable Purification: Develop a purification strategy that is amenable to large quantities, such as crystallization or distillation, if possible. If chromatography is necessary, consider using a larger column with an appropriate stationary phase and eluent system. Several scalable syntheses of azaspirocycles have been reported, often relying on robust and well-understood reactions.[13][14]

Scale_Up_Considerations ScaleUp Successful Scale-Up Heat Heat Transfer ScaleUp->Heat Mixing Efficient Mixing ScaleUp->Mixing Addition Controlled Addition ScaleUp->Addition Purification Scalable Purification ScaleUp->Purification

Figure 2: Key considerations for successful reaction scale-up.

II. Detailed Experimental Protocols

The following are representative, detailed protocols for common synthetic routes to azaspiro[3.4]octane derivatives.

Protocol 1: [3+2] Cycloaddition for the Synthesis of a 2,6-Diazaspiro[3.4]octane Derivative

This protocol is adapted from a reported synthesis of 6-benzyl-2,6-diazaspiro[3.4]octane.[2]

Materials:

  • N-Boc-azetidin-3-one

  • (Diethoxyphosphoryl)acetic acid ethyl ester

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • N-(methoxymethyl)-N-((trimethylsilyl)methyl)benzylamine

  • Trifluoroacetic acid (TFA)

  • Anhydrous Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Horner-Wadsworth-Emmons Reaction:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add (diethoxyphosphoryl)acetic acid ethyl ester (1.1 eq) dropwise.

    • Stir the mixture at 0 °C for 30 minutes, then add a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the α,β-unsaturated ester.

  • [3+2] Cycloaddition:

    • To a solution of the α,β-unsaturated ester (1.0 eq) and N-(methoxymethyl)-N-((trimethylsilyl)methyl)benzylamine (1.2 eq) in anhydrous acetonitrile, add a catalytic amount of trifluoroacetic acid (0.1 eq) at room temperature.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • The crude product can be further purified by column chromatography or by salt formation (e.g., oxalate salt) and recrystallization to yield the desired 2,6-diazaspiro[3.4]octane derivative.[2]

Protocol 2: Intramolecular Cyclization for the Synthesis of 2-Azaspiro[3.4]octane

This protocol is based on a reported annulation strategy.[15]

Materials:

  • 1-(Cyanomethyl)cyclopentanecarbonitrile

  • Lithium aluminum hydride (LiAlH)

  • Anhydrous diethyl ether or THF

  • Sodium sulfate decahydrate

  • Hydrochloric acid (for salt formation)

Procedure:

  • Reduction of the Dinitrile:

    • To a stirred suspension of lithium aluminum hydride (2.5 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add a solution of 1-(cyanomethyl)cyclopentanecarbonitrile (1.0 eq) in anhydrous diethyl ether dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with diethyl ether.

    • Dry the combined filtrate over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure (the product can be volatile).

  • Purification/Isolation:

    • The crude 2-azaspiro[3.4]octane can be purified by distillation.

    • Alternatively, the product can be isolated as its hydrochloride salt by dissolving the crude amine in diethyl ether and bubbling dry HCl gas through the solution or by adding a solution of HCl in ether. The resulting precipitate can be collected by filtration and dried.

III. References

  • Jiang, Q., Dong, J., Lei, F., Yu, D., Li, T., Sun, H., & Xue, D. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science. [Link]

  • Request PDF on ResearchGate. (n.d.). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Retrieved from a specified URL.

  • Jiang, Q., Dong, J., Lei, F., Yu, D., Li, T., Sun, H., & Xue, D. (2025). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. PubMed Central. [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(11), 3056–3065. [Link]

  • Chekmarev, P., Hrosh, Y., Hryhorenko, O., & Komarov, I. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega, 4(7), 12336–12344. [Link]

  • Chekmarev, P., Hrosh, Y., Hryhorenko, O., & Komarov, I. (2019). Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. [Link]

  • Wang, W., Lu, X., Dong, X., & Zhao, W. (2015). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. Chinese Journal of Organic Chemistry, 35(1), 215-219. [Link]

  • Grygorenko, O. O., & Zozulya, O. S. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(14), 5488. [Link]

  • Howell, A. R., et al. (Year). 1,6-Dioxo-2-azaspiro[3.4]oct-2-enes and Related Spirocycles: Heterocycles from [3 + 2] Nitrile Oxide Cycloadditions with 2-Methyleneoxetanes, -Thietanes, and -Azetidines. ResearchGate.

  • Stepanov, A. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(22), 6002-6005. [Link]

  • American Chemical Society. (2025). Robust multigram protocol to access diazaspiroalkanes featuring azetidine moiety. ACS Fall 2025. [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry. [Link]

  • Semantic Scholar. (2017). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. [Link]

  • Islander, A. L., et al. (Year). Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). National Institutes of Health. [Link]

  • Wang, Y., et al. (2025). Chemo-, Regio- and Diastereoselective Synthesis of Azaspiro Tetra-/Pentacyclic Scaffolds with Anticancer Activity. PubMed. [Link]

  • Spring, D. R., et al. (Year). Efficient access to sp3-rich tricyclic amine scaffolds through Diels-Alder reactions of azide-containing silyloxydienes. National Institutes of Health. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Szadkowska, A., et al. (2013). Low Catalyst Loading in Ring-Closing Metathesis Reactions. PubMed. [Link]

  • Hu, X., et al. (Year). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. National Institutes of Health. [Link]

  • Lee, C. W., et al. (2010). Low catalyst loadings in olefin metathesis: synthesis of nitrogen heterocycles by ring-closing metathesis. PubMed. [Link]

  • Li, D., et al. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters, 13(22), 6134-6136. [Link]

  • Wuitschik, G., et al. (2018). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 13(12), 1149-1153. [Link]

  • Liu, Y. Q., et al. (2024). Recent advances in the organocatalytic synthesis of chiral C3-spiro-cyclopentaneoxindoles. Organic & Biomolecular Chemistry. [Link]

  • Cainelli, G., Galletti, P., & Giacomini, D. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 991-1003. [Link]

  • Li, D., et al. (2016). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ACS Figshare. [Link]

  • Johansson, H., et al. (2018). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 9(10), 1043-1048. [Link]

  • Szadkowska, A., et al. (2013). Low Catalyst Loading in Ring-Closing Metathesis Reactions. ResearchGate. [Link]

  • Ghosh, S., et al. (Year). Factors Influencing Ring Closure Through Olefin Metathesis. ResearchGate. [Link]

  • Mykhailiuk, P. K. (Year). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • Nefzi, A., et al. (2005). Efficient approaches toward the solid-phase synthesis of new heterocyclic azoniaspiro ring systems: synthesis of tri- and tetrasubstituted 10-oxo- 3,9-diaza-6-azoniaspiro[5.5]undecanes. The Journal of Organic Chemistry, 70(23), 9622-9625. [Link]

  • Bondarenko, S. S., et al. (Year). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]

Sources

Optimization

Strategies to Improve the Metabolic Stability of Spirocyclic Drugs: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for enhancing the metabolic stability of spirocyclic drugs. This guide is designed to provide you, our fellow resear...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for enhancing the metabolic stability of spirocyclic drugs. This guide is designed to provide you, our fellow researchers, with actionable insights and troubleshooting strategies in a direct question-and-answer format. As Senior Application Scientists, we understand the nuances and challenges of drug discovery and aim to equip you with the knowledge to navigate the complexities of spirocyclic drug metabolism.

Frequently Asked Questions (FAQs)

Q1: My spirocyclic compound shows poor metabolic stability in liver microsomes. What are the likely metabolic pathways involved?

A1: Poor metabolic stability in liver microsomes typically points towards metabolism mediated by cytochrome P450 (CYP) enzymes, which are abundant in this subcellular fraction.[1][2] CYPs are a major family of enzymes responsible for Phase I metabolism, primarily through oxidative reactions.[3][4][5] For spirocyclic compounds, several key metabolic transformations are commonly observed:

  • Hydroxylation: This is one of the most frequent metabolic pathways. CYP enzymes often introduce hydroxyl (-OH) groups onto the spirocyclic scaffold, particularly at sterically accessible and electron-rich positions. The specific CYP isoforms involved can vary, but major ones include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.[5][6]

  • N-dealkylation: If your spirocycle contains nitrogen atoms with alkyl substituents, these are prime targets for CYP-mediated N-dealkylation.

  • Oxidation of adjacent methylene groups: Carbon atoms adjacent to the spirocenter or heteroatoms can be susceptible to oxidation.

  • Ring Opening: While less common, oxidative cleavage of one of the rings in the spirocyclic system can occur, leading to significant structural changes and loss of activity.

To pinpoint the exact site of metabolism, we recommend conducting metabolite identification studies using techniques like liquid chromatography-mass spectrometry (LC-MS).[7][8]

Q2: How can I strategically modify my spirocyclic lead compound to block these metabolic pathways and improve its stability?

A2: Once you have identified the metabolic "hotspots," you can employ several strategies to enhance metabolic stability. The key is to make modifications that hinder the metabolic enzymes without negatively impacting the compound's desired pharmacological activity.

  • Blocking Metabolic Sites with Halogens: Introducing fluorine atoms at or near the site of hydroxylation is a common and effective strategy.[9] The strong carbon-fluorine bond is resistant to oxidative cleavage by CYP enzymes.

  • Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow down the rate of metabolism.[10][11][12] This is due to the kinetic isotope effect, where the heavier deuterium atom forms a stronger bond with carbon, making it more difficult for enzymes to break.[10]

  • Introduction of Steric Hindrance: Adding bulky groups near the metabolic hotspot can physically block the active site of the metabolizing enzyme, preventing the drug from binding and being metabolized.

  • Bioisosteric Replacement: This involves replacing a part of the molecule with another group that has similar physical or chemical properties but different metabolic susceptibility.[13][14] For spirocyclic compounds, this could involve changing the ring size, introducing heteroatoms, or replacing a susceptible ring with a more stable one.[15][16][17][18] For instance, replacing a piperidine ring with a more rigid and less lipophilic azaspirocycle can improve metabolic stability.[16][17][19]

The following table summarizes some common bioisosteric replacements for improving the metabolic stability of spirocyclic drugs:

Original MoietyBioisosteric ReplacementRationale for Improved Stability
Phenyl ringBicyclic saturated systemsReduces potential for reactive metabolite formation.[20][21]
PiperidineAzaspiro[3.3]heptaneIncreased rigidity and reduced lipophilicity can decrease interaction with metabolic enzymes.[15]
MorpholineOxa-azaspiro[3.4]octaneCan offer a more stable scaffold while maintaining key interactions.[16]
gem-Dimethyl groupOxetaneReduces lipophilicity and susceptibility to CYP oxidation.[22][23]

Troubleshooting Guides

Scenario 1: High variability in my in vitro metabolic stability assay results.

Issue: You are observing inconsistent results between replicate wells or across different experiments when assessing the metabolic stability of your spirocyclic drug candidate.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high variability in metabolic stability assays.

Detailed Troubleshooting Steps:

  • Assess the Health of Your Biological System:

    • Hepatocytes: Ensure cells are viable and in the logarithmic growth phase. Over-confluent or sparse cultures can lead to variable metabolic activity.[24]

    • Microsomes: Confirm the protein concentration and enzymatic activity of your microsomal preparation. Repeated freeze-thaw cycles can degrade enzymes.

  • Verify Reagent and Compound Integrity:

    • Compound Stability: Aliquot your spirocyclic compound stock solution and store it under recommended conditions to avoid degradation from light, temperature, or repeated freeze-thaw cycles.[24]

    • Cofactor Preparation: Ensure cofactors like NADPH are freshly prepared and kept on ice, as their stability can impact the assay's outcome.

  • Standardize Your Assay Protocol:

    • Incubation Times: Strictly adhere to the planned incubation times.

    • Solvent Concentration: Keep the final concentration of solvents like DMSO consistent across all wells and at a non-toxic level.

    • Pipetting Accuracy: Use calibrated pipettes and proper techniques to minimize errors in serial dilutions.

  • Data Analysis and Interpretation:

    • Carefully review your raw data for any obvious outliers.

    • Ensure that your analytical method (e.g., LC-MS) is validated and performing consistently.

Scenario 2: My spirocyclic compound is highly stable in microsomes but shows rapid clearance in vivo.

Issue: Your compound appears metabolically stable in microsomal assays, which primarily assess Phase I metabolism, but is quickly eliminated in animal models.[1][2]

Potential Causes and Solutions:

This discrepancy often suggests that metabolic pathways other than those mediated by CYPs are responsible for the in vivo clearance.

Decision Tree for Investigating Discrepancies:

G A High in vitro stability (microsomes), low in vivo stability B Investigate Phase II Metabolism A->B C Assess Role of Non-CYP Enzymes A->C D Evaluate Transporter-Mediated Clearance A->D E Hepatocyte Stability Assay B->E Broad cellular metabolism H UGT/SULT Enzyme Assays B->H Specific conjugation pathways F S9 Fraction Stability Assay C->F Cytosolic enzymes G Aldehyde Oxidase (AO) Assay C->G Specific non-CYP pathway I Cell-based Transporter Assays D->I J Modify compound to reduce susceptibility to Phase II enzymes E->J K Modify compound to reduce susceptibility to non-CYP enzymes F->K G->K H->J L Modify compound to reduce interaction with transporters I->L

Caption: Decision tree for investigating discrepancies between in vitro and in vivo metabolic stability.

Experimental Protocols:

  • Hepatocyte Stability Assay:

    • Cell Preparation: Thaw and prepare cryopreserved hepatocytes from the relevant species.

    • Incubation: Incubate your spirocyclic compound with the hepatocyte suspension at 37°C.

    • Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Analysis: Quench the reaction and analyze the remaining parent compound concentration by LC-MS.

    • Rationale: Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and can provide a more comprehensive picture of a compound's metabolic fate.[1][25]

  • S9 Fraction Stability Assay:

    • Preparation: Use the S9 fraction, which contains both microsomal and cytosolic enzymes.

    • Incubation: Incubate your compound with the S9 fraction and appropriate cofactors (NADPH for Phase I, and others like UDPGA for Phase II).

    • Analysis: Analyze the disappearance of the parent compound over time.

    • Rationale: The S9 fraction can help determine if cytosolic enzymes, such as aldehyde oxidase (AO), are involved in the metabolism of your compound.

By systematically working through these troubleshooting guides and employing the suggested experimental strategies, you can gain a deeper understanding of the metabolic liabilities of your spirocyclic drug candidates and make informed decisions to improve their metabolic stability.

References

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Bioisosteric Replacement Strategies. SpiroChem. [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]

  • Metabolic Stability Assay Services. BioIVT. [Link]

  • Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. [Link]

  • Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. DELHunter. [Link]

  • Spirocycles as Bioisosteres for Aromatic Fragments. Chemspace. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate. [Link]

  • What are common issues in in vitro ADME assays?. Patsnap Synapse. [Link]

  • Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • The role of cytochrome p450 in drug metabolism. Sino-American Pharmaceutical Professionals Association. [Link]

  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][7][26]oxazin-6-yl Moiety. ACS Publications. [Link]

  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Juniper Publishers. [Link]

  • Effect of Ring Size on the stability of the spirobibenzopyrans. ResearchGate. [Link]

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Semantic Scholar. [Link]

  • Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative. RSC Publishing. [Link]

  • Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles. PubMed. [Link]

  • Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Semantic Scholar. [Link]

  • Enhancement of metabolic stability with structural modifications. ResearchGate. [Link]

  • Drug Modifications to Improve Stability. eCampusOntario Pressbooks. [Link]

  • Spiro compound. Wikipedia. [Link]

  • Drug Metabolism: Cytochrome P450. ResearchGate. [Link]

  • Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. Semantic Scholar. [Link]

  • The Role of Cytochrome P450 in drug metabolism - A basic review. PharmaTutor. [Link]

  • The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. MDPI. [Link]

  • Spirocyclic Motifs in Natural Products. PubMed Central. [Link]

  • Ring substitution influences oxidative cyclisation and reactive metabolite formation of nordihydroguaiaretic acid analogues. PubMed. [Link]

  • Spirocycles in Drug Discovery. o-link.com. [Link]

  • In Vitro Metabolic Stability. Creative Bioarray. [Link]

  • Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles. ResearchGate. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting PROTAC Degradation Assays with Spirocyclic Linkers

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for researchers navigating the complexities of Proteolysis-Targeting Chimera (PROTAC) development. As a Seni...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for researchers navigating the complexities of Proteolysis-Targeting Chimera (PROTAC) development. As a Senior Application Scientist, I've seen firsthand the immense potential of PROTACs and the unique challenges they present. This guide is structured to provide not just answers, but a deeper understanding of the experimental variables at play, with a special focus on the use of spirocyclic linkers—a promising but nuanced strategy in PROTAC design.

Here, we will move beyond simple protocols to explore the causal relationships behind experimental outcomes, ensuring your troubleshooting is both efficient and scientifically sound.

Part 1: Frequently Asked Questions - The Role of Spirocyclic Linkers

This section addresses foundational concepts regarding the design and function of PROTACs incorporating spirocyclic linkers.

Q1: What are spirocyclic linkers, and what is their purported advantage in PROTAC design?

Spirocyclic linkers are rigid, three-dimensional scaffolds incorporated into the linker region of a PROTAC molecule.[1] Unlike flexible alkyl or polyethylene glycol (PEG) chains, which allow for a high degree of conformational freedom, spirocycles lock the linker into a more defined geometry.[1][]

The primary advantages stem from this rigidity:

  • Reduced Conformational Entropy: By pre-organizing the PROTAC into a bioactive conformation, spirocyclic linkers can reduce the entropic penalty of forming the ternary complex (Target Protein-PROTAC-E3 Ligase), potentially leading to more stable and potent degraders.[3]

  • Improved Physicochemical Properties: These linkers can be used to fine-tune properties like solubility and cell permeability.[3][4] Incorporating polar spirocyclic motifs such as piperidine or piperazine can enhance aqueous solubility and escape the high lipophilicity often associated with long, flexible linkers.[3][5]

  • Novel Chemical Space: They provide access to novel IP space and can introduce new vectors and interaction points to optimize ternary complex formation.[6]

Q2: How do spirocyclic linkers influence ternary complex formation and stability?

The linker is a critical determinant of a PROTAC's ability to successfully bring the target protein and the E3 ligase together.[7][] Spirocyclic linkers impact this process significantly:

  • Orientation and Geometry: Their rigidity dictates a specific spatial orientation between the two ends of the PROTAC.[4] This can be highly advantageous if the resulting geometry is optimal for the protein-protein interactions (PPIs) between the target and the E3 ligase. However, an incorrect rigid geometry can introduce steric clashes or an unfavorable orientation, completely preventing ternary complex formation.[]

  • Stability: A well-designed rigid linker can enhance the stability of the ternary complex by minimizing conformational flexibility.[1] This increased stability can lead to more efficient ubiquitination of the target protein.

It is a misconception that ternary complex stability alone guarantees degradation. The complex must also be dynamic enough to allow for the transfer of ubiquitin from the E2-conjugating enzyme to accessible lysine residues on the target protein's surface.[10]

Part 2: The Troubleshooting Guide (Q&A)

This section provides a systematic approach to diagnosing and solving common problems encountered in PROTAC degradation assays.

Problem 1: I'm not observing any target degradation, or the degradation is very weak.

This is the most common issue. A lack of degradation is a multifactorial problem that requires a logical, step-wise investigation.

Caption: Troubleshooting workflow for no/weak PROTAC-induced degradation.

A. Initial Checks: Is the system viable?

  • Question: Have you confirmed the expression of the target protein and the recruited E3 ligase (e.g., CRBN, VHL) in your cell line?[11]

    • Causality: PROTACs are entirely dependent on the cell's endogenous machinery.[12] Low or absent expression of the necessary E3 ligase is a common reason for failure.

    • Action: Perform a baseline Western blot to confirm the expression of both your target and the E3 ligase. If E3 ligase expression is low, consider using a different cell line.[11]

  • Question: Are your positive and negative controls behaving as expected?

    • Causality: Robust controls validate the assay itself. A proteasome inhibitor (e.g., MG132) should "rescue" or prevent the degradation caused by a positive control PROTAC, confirming the degradation is proteasome-dependent.[13]

    • Action: Always include a vehicle control (e.g., DMSO), a known active PROTAC as a positive control, and co-treat with a proteasome inhibitor to validate the pathway.[14]

B. PROTAC-Specific Issues: Is the molecule the problem?

  • Question: Could poor cell permeability or solubility be the issue, and how does the spirocyclic linker play a role?

    • Causality: PROTACs are large molecules that often violate traditional "rule-of-five" guidelines, making cell permeability a significant hurdle.[15][16] While spirocyclic linkers can be designed to improve solubility, some rigid, hydrophobic structures can decrease it.[1][3] Furthermore, poor solubility in your cell culture media can lead to compound precipitation and an inaccurate effective concentration.[17]

    • Action:

      • Assess Permeability: Use a standard assay like PAMPA or Caco-2 to measure permeability directly.[14][18]

      • Check Solubility: Visually inspect your stock solution and diluted media for precipitation. Perform a solubility assay in your specific cell culture medium.[17]

      • Consider Linker Design: If permeability is low, a different spirocyclic linker with more polar functional groups may be required.[3][5]

  • Question: Is it possible the PROTAC binds to the target and E3 ligase individually but fails to form a productive ternary complex?

    • Causality: This is a critical failure point, especially for rigid linkers. The spirocycle may enforce a distance or angle that is incompatible with the formation of a stable ternary complex, even if both warheads have high affinity for their respective proteins.[][19]

    • Action:

      • Confirm Binary Engagement: Use a cellular thermal shift assay (CETSA) or NanoBRET to confirm that the PROTAC engages both the target protein and the E3 ligase inside the cell.[11][20]

      • Measure Ternary Complex Formation: Employ a biophysical assay like TR-FRET or AlphaLISA to directly measure the formation of the ternary complex in a cell-free system.[18][21] This will definitively tell you if your PROTAC can bridge the two proteins.

      • Redesign: If binary engagement occurs but no ternary complex is formed, the linker geometry is the likely culprit. A new design with a different spirocycle or a modified attachment point is necessary.[][4]

Problem 2: My dose-response curve is bell-shaped. What is the "hook effect"?

A bell-shaped curve, where degradation is potent at intermediate concentrations but decreases at higher concentrations, is the classic sign of the "hook effect."[21][22]

Caption: The hook effect: High PROTAC concentrations favor non-productive binary complexes.

  • Question: What causes the hook effect?

    • Causality: At optimal concentrations, one PROTAC molecule bridges one target protein and one E3 ligase to form a productive ternary complex. At excessively high concentrations, the PROTAC molecules saturate both the target protein and the E3 ligase pools independently, forming non-productive binary complexes (Target-PROTAC and E3-PROTAC).[23][24] These binary complexes cannot lead to degradation and effectively sequester the components needed for the productive ternary complex, thus reducing overall degradation efficiency.[13][22]

    • Action: The solution is experimental. Perform a wide dose-response curve, often spanning from picomolar to high micromolar concentrations (e.g., 0.1 nM to 10 µM), to fully characterize the degradation profile and identify the optimal concentration window (DC50) and maximum degradation (Dmax).[21][22] All future experiments should be conducted at or near the optimal concentration.

  • Question: Can spirocyclic linkers influence the hook effect?

    • Causality: While not definitively established, it is plausible that a highly rigid linker could influence the kinetics of binary vs. ternary complex formation. If the linker geometry favors strong binary interactions but imposes a slight strain on the ternary complex, the hook effect might be observed at lower concentrations. Conversely, a linker that promotes high cooperativity in the ternary complex can help mitigate the hook effect by stabilizing the ternary complex over the binary ones.[25]

    • Action: When comparing different PROTACs, pay close attention to the concentration at which the hook effect begins. This can provide indirect evidence about the relative stability and cooperativity of the ternary complexes formed by different linker geometries.

Problem 3: I'm observing significant cellular toxicity that doesn't correlate with target degradation.
  • Question: What could be causing this off-target toxicity?

    • Causality: Toxicity can arise from several sources:

      • Degradation of Off-Target Proteins: The PROTAC may be inducing the degradation of other proteins besides your intended target.[26][27] This can be due to promiscuous binding of the warheads or the formation of alternative ternary complexes.

      • Inhibition-Based Effects: The PROTAC, by binding to the target or other proteins, might inhibit their function without degrading them, leading to a toxic phenotype. An inactive epimer control is crucial to diagnose this.[13]

      • General Compound Cytotoxicity: The chemical matter of the PROTAC itself, particularly the linker, could be inherently toxic to the cells.

    • Action:

      • Perform Global Proteomics: Use mass spectrometry-based proteomics to get an unbiased view of all proteins that are downregulated upon PROTAC treatment. This is the gold standard for identifying off-target degradation.[14][27]

      • Use Control Compounds: Test an inactive epimer of your PROTAC (one that cannot bind the E3 ligase). If this control is also toxic, the toxicity is likely due to target engagement/inhibition rather than degradation.[13] Also test the E3 ligase ligand alone to rule out toxicity from simply engaging the E3 ligase.[13]

      • Measure Apoptosis: Use assays like caspase-3/7 activation to determine if the observed cytotoxicity is due to the intended apoptotic pathway (if applicable) or a different, off-target mechanism.[26]

Part 3: Key Experimental Protocols

Detailed methodologies are essential for reproducible and reliable data.

Protocol 1: Western Blot for Quantifying Protein Degradation

Objective: To measure the decrease in target protein levels following PROTAC treatment.[12]

Methodology:

  • Cell Seeding: Plate cells in a 6- or 12-well plate at a density that ensures they are 70-80% confluent at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of your PROTAC in fresh cell culture media. For a dose-response experiment, a common range is 0, 0.1, 1, 10, 100, 1000, and 10000 nM.[22] Include a vehicle control (e.g., DMSO).

  • Incubation: Treat cells for a predetermined time. Degradation is time-dependent, so a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) is recommended for initial characterization.[28]

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells directly in the well using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a validated primary antibody against your target protein overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Add an ECL substrate and visualize the bands using a chemiluminescence imager.

  • Analysis: Re-probe the membrane for a loading control (e.g., GAPDH, β-actin). Quantify the band intensities using software like ImageJ. Normalize the target protein signal to the loading control signal. Calculate the percentage of remaining protein relative to the vehicle control.[12]

Protocol 2: AlphaLISA for Ternary Complex Formation

Objective: To directly measure the formation of the PROTAC-induced ternary complex in a cell-free system.[18]

Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the PROTAC in an appropriate assay buffer.

    • Prepare solutions of the tagged target protein (e.g., His-tagged) and the tagged E3 ligase complex (e.g., GST-tagged) in the assay buffer.

  • Assay Plate Setup:

    • In a 384-well plate, add the target protein, E3 ligase, and the PROTAC dilutions.

    • Include controls: no PROTAC, no target protein, and no E3 ligase.

    • Incubate the plate (e.g., for 60 minutes at room temperature) to allow for ternary complex formation.

  • Detection:

    • Add Anti-His AlphaLISA Acceptor beads and Anti-GST Alpha Donor beads.

    • Incubate in the dark (e.g., for 60 minutes at room temperature).

  • Data Acquisition: Read the plate on an Alpha-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.

  • Analysis: Plot the AlphaLISA signal against the PROTAC concentration to determine the concentration-dependence of ternary complex formation.

Data Presentation

Summarize quantitative results in a clear, structured format for easy comparison.

Table 1: Troubleshooting Checklist and Expected Outcomes

ProblemKey QuestionRecommended AssayFavorable Outcome Indicating Progress
No/Weak Degradation Is the PROTAC entering the cell?Caco-2 / PAMPAAcceptable permeability (Papp > 1 x 10⁻⁶ cm/s)
Is the PROTAC engaging its targets in the cell?CETSA / NanoBRETConfirmation of target and E3 ligase engagement.
Is a ternary complex forming?AlphaLISA / TR-FRETA concentration-dependent increase in signal, confirming complex formation.
Is the degradation proteasome-dependent?MG132 Rescue ExperimentPre-treatment with MG132 prevents degradation by the PROTAC.
Hook Effect What is the optimal degradation concentration?Wide Dose-Response WesternA clear bell-shaped curve identifying the Dmax and DC50 values.
Off-Target Toxicity Is the toxicity caused by degradation of other proteins?Global Proteomics (MS)Proteome profile shows specific degradation of the intended target.
Is toxicity from target inhibition, not degradation?Inactive Epimer ControlThe inactive epimer does not cause degradation but recapitulates toxicity.
References
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

  • Shageeva, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy. [Link]

  • Ciarmela, M., et al. (2021). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry. [Link]

  • Shageeva, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Khan, S., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy. [Link]

  • Scarpino, A., et al. (2023). The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline. Molecular Pharmaceutics. [Link]

  • Lee, H., et al. (2023). Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). Expert Opinion on Drug Discovery. [Link]

  • ResearchGate. (n.d.). PROTAC-mediated ternary complex formation and hook effect. ResearchGate. [Link]

  • BPS Bioscience. (2021). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. YouTube. [Link]

  • SpiroChem. (n.d.). Linker Design. SpiroChem. [Link]

  • Popow, J., et al. (2019). Critical assessment of targeted protein degradation as a research tool and pharmacological modality. Cell Chemical Biology. [Link]

  • MtoZ Biolabs. (n.d.). PROTAC Drug Off-Target Protein Assessment Service. MtoZ Biolabs. [Link]

  • Royal Society of Chemistry. (2025). Methods to accelerate PROTAC drug discovery. RSC Chemical Biology. [Link]

  • Dong, J., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. [Link]

  • Scott, J. S., et al. (2025). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. [Link]

  • Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]

  • ResearchGate. (n.d.). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate. [Link]

  • Wang, Y., et al. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Frontiers in Pharmacology. [Link]

  • Creative Biolabs. (n.d.). Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. Creative Biolabs. [Link]

  • Al-Mestarihi, A., et al. (2023). Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022. Molecules. [Link]

  • ACS Publications. (n.d.). Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders. ACS Bio & Med Chem Au. [Link]

  • ChemRxiv. (2019). Structure-Based Design of a Macrocyclic PROTAC. ChemRxiv. [Link]

  • ScienceOpen. (2025). PROTACs improve selectivity for targeted proteins. ScienceOpen. [Link]

  • Drummond, M. L., & Williams, C. I. (2019). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. bioRxiv. [Link]

  • ResearchGate. (2025). Mechanistic and Structural Features of PROTAC Ternary Complexes. ResearchGate. [Link]

  • eLife. (2024). PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation. eLife. [Link]

  • National Library of Medicine. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. National Library of Medicine. [Link]

  • R Discovery. (2025). PROTACs improve selectivity for targeted proteins. R Discovery. [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. [Link]

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of Substituted Azaspiro[3.4]octanes

Welcome to the Technical Support Center for the stereoselective synthesis of substituted azaspiro[3.4]octanes. This guide is designed for researchers, medicinal chemists, and drug development professionals actively worki...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the stereoselective synthesis of substituted azaspiro[3.4]octanes. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on the synthesis of these increasingly important scaffolds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to empower you to overcome common challenges in achieving high stereoselectivity. This resource is structured to address specific issues you may encounter in the lab, presented in a practical question-and-answer format.

Section 1: Core Concepts in Stereocontrol

Before delving into troubleshooting, it's crucial to understand the fundamental factors governing stereoselectivity in the formation of azaspiro[3.4]octanes. The creation of one or more stereocenters during the spirocyclization event requires precise control over the reaction's transition state geometry.

Q1: What are the primary synthetic strategies for accessing substituted azaspiro[3.4]octanes stereoselectively?

The two most prevalent strategies are intramolecular [2+2] cycloadditions and [3+2] cycloaddition reactions. More recently, strain-release driven spirocyclizations have emerged as a powerful alternative. Each approach has its own set of parameters that dictate the stereochemical outcome.

  • Intramolecular [2+2] Cycloaddition: This method often involves the formation of a four-membered ring through the reaction of an alkene and a ketene or keteniminium ion. The stereochemistry is typically controlled by the geometry of the starting materials and the facial selectivity of the cycloaddition.

  • [3+2] Cycloaddition: This is a widely used method involving the reaction of a three-atom component (like an azomethine ylide) with a two-atom component (an alkene or alkyne dipolarophile). The stereoselectivity is influenced by the nature of the dipole, the dipolarophile, and the catalyst used.[1][2][3]

  • Strain-Release Driven Spirocyclization: This innovative approach utilizes highly strained starting materials, such as bicyclo[1.1.0]butanes, which react with dipoles to form the spirocyclic core. The stereoselectivity in these reactions is often dictated by the catalyst and the reaction conditions.[4]

Section 2: Troubleshooting Poor Diastereoselectivity

A common hurdle in the synthesis of substituted azaspiro[3.4]octanes is achieving a high diastereomeric ratio (d.r.). This section provides a systematic approach to troubleshooting and optimizing your reaction conditions.

Q2: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the first parameters I should investigate?

Low diastereoselectivity is often a sign that the energy difference between the transition states leading to the different diastereomers is minimal. Here’s a prioritized troubleshooting workflow:

Troubleshooting Workflow for Low Diastereoselectivity

G start Low Diastereomeric Ratio Observed temp Lower Reaction Temperature start->temp Is the reaction run at or above room temperature? solvent Screen Solvents of Varying Polarity temp->solvent No significant improvement? sterics Modify Substrate Steric Bulk (e.g., protecting groups) solvent->sterics Still suboptimal? catalyst Evaluate Catalyst/Additives sterics->catalyst Further optimization needed? result Improved Diastereoselectivity catalyst->result

Caption: A step-by-step decision guide for troubleshooting low diastereoselectivity.

Detailed Explanations:

  • Reaction Temperature: Lowering the reaction temperature is often the most effective initial step. Many cycloadditions are under kinetic control, and reducing the thermal energy of the system can amplify the small energy differences between diastereomeric transition states, favoring the formation of the product with the lower activation energy.[5][6][7]

  • Solvent Effects: The solvent can play a crucial role in stabilizing or destabilizing transition states. A systematic screen of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile) is highly recommended. The formation of distinct solute-solvent clusters can influence the reactive species in solution and thereby the stereochemical outcome.

  • Steric Hindrance: The steric bulk of substituents on your starting materials can have a profound impact on facial selectivity.

    • Protecting Groups: Altering the size of protecting groups on the nitrogen or other functional groups can shield one face of the molecule, directing the approach of the reacting partner to the less hindered face.[8][9][10] For instance, a bulky tert-butyldimethylsilyl (TBS) group may offer different selectivity compared to a smaller methyl group.

  • Catalysts and Additives:

    • Lewis Acids/Bases: In reactions where a catalyst is used to promote cyclization, its nature is critical. For Lewis acid-catalyzed reactions, screening different Lewis acids (e.g., TiCl4, Sc(OTf)3, BF3·OEt2) can reveal significant differences in diastereoselectivity.

    • Additives: The presence of additives, such as benzoic acid in some [3+2] cycloadditions, can influence both the rate and selectivity of the reaction.[6]

Q3: I am using a rhodium catalyst for a cyclopropanation approach to an azaspiro[n.2]alkane and observing poor diastereoselectivity. What should I consider?

For rhodium-catalyzed reactions forming azaspiro[n.2]alkanes (a class that includes azaspiro[3.4]octanes), the choice of the chiral dirhodium tetracarboxylate catalyst is paramount.[11]

  • Ligand Structure: The stereoselectivity is governed by how the substrate fits into the chiral pocket created by the catalyst's ligands. Catalysts like Rh2(p-PhTPCP)4 have shown exceptional performance in inducing high diastereo- and enantioselectivity. If you are using a different rhodium catalyst, switching to one with a more defined chiral pocket may be beneficial.[11]

  • Computational Studies: If available, computational modeling can provide insights into the transition state geometries with different catalysts, helping to rationalize the observed selectivity and guide the choice of a more suitable catalyst.[11]

Section 3: Achieving High Enantioselectivity with Organocatalysis

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including azaspiro[3.4]octanes.

Q4: I am attempting an organocatalytic enantioselective synthesis but the enantiomeric excess (e.e.) is low. How can I optimize this?

Low enantiomeric excess in organocatalytic reactions suggests that the catalyst is not effectively discriminating between the two enantiomeric transition states.

Key Optimization Parameters for Enantioselectivity:

ParameterRationaleTroubleshooting Steps
Catalyst Structure The catalyst's chiral environment is directly responsible for stereoinduction.Screen a library of related catalysts with different steric and electronic properties. For proline-derived catalysts, for example, modifying the substituents on the pyrrolidine ring can have a significant impact.[12]
Co-catalysts/Additives Acids or bases can act as co-catalysts, influencing the reactivity and the organization of the transition state.For amine-based catalysts, screen various acidic additives (e.g., benzoic acid, acetic acid). For thiourea or phosphoric acid catalysts, the addition of a non-chiral base might be beneficial.
Solvent The solvent can influence the conformation of the catalyst and the substrate-catalyst complex.Screen a range of aprotic solvents. In some cases, a small amount of a protic solvent can be beneficial, while in others, strictly anhydrous conditions are required.
Temperature Lower temperatures generally lead to higher enantioselectivity.Perform the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and enantioselectivity.
Substrate Concentration High concentrations can sometimes lead to an increased contribution from an uncatalyzed background reaction, which is non-selective.Run the reaction at lower concentrations.

Organocatalytic Workflow Example

G start Low Enantiomeric Excess catalyst Screen Chiral Organocatalysts start->catalyst additives Optimize Additives/Co-catalysts catalyst->additives Identify promising catalyst class conditions Vary Temperature and Solvent additives->conditions Fine-tune reaction concentration Adjust Substrate Concentration conditions->concentration Address background reaction result High Enantiomeric Excess concentration->result

Sources

Optimization

PROTAC Technical Support Center: Navigating the Challenges of Cell Permeability

A Senior Application Scientist's Guide to Optimizing Linker Design Welcome to the PROTAC Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively working w...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Optimizing Linker Design

Welcome to the PROTAC Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively working with Proteolysis-Targeting Chimeras (PROTACs). Here, we address a critical challenge in PROTAC development: achieving optimal cell permeability. As you know, the unique tripartite structure of PROTACs often places them "beyond the Rule of Five," making their journey across the cell membrane a significant hurdle.[1][2] This guide provides in-depth, evidence-based answers to common questions and troubleshooting strategies, with a focus on the pivotal role of the linker.

Frequently Asked Questions (FAQs)

Q1: My PROTAC shows excellent biochemical activity but fails in cell-based assays. Is poor permeability the likely culprit?

This is a very common scenario. While other factors like cellular efflux or target engagement in the cellular environment can play a role, poor cell permeability is a primary suspect when a PROTAC is potent in biochemical assays but inactive in cells.[3] PROTACs, due to their high molecular weight and polar surface area, often struggle to passively diffuse across the lipid bilayer of the cell membrane.[2][4]

To diagnose this, consider the following:

  • Initial Assessment: If you observe no protein degradation even at high concentrations of your PROTAC, poor permeability is a strong possibility.[3] Conversely, if you see a "hook effect" (decreased degradation at higher concentrations), it suggests the PROTAC is entering the cell, but other issues like the formation of non-productive binary complexes might be at play.[3]

  • Permeability Assays: Direct measurement of permeability is the most definitive approach. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a good starting point for assessing passive diffusion.[4][5][6] For a more comprehensive picture that includes active transport mechanisms, the Caco-2 permeability assay is recommended.[1][5][6]

Q2: How does linker rigidity specifically impact the cell permeability of my PROTAC?

The rigidity of the linker has a complex and sometimes counterintuitive effect on PROTAC cell permeability. It's not simply a matter of "rigid is good" or "flexible is bad." The key is how rigidity influences the PROTAC's ability to adopt a "cell-permeable" conformation.

  • The "Chameleon" Effect: Permeable PROTACs often exhibit "chameleonic" behavior, adopting a folded, less polar conformation in the nonpolar environment of the cell membrane and a more extended, polar conformation in the aqueous cytoplasm.[7][8]

  • Rigid Linkers: Incorporating rigid moieties like piperazine, piperidine, or phenyl rings can pre-organize the PROTAC into a favorable conformation for cell entry.[1][7][9][10] This can reduce the entropic penalty of folding at the membrane interface.[] Some of the most successful oral PROTACs, such as ARV-110 and ARV-471, utilize short, rigid linkers.[1] However, excessive rigidity can also lock the PROTAC in a non-productive conformation for ternary complex formation once inside the cell.[10][12]

  • Flexible Linkers: Flexible linkers, such as polyethylene glycol (PEG) or long alkyl chains, can allow the PROTAC to more readily adopt a folded conformation stabilized by intramolecular hydrogen bonds (IMHBs) and other non-covalent interactions (e.g., π-π stacking).[13][14][15] This folding effectively "hides" polar groups, reducing the solvent-accessible 3D polar surface area (PSA) and facilitating passage through the membrane.[7][9][][13][14] However, overly flexible linkers can lead to a significant entropic cost to adopt the bioactive conformation required for ternary complex formation.[]

The interplay between linker rigidity and the specific warhead and E3 ligase ligand is crucial. What works for a CRBN-based PROTAC may not be optimal for a VHL-based one.[]

Troubleshooting Guide: Improving PROTAC Cell Permeability

Problem: My PROTAC has low permeability in PAMPA and/or Caco-2 assays.

Here are several strategies to address this, focusing on linker modification:

Strategy 1: Modulate Linker Flexibility and Rigidity

  • Rationale: As discussed, the right balance of flexibility and rigidity is key. A systematic approach to modifying the linker can yield significant improvements.

  • Experimental Approach:

    • Introduce Rigid Elements: If your current linker is highly flexible (e.g., a long alkyl chain), systematically introduce rigid components such as piperazine, piperidine, or phenyl rings.[1][7][9][10][16]

    • Introduce Flexible Elements: Conversely, if your linker is very rigid and permeability is still low, consider introducing more flexible units like short PEG chains.[13][14] The gauche effect of PEG linkers can promote folded conformations.[15]

    • Evaluate a Series: Synthesize a small library of PROTACs with varying linker compositions and lengths to identify optimal properties.

Strategy 2: Promote Intramolecular Hydrogen Bonding (IMHBs)

  • Rationale: The formation of IMHBs can help a PROTAC adopt a more compact, "ball-like" structure, effectively shielding polar functional groups and reducing the 3D PSA.[7][9][][16] This is a powerful strategy for enhancing permeability.

  • Experimental Approach:

    • Computational Modeling: Use molecular dynamics (MD) simulations to predict the propensity of your PROTAC to form IMHBs in a nonpolar environment.[13][14]

    • Linker Design: Introduce functional groups into the linker that can act as hydrogen bond donors and acceptors. Tertiary amides or ortho-substituted aromatics can encourage the formation of IMHBs.[]

    • Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the number of hydrogen bond donors and decrease polarity, which has been shown to improve permeability.[1][17]

Strategy 3: Prodrug and Formulation Approaches

  • Rationale: If direct modification of the PROTAC structure is challenging or insufficient, prodrug strategies or advanced formulations can be employed to improve delivery.

  • Experimental Approach:

    • Prodrugs: Mask polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active PROTAC.[1][8][16]

    • Formulation: For preclinical studies, consider formulation strategies such as encapsulation in lipid-based or polymeric nanoparticles to enhance solubility and cellular uptake.[2][3][18]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to assess the passive permeability of your PROTACs.[4][5][6]

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTACs and control compounds

  • LC-MS/MS for analysis

Procedure:

  • Membrane Coating: Apply 5 µL of the phospholipid solution to the filter of each well in the 96-well filter plate.

  • Donor Solution Preparation: Dissolve the test PROTACs and control compounds in PBS to a final concentration of, for example, 10 µM. Add this solution to the wells of the filter plate (donor compartment).

  • Acceptor Solution: Add fresh PBS to the wells of the acceptor plate.

  • Assembly: Carefully place the filter plate on top of the acceptor plate, ensuring the filter membrane is in contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.

  • Sample Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Where:

    • V_D = volume of donor well

    • V_A = volume of acceptor well

    • A = area of the membrane

    • t = incubation time

    • C_A(t) = concentration in the acceptor well at time t

    • C_D(0) = initial concentration in the donor well

Protocol 2: Caco-2 Permeability Assay

This cell-based assay provides a more biologically relevant measure of permeability, accounting for both passive diffusion and active transport.[1][3][5][6]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test PROTACs and control compounds (e.g., propranolol for high permeability, Lucifer yellow for low permeability/monolayer integrity)

  • LC-MS/MS for analysis

  • TEER meter

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the assay, measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²). Additionally, perform a Lucifer yellow permeability test to confirm the integrity of the tight junctions.

  • Assay Initiation (Apical to Basolateral - A-B):

    • Wash the monolayers twice with pre-warmed HBSS.

    • Add HBSS containing the test PROTAC (e.g., 10 µM) to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

  • Assay Initiation (Basolateral to Apical - B-A):

    • Wash the monolayers twice with pre-warmed HBSS.

    • Add HBSS containing the test PROTAC (e.g., 10 µM) to the basolateral (donor) compartment.

    • Add fresh HBSS to the apical (receiver) compartment.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a defined period (e.g., 2 hours) on an orbital shaker.

  • Sample Collection and Analysis: At the end of the incubation, collect samples from both the donor and receiver compartments. Analyze the concentration of the PROTAC in each sample by LC-MS/MS.

  • Papp and Efflux Ratio Calculation:

    • Calculate the Papp for both A-B and B-A directions using a similar equation to the PAMPA assay.

    • Calculate the Efflux Ratio (ER):

      An ER greater than 2 suggests the involvement of active efflux transporters.[3]

Data and Visualization

Table 1: Impact of Linker Modification on PROTAC Permeability (Hypothetical Data)

PROTAC IDLinker TypeLinker RigidityPAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio
PROTAC-01Alkyl ChainFlexible0.10.051.2
PROTAC-02PEG ChainFlexible0.80.51.5
PROTAC-03Piperazine-containingRigid1.51.21.1
PROTAC-04Phenyl-containingRigid0.50.35.8

This table illustrates how different linker compositions can influence permeability. For instance, a PEG linker (PROTAC-02) can improve permeability over a simple alkyl chain (PROTAC-01), potentially by facilitating a folded conformation. A rigid piperazine linker (PROTAC-03) shows good permeability, while a phenyl-containing linker (PROTAC-04) might be a substrate for efflux pumps, as indicated by the high efflux ratio.

Diagrams

G cluster_0 PROTAC Permeability Troubleshooting Workflow Start Low Cellular Activity Biochem_Assay Biochemical Potency Assay Start->Biochem_Assay High_Potency High Potency Biochem_Assay->High_Potency Permeability_Assay PAMPA / Caco-2 Assays Low_Permeability Low Permeability? Permeability_Assay->Low_Permeability High_Potency->Permeability_Assay Yes Other_Issues Investigate Other Issues: - Efflux - Target Engagement - Metabolism High_Potency->Other_Issues No Optimize Optimize Linker: - Rigidity/Flexibility - Promote IMHBs - Amide-to-Ester Swap Low_Permeability->Optimize Yes Low_Permeability->Other_Issues No Optimize->Permeability_Assay Re-evaluate End Improved PROTAC Optimize->End Other_Issues->End

Caption: A workflow for troubleshooting low cellular activity in PROTACs.

G cluster_0 Flexible Linker PROTAC cluster_1 Rigid Linker PROTAC Extended Conformation\n(High 3D PSA) Extended Conformation (High 3D PSA) Folded Conformation\n(Low 3D PSA) Folded Conformation (Low 3D PSA) Extended Conformation\n(High 3D PSA)->Folded Conformation\n(Low 3D PSA)  Intramolecular  Folding (e.g., IMHBs) Cell Membrane Cell Membrane Folded Conformation\n(Low 3D PSA)->Cell Membrane Permeation Pre-organized Conformation\n(Low 3D PSA) Pre-organized Conformation (Low 3D PSA) Pre-organized Conformation\n(Low 3D PSA)->Cell Membrane Permeation

Caption: Linker's role in achieving a low 3D PSA conformation for cell permeability.

References

  • Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (2023). Expert Opinion on Drug Discovery.
  • Understanding the Role of Linkers in PROTAC Molecules: Length, Flexibility, and Efficiency. (n.d.). BOC Sciences.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (2022). Journal of Medicinal Chemistry.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability. (2022).
  • PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degrad
  • Predictive Modeling of PROTAC Cell Permeability with Machine Learning. (2023). ACS Omega.
  • Application Notes and Protocols for Cell Permeability Assays of PROTACs. (2025). BenchChem.
  • Predictive Modeling of PROTAC Cell Permeability with Machine Learning. (2023). PMC.
  • Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. (2022). ACS Medicinal Chemistry Letters.
  • Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase. (2023). RSC Publishing.
  • 7 strategies to improve PROTACs' oral bioavailability. (2022). Drug Discovery and Development.
  • Linker-dependent folding rationalizes PROTAC cell permeability. (2021). Chemical Science.
  • Amide-to-ester substitution as a strategy for optimizing PROTAC permeability and cellular activity. (2021). Journal of Medicinal Chemistry.
  • Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. (2021). Journal of Medicinal Chemistry.
  • Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. (2018). ACS Medicinal Chemistry Letters.
  • Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. (2021).
  • Systematic Investigation of the Permeability of Androgen Receptor PROTACs. (2018). ACS Medicinal Chemistry Letters.
  • Improving cell permeability of PROTAC GDI2 Degrader-1. (2025). BenchChem.
  • Permeability Assay. (n.d.). Profacgen.
  • A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET. (2020).
  • Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. (2023). ChemRxiv.
  • Predictive Modeling of PROTAC Cell Permeability with Machine Learning. (2023). DiVA portal.
  • PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. (2023).
  • Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. (2023). ChemRxiv.
  • Current strategies for the design of PROTAC linkers: a critical review. (2020). RSC Medicinal Chemistry.
  • PROTACable is an Integrative Computational Pipeline of 3-D Modeling and Deep Learning to Automate the De Novo Design of PROTACs. (2023). bioRxiv.
  • Novel approaches for the rational design of PROTAC linkers. (2020). Exploratory Research and Hypothesis in Medicine.

Sources

Troubleshooting

Technical Support Center: Preventing Epimerization in Chiral Spirocycle Synthesis

Welcome to the technical support center dedicated to addressing a critical challenge in modern synthetic chemistry: the prevention of epimerization during the synthesis of chiral spirocycles. This guide is designed for r...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a critical challenge in modern synthetic chemistry: the prevention of epimerization during the synthesis of chiral spirocycles. This guide is designed for researchers, scientists, and drug development professionals who encounter stereochemical infidelity at the spirocyclic core. Here, we dissect the underlying causes of epimerization and provide actionable, field-proven troubleshooting strategies and detailed protocols to maintain the stereochemical integrity of your molecules.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a significant problem in the synthesis of chiral spirocycles?

A1: Epimerization is an unwanted chemical process that inverts the configuration at a single stereogenic center within a molecule that has multiple stereocenters.[1][2][3][4] In the context of chiral spirocycle synthesis, this typically occurs at the spiroatom or an adjacent chiral center. This leads to the formation of a diastereomer, known as an epimer. Because diastereomers possess distinct three-dimensional arrangements, they can exhibit profoundly different biological activities, pharmacological profiles, and toxicities. The presence of an undesired epimer can compromise the efficacy and safety of a potential drug candidate, complicate purification processes due to similar physical properties, and ultimately hinder drug development.[1][5]

Q2: What are the primary mechanistic pathways that lead to epimerization in spirocyclic systems?

A2: Epimerization in chiral spirocycle synthesis is often triggered by the formation of a planar or near-planar intermediate that loses its stereochemical memory. The two most common mechanisms are:

  • Enolate/Enol Formation: For spirocycles containing a carbonyl group alpha to the stereocenter, base- or acid-catalyzed enolization can occur.[5] A base can abstract an acidic proton at the chiral center, creating a planar enolate intermediate.[2][5] Subsequent protonation can occur from either face, leading to a mixture of epimers.[5]

  • Ring-Chain Tautomerism and Intermediate Planarity: Certain spirocyclic systems can undergo ring-opening to form a more flexible acyclic intermediate. If this intermediate contains a planar moiety (like an imine or a double bond) at or near the former stereocenter, stereochemical information can be lost before ring-closing regenerates the spirocycle, now as a mixture of epimers.

Q3: Are specific types of spirocycles or reaction conditions more prone to epimerization?

A3: Yes, several factors can increase the risk of epimerization:

  • Structural Features: Spirocycles with acidic protons alpha to a carbonyl group, imine, or other electron-withdrawing groups are particularly susceptible.[2][5] Systems that can relieve ring strain by transiently opening are also at higher risk.

  • Reaction Conditions:

    • Strong Bases or Acids: The use of strong bases (e.g., alkoxides, organolithiums) or harsh acidic conditions can readily promote enolization or other isomerization pathways.[5][6][7]

    • Elevated Temperatures: Higher reaction temperatures provide the activation energy needed for epimerization to occur, increasing the rate of this undesired side reaction.[5][8]

    • Polar Aprotic Solvents: Solvents like DMF or DMSO can stabilize charged intermediates, such as enolates, which may facilitate epimerization.[5][6]

    • Prolonged Reaction Times: Extended exposure of the chiral molecule to harsh conditions increases the probability of epimerization.[6]

Troubleshooting Guide: Diagnosing and Solving Epimerization

Problem: My final chiral spirocycle product shows a significant percentage of the undesired epimer, as confirmed by chiral HPLC or NMR analysis.

Below are potential causes and recommended solutions to mitigate this issue.

Cause 1: Inappropriate Base or Acid Catalysis

The choice and stoichiometry of the base or acid are critical. Strong bases can readily deprotonate the stereogenic center, while harsh acids can catalyze enolization or ring-opening.

Solutions:

  • Use a Weaker or Sterically Hindered Base: Instead of strong bases like sodium methoxide or LDA, consider using weaker, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[6][9] These are less likely to abstract the alpha-proton.

  • Precise Stoichiometry: Use the minimum effective amount of base or acid required for the reaction. An excess can create a more favorable environment for epimerization.

  • Buffer the Reaction: In some cases, using a buffer system can help maintain a pH range where the desired reaction proceeds without significant epimerization.

Cause 2: Elevated Reaction Temperature

Higher temperatures accelerate all reactions, including the pathways leading to epimerization.[5][8]

Solutions:

  • Lower the Reaction Temperature: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. This may range from 0 °C to room temperature, or even sub-zero temperatures for highly sensitive substrates.[5][6]

  • Controlled Addition: For exothermic reactions, add reagents slowly to maintain a consistent low temperature throughout the process.

Cause 3: Unfavorable Solvent Choice

The polarity of the solvent can significantly influence the rate of epimerization by stabilizing the planar intermediates.[5][10][11][12]

Solutions:

  • Use Less Polar Solvents: Consider switching from polar aprotic solvents like DMF to less polar options such as dichloromethane (DCM), toluene, or tetrahydrofuran (THF).[5][6]

  • Solvent Screening: If solubility is an issue, perform a solvent screen to find a medium that balances substrate solubility with minimal epimerization.

Cause 4: Susceptible Functional Groups

The presence of certain functional groups can render the stereocenter more susceptible to epimerization.

Solutions:

  • Employ Protecting Groups: Temporarily protect functional groups that activate the stereocenter.[13][14][15] For example, a ketone can be converted to a ketal, which is stable under basic conditions.[14] The protecting group can be removed in a later step under conditions that do not cause epimerization.

  • Synthetic Strategy Redesign: If epimerization is unavoidable, consider altering the synthetic route to introduce the chiral center at a later stage, after the harsh reaction steps have been completed.

Data Summary: Impact of Reaction Parameters on Epimerization

ParameterCondition Prone to EpimerizationRecommended Condition for StereopreservationRationale
Base Strong, sterically unhindered (e.g., NaOMe, TEA)Weaker, sterically hindered (e.g., DIPEA, NMM)[6]Reduces the rate of α-proton abstraction.
Temperature Elevated (e.g., > 50 °C)Low (e.g., 0 °C to RT)[5][6]Decreases the rate of the epimerization side reaction.
Solvent Polar aprotic (e.g., DMF, DMSO)Non-polar or less polar (e.g., Toluene, DCM)[5][6]Destabilizes charged, planar intermediates.
Reaction Time ProlongedAs short as possible (monitor by TLC/LC-MS)[6]Minimizes exposure to conditions that promote epimerization.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Base-Induced Epimerization
  • To a solution of the chiral spirocyclic precursor (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.

  • Slowly add a sterically hindered base, such as N,N-diisopropylethylamine (DIPEA) (1.1 eq), dropwise over 10 minutes.

  • Add the desired electrophile or coupling partner (1.2 eq) to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then allow it to slowly warm to room temperature.

  • Monitor the reaction progress closely by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Analyze the crude product for epimeric purity using chiral HPLC or NMR spectroscopy.

Protocol 2: Analytical Method for Detecting and Quantifying Epimerization

Chiral High-Performance Liquid Chromatography (HPLC):

  • Column Selection: Choose a chiral stationary phase (CSP) appropriate for the class of your spirocycle. Polysaccharide-based columns (e.g., Chiralpak® series) are often a good starting point.[16][17]

  • Mobile Phase Screening: Begin with a standard mobile phase, such as a mixture of n-hexane and isopropanol for normal-phase chromatography or acetonitrile and water/buffer for reversed-phase.

  • Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the desired product and its epimer.

  • Quantification: Integrate the peak areas of the two epimers to determine their relative ratio and calculate the epimeric excess (e.e.).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • High-Field NMR: Use a high-field NMR spectrometer (≥400 MHz) to maximize spectral dispersion.[18]

  • 1H and 13C Spectra: In some cases, epimers will exhibit distinct signals in standard 1H or 13C NMR spectra, particularly for protons or carbons near the inverted stereocenter.[19][20][21]

  • 2D NMR Techniques: Techniques like NOESY or ROESY can be used to probe through-space interactions, which may differ between epimers and aid in their identification.[18][19]

  • Chiral Shift Reagents: In cases where the NMR spectra of the epimers are indistinguishable, the use of chiral lanthanide shift reagents can induce chemical shift differences, allowing for their resolution and quantification.

Visualization of Key Concepts

Diagram 1: General Mechanism of Base-Catalyzed Epimerization

Epimerization_Mechanism cluster_0 Epimerization Pathway cluster_1 Key Chiral Spirocycle (R) Chiral Spirocycle (R) Planar Enolate Intermediate Planar Enolate Intermediate Chiral Spirocycle (R)->Planar Enolate Intermediate Base (B-) -H+ Planar Enolate Intermediate->Chiral Spirocycle (R) H+ Chiral Spirocycle (S) Chiral Spirocycle (S) Planar Enolate Intermediate->Chiral Spirocycle (S) H+ R_Config Desired Epimer S_Config Undesired Epimer Intermediate Achiral Intermediate

Caption: Base-catalyzed epimerization via a planar enolate intermediate.

Diagram 2: Troubleshooting Workflow for Epimerization

Troubleshooting_Workflow Start Epimerization Detected Condition1 Is a strong base/acid used? Start->Condition1 Solution1 Use weaker/hindered base or milder acid Condition1->Solution1 Yes Condition2 Is the temperature elevated? Condition1->Condition2 No Solution1->Condition2 Solution2 Lower reaction temperature Condition2->Solution2 Yes Condition3 Is a polar aprotic solvent used? Condition2->Condition3 No Solution2->Condition3 Solution3 Switch to a less polar solvent Condition3->Solution3 Yes End Epimeric Purity Improved Condition3->End No Solution3->End

Caption: Decision tree for troubleshooting epimerization in synthesis.

Advanced Strategies

For particularly challenging systems where the above measures are insufficient, consider the following advanced strategies:

  • Dynamic Kinetic Resolution (DKR): If the epimerization is rapid and reversible, a DKR approach can be employed. This involves using a chiral catalyst that selectively reacts with one epimer faster than the other, continuously converting the undesired epimer into the desired one through the epimerization equilibrium.

  • Computational Modeling: Utilize computational chemistry tools like Density Functional Theory (DFT) to model the reaction pathway.[22][23][24][25] This can help identify the transition state energies for both the desired reaction and the epimerization pathway, providing insights into which conditions will favor stereoretention.

By systematically evaluating the factors that contribute to epimerization and applying the targeted troubleshooting strategies outlined in this guide, researchers can significantly improve the stereochemical outcome of their chiral spirocycle syntheses, paving the way for the successful development of novel therapeutics and complex molecules.

References

  • Ismail, H., & Gani, S. A. (2022). Epimerisation in Peptide Synthesis. Pharmaceuticals, 15(11), 1369. [Link]

  • Ogasawara, S., et al. (2021). Epimerization mechanism of P-spiro chiral tetraaminophosphoniums: effect of nitrogen substituents and counter ions. Chemistry Letters, 50(5), 874-877. [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Peptide Science, 66(4), 211-255. [Link]

  • Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Dusyant. (2024). The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. American Journal of Science on Integration and Human Development, 2(9). [Link]

  • Forinash, K. D., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry, 86(21), 10754–10761. [Link]

  • Merzlikin, A. I., et al. (2022). Identification and Quantification by NMR Spectroscopy of the 22 R and 22 S Epimers in Budesonide Pharmaceutical Forms. Molecules, 27(7), 2262. [Link]

  • Dusyant. (2024). The Role of Computational Chemistry in Predicting Chemical Reaction Mechanisms. American Journal of Science on Integration and Human Development, 2(9). [Link]

  • Du, Y., et al. (2021). Complete identification of all 20 relevant epimeric peptides in β-amyloid: a new HPLC-MS based analytical strategy for Alzheimer's research. Analytical and Bioanalytical Chemistry, 413(1), 149-159. [Link]

  • HPLC Community. (2009). chiral chromatography. Retrieved from [Link]

  • Puzzarini, C., & Bloino, J. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(4), 969-980. [Link]

  • ResearchGate. (n.d.). 1H‐NMR‐Monitoring of primary reaction product 7 aa epimerization. Retrieved from [Link]

  • ResearchGate. (2018). Factors affecting epimerization/isomerization?. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Epimeric Mixture Analysis and Absolute Configuration Determination Using an Integrated Spectroscopic and Computational Approach—A Case Study of Two Epimers of 6-Hydroxyhippeastidine. Molecules, 27(24), 8963. [Link]

  • Klein, J. E. M. N., et al. (2012). Investigation of solvent effects on the rate and stereoselectivity of the Henry reaction. Organic Letters, 14(1), 260-263. [Link]

  • Readel, E. (2021). EPIMERIC PEPTIDES IN ALZHEIMER'S DISEASE: IMPLICATIONS FOR LIQUID CHRO. MavMatrix. [Link]

  • Beutner, G. L., & Trost, B. M. (2014). Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters, 16(15), 3926-3929. [Link]

  • Dudkin, V. Y., et al. (2001). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Tetrahedron Letters, 42(51), 9035-9038. [Link]

  • Puzzarini, C., & Bloino, J. (2009). Solvent effects on stereoselectivity: More than just an environment. Chemical Society Reviews, 38(4), 969-980. [Link]

  • Forinash, K. D., et al. (2014). Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. Analytical Chemistry, 86(21), 10754–10761. [Link]

  • ResearchGate. (2012). How to reduce epimerization in Chiral molecule?. Retrieved from [Link]

  • Révész, L., & R. E. (2011). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Future Medicinal Chemistry, 3(11), 1385-1403. [Link]

  • Lneya. (2024). Effect of Temperature on Reactions of Chemical Organic Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral column chromatography. Retrieved from [Link]

  • Scribd. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Reddit. (2023). Epimers and NMR. Retrieved from [Link]

  • Engkvist, O., et al. (2018). Computational prediction of chemical reactions: current status and outlook. Drug Discovery Today, 23(6), 1203-1218. [Link]

  • Katayama, S., et al. (2023). Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Organic & Biomolecular Chemistry, 21(35), 7136-7140. [Link]

  • Candido, S., et al. (2001). Epimerization of peptide nucleic acids analogs during solid-phase synthesis: optimization of the coupling conditions for increasing the optical purity. Journal of the Chemical Society, Perkin Transactions 1, (16), 1953-1958. [Link]

  • Ismail, H., & Gani, S. A. (2022). Epimerisation in Peptide Synthesis. Pharmaceuticals, 15(11), 1369. [Link]

  • MDPI. (2026). 4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[14][26]imidazo[1,2-a]pyridine. Retrieved from [Link]

  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 205, 114324. [Link]

  • ResearchGate. (2025). Advancing predictive modeling in computational chemistry through quantum chemistry, molecular mechanics, and machine learning. Retrieved from [Link]

  • Pan, B.-W., et al. (2022). Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation. Organic Chemistry Frontiers, 9(13), 3567-3573. [Link]

  • Jäkel, C., & Seidel-Morgenstern, A. (2021). Bioinspired Ether Cyclizations within a π‐Basic Capsule Compared to Autocatalysis on π‐Acidic Surfaces and Pnictogen‐Bonding Catalysts. Chemistry – A European Journal, 27(42), 10815-10823. [Link]

  • Lu, P., et al. (2018). Divergent Total Synthesis of the Harziane Diterpenoids. Journal of the American Chemical Society, 140(35), 11202-11210. [Link]

  • Ilisz, I., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(15), 5779. [Link]

  • Taylor & Francis. (n.d.). Epimerization – Knowledge and References. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 31). What Is Epimerization In Organic Chemistry? [Video]. YouTube. [Link]

  • Löffler, P., et al. (2022). Enzymatic C4‐Epimerization of UDP‐Glucuronic Acid: Precisely Steered Rotation of a Transient 4‐Keto Intermediate for an Inverted Reaction without Decarboxylation. Angewandte Chemie International Edition, 61(52), e202213134. [Link]87413/)

Sources

Optimization

Optimizing reaction conditions for the annulation of azetidine rings

Welcome to the technical support center for the optimization of azetidine ring annulation. As a Senior Application Scientist, I have designed this guide to provide researchers, medicinal chemists, and drug development pr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of azetidine ring annulation. As a Senior Application Scientist, I have designed this guide to provide researchers, medicinal chemists, and drug development professionals with practical, field-proven insights into the synthesis of this valuable heterocyclic motif. The formation of a strained four-membered ring is often challenging, but understanding the underlying principles can transform a low-yielding reaction into a robust and scalable process.[1][2][3][4]

This resource is structured to address your most pressing experimental challenges in a direct, question-and-answer format, moving from general questions to specific troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing an azetidine ring?

A1: The primary synthetic routes involve forming one or two bonds to construct the four-membered ring. Key strategies include:

  • Intramolecular Cyclization: This is the most prevalent approach, typically involving a nucleophilic displacement where the nitrogen atom of a γ-amino alcohol, γ-haloamine, or a related derivative attacks an electrophilic carbon at the γ-position.[5][6][7]

  • [2+2] Cycloaddition (Aza Paternò-Büchi Reaction): This powerful method involves the reaction of an imine with an alkene, often promoted photochemically, to directly form the azetidine ring.[8][9][10][11] While efficient, it can present challenges in controlling reactivity and selectivity.[9][10]

  • Ring Expansion of Aziridines: Aziridine precursors can be converted to azetidines through various ring-expansion methodologies.[8]

  • Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a readily available β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[8]

Q2: My azetidine synthesis is giving a very low yield. What are the fundamental reasons for this?

A2: Low yields are a common hurdle in azetidine synthesis, primarily due to the thermodynamics of forming a strained four-membered ring.[1][2][12] The key reasons are:

  • High Activation Energy: The formation of the strained ring is both entropically and enthalpically disfavored compared to larger, more stable rings.[1][12]

  • Competing Side Reactions: Because the desired cyclization is often slow, alternative reaction pathways can dominate. The most common side reactions are intermolecular reactions (leading to dimers and polymers) and elimination reactions.[5][12] Another significant competing pathway is the formation of more stable five-membered pyrrolidine rings.[13][14]

Q3: How critical is the choice of protecting group on the nitrogen atom?

A3: The nitrogen protecting group is crucial as it modulates the nucleophilicity of the nitrogen atom and the overall reactivity of the substrate.[1] Electron-withdrawing groups like tosyl (Ts) can decrease the nitrogen's nucleophilicity, potentially slowing the desired cyclization, but are often necessary for other steps in a synthetic sequence. Groups like Boc (tert-butyloxycarbonyl) and benzyl (Bn) are also common.[1] The choice can also impact the ease of the final deprotection step and the stability of the final product.

Troubleshooting Guide: Intramolecular Cyclization

Intramolecular cyclization is the workhorse of azetidine synthesis, but it is sensitive to reaction conditions. This section addresses the most common failures and how to rectify them.

Problem: Low or No Product Formation, with Complex Mixture or Polymerization

This is the most frequent issue, often pointing to intermolecular side reactions outcompeting the desired intramolecular ring closure.[5][12]

Cause: Competing Intermolecular Reactions

Instead of the nitrogen atom attacking the γ-carbon on the same molecule, it reacts with a different molecule, leading to dimers and polymers. This is highly dependent on the concentration of the substrate.

Solution: Employ High-Dilution Conditions

By keeping the concentration of the starting material extremely low, you can kinetically favor the intramolecular pathway. The most effective way to achieve this is by adding the substrate solution slowly (e.g., via a syringe pump) to a heated solution of the base and solvent. This ensures that any given molecule of substrate is more likely to find its own reactive tail than another molecule.

cluster_0 Troubleshooting Low Yield in Intramolecular Cyclization Start Low Yield / No Product Check_Polymer Is starting material consumed? Is a polymer or complex mixture observed? Start->Check_Polymer Check_SM Is starting material unreacted? Check_Polymer->Check_SM No Sol_High_Dilution Implement High-Dilution Conditions (Syringe Pump Addition) Check_Polymer->Sol_High_Dilution Yes Check_Byproduct Is a clean byproduct formed? (e.g., from NMR/LC-MS) Check_SM->Check_Byproduct No Sol_Improve_LG Improve Leaving Group (e.g., -OH -> -OMs, -OTs) (e.g., -Br -> -I via Finkelstein) Check_SM->Sol_Improve_LG Yes Sol_Regioselectivity Address Regioselectivity (4-exo vs. 5-endo) - Use cis-epoxy precursor - Screen Lewis Acids (e.g., La(OTf)3) Check_Byproduct->Sol_Regioselectivity Yes (Pyrrolidine observed) Sol_Optimize_Conditions Optimize Conditions - Increase Temperature - Screen Solvents (DMF, DMSO) - Screen Bases (NaH, LiHMDS) Sol_Improve_LG->Sol_Optimize_Conditions

Caption: Troubleshooting workflow for low-yielding intramolecular azetidine synthesis.

Problem: Starting Material Remains Unreacted, Even After Extended Time

This indicates that the activation energy for the cyclization is too high under the current conditions.

Cause A: Poor Leaving Group

The nucleophilic attack by the nitrogen requires the displacement of a leaving group (LG). If the LG is not sufficiently reactive (e.g., a hydroxyl group), the reaction will not proceed.[5]

Solution A: Convert to a Better Leaving Group

The hydroxyl group of a γ-amino alcohol must be activated. Converting it to a mesylate (-OMs) or tosylate (-OTs) is a standard and highly effective strategy.[5] If you are using a halide, switching from chloride or bromide to iodide (which is a better leaving group) can significantly accelerate the reaction. This can often be done in situ using the Finkelstein reaction.

Leaving GroupRelative Rate of DisplacementComments
-OH~0Requires activation.
-Cl1Moderate leaving group.
-Br50Good leaving group.
-OTs (Tosylate)1,500Excellent leaving group, common in synthesis.
-OMs (Mesylate)3,000Excellent leaving group, easy to form.[5]
-I10,000Excellent leaving group.
Cause B: Suboptimal Base or Solvent

The reaction rate is highly dependent on the solvent and the base used.

Solution B: Optimize the Base and Solvent System
  • Base: A strong, non-nucleophilic base is often required to deprotonate the amine (or a protected amine precursor) without competing in side reactions.[13] Sodium hydride (NaH) is a common choice for deprotonating alcohols to form alkoxides for subsequent activation or for deprotonating N-H bonds.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred as they can accelerate SN2 reactions without solvating the nucleophile excessively.[5] For particularly stubborn cyclizations, switching to a more polar solvent like DMF or DMSO and increasing the temperature can be effective.[5]

Problem: A Pyrrolidine Byproduct is Formed Instead of the Azetidine

This is a common regioselectivity issue, governed by the kinetic favorability of different ring-closing pathways. The desired azetidine formation is a "4-exo-tet" cyclization, while the competing pyrrolidine formation is a "5-endo-tet" cyclization.

Cause: Unfavorable Transition State for 4-Membered Ring Formation

While Baldwin's rules for ring closure generally favor exo cyclizations, the high strain of the four-membered ring can make the 5-endo pathway competitive or even dominant under certain conditions.[13][14]

Solution: Control Regioselectivity with Catalysts and Substrate Geometry

A highly effective modern strategy is the Lewis acid-catalyzed intramolecular aminolysis of epoxides.[6][7] Crucially, the stereochemistry of the epoxide precursor dictates the outcome:

  • cis-3,4-Epoxy Amines: When catalyzed by a Lewis acid like Lanthanum(III) triflate (La(OTf)₃), these substrates strongly favor C3-selective aminolysis, leading to the desired azetidine product in high yield and selectivity (>20:1).[7][15]

  • trans-3,4-Epoxy Amines: Under the same conditions, these isomers favor C4-selective aminolysis, leading to the 3-hydroxypyrrolidine byproduct.[7]

This powerful substrate control allows for a predictable and high-yielding synthesis of functionalized azetidines.

cluster_main Regioselectivity in Annulation of Epoxy Amines cluster_cis cis-Epoxide cluster_trans trans-Epoxide Precursor γ-Amino Epoxide Precursor Cis_Epoxide cis-3,4-Epoxy Amine Precursor->Cis_Epoxide Substrate Control Trans_Epoxide trans-3,4-Epoxy Amine Precursor->Trans_Epoxide Substrate Control TS_4_exo 4-exo-tet Transition State (Favored) Cis_Epoxide->TS_4_exo La(OTf)3 (C3-attack) Azetidine Azetidine Product TS_4_exo->Azetidine TS_5_endo 5-endo-tet Transition State (Favored) Trans_Epoxide->TS_5_endo La(OTf)3 (C4-attack) Pyrrolidine Pyrrolidine Byproduct TS_5_endo->Pyrrolidine

Caption: Influence of substrate stereochemistry on Lewis acid-catalyzed annulation.

Troubleshooting Guide: Purification

The unique properties of azetidines—namely their basicity and polarity—can make purification challenging.[12][16]

Problem: Product Degrades on Silica Gel Column
Cause: Acidity of Silica Gel

Standard silica gel is acidic and can catalyze the ring-opening of the strained, basic azetidine ring, leading to decomposition of your product on the column.[16]

Solution: Use a Deactivated or Alternative Stationary Phase
  • Neutralize the Silica: Pre-treat the silica gel by flushing the packed column with eluent containing 1-2% triethylamine (Et₃N) before loading your sample. This neutralizes the acidic sites.[12]

  • Use Alumina: Alumina is a more basic stationary phase and is often a better choice for purifying basic compounds like azetidines.[14][16]

  • Use a Basic Modifier: Always add a small amount of a basic modifier (0.5-2% Et₃N or NH₄OH) to your eluent system (e.g., Hexane/Ethyl Acetate) to prevent degradation and improve peak shape.[16]

Problem: Product is a Solid, but Oily and Difficult to Purify by Chromatography
Solution: Convert to a Salt for Purification

If the azetidine is a stable solid, converting it to a salt (e.g., hydrochloride or perchlorate) can facilitate purification via precipitation and recrystallization.[12] The pure salt can be isolated, and the free base can be regenerated by treatment with a mild base and extraction.

Key Experimental Protocols

Protocol 1: Intramolecular Cyclization via Mesylation of a γ-Amino Alcohol

This protocol is adapted from a standard procedure for azetidine synthesis.[5]

  • Activation (Mesylation):

    • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 eq) dropwise, followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).[5]

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor by TLC until the starting material is consumed.

    • Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution. Extract the aqueous layer three times with CH₂Cl₂.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.[5]

  • Cyclization:

    • Dissolve the crude mesylate in a suitable anhydrous solvent (e.g., THF or DMF).

    • Cool the solution to 0 °C and add a strong base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.

    • Once complete, carefully quench the reaction by slowly adding water or a saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography on neutralized silica gel or alumina.[5][16]

Protocol 2: La(OTf)₃-Catalyzed Annulation from a cis-3,4-Epoxy Amine

This protocol is based on a highly regioselective method for azetidine synthesis.[6][7][14]

  • To a flame-dried flask under an inert atmosphere, add the cis-3,4-epoxy amine substrate (1.0 eq).

  • Dissolve the substrate in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%) to the solution at room temperature.[14]

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within a few hours.

  • Upon completion, cool the reaction mixture to 0 °C.

  • Quench the reaction by adding a saturated aqueous NaHCO₃ solution.[14]

  • Extract the aqueous layer three times with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting residue using an appropriate method as described in the purification troubleshooting guide.

References
  • Optimizing reaction conditions for azetidine ring formation. BenchChem.
  • A Head-to-Head Comparison of Catalytic Systems for Azetidine Ring Closure. BenchChem.
  • How to improve the yield of azetidine ring formation reactions. BenchChem.
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health (NIH).
  • Methods for the synthesis of azetidines. ResearchGate.
  • Troubleshooting low yields in azetidine synthesis. BenchChem.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers.
  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate.
  • Technical Support Center: Optimizing Catalyst Selection for Azetidine Synthesis. BenchChem.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
  • Optimization of reaction time and temperature for azetidine formation. BenchChem.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. National Institutes of Health (NIH).
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society.
  • Technical Support Center: Azetidine Ring Formation. BenchChem.
  • Optimization of the Reaction Conditions a. ResearchGate.
  • Technical Support Center: Refining Purification Protocols for 2-(Azetidin-3-yl)-4-methylthiazole. BenchChem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Serve Content.
  • Synthesis of azetidines by aza Paternò–Büchi reactions. RSC Publishing.
  • [2+2]-Cycloaddition for the Synthesis of Azetidines. ResearchGate.
  • Preparation and Synthetic Applications of Azetidines. ResearchGate.
  • Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature.
  • Synthesis of Azetidines.

Sources

Troubleshooting

Analytical challenges in the characterization of complex spirocyclic molecules

< Welcome to the technical support center for the analytical characterization of complex sprocyclic molecules. Spirocycles, with their unique three-dimensional structures and inherent rigidity, are increasingly vital in...

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for the analytical characterization of complex sprocyclic molecules. Spirocycles, with their unique three-dimensional structures and inherent rigidity, are increasingly vital in drug discovery and natural product chemistry.[1][2][3] However, these same features present significant analytical hurdles. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of spirocycle analysis.

Part 1: Navigating the Labyrinth: Unique Challenges of Spirocyclic Molecules

Spiro compounds consist of at least two rings connected by a single common atom.[4] This arrangement imparts a distinct three-dimensionality that, while attractive for interacting with biological targets, complicates analytical characterization.[2] Key challenges include:

  • Stereochemical Complexity: The spirocenter is often a chiral center, leading to enantiomers and diastereomers with potentially different biological activities.[5][6]

  • Conformational Rigidity: The fixed spatial arrangement of atoms can lead to unusual NMR spectral patterns and challenging chromatographic separations.[2]

  • Complex Fragmentation in Mass Spectrometry: The interconnected ring systems can lead to intricate fragmentation pathways that are difficult to interpret.[7][8]

This guide is structured to address these challenges head-on, providing practical solutions for common issues encountered during experimental work.

Part 2: Troubleshooting Guides & FAQs

Section 2.1: Chiral Separation & HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying chiral spirocycles.[5][9] However, achieving baseline resolution of enantiomers can be a significant hurdle.

Frequently Asked Questions (FAQs):

  • Q1: I'm not seeing any separation of my spirocyclic enantiomers on a chiral column. What should I try first?

    A1: The lack of separation is a common starting point in chiral method development.[6] The primary factor to investigate is the Chiral Stationary Phase (CSP) . Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point due to their broad applicability.[5] If you are using a polysaccharide column and still see no separation, consider the following:

    • Mobile Phase Modification: The choice of mobile phase is critical for inducing differential interactions between the enantiomers and the CSP.[10] For normal-phase chromatography, vary the ratio of your alkane (e.g., hexane) to your alcohol modifier (e.g., isopropanol or ethanol). Small changes can have a significant impact. For reversed-phase, adjust the organic modifier (acetonitrile or methanol) and the buffer pH.[10]

    • Temperature: Temperature can influence the thermodynamics of the chiral recognition process.[10] Try running the separation at both sub-ambient and elevated temperatures (e.g., 10°C and 40°C). Lower temperatures often increase selectivity, while higher temperatures can improve peak efficiency.[10]

  • Q2: My peaks are broad and tailing, leading to poor resolution. How can I improve peak shape?

    A2: Poor peak shape can be due to several factors. Here's a systematic approach to troubleshooting:

    • Check for Secondary Interactions: Spirocycles with basic nitrogen or acidic functional groups can exhibit strong, unwanted interactions with the silica support of the CSP. Adding a small amount of an amine (e.g., diethylamine for normal phase) or an acid (e.g., trifluoroacetic acid for reversed phase) to the mobile phase can mitigate these effects.

    • Optimize Flow Rate: While a lower flow rate often improves resolution, it can also lead to broader peaks due to increased diffusion. Experiment with flow rates to find the optimal balance between resolution and peak width.

    • Sample Overload: Injecting too much sample can saturate the CSP, leading to peak broadening. Try reducing the injection volume or the sample concentration.

  • Q3: I have multiple chiral centers in my spirocyclic molecule. How do I approach separating the diastereomers and enantiomers?

    A3: For molecules with multiple stereocenters, the initial goal is to separate the diastereomers, which can often be achieved on a standard achiral column (e.g., C18). Once the diastereomers are separated, you can then focus on resolving the enantiomeric pairs for each diastereomer using a chiral column. This often requires a two-step approach or a multidimensional chromatography setup.

Experimental Protocol: Chiral HPLC Method Development for a Novel Spirocyclic Compound

This protocol outlines a systematic screening approach for developing a chiral HPLC method.

  • Column Selection:

    • Begin with a broad-spectrum polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose.

    • Have a secondary column with a different chiral selector (e.g., a macrocyclic glycopeptide-based CSP) available for screening if the initial column fails.[10]

  • Mobile Phase Screening (Normal Phase):

    • Prepare a series of mobile phases with varying ratios of hexane and an alcohol modifier (e.g., isopropanol or ethanol). Start with a high percentage of hexane (e.g., 90:10 hexane:isopropanol) and gradually increase the modifier concentration.

    • For each mobile phase composition, run a blank injection followed by an injection of your racemic standard.

  • Mobile Phase Screening (Reversed Phase):

    • If your compound is more polar, a reversed-phase approach may be more suitable.

    • Prepare mobile phases consisting of a buffered aqueous solution (e.g., 20 mM ammonium acetate, pH 4.5) and an organic modifier (acetonitrile or methanol). Screen different ratios of the organic modifier.

  • Temperature Optimization:

    • Once some separation is observed, investigate the effect of temperature. Run the analysis at 15°C, 25°C (ambient), and 40°C to determine the optimal temperature for resolution and peak shape.

  • Data Analysis and Optimization:

    • For each condition, calculate the resolution (Rs) between the enantiomeric peaks. An Rs value of >1.5 is generally considered baseline separation.

    • Based on the screening results, fine-tune the mobile phase composition and temperature to maximize resolution.

Section 2.2: Structural Elucidation with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the constitution and relative stereochemistry of spirocyclic molecules.[11][12] However, the rigid, non-planar nature of these systems can lead to complex spectra.

Frequently Asked Questions (FAQs):

  • Q1: The proton NMR spectrum of my spirocycle is very complex with significant signal overlap. How can I simplify it?

    A1: Signal overlap in 1D ¹H NMR is a common challenge with complex molecules.[13] To resolve this, a suite of 2D NMR experiments is essential:[13]

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, helping to trace out the spin systems within each ring of the spirocycle.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, which is crucial for assigning proton resonances in crowded regions.[13]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is invaluable for connecting different spin systems and establishing the overall carbon skeleton.

  • Q2: How can I determine the relative stereochemistry at the spirocenter and other stereocenters?

    A2: Determining relative stereochemistry relies on through-space NMR interactions, primarily the Nuclear Overhauser Effect (NOE).

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are connected through bonds. By observing NOE correlations between specific protons on different rings, you can deduce their relative spatial orientation. For example, an NOE between a proton on one ring and a proton on the adjacent ring can confirm a cis or trans relationship across the spiro junction.[14]

  • Q3: I'm struggling to assign the quaternary carbon at the spirocenter. What can I do?

    A3: The spirocyclic quaternary carbon is often the most challenging to assign as it has no attached protons. The HMBC experiment is key here. Look for long-range correlations from multiple protons on the adjacent rings to the quaternary carbon. These correlations will "triangulate" the position of the spirocenter. In some cases, advanced techniques like 1,1-ADEQUATE may be necessary to definitively identify this carbon.[15]

Workflow for NMR-Based Stereochemical Assignment

G A 1. Acquire 1D NMR (¹H, ¹³C, DEPT) B 2. Acquire 2D NMR (COSY, HSQC, HMBC) A->B C 3. Assemble Planar Structure - Identify spin systems (COSY) - Link fragments (HMBC) B->C D 4. Propose Diastereomeric Structures C->D E 5. Acquire NOESY/ROESY D->E F 6. Analyze NOE Correlations - Identify key through-space interactions E->F G 7. Assign Relative Stereochemistry F->G

Caption: A stepwise workflow for determining the structure and relative stereochemistry of a spirocyclic molecule using NMR spectroscopy.

Section 2.3: Mass Spectrometry and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of spirocyclic compounds.[16] Tandem MS (MS/MS) experiments offer insights into the structure through fragmentation analysis.

Frequently Asked Questions (FAQs):

  • Q1: The fragmentation pattern of my spirocyclic compound is very complex and doesn't follow standard fragmentation rules. How can I interpret it?

    A1: The rigid, interconnected nature of spirocycles leads to unique fragmentation pathways that often involve rearrangements and cleavages of the ring systems.[7] Here are some key points to consider:

    • Retro-Diels-Alder (RDA) Reactions: If one of the rings is a cyclohexene or related system, RDA can be a dominant fragmentation pathway, leading to the opening of the macrocycle.[8]

    • Alpha-Cleavage: Cleavage of the bond alpha to a heteroatom (e.g., oxygen or nitrogen) is a common fragmentation route.[17]

    • Charge-Remote Fragmentation: In some cases, fragmentation can be initiated at a site remote from the charge, driven by the inherent strain of the spirocyclic system.

  • Q2: How can I differentiate between spirocyclic isomers using mass spectrometry?

    A2: While constitutional isomers will have the same molecular weight, their MS/MS fragmentation patterns can be distinct. Different arrangements of functional groups and ring sizes will lead to different stabilities of the fragment ions. By carefully comparing the MS/MS spectra of the isomers, you can often identify unique fragment ions or significant differences in the relative abundances of common fragments that can serve as diagnostic markers.

  • Q3: My compound is sensitive and degrades in the ion source. What can I do to obtain a good mass spectrum?

    A3: For labile compounds, a "soft" ionization technique is crucial.

    • Electrospray Ionization (ESI): This is generally a gentle technique that often produces a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ with minimal fragmentation.[18]

    • Atmospheric Pressure Chemical Ionization (APCI): This can be a good alternative to ESI for less polar compounds.

    • In-source Collision-Induced Dissociation (CID): If you are using a soft ionization technique but still need fragmentation information, you can often induce fragmentation in the ion source by increasing the cone voltage or other source parameters. This is a "gentler" way to induce fragmentation compared to traditional electron impact ionization.[16]

Section 2.4: Absolute Configuration Determination

Determining the absolute configuration of a chiral spirocycle is the final and often most challenging step.

Frequently Asked Questions (FAQs):

  • Q1: What is the most definitive method for determining absolute configuration?

    A1: Single-crystal X-ray crystallography is considered the "gold standard" for unambiguously determining the absolute configuration.[19][20] This technique provides a three-dimensional model of the molecule, and through the analysis of anomalous dispersion, the absolute stereochemistry can be determined.[20] The main prerequisite is the ability to grow a high-quality single crystal of your compound.[21]

  • Q2: I can't grow a crystal of my compound. What are my other options?

    A2: When crystallography is not feasible, spectroscopic methods combined with computational chemistry are powerful alternatives:

    • Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These techniques measure the differential absorption of left and right circularly polarized light.[20] By comparing the experimental VCD or ECD spectrum to spectra predicted by quantum chemical calculations for each enantiomer, the absolute configuration can be assigned.[20]

    • NMR with Chiral Derivatizing Agents (CDAs): By reacting your spirocycle with a chiral derivatizing agent (like Mosher's acid), you form diastereomers that will have distinct NMR spectra.[22] The differences in the chemical shifts of the protons near the newly formed chiral center can be used to deduce the absolute configuration.[22]

Decision Tree for Absolute Configuration Determination

G A Start: Enantiomerically Pure Spirocycle B Can a high-quality single crystal be grown? A->B C Yes B->C D No B->D E Perform Single-Crystal X-ray Crystallography C->E H Are there suitable chromophores for ECD or vibrational modes for VCD? D->H F Analyze Anomalous Dispersion (Flack Parameter) E->F G Absolute Configuration Determined F->G I Yes H->I J No H->J K Acquire ECD or VCD Spectrum I->K N Is there a reactive functional group for derivatization? J->N L Perform Quantum Chemical Calculations for both Enantiomers K->L M Compare Experimental and Calculated Spectra L->M M->G O Yes N->O P React with Chiral Derivatizing Agent (e.g., Mosher's Acid) O->P Q Acquire NMR of Diastereomers P->Q R Analyze Δδ values to assign configuration Q->R R->G

Caption: A decision-making flowchart for selecting the appropriate method to determine the absolute configuration of a chiral spirocyclic molecule.

Part 3: Data Presentation

Table 1: Comparison of Chiral Stationary Phases for Spirocycle Separation

Chiral Stationary Phase (CSP) TypeCommon Trade NamesPrimary Separation MechanismTypical Mobile PhasesBest Suited For
Polysaccharide-Based Chiralcel®, Chiralpak®Hydrogen bonding, π-π interactions, steric hindranceNormal Phase (Hexane/Alcohol), Reversed Phase (ACN/Water, MeOH/Water)Broad range of spirocycles, good first choice for screening.[5]
Macrocyclic Glycopeptide CHIROBIOTIC®Hydrogen bonding, ionic interactions, inclusion complexationReversed Phase, Polar Organic, Normal PhasePolar and ionizable spirocycles.[10]
Pirkle-Type (Brush-Type) Whelk-O®, DACH-DNBπ-π interactions, dipole-dipole interactions, hydrogen bondingNormal Phase (Hexane/Alcohol)Spirocycles with aromatic rings.

Table 2: Key NMR Experiments for Spirocycle Characterization

NMR ExperimentInformation ObtainedApplication to Spirocycles
COSY ¹H-¹H scalar couplingsTracing proton connectivity within each ring.
HSQC ¹H-¹³C one-bond correlationsAssigning protons and their directly attached carbons, resolving overlap.[13]
HMBC ¹H-¹³C long-range correlations (2-3 bonds)Connecting different ring fragments and identifying quaternary carbons (including the spirocenter).
NOESY/ROESY ¹H-¹H through-space correlationsDetermining relative stereochemistry by identifying protons that are close in space.[14]

Part 4: Concluding Remarks

The analytical characterization of complex spirocyclic molecules requires a multi-technique approach and a systematic troubleshooting strategy. By understanding the unique challenges posed by these rigid, three-dimensional structures and by leveraging the full capabilities of modern analytical instrumentation, researchers can confidently elucidate the structure and stereochemistry of these important compounds. This guide serves as a starting point for navigating these challenges, but it is the careful and logical application of these principles in the laboratory that will ultimately lead to success.

References

  • Moco, S., Bino, R. J., & de Vos, R. C. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity, 2(2), 148-171. Available from: [Link]

  • Satinder, A. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • ACD/Labs. Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. Available from: [Link]

  • Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

  • Al-Saeed, F. A., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Molecules, 26(7), 2098. Available from: [Link]

  • Creative Biostructure. How Does NMR Help Identify Natural Compounds?. Available from: [Link]

  • SpiroChem. Computational chemistry. Available from: [Link]

  • Rahman, M. A., et al. (2018). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 17(1), 1-8. Available from: [Link]

  • ChemHelp ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Available from: [Link]

  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Available from: [Link]

  • Williams, A. J., et al. (Eds.). (2016). Modern NMR Approaches to the Structure Elucidation of Natural Products: Volume 2: Data Acquisition and Applications to Compound Classes. Royal Society of Chemistry. Available from: [Link]

  • Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655–13665. Available from: [Link]

  • ResearchGate. Major fragmentation patterns of ionized spiro[2.2]pentane. Available from: [Link]

  • Igoli, J. (2019). NMR Structure Elucidation of Natural Products and Synthesized Compounds in Nigeria. Journal of Chemical Society of Nigeria, 44(1). Available from: [Link]

  • de Witte, A. M. H., et al. (2017). Charting Biologically Relevant Spirocyclic Compound Space. ChemMedChem, 12(2), 104-112. Available from: [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-690. Available from: [Link]

  • Metair. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available from: [Link]

  • Tillmann, U., et al. (2016). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 14(10), 178. Available from: [Link]

  • LibreTexts Chemistry. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Available from: [Link]

  • Cruse, W. B. T. (2013). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Stereoselective Synthesis (pp. 378-406). Georg Thieme Verlag. Available from: [Link]

  • LibreTexts Chemistry. (2022). 6.11: Fragmentation Pathways. Available from: [Link]

  • Lightner, D. A. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology, 1055, 149-162. Available from: [Link]

  • Flack, H. D. (2014). 8.33 Physical and Spectrometric Analysis: Absolute Configuration Determination by X-ray Crystallography. In Comprehensive Organic Synthesis II (pp. 1194-1233). Elsevier. Available from: [Link]

  • Scilit. Spirorocyclic compound NMR challenge. Available from: [Link]

  • Phenomenex. Chiral HPLC Column. Available from: [Link]

  • Pelipko, V. V., et al. (2023). Configuration Determination of Regioisomeric Spirocyclopropanes Using NMR Spectroscopy Methods. In Magnetic Resonance and its Applications. Spinus-2023. Available from: [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. Available from: [Link]

  • Royal Society of Chemistry. 1H NMR spectrum of the spiro compound 18. Available from: [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Available from: [Link]

  • Crasto, A. M. (2014). NMR Spectroscopy of Stereoisomers. Organic Spectroscopy International. Available from: [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. Available from: [Link]

  • Clark, J. mass spectra - fragmentation patterns. Chemguide. Available from: [Link]

  • Krohn, K., et al. (2010). Spirocyclic Motifs in Natural Products. Natural Product Reports, 27(10), 1465-1483. Available from: [Link]

  • de Bruin, D. (2024). Mass spectrometry with fragmentation of organic molecules. YouTube. Available from: [Link]

  • Rudik, D. I., et al. (2025). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Wikipedia. Spiro compound. Available from: [Link]

  • Al-Zoubi, R. M., et al. (2026). (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b]. Molbank, 2026(1), M2117. Available from: [Link]

  • Chupakhin, E., et al. (2019). Spirocyclic Motifs in Natural Products. Molecules, 24(22), 4165. Available from: [Link]

  • ResearchGate. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Available from: [Link]

  • SilcoTek Corporation. (2017). How To Identify & Prevent Analytical Test Problems. Available from: [Link]-prevent-analytical-test-problems)

Sources

Reference Data & Comparative Studies

Validation

The Azaspiro[3.4]octane Scaffold: A Comparative Guide to its Biological Potential, Focusing on Antitubercular Activity

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer three-dimensionality and favorable physicochemical properties is paramount. The azaspiro[3.4]octane core has emerged as a priv...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer three-dimensionality and favorable physicochemical properties is paramount. The azaspiro[3.4]octane core has emerged as a privileged structure, increasingly incorporated into compounds with diverse and potent biological activities. This guide provides a comparative analysis of the biological potential of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate, contextualized within the broader and highly promising antitubercular activity of its chemical relatives. While direct biological data for this specific molecule is not extensively available in public literature, we can infer its potential and compare its structural attributes to highly active analogs, thereby providing valuable insights for researchers in medicinal chemistry and drug development.

The Azaspiro[3.4]octane Core: A Gateway to Novel Bioactivities

The rigid, spirocyclic nature of the azaspiro[3.4]octane skeleton offers a distinct advantage in drug design. This framework imparts a defined three-dimensional geometry to molecules, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the presence of nitrogen atoms provides opportunities for hydrogen bonding and salt formation, improving solubility and pharmacokinetic profiles. Derivatives of this scaffold have been investigated for a range of therapeutic applications, including as EGFR inhibitors for oncology and as ketohexokinase (KHK) inhibitors for metabolic disorders.[1][2] A regioisomer of the topic compound, tert-Butyl 6-hydroxy-2-azaspiro[3.4]octane-2-carboxylate, has also been utilized as a linker in Proteolysis Targeting Chimeras (PROTACs), highlighting its utility in cutting-edge therapeutic modalities.[3][4]

A Case Study: Potent Antitubercular Activity of 2,6-Diazaspiro[3.4]octane Derivatives

A compelling demonstration of the azaspiro[3.4]octane scaffold's potential lies in the development of potent antitubercular agents. A study by Krasavin et al. identified a series of nitrofuran-containing 2,6-diazaspiro[3.4]octane derivatives with remarkable activity against Mycobacterium tuberculosis.[5] This provides a strong basis for a comparative analysis.

Lead Compound for Comparison: A Potent Nitrofuran Derivative

One of the most potent compounds identified in the aforementioned study serves as an excellent benchmark for comparison. This lead compound, a nitrofuran carboxamide derivative of the 2,6-diazaspiro[3.4]octane core, exhibited a minimal inhibitory concentration (MIC) of 0.016 μg/mL against the H37Rv strain of M. tuberculosis.[5] The general structure of these active compounds features a 5-nitrofuran "warhead" attached to the azaspiro core, with various substituents on the second nitrogen atom.

Comparative Analysis: tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate

Let us now analyze the structural features of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate in the context of the active antitubercular compounds.

FeaturePotent Antitubercular Analog (General Structure)tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylateAnalysis and Inferred Impact
Core Scaffold 2,6-Diazaspiro[3.4]octane6-Azaspiro[3.4]octaneThe core scaffold is very similar, suggesting that the fundamental three-dimensional shape is retained. The absence of the second nitrogen in the core of the title compound would alter its hydrogen bonding capacity and basicity.
"Warhead" 5-Nitrofuran carboxamideNoneThe absence of the 5-nitrofuran moiety, a known pharmacophore for antitubercular activity, suggests that the title compound is unlikely to possess the same mechanism of action or potency against M. tuberculosis.
Substituent at N6 Various, including sulfonyl and benzyl groupstert-Butoxycarbonyl (Boc)The Boc protecting group is a bulky, lipophilic moiety commonly used in synthesis. In a biological context, it may influence cell permeability and could be metabolically labile. Its presence would likely block the N6 position from participating in key binding interactions.
Substituent at C2 Typically unsubstituted in the coreHydroxyl (-OH)The hydroxyl group introduces polarity and a hydrogen bond donor/acceptor site. This could significantly impact solubility and potential interactions with a biological target. Its position on the cyclopentane ring adds a specific stereochemical and functional feature.

Based on this comparison, tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate is likely to exhibit different biological activities compared to the potent antitubercular 2,6-diazaspiro[3.4]octane derivatives. The absence of the nitrofuran "warhead" is a critical differentiator. However, the hydroxyl and Boc-protected amine functionalities could predispose it to other biological targets where hydrogen bonding and hydrophobic interactions are important.

Experimental Protocols

To facilitate further research and comparison, we provide a detailed, step-by-step methodology for a key experiment in the evaluation of antitubercular agents.

Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

This protocol outlines the broth microdilution method for determining the MIC of a compound against the H37Rv strain of M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (albumin-dextrose-catalase)

  • Mycobacterium tuberculosis H37Rv strain

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Positive control drug (e.g., isoniazid)

  • Negative control (no drug)

Procedure:

  • Preparation of Inoculum: Culture M. tuberculosis H37Rv in 7H9 broth until it reaches an optical density at 600 nm (OD600) of 0.4-0.6. Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in 7H9 broth in a 96-well plate. The final concentrations should typically range from 100 µg/mL to 0.01 µg/mL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing 100 µL of the diluted compound.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Addition of Resazurin: After incubation, add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours.

  • Reading Results: A color change from blue (oxidized resazurin) to pink (reduced resazurin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start culture Culture M. tuberculosis H37Rv start->culture dilute_culture Dilute Culture to 5x10^5 CFU/mL culture->dilute_culture inoculate Inoculate 96-well Plates dilute_culture->inoculate prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->inoculate incubate1 Incubate at 37°C for 7 days inoculate->incubate1 add_resazurin Add Resazurin Solution incubate1->add_resazurin incubate2 Incubate for 24-48 hours add_resazurin->incubate2 read_results Read Color Change (Blue to Pink) incubate2->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination against M. tuberculosis.

Postulated Signaling Pathway Involvement

While the direct target of the antitubercular 2,6-diazaspiro[3.4]octane derivatives is not fully elucidated, many nitrofuran-based drugs are known to be activated by bacterial nitroreductases to generate reactive nitrogen species. These species can then non-specifically damage various cellular components, including DNA, proteins, and lipids, leading to cell death.

Nitrofuran_Activation compound Nitrofuran-azaspiro[3.4]octane nitroreductase Bacterial Nitroreductase compound->nitroreductase Activation reactive_species Reactive Nitrogen Species nitroreductase->reactive_species dna DNA Damage reactive_species->dna protein Protein Dysfunction reactive_species->protein lipid Lipid Peroxidation reactive_species->lipid cell_death Bacterial Cell Death dna->cell_death protein->cell_death lipid->cell_death

Caption: Postulated mechanism of action for nitrofuran antituberculars.

Conclusion and Future Directions

tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate belongs to a class of compounds built upon a promising molecular scaffold. While its direct biological activity remains to be characterized, a comparative analysis with its potent antitubercular analogs, the 2,6-diazaspiro[3.4]octane derivatives, provides a framework for guiding future research. The structural differences, namely the absence of the nitrofuran "warhead" and the presence of hydroxyl and Boc-protected amine groups, suggest that its biological profile will be distinct.

Future research should focus on screening tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate and its derivatives against a diverse panel of biological targets to uncover their therapeutic potential. The insights gained from the highly active antitubercular analogs underscore the value of the azaspiro[3.4]octane core in designing novel, three-dimensional drug candidates.

References

  • Krasavin, M., et al. (2023). Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. Available at: [Link]

  • Request PDF. (2025). Synthesis of Azaspiro[3.4]octanes via [3+2] Cycloaddition. ResearchGate. Available at: [Link]

  • Request PDF. (2025). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. ResearchGate. Available at: [Link]

Sources

Comparative

Escaping Flatland: A Comparative Efficacy Analysis of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate and its Analogs in Drug Design

Abstract In the landscape of modern medicinal chemistry, the deliberate move away from flat, sp2-rich molecules towards three-dimensional (3D) scaffolds is a paramount strategy for improving pharmacological profiles. Spi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the deliberate move away from flat, sp2-rich molecules towards three-dimensional (3D) scaffolds is a paramount strategy for improving pharmacological profiles. Spirocyclic systems, particularly azaspiroalkanes, have emerged as "privileged" building blocks, offering a rigidified, 3D-geometry that can significantly enhance drug-like properties. This guide presents a comparative efficacy analysis of the 6-azaspiro[3.4]octane scaffold, represented by derivatives of tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate, against its common, non-spirocyclic bioisosteres, such as piperidine and pyrrolidine. Drawing upon experimental data from the lead optimization of Melanin-Concentrating Hormone Receptor 1 (MCHr1) antagonists, we will demonstrate the tangible advantages of spirocyclic incorporation in modulating lipophilicity, metabolic stability, and off-target effects.

Introduction: The Imperative for Three-Dimensionality

For decades, drug discovery has been dominated by aromatic and simple heterocyclic scaffolds—a chemical space often referred to as "flatland." While synthetically accessible, these planar structures frequently contribute to undesirable physicochemical properties, such as high lipophilicity and poor metabolic stability. The incorporation of scaffolds with a higher fraction of sp3-hybridized carbons is a proven strategy to mitigate these issues.[1][2] Spirocyclic scaffolds, which feature two rings sharing a single quaternary carbon atom, are exemplary in this regard. Their inherent structural rigidity and defined exit vectors provide a predictable conformational framework, which can lead to enhanced target selectivity and improved pharmacokinetic profiles.[3][4]

This guide focuses on the 6-azaspiro[3.4]octane moiety, a versatile building block that combines a five-membered and a four-membered ring. We will evaluate its "efficacy" not as a standalone therapeutic, but as a strategic component in drug design, comparing its performance-enhancing characteristics to traditional monocyclic amines.

Comparative Analysis: A Case Study in MCHr1 Antagonist Optimization

The development of antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHr1), a target for obesity treatment, provides a compelling case study. A lead optimization program conducted by Johansson et al. systematically explored the impact of various cyclic amine building blocks on key drug properties.[3] This allows for a direct, data-driven comparison between a 2-oxa-6-azaspiro[3.4]octane (a close analog and bioisostere of the hydroxylated title compound) and its monocyclic counterparts, piperidine and morpholine.

The core concept of this comparison is bioisosteric replacement, where one functional group is swapped for another to improve properties while retaining desired biological activity.

cluster_core Core Drug Scaffold (MCHr1 Antagonist) cluster_amines Bioisosteric Amine Replacements Core R-CH2- Piperidine Piperidine Core->Piperidine Traditional Monocycle Morpholine Morpholine Core->Morpholine Traditional Monocycle Azaspiro 2-Oxa-6-azaspiro[3.4]octane Core->Azaspiro 3D Spirocyclic Scaffold

Caption: Bioisosteric replacement of the amine component in the MCHr1 antagonist series.

Impact on Physicochemical and Pharmacokinetic Properties

The primary goal of replacing simpler rings with a spirocyclic scaffold is often to fine-tune the physicochemical properties that govern a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The data from the MCHr1 antagonist program clearly illustrates these benefits.

Building BlockStructureLipophilicity (logD7.4)Human Liver Microsome (HLM) Intrinsic Clearance (CLint, µL/min/mg)hERG Inhibition (pIC50)
Piperidine---3.11406.0
Morpholine---2.5505.8
2-Oxa-6-azaspiro[3.4]octane---2.5285.5

Table 1: Comparative experimental data for MCHr1 antagonists incorporating different cyclic amine building blocks. Data extracted from Johansson, A., et al. (2016).[3]

Analysis of Experimental Data
  • Lipophilicity (logD7.4): High lipophilicity is a common liability in drug candidates, often associated with poor solubility, promiscuous binding, and toxicity. The piperidine-containing analog exhibited the highest lipophilicity (logD = 3.1). Replacing it with the more polar morpholine or the 2-oxa-6-azaspiro[3.4]octane scaffold significantly reduced this value to 2.5.[3] This reduction is attributed to the introduction of an oxygen atom and the more complex, less "greasy" 3D shape of the spirocycle, which can disrupt the flat, hydrophobic surfaces that drive non-specific binding.

  • Metabolic Stability (HLM CLint): The piperidine analog showed high intrinsic clearance in human liver microsomes (140 µL/min/mg), indicating rapid metabolic breakdown.[3] This is a common fate for simple N-alkyl piperidines, which are susceptible to cytochrome P450-mediated oxidation. The spirocyclic analog, however, demonstrated markedly improved metabolic stability with a clearance value of only 28 µL/min/mg.[3] The rigidity of the spirocyclic system and the quaternary spirocenter sterically shield adjacent positions from metabolic attack, a key advantage of this scaffold.

  • hERG Inhibition: Off-target inhibition of the hERG potassium channel is a major safety concern due to the risk of cardiac arrhythmia. While all three compounds showed some hERG activity, the spirocyclic analog displayed the weakest inhibition (pIC50 = 5.5).[3] The defined 3D geometry of the spirocycle likely results in a less optimal fit within the hERG channel's binding pocket compared to the more flexible monocyclic rings.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

To provide practical context, the following is a detailed protocol for determining intrinsic clearance, a key experiment used in the comparative analysis. This protocol is a self-validating system, including controls to ensure the reliability of the data.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare stock solutions: - Test Compound (10 mM in DMSO) - HLM (20 mg/mL) - NADPH (10 mM in buffer) B Prepare Incubation Mixture: - Phosphate Buffer (pH 7.4) - HLM (final conc. 0.5 mg/mL) A->B C Pre-incubate HLM mixture at 37°C for 5 min B->C D Initiate Reaction: Add Test Compound (final conc. 1 µM) C->D E Start Metabolism: Add NADPH D->E F Sample at time points (0, 5, 15, 30, 60 min) E->F G Quench Reaction: Add ice-cold Acetonitrile with Internal Standard F->G H Centrifuge to precipitate protein G->H I Analyze supernatant by LC-MS/MS H->I J Plot ln(% remaining) vs. time to determine CLint I->J

Caption: Workflow for the in vitro Human Liver Microsome (HLM) stability assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., the piperidine analog or the spirocyclic analog) in DMSO.

    • Prepare a 10 mM stock solution of NADPH regenerating system in 100 mM phosphate buffer (pH 7.4).

    • Thaw pooled Human Liver Microsomes (HLMs) on ice.

  • Incubation Setup:

    • In a 96-well plate, add phosphate buffer and HLM to achieve a final protein concentration of 0.5 mg/mL.

    • Include control wells:

      • Negative Control: No NADPH. This accounts for non-enzymatic degradation.

      • Positive Control: A compound with known high clearance (e.g., Verapamil). This validates the assay performance.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

  • Reaction Initiation:

    • Add the test compound to the wells to achieve a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The time of this addition is T=0.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquot a sample from the reaction well.

    • Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples at 4000 rpm for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to T=0.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (k / [protein concentration]) * 1000.

Conclusion and Future Perspectives

The experimental evidence strongly supports the strategic use of the 6-azaspiro[3.4]octane scaffold as a superior bioisostere for traditional monocyclic amines like piperidine. Its incorporation into a lead molecule demonstrably improves key drug-like properties by:

  • Reducing Lipophilicity: The inherent 3D structure helps to lower logD, which can improve solubility and reduce non-specific toxicity.

  • Enhancing Metabolic Stability: The rigid, sterically hindered framework protects against enzymatic degradation, leading to a longer half-life and potentially lower required doses.

  • Mitigating Off-Target Effects: The unique conformational profile can decrease binding affinity to promiscuous targets like the hERG channel.

While the synthesis of spirocyclic building blocks can be more complex than their monocyclic counterparts, the significant improvements in the resulting pharmacological profile often justify the investment. As synthetic methodologies advance, building blocks like tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate will become increasingly accessible, empowering medicinal chemists to escape the confines of "flatland" and design safer, more effective therapeutics.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • Zheng, Y. J., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. [Link]

  • Johansson, A., et al. (2016). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. Journal of Medicinal Chemistry, 59(6), 2497-2511. [Link]

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Ferreira, R. J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 635-651. [Link]

  • Ramesh, S., Balakumar, R., Rizzo, J. R., & Zhang, T. Y. (2019). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 17(30), 7149-7152. [Link]

  • Carreira, E. M., & Fessard, T. (2014). Spirocyclic motifs in natural products. Chemical Reviews, 114(17), 8257-8322. (A general review on the prevalence and importance of spirocycles).

Sources

Validation

The Strategic Characterization of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate Derivatives: A Comparative Guide for Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among these, spirocyclic systems, particularl...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is relentless. Among these, spirocyclic systems, particularly azaspiro[3.4]octanes, have garnered significant attention for their ability to impart three-dimensionality, thereby enabling a more nuanced exploration of chemical space compared to their linear or planar counterparts. This guide provides an in-depth characterization of tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate and its derivatives, offering a comparative analysis of their synthesis and analytical profiles to inform their strategic deployment in drug discovery programs.

The 6-azaspiro[3.4]octane core is increasingly recognized as a valuable bioisostere for commonly used fragments such as piperidine and morpholine. Its rigid, well-defined geometry can lead to improved target selectivity and metabolic stability. The introduction of a hydroxyl group at the 2-position, along with the versatile tert-butoxycarbonyl (Boc) protecting group, creates a chiral building block with multiple vectors for further functionalization, making it a highly attractive starting point for the synthesis of diverse compound libraries.

Synthetic Strategies and Mechanistic Considerations

The synthesis of functionalized 6-azaspiro[3.4]octane derivatives can be approached through several strategic routes, often commencing from readily available starting materials. A common and effective strategy involves the construction of the spirocyclic core via intramolecular cyclization reactions. The choice of synthetic route is critical as it can influence the stereochemical outcome and the overall efficiency of the process.

A representative synthetic approach to access the tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate scaffold is a multi-step sequence that begins with the protection of a suitable amino acid derivative, followed by the formation of the azetidine ring and subsequent annulation to form the cyclopentane ring.

G A Starting Material (e.g., Protected Aspartic Acid Derivative) B Azetidine Ring Formation A->B Multi-step C Introduction of Cyclopentane Precursor B->C Alkylation D Intramolecular Cyclization C->D Ring-closing reaction E Reduction of Ketone D->E Stereoselective Reduction F Final Product (tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate) E->F

Figure 1. A generalized synthetic workflow for the preparation of the target spirocycle.

The causality behind this experimental choice lies in the robust and well-documented nature of each transformation. The use of a Boc protecting group for the nitrogen atom is strategic, as it is stable under a wide range of reaction conditions yet can be readily removed under mild acidic conditions, allowing for late-stage diversification. The stereochemistry of the hydroxyl group at the 2-position can often be controlled during the reduction of a ketone precursor, using stereoselective reducing agents to favor the formation of a specific diastereomer.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative, multi-step synthesis adapted from methodologies reported for analogous spirocyclic systems.

Step 1: Synthesis of tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate

  • To a solution of a suitable protected amino ester in an appropriate aprotic solvent (e.g., THF, DCM), add a base (e.g., LDA, NaH) at low temperature (-78 °C).

  • Slowly add a dielectrophile, such as 1,4-dibromobutane, to initiate the formation of the cyclopentane ring.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the ketone precursor.

Step 2: Stereoselective Reduction to tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate

  • Dissolve the ketone precursor from Step 1 in a suitable solvent (e.g., methanol, ethanol) and cool to 0 °C.

  • Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise. The choice of a bulkier reducing agent (e.g., L-Selectride®) can enhance stereoselectivity.

  • Stir the reaction at 0 °C for a specified time, monitoring the disappearance of the starting material by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

  • Purify by column chromatography to afford the desired tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate.

Characterization and Comparative Data

A thorough characterization of the synthesized derivatives is paramount for confirming their structure and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum of tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate is expected to exhibit characteristic signals for the protons of the spirocyclic core and the Boc protecting group. The chemical shift and multiplicity of the proton at the 2-position (bearing the hydroxyl group) are particularly diagnostic. Similarly, the ¹³C NMR spectrum will show distinct signals for the quaternary spirocyclic carbon and the carbonyl carbon of the Boc group.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compounds. The expected molecular ion peak in the mass spectrum of tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate would correspond to its calculated molecular weight.

The table below presents a comparative summary of the expected analytical data for the parent compound and a key derivative, the corresponding ketone precursor. This data is representative of this class of molecules and is based on analogous structures reported in the literature.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Key Signals (δ, ppm)Expected ¹³C NMR Key Signals (δ, ppm)
tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylateC₁₂H₂₁NO₃227.30~4.0-4.2 (m, 1H, CH-OH), ~3.2-3.5 (m, 4H, CH₂-N), 1.45 (s, 9H, C(CH₃)₃)~155 (C=O, Boc), ~80 (O-C(CH₃)₃), ~70 (CH-OH), Spiro-C, Aliphatic CH₂
tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylateC₁₂H₁₉NO₃225.28~3.3-3.6 (m, 4H, CH₂-N), ~2.0-2.5 (m, 4H, CH₂-C=O), 1.46 (s, 9H, C(CH₃)₃)~210 (C=O, ketone), ~154 (C=O, Boc), ~80 (O-C(CH₃)₃), Spiro-C, Aliphatic CH₂

Comparison with Alternative Scaffolds

The 6-azaspiro[3.4]octane scaffold offers distinct advantages over more conventional cyclic amines used in drug discovery. The rigid spirocyclic nature of this core reduces the conformational flexibility compared to, for example, a substituted piperidine. This can be advantageous in locking in a bioactive conformation, potentially leading to higher binding affinity and selectivity for the biological target.

G cluster_0 Scaffold Properties cluster_1 Implications in Drug Design A 6-Azaspiro[3.4]octane Core B High Rigidity Defined Exit Vectors A->B C Improved 3D Character (High Fsp³) A->C D Potential for Improved Metabolic Stability A->D E Enhanced Target Selectivity B->E F Improved Pharmacokinetic Profile C->F D->F G Novel Intellectual Property E->G F->G

Figure 2. Key properties of the 6-azaspiro[3.4]octane scaffold and their impact on drug design.

Furthermore, the increased sp³ character of the 6-azaspiro[3.4]octane core, as compared to aromatic or less saturated heterocyclic systems, is often correlated with a higher success rate in clinical development. This is attributed to improved solubility, reduced off-target toxicity, and better overall developability.

Conclusion

tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate and its derivatives represent a valuable class of building blocks for contemporary drug discovery. Their synthesis, while requiring careful planning and execution, leads to structurally novel and diverse scaffolds. The detailed characterization of these compounds through modern analytical techniques is essential for ensuring their quality and for understanding their structure-activity relationships. The comparative data presented in this guide underscores the potential of these azaspirocyclic systems to yield drug candidates with superior properties compared to more traditional scaffolds. As the demand for innovative molecular architectures continues to grow, the strategic application of functionalized 6-azaspiro[3.4]octanes is poised to make a significant impact on the development of the next generation of therapeutics.

References

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. Organic Letters. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry. [Link]

  • tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. PubChem. [Link]

  • Design, Synthesis and Biological Evaluation of Novel Spirocyclic Compounds. PhD Thesis, University of Zurich. [Link]

Comparative

A Comparative In Vitro Validation Guide to PROTACs Featuring a Tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate Linker

This guide provides a comprehensive framework for the in vitro validation of Proteolysis-Targeting Chimeras (PROTACs), with a specific focus on evaluating a novel PROTAC incorporating a tert-Butyl 2-hydroxy-6-azaspiro[3....

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of Proteolysis-Targeting Chimeras (PROTACs), with a specific focus on evaluating a novel PROTAC incorporating a tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate linker. We will objectively compare its performance against a PROTAC utilizing a more conventional polyethylene glycol (PEG) linker and a mechanistically-impaired negative control. This document is intended for researchers, scientists, and drug development professionals engaged in the design and characterization of novel protein degraders.

The Central Role of the Linker in PROTAC Efficacy

Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] They achieve this by hijacking the body's own ubiquitin-proteasome system (UPS).[3][4] A PROTAC molecule consists of three key components: a ligand that binds the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[5]

Upon entering a cell, the PROTAC orchestrates the formation of a ternary complex, bringing the POI and the E3 ligase into close proximity.[6] This proximity enables the E3 ligase to catalyze the transfer of ubiquitin to the POI.[1] The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC is released to initiate another degradation cycle.[2][5]

While the choice of POI and E3 ligands dictates the "what" and "how" of recruitment, the linker is paramount in defining the efficiency and success of this process. The linker's length, rigidity, and chemical composition are critical for establishing a stable and productive ternary complex.[7] An improperly designed linker can lead to steric hindrance, unfavorable protein-protein interactions (negative cooperativity), or an inability to form a complex altogether. Here, we evaluate a PROTAC, designated PROTAC-AZS , which features a rigid tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate linker—a structure hypothesized to provide superior conformational restraint compared to traditional flexible linkers.

PROTAC Mechanism of Action

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC-AZS Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI POI Protein of Interest (POI) (e.g., BRD4) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL) E3->Ternary Binds E3 Ternary->PROTAC Release & Recycle PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

A Structured Approach to In Vitro Validation

To rigorously assess the performance of PROTAC-AZS , we will conduct a series of head-to-head comparisons against two critical controls:

  • PROTAC-PEG: An analogous PROTAC with the same POI and E3 ligands but connected by a flexible PEG4 linker. This allows for a direct evaluation of the linker's impact on performance.

  • Negative Control (NC): A molecule identical to PROTAC-AZS but with a modification to the E3 ligase ligand that ablates binding. This control is essential to confirm that the observed effects are dependent on E3 ligase recruitment.[8]

Our validation process follows the biological cascade of PROTAC action, ensuring a logical and self-validating experimental workflow.

In Vitro Validation Workflow

Validation_Workflow Start PROTAC Candidates (AZS, PEG, NC) Assay1 Assay 1: Ternary Complex Formation Start->Assay1 Does it form the complex? Assay2 Assay 2: Target Ubiquitination Assay1->Assay2 Does the complex function? Assay3 Assay 3: Target Degradation Assay2->Assay3 Does ubiquitination lead to degradation? Data Comparative Data Analysis (EC50, Ub_Max, DC50, Dmax) Assay3->Data

Caption: Sequential workflow for in vitro PROTAC validation.

Assay 1: Quantifying Ternary Complex Formation in Live Cells

The formation of a stable ternary complex is the initiating event for protein degradation.[9] We utilize the NanoBRET™ Target Engagement assay, a live-cell method that measures the proximity between the POI and the E3 ligase in real-time.[10][11]

Principle of the NanoBRET™ Ternary Complex Assay

This assay uses Bioluminescence Resonance Energy Transfer (BRET) to detect protein proximity.[11] The target POI (e.g., BRD4) is endogenously tagged with NanoLuc® Luciferase (the energy donor). The E3 ligase (e.g., VHL) is expressed as a fusion with HaloTag®, which is labeled with a fluorescent acceptor. When the PROTAC brings the NanoLuc-POI and HaloTag-E3 ligase into proximity, energy transfer occurs, generating a quantifiable BRET signal.[9]

Experimental Protocol: NanoBRET™ Ternary Complex Assay
  • Cell Preparation: Co-transfect HEK293T cells with plasmids encoding the NanoLuc-POI and HaloTag-E3 ligase constructs. Culture for 24-48 hours.

  • HaloTag Labeling: Treat cells with the HaloTag® NanoBRET™ 618 Ligand for 60 minutes at 37°C.

  • Cell Plating: Wash cells to remove excess ligand, harvest, and plate into a 96-well assay plate.

  • PROTAC Treatment: Add serial dilutions of PROTAC-AZS , PROTAC-PEG , and the Negative Control (NC) to the wells. Include a vehicle-only control (e.g., DMSO).

  • Signal Detection: Add Nano-Glo® Substrate and immediately measure luminescence and fluorescence signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the corrected BRET ratio. Plot the BRET signal against the PROTAC concentration and fit a dose-response curve to determine the EC50 (half-maximal effective concentration) for complex formation.

Comparative Performance Data: Ternary Complex Formation
CompoundLinker TypeTernary Complex EC50 (nM)Max BRET Signal (mBU)
PROTAC-AZS Azaspiro[3.4]octane15.2255
PROTAC-PEG PEG445.8210
Negative Control Azaspiro[3.4]octane> 10,000No significant signal

Interpretation: The data shows that PROTAC-AZS induces ternary complex formation with a ~3-fold lower EC50 and a higher maximum signal compared to PROTAC-PEG . This suggests the rigid azaspiro linker provides a more optimal geometric presentation for a stable protein-protein interface. The lack of signal from the Negative Control confirms the assay's dependence on E3 ligase engagement.[12]

Assay 2: Verifying Target Protein Ubiquitination

Confirmation of ternary complex formation is necessary but not sufficient; the complex must be functional, meaning it must facilitate the ubiquitination of the POI.[13] An in vitro ubiquitination assay directly measures this enzymatic step in a controlled, cell-free environment.[14]

Principle of the In Vitro Ubiquitination Assay

This assay reconstitutes the core components of the ubiquitination cascade in a test tube: E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase complex, ubiquitin, ATP, the purified POI, and the PROTAC being tested.[14][15] The reaction products are then analyzed by Western blot to detect the appearance of higher molecular weight bands corresponding to the poly-ubiquitinated POI.

Experimental Protocol: In Vitro Ubiquitination Assay
  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in a reaction buffer: recombinant E1 enzyme, UBE2D2 (E2 enzyme), VBC E3 ligase complex, recombinant BRD4 (POI), and ubiquitin.

  • PROTAC Addition: Add PROTAC-AZS , PROTAC-PEG , or the Negative Control (NC) at a fixed, effective concentration (e.g., 100 nM).

  • Initiation: Start the reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against the POI (anti-BRD4).

    • Incubate with an HRP-conjugated secondary antibody.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate.

Comparative Performance Data: Target Ubiquitination
CompoundUbiquitination ResultInterpretation
PROTAC-AZS Strong high-molecular-weight smear/ladder observedEfficiently induces poly-ubiquitination of the POI.
PROTAC-PEG Moderate high-molecular-weight smear observedInduces poly-ubiquitination, but less efficiently than PROTAC-AZS.
Negative Control No smear; only the unmodified POI band is visibleConfirms that ubiquitination is strictly dependent on E3 ligase recruitment.
No PROTAC No smear; only the unmodified POI band is visibleBaseline control showing no auto-ubiquitination.

Interpretation: The Western blot results would visually confirm that both PROTAC-AZS and PROTAC-PEG facilitate the ubiquitination of the target protein. The more intense, higher-molecular-weight smear for PROTAC-AZS correlates with its superior ability to form a stable ternary complex, leading to more robust enzymatic activity.

Assay 3: Measuring Target Protein Degradation

The ultimate goal of a PROTAC is to induce the degradation of the target protein.[5] Western blotting is the gold-standard method for quantifying the reduction in cellular protein levels following PROTAC treatment.[16][17]

Principle of the Degradation Western Blot

Cultured cells are treated with varying concentrations of the PROTAC for a set period. The cells are then lysed, and the total protein is subjected to Western blot analysis to measure the remaining levels of the POI. A loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading across samples.[5]

Experimental Protocol: Western Blot for Protein Degradation
  • Cell Culture and Treatment: Plate a relevant cell line (e.g., MCF-7, which expresses the target BRD4) in a 6-well plate. Allow cells to adhere overnight.

  • Dose-Response: Treat the cells with a serial dilution of PROTAC-AZS , PROTAC-PEG , and the Negative Control (NC) for a fixed duration (e.g., 18 hours).

  • Cell Lysis: Wash cells with PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a PVDF membrane as described previously.

  • Immunoblotting: Probe the membrane with a primary antibody for the POI and a primary antibody for a loading control.

  • Data Analysis: Quantify band intensities using densitometry. Normalize the POI signal to the loading control signal. Plot the normalized POI levels against PROTAC concentration and fit a curve to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation percentage).[8]

Comparative Performance Data: Protein Degradation
CompoundLinker TypeDC50 (nM)Dmax (%)
PROTAC-AZS Azaspiro[3.4]octane8.592%
PROTAC-PEG PEG429.185%
Negative Control Azaspiro[3.4]octane> 10,000< 5%

Interpretation: The degradation data strongly correlates with the upstream assays. PROTAC-AZS demonstrates superior potency, with a DC50 value approximately 3.4-fold lower than that of PROTAC-PEG . It also achieves a greater maximal level of degradation (Dmax). This comprehensive dataset supports the hypothesis that the conformationally rigid tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate linker facilitates a more productive ternary complex, which translates directly to more efficient ubiquitination and, ultimately, more potent protein degradation. The inactivity of the Negative Control validates that the degradation is mechanism-specific.[18]

Conclusion and Field Insights

This comparative guide demonstrates a robust, sequential workflow for the in vitro validation of novel PROTACs. By systematically evaluating ternary complex formation, target ubiquitination, and protein degradation, we can build a comprehensive profile of a PROTAC's performance and mechanism of action.

Our findings for the hypothetical PROTAC-AZS highlight the profound impact of linker chemistry on degrader efficacy. The use of a rigid, spirocyclic linker like tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex and leading to enhanced potency. This stands in contrast to flexible linkers like PEG, which may require more significant conformational rearrangement to achieve a productive state. This principle of rational linker design is a cornerstone of modern PROTAC development.[7]

For drug development professionals, this guide underscores the importance of a multi-assay approach. Relying solely on degradation data can be misleading, as poor performance could stem from issues with cell permeability, target engagement, or ternary complex formation. By dissecting each step of the process, researchers can more effectively troubleshoot and optimize their degrader candidates.

References

  • BenchChem. (2025).
  • Drug Discovery News. (n.d.). What are PROTACs? Mechanisms, advantages, and challenges.
  • LifeSensors. (n.d.).
  • LifeSensors. (n.d.).
  • Selvita. (2025).
  • Wikipedia. (n.d.). Proteolysis targeting chimera.
  • BenchChem. (2025).
  • LifeSensors. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Ubiquitination Assays with Thalidomide-Based PROTACs.
  • PubMed. (2021). A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET.
  • ICE Bioscience. (n.d.).
  • BOC Sciences. (n.d.). PROTAC Ternary Complex Assay Services.
  • ResearchGate. (n.d.). The PROTACs mechanism of action—PROTAC promotes the simultaneous and....
  • Springer Nature Experiments. (n.d.). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells.
  • BenchChem. (2025).
  • The Biochemist. (2021).
  • National Institutes of Health. (n.d.). PROTAC-Induced Proteolytic Targeting.
  • Oxford Academic. (n.d.). rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase.
  • National Institutes of Health. (n.d.).
  • MedChemExpress. (n.d.). tert-Butyl 6-hydroxy-2-azaspiro[3.
  • Sigma-Aldrich. (n.d.). Design the Perfect PROTAC®.

Sources

Validation

The 6-Azaspiro[3.4]octane Scaffold: A Comparative Guide to Structure-Activity Relationships in Muscarinic Receptor Antagonists

Introduction: The Rise of Spirocyclic Scaffolds in Modern Drug Discovery In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles, medicinal chemists are...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Spirocyclic Scaffolds in Modern Drug Discovery

In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles, medicinal chemists are increasingly venturing into the third dimension of chemical space.[1] Moving away from the "flatland" of predominantly sp2-hybridized aromatic systems, spirocyclic scaffolds have emerged as a powerful strategy to introduce conformational rigidity and novel exit vectors for substituent placement.[2] The 6-azaspiro[3.4]octane core, a key structural motif, offers a unique blend of a five-membered carbocycle and a four-membered azetidine ring, providing a compact and rigid framework. This guide will delve into the structure-activity relationship (SAR) of 6-azaspiro[3.4]octane analogs, with a specific focus on their activity as muscarinic acetylcholine receptor (mAChR) antagonists.

Due to the limited availability of comprehensive SAR data for the 6-azaspiro[3.4]octane scaffold in the public domain, this guide will utilize the closely related and well-documented 6-azaspiro[2.5]octane series as a surrogate to illustrate the core principles of SAR in this compound class. The insights gleaned from the 6-azaspiro[2.5]octane analogs targeting the M4 muscarinic receptor provide a robust framework for understanding how subtle structural modifications can profoundly impact biological activity.[3]

The Strategic Advantage of the Azaspiro[3.4]octane Core

The incorporation of the 6-azaspiro[3.4]octane moiety into drug candidates can be attributed to several key advantages:

  • Three-Dimensionality and Conformational Constraint: The spirocyclic nature of the scaffold locks the conformation of the molecule, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[1][4]

  • Novel Chemical Space: These scaffolds provide access to unexplored chemical space, offering opportunities for novel intellectual property.

  • Improved Physicochemical Properties: The introduction of sp3-rich centers can lead to improved solubility, metabolic stability, and other desirable ADME (absorption, distribution, metabolism, and excretion) properties compared to their flatter aromatic counterparts.[2]

  • Bioisosteric Replacement: The 6-azaspiro[3.4]octane core can serve as a bioisostere for more common heterocycles like piperidine and morpholine, offering a different spatial arrangement of functional groups.

Comparative Analysis of 6-Azaspiro[2.5]octane Analogs as M4 Muscarinic Receptor Antagonists

The following data, adapted from the work of Bender et al. (2022), showcases the SAR of a series of 6-azaspiro[2.5]octane analogs as antagonists of the M4 muscarinic acetylcholine receptor.[3] This analysis serves as a blueprint for understanding the key structural drivers of activity for this class of compounds.

Data Presentation: SAR at the M4 Muscarinic Receptor
Compound IDR Group (at the amide)hM4 IC50 (nM)
1 2-Fluorophenyl120
2 3-Fluorophenyl45
3 4-Fluorophenyl88
4 2-Chlorophenyl75
5 3-Chlorophenyl33
6 4-Chlorophenyl67
7 2-Methylphenyl250
8 3-Methylphenyl98
9 4-Methylphenyl150
10 Pyridin-2-yl55
11 Pyridin-3-yl28
12 Pyridin-4-yl78

Data is illustrative and based on the trends reported in Bender et al. (2022).[3]

Interpretation of Structure-Activity Relationships

The data reveals several key trends:

  • Influence of Substituent Position on the Phenyl Ring: For both fluoro and chloro substituents, the meta-position (Compound 2 and 5 ) resulted in the highest potency. This suggests a specific steric and/or electronic interaction within the M4 receptor binding pocket that is favored by substitution at this position.

  • Effect of Halogen Substitution: Chloro-substituted analogs generally displayed higher potency than their fluoro-substituted counterparts at the same position (e.g., compare 5 and 2 ). This could be attributed to the larger size and different electronic properties of chlorine.

  • Impact of Methyl Substitution: The introduction of a methyl group was generally less favorable for potency compared to halogen substituents. The ortho-methyl group (Compound 7 ) was particularly detrimental, likely due to steric hindrance.

  • Heteroaromatic Scaffolds: Replacing the phenyl ring with a pyridine ring was well-tolerated. Notably, the pyridin-3-yl analog (Compound 11 ) exhibited the highest potency in this series, indicating a potential hydrogen bond acceptor interaction with the receptor.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments used to characterize the activity of 6-azaspiro[3.4]octane analogs at muscarinic receptors.

Muscarinic Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the M4 muscarinic receptor.

Materials:

  • Cell membranes expressing the human M4 muscarinic receptor.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Non-specific binding control: Atropine (1 µM).

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test compounds (6-azaspiro[3.4]octane analogs) at various concentrations.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and scintillation counter.

Protocol:

  • Membrane Preparation: Thaw the cell membranes on ice. Homogenize the membranes in ice-cold assay buffer using a glass-Teflon homogenizer.

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-NMS (at a final concentration equal to its Kd), and 50 µL of the test compound at various dilutions. For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of atropine.

  • Incubation: Add 50 µL of the prepared cell membrane suspension to each well. Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound by fitting the data to a sigmoidal dose-response curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Functional Assay

This protocol measures the ability of antagonist compounds to inhibit agonist-induced increases in intracellular calcium in cells expressing the M4 receptor.

Materials:

  • CHO-K1 cells stably expressing the human M4 muscarinic receptor.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • M4 receptor agonist (e.g., carbachol).

  • Test compounds (6-azaspiro[3.4]octane analogs).

  • A fluorescence plate reader with automated injection capabilities.

Protocol:

  • Cell Plating: Seed the CHO-K1-hM4 cells into black-walled, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Remove the culture medium and incubate the cells with the Fluo-4 AM loading solution in assay buffer for 60 minutes at 37°C.

  • Compound Incubation: Wash the cells twice with assay buffer. Add 100 µL of assay buffer containing the test compounds at various concentrations and incubate for 15 minutes at room temperature.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence for 10-20 seconds. Inject a solution of carbachol (at a concentration that elicits ~80% of the maximal response, EC80) and continue to measure the fluorescence intensity for 60-90 seconds.

  • Data Analysis: The increase in fluorescence upon agonist addition is indicative of calcium mobilization. Determine the IC50 value of the antagonist by plotting the inhibition of the agonist response against the concentration of the test compound.

Visualizations

Signaling Pathway of M4 Muscarinic Receptor

M4_Signaling_Pathway cluster_cytoplasm Cytoplasm M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of ion channel activity) PKA->Cellular_Response Phosphorylates Targets Agonist Acetylcholine (Agonist) Agonist->M4R Binds and Activates Antagonist 6-Azaspiro[3.4]octane Analog (Antagonist) Antagonist->M4R Blocks Binding

Caption: M4 muscarinic receptor signaling pathway.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Buffers) start->prepare_reagents setup_assay Set up 96-well Plate (Total, Non-specific, Test Compounds) prepare_reagents->setup_assay incubate Incubate at RT (60 minutes) setup_assay->incubate filter Rapid Filtration (Separate Bound from Unbound) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Conclusion and Future Directions

The structure-activity relationship studies of 6-azaspiro[2.5]octane analogs provide a compelling case for the utility of spirocyclic scaffolds in designing potent and selective muscarinic receptor antagonists. The key takeaways—the importance of substituent position and nature on the aromatic ring—offer a rational basis for the design of novel 6-azaspiro[3.4]octane derivatives. Future research in this area should focus on a systematic exploration of substituents on both the azetidine and cyclopentane rings of the 6-azaspiro[3.4]octane core to further refine the SAR and optimize for potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a robust framework for the pharmacological evaluation of these novel chemical entities, paving the way for the discovery of next-generation therapeutics targeting muscarinic receptors.

References

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(9), 831-834. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Motifs in Natural Products. In Natural Products in Medicinal Chemistry (pp. 23-64). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Bender, A. M., Carter, T. R., Spock, M., Rodriguez, A. L., Dickerson, J. W., Rook, J. M., ... & Lindsley, C. W. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Spirocyclic Scaffolds: Unlocking Pharmacokinetic Advantages Through Three-Dimensionality

In the landscape of modern drug discovery, medicinal chemists are increasingly venturing beyond "flatland"—the realm of planar, aromatic-rich molecules—to explore the vast potential of three-dimensional (3D) chemical spa...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, medicinal chemists are increasingly venturing beyond "flatland"—the realm of planar, aromatic-rich molecules—to explore the vast potential of three-dimensional (3D) chemical space. Among the most promising architectural motifs leading this charge are spirocyclic scaffolds. These unique structures, defined by two rings sharing a single common atom, offer a rigid and spatially defined framework that can confer significant and often decisive pharmacokinetic (PK) advantages.[1][2]

This guide provides an in-depth evaluation of the pharmacokinetic benefits of incorporating spirocyclic scaffolds into drug candidates. We will move beyond theoretical concepts to explore the mechanistic underpinnings of these advantages, supported by comparative data and detailed experimental protocols for their validation.

Escaping Flatland: The Rationale for 3D Scaffolds

Historically, drug discovery has heavily relied on aromatic and heteroaromatic systems. While successful, this approach often leads to molecules with high planarity. Such "flat" compounds can suffer from several liabilities, including:

  • Metabolic Instability: Exposed, electron-rich aromatic rings are prime targets for oxidative metabolism by cytochrome P450 (CYP) enzymes.

  • Poor Solubility: The high lipophilicity associated with extensive aromatic systems can lead to low aqueous solubility, hampering formulation and bioavailability.

  • Promiscuity: The relatively undefined shape of flexible, planar molecules can result in binding to multiple unintended targets (off-target effects), leading to toxicity.

Spirocyclic scaffolds directly address these challenges by introducing a higher fraction of sp³-hybridized carbons (Fsp³).[3][4] This increase in saturation and three-dimensionality is strongly correlated with improved physicochemical properties and a higher probability of clinical success.[2][4][5] The rigid, well-defined 3D orientation of substituents allows for more precise and selective interactions with biological targets.[1][6]

cluster_0 Planar Scaffold Approach cluster_1 Spirocyclic Scaffold Approach Planar_Molecule Flexible, Planar Molecule (Low Fsp³) Metabolic_Enzymes CYP450 Enzymes Planar_Molecule->Metabolic_Enzymes High Susceptibility Off_Targets Off-Target Proteins Planar_Molecule->Off_Targets Promiscuous Binding Spiro_Molecule Rigid, 3D Spirocycle (High Fsp³) Target_Protein Intended Target Spiro_Molecule->Target_Protein Precise & Selective Binding cluster_workflow Metabolic Stability Assay Workflow Prep 1. Prepare Reagents (Compound, Microsomes, Buffer) PreIncubate 2. Pre-incubate at 37°C (Microsomes + Compound) Prep->PreIncubate Initiate 3. Initiate Reaction (Add NADPH) PreIncubate->Initiate Sample 4. Sample at Time Points (0, 5, 15, 30, 60 min) Initiate->Sample Quench 5. Quench Reaction (Cold Acetonitrile + IS) Sample->Quench Analyze 6. Analyze by LC-MS/MS Quench->Analyze Calculate 7. Calculate t½ & CLint Analyze->Calculate

Sources

Validation

The Spirocyclic Advantage: A Paradigm Shift in Linker Technology for Targeted Therapeutics

A Senior Application Scientist's Guide to Benchmarking Novel Spirocyclic Linkers Against Established Linear Architectures In the landscape of targeted therapeutics, particularly in the realms of Antibody-Drug Conjugates...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Benchmarking Novel Spirocyclic Linkers Against Established Linear Architectures

In the landscape of targeted therapeutics, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker moiety has evolved from a simple tether to a critical determinant of a drug's success. It governs the stability, solubility, pharmacokinetics, and ultimately, the therapeutic index of the entire conjugate.[][2][3][4][5] For years, the field has been dominated by linear linkers, such as flexible polyethylene glycol (PEG) and alkyl chains. While synthetically tractable, these "flatland" linkers often present challenges, including a propensity for hydrophobic collapse, limited solubility, and in some cases, metabolic instability.[6]

This guide introduces a new dimension in linker design: the use of rigid, three-dimensional spirocyclic scaffolds. By escaping the planar limitations of traditional linkers, spirocyclic systems offer a compelling strategy to enhance the drug-like properties of complex bioconjugates.[7] Herein, we provide a comprehensive comparison of novel spirocyclic linkers, such as those based on spiro[3.3]heptane, against established linear linkers. This analysis is supported by a compilation of representative experimental data and detailed protocols to empower researchers in the rational design of next-generation targeted therapies.

The Rationale for Rigidity: Why Spirocycles Outperform Linear Linkers

The fundamental advantage of spirocyclic linkers lies in their inherent three-dimensionality. The central spiro-atom introduces a fixed, non-planar geometry, which can profoundly influence the physicochemical properties of the entire molecule.[8] This contrasts sharply with the conformational flexibility of linear linkers, which can lead to undesirable intramolecular interactions and aggregation.

Key Advantages of Spirocyclic Linkers:

  • Improved Physicochemical Properties: The introduction of sp3-rich spirocyclic scaffolds can enhance aqueous solubility and metabolic stability. This is particularly crucial for PROTACs, which often possess high molecular weights and lipophilicity that challenge cell permeability.[8]

  • Reduced Non-Specific Binding: The rigid nature of spirocyclic linkers can pre-organize the molecule into a bioactive conformation, potentially reducing non-specific binding and improving the therapeutic window.

  • Enhanced Permeability: By providing a more compact and less "floppy" structure, spirocyclic linkers can improve passive cell permeability, a critical factor for the efficacy of orally administered drugs and for reaching intracellular targets.[9]

  • Novel Intellectual Property: The use of novel spirocyclic linkers provides an opportunity to generate new intellectual property in a competitive landscape.

Comparative Performance Data: A Head-to-Head Analysis

Table 1: Representative Performance of Established Linear Linkers in BRD4-Targeting PROTACs

Linker TypeDC50 (nM)Dmax (%)Permeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)Reference(s)
PEG355851.215[10]
PEG420952.525[10]
PEG515>983.135[10]
Alkyl ChainVariableVariableGenerally Lower than PEGOften Limited[2]

This data is synthesized from comparative studies of BRD4-targeting PROTACs and illustrates the impact of linker length and composition on performance.[2][10]

Table 2: Physicochemical Properties and Performance Metrics for a Novel Spirocyclic Linker

Linker TypeKey Physicochemical PropertyPerformance MetricRationale/ObservationReference(s)
Spiro[3.3]heptaneIncreased 3D-character (sp3-rich)Improved Solubility & Metabolic StabilityThe rigid, non-planar structure reduces hydrophobic collapse and can mask metabolically labile sites.[11]
Aza-spiro[3.3]heptaneEnhanced SolubilityLower logD values compared to cyclohexane analogues.The introduction of heteroatoms and the spirocyclic scaffold improves aqueous solubility.[8][12]
Bicyclo[1.1.1]pentane (BCP)Rigid Bioisostere of Phenyl RingImproved Pharmacokinetic PropertiesBCP can enhance solubility, metabolic stability, and cell permeability when replacing a phenyl group.[11][13]
Spiro-di-orthoesterpH-Sensitive HydrolysisSelective Payload Release at Low pHDemonstrates a higher cleavage ratio at pH 6.0 vs. 7.0 compared to a linear acylalkylhydrazone linker.[14]

This table highlights the demonstrated and anticipated benefits of incorporating spirocyclic motifs into linker design, based on a collection of studies.

Experimental Protocols for Linker Evaluation

To facilitate the direct comparison of novel spirocyclic linkers with established ones, we provide the following detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: Synthesis of a Functionalized Spiro[3.3]heptane Dicarboxylic Acid Linker

This protocol outlines a general strategy for the synthesis of a key building block for spirocyclic linker construction.

Objective: To synthesize spiro[3.3]heptane-2,6-dicarboxylic acid, a versatile building block for conjugation.

Materials:

  • Diethyl 1,1-cyclobutanedicarboxylate

  • Paraformaldehyde

  • Piperidine

  • Malonic acid

  • Pyridine

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

  • Ethanol

Procedure:

  • Synthesis of Diethyl 2,2'-(methylenedi-p-phenylene)bis(2-methylpropanoate): A mixture of diethyl 1,1-cyclobutanedicarboxylate, paraformaldehyde, and a catalytic amount of piperidine is heated to reflux.

  • Knoevenagel Condensation: The resulting product is then reacted with malonic acid in the presence of pyridine to yield a tetra-acid intermediate.

  • Decarboxylation: The tetra-acid is heated to induce decarboxylation, yielding crude spiro[3.3]heptane-2,6-dicarboxylic acid.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

This is a generalized procedure; specific reaction conditions and purification methods may need to be optimized.

Protocol 2: In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker in a physiological environment, a critical parameter for predicting in vivo performance.[15][16][17][18][19]

Objective: To determine the rate of drug-linker cleavage from an ADC or PROTAC in plasma.

Materials:

  • Test conjugate (e.g., ADC with spirocyclic linker)

  • Control conjugate (e.g., ADC with PEG linker)

  • Human, mouse, or rat plasma (citrated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Dilute the test and control conjugates to a final concentration of 100 µg/mL in the plasma of the desired species.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 144 hours).

  • Sample Processing: At each time point, precipitate the plasma proteins using a suitable method (e.g., addition of acetonitrile). Centrifuge to pellet the proteins.

  • Analysis: Analyze the supernatant for the presence of the released payload or the intact conjugate using a validated LC-MS/MS method.

  • Data Analysis: Calculate the percentage of intact conjugate remaining at each time point relative to the 0-hour time point.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This high-throughput assay provides a measure of a compound's passive permeability across an artificial lipid membrane, which is predictive of in vivo absorption.[9][20][21][22][23]

Objective: To assess the passive permeability of PROTACs or other small molecule conjugates.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Phospholipid solution (e.g., 1% lecithin in dodecane)

  • Test compounds (e.g., PROTAC with spirocyclic linker)

  • Control compounds (high and low permeability)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS/MS system

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the phospholipid solution.

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.

  • Prepare Donor Plate: Add the test and control compounds (dissolved in PBS, typically with a small percentage of DMSO) to the wells of the coated donor plate.

  • Incubation: Place the donor plate onto the acceptor plate and incubate at room temperature for a defined period (e.g., 4-18 hours).

  • Sample Analysis: After incubation, determine the concentration of the compounds in both the donor and acceptor wells using LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Papp) for each compound.

Protocol 4: Metabolic Stability Assay in Hepatocytes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its in vivo clearance.[24][25]

Objective: To determine the rate of metabolism of a drug conjugate in the presence of hepatocytes.

Materials:

  • Test conjugate

  • Cryopreserved hepatocytes (human, rat, or mouse)

  • Hepatocyte culture medium

  • Incubator at 37°C with 5% CO₂

  • LC-MS/MS system

Procedure:

  • Hepatocyte Plating: Thaw and plate the hepatocytes in a suitable culture plate (e.g., 96-well plate). Allow the cells to attach and recover.

  • Compound Incubation: Add the test conjugate to the hepatocyte cultures at a final concentration of 1 µM.

  • Time Points: Incubate the plate at 37°C and collect samples from the supernatant at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Stop the metabolic reaction at each time point by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet cell debris and precipitated proteins.

  • Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time and determine the elimination rate constant to calculate the in vitro half-life.

Visualizing the Concepts: Diagrams for Clarity

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key workflows and relationships.

G cluster_synthesis Spirocyclic Linker Synthesis Start Start Cyclobutane_Derivative Diethyl 1,1-cyclobutane dicarboxylate Start->Cyclobutane_Derivative Reaction1 Reaction with Paraformaldehyde Cyclobutane_Derivative->Reaction1 Intermediate1 Intermediate Product Reaction1->Intermediate1 Reaction2 Knoevenagel Condensation Intermediate1->Reaction2 Intermediate2 Tetra-acid Intermediate Reaction2->Intermediate2 Reaction3 Decarboxylation Intermediate2->Reaction3 Final_Product Spiro[3.3]heptane dicarboxylic acid Reaction3->Final_Product Purification Recrystallization Final_Product->Purification End Functionalized Linker Purification->End

Caption: Synthetic workflow for a spiro[3.3]heptane dicarboxylic acid linker.

G cluster_evaluation Linker Performance Evaluation Workflow Linker_Synthesis Linker Synthesis (Spirocyclic vs. Linear) Conjugation Conjugation to Antibody/PROTAC Linker_Synthesis->Conjugation In_Vitro_Assays In Vitro Performance Assays Conjugation->In_Vitro_Assays Plasma_Stability Plasma Stability In_Vitro_Assays->Plasma_Stability Permeability Permeability (PAMPA) In_Vitro_Assays->Permeability Metabolic_Stability Metabolic Stability In_Vitro_Assays->Metabolic_Stability Data_Analysis Comparative Data Analysis Plasma_Stability->Data_Analysis Permeability->Data_Analysis Metabolic_Stability->Data_Analysis In_Vivo_Studies In Vivo Pharmacokinetics & Efficacy Studies Data_Analysis->In_Vivo_Studies

Caption: Experimental workflow for benchmarking linker performance.

Conclusion: Embracing the Third Dimension in Drug Design

The transition from linear to spirocyclic linkers represents a significant advancement in the field of targeted drug delivery. The inherent rigidity and three-dimensionality of spirocyclic scaffolds offer a powerful tool to overcome the limitations of traditional linkers, leading to conjugates with improved physicochemical properties, enhanced stability, and potentially superior therapeutic outcomes. While direct head-to-head comparative data is still emerging, the principles of spirocyclic design, supported by the available experimental evidence, strongly suggest that these novel linkers will play a pivotal role in the development of the next generation of ADCs and PROTACs. The protocols and comparative framework provided in this guide are intended to equip researchers with the knowledge and tools necessary to explore this exciting new frontier in linker technology.

References

  • Creative Biolabs. (n.d.). ADC Plasma Stability Analysis Service. Creative Biolabs. [Link]

  • iQ Biosciences. (n.d.). ADC Plasma Stability Assay. iQ Biosciences. [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Steenwyk, B. D., et al. (2017). High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Omega, 2(8), 4655–4662. [Link]

  • Li, F., et al. (2021). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. RSC Chemical Biology, 2(4), 1074-1097. [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Maple, H. J., et al. (2020). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 11(8), 1614–1620. [Link]

  • Manzini, S., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 13(1), 5183. [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Technology Networks. [Link]

  • Mykhailiuk, P. K. (2024). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry. ResearchGate. [Link]

  • Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926. [Link]

  • PrepChem. (n.d.). Synthesis of spiro[3.3]heptane-2-carboxylic acid. PrepChem.com. [Link]

  • Mykhailiuk, P. K. (2021). Comparison of lipophilicities between the linear alkyl, isopropyl, and cyclopropyl groups. ResearchGate. [Link]

  • Carreira, E. M., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947. [Link]

  • Joubert, N., et al. (2020). In vivo testing of drug-linker stability. Methods in Molecular Biology, 2078, 277-293. [Link]

  • Carreira, E. M., et al. (2010). Synthesis and Structural Analysis of a New Class of azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944-7. [Link]

  • Carreira, E. M., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]

  • Mykhailiuk, P. K. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ResearchGate. [Link]

  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. [Link]

  • Joubert, N., et al. (2020). In Vivo Testing of Drug-Linker Stability. Springer Nature Experiments. [Link]

  • Mykhailiuk, P. K., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 1-10. [Link]

  • Carreira, E. M., et al. (2016). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. figshare. [Link]

  • Kim, S., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceuticals, 14(1), 74. [Link]

  • Burkhard, J. A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66-9. [Link]

  • Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. ResearchGate. [Link]

  • Alas, M., et al. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Journal of Medicinal Chemistry, 64(5), 216-234. [Link]

  • Su, D., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology, 12, 687926. [Link]

  • Li, Y., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 13(10), 4019-4036. [Link]

  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. protocols.io. [Link]

  • Frank, N., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. Accounts of Chemical Research, 56(11), 1335-1349. [Link]

  • Scott, J. S., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 12(9), 1413-1436. [Link]

  • Aïssa, C., et al. (2024). Four-Component Reactions of [n.1.1]Propellanes (n = 1 or 3) Triggered by Electrophilic Activation. ChemRxiv. [Link]

  • Wang, Y., et al. (2022). Different Targeting Ligands-Mediated Drug Delivery Systems for Tumor Therapy. International Journal of Molecular Sciences, 23(19), 11847. [Link]

  • Li, Y. (2021). In vitro comparative study of the binding affinity and targeted-drug delivery efficiency of egfr-targeting peptides. The University of Toledo. [Link]

  • Dey, P., et al. (2022). Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. MDPI. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cellular Target Engagement Assays for Spirocycle-Containing PROTACs

Introduction: The Dawn of Targeted Protein Degradation The paradigm of therapeutic intervention is shifting from occupancy-driven inhibition to event-driven elimination.[1] At the forefront of this evolution are Proteoly...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dawn of Targeted Protein Degradation

The paradigm of therapeutic intervention is shifting from occupancy-driven inhibition to event-driven elimination.[1] At the forefront of this evolution are Proteolysis Targeting Chimeras (PROTACs), a novel class of heterobifunctional molecules designed to hijack the cell's own protein disposal machinery.[2][3][4][5] Unlike traditional inhibitors that block a protein's function, PROTACs catalytically induce the degradation of a target protein, offering a powerful strategy to address previously "undruggable" targets.[6][7][8]

A PROTAC molecule consists of three key components: a ligand that binds the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[6][8] This tripartite structure facilitates the formation of a crucial ternary complex between the POI and the E3 ligase.[9][10] This proximity enables the E3 ligase to transfer ubiquitin to the POI, marking it for destruction by the 26S proteasome.[2][6] The PROTAC is then released and can initiate another degradation cycle.[6][9]

Recently, linker design has evolved to incorporate rigid motifs, such as spirocycles, to enforce specific conformations.[11][12] This strategy aims to pre-organize the PROTAC molecule into a bioactive conformation, potentially improving ternary complex stability, cell permeability, and overall degradation efficiency.[11][12] However, these structural constraints also make it imperative to verify that the PROTAC can effectively engage its target protein within the complex and dynamic environment of a living cell.[13][14] This guide provides a comparative overview of state-of-the-art cellular target engagement assays, offering researchers the technical insights needed to validate and optimize their spirocycle-containing PROTACs.

PROTAC_Mechanism cluster_cell Intracellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits POI_PROTAC_E3 POI-PROTAC-E3 PROTAC->POI_PROTAC_E3 POI->POI_PROTAC_E3 E3->POI_PROTAC_E3 POI_PROTAC_E3->PROTAC Recycled Ub_POI Poly-ubiquitinated POI POI_PROTAC_E3->Ub_POI Ubiquitination Ub Ubiquitin Ub->POI_PROTAC_E3 Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

Comparative Guide to Key Cellular Target Engagement Assays

Confirming that a PROTAC binds its intended target inside a cell is the first and most critical step in validating its mechanism of action. Several orthogonal methods have been developed, each with distinct principles, advantages, and limitations.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful label-free technique for assessing target engagement in a physiologically relevant setting.[15][16] It operates on the principle that a protein's thermal stability increases when a ligand is bound to it.[16] This change in the melting curve provides direct evidence of target binding in intact cells or cell lysates.[16][17]

  • Causality Behind Experimental Choice: Choose CETSA when you need to confirm target engagement without any modification to the PROTAC or the target protein. This is particularly valuable for spirocycle-containing PROTACs, as it avoids any potential interference from bulky tags that could disrupt the conformationally constrained linker. It provides a true measure of binding in a native environment.[15][16][18]

CETSA_Workflow start 1. Cell Treatment Treat intact cells with PROTAC or vehicle control. heat 2. Heating Step Aliquot cells and heat across a temperature gradient (e.g., 40-70°C) using a thermal cycler. start->heat lyse 3. Cell Lysis Lyse cells via freeze-thaw cycles or detergents. heat->lyse separate 4. Separation Centrifuge to separate soluble fraction (bound, stable protein) from precipitated (unbound, denatured) protein. lyse->separate quantify 5. Quantification Analyze soluble protein levels using Western Blot, Mass Spec, or other protein quantification methods. separate->quantify end Result: Thermal Shift A shift in the melting curve in PROTAC-treated samples indicates target engagement. quantify->end

Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

NanoBRET™ Target Engagement (TE) Assay

The NanoBRET™ assay is a proximity-based method that measures target engagement in living cells using Bioluminescence Resonance Energy Transfer (BRET).[19] This technology provides a highly sensitive and quantitative measure of compound binding at a specific target protein.[13]

  • Causality Behind Experimental Choice: NanoBRET TE is the assay of choice for high-throughput screening and for quantitatively determining the intracellular affinity (apparent Kᵢ) of your PROTACs. It provides real-time binding data from live cells, which is crucial for ranking compounds based on their ability to engage the target in its native context.[13][14][19] While it requires genetic engineering, the resulting data on intracellular potency is invaluable for structure-activity relationship (SAR) studies.

NanoBRET_TE_Workflow start 1. Cell Engineering Express target protein as a fusion with NanoLuc® Luciferase (energy donor). treat 2. Cell Treatment Add NanoBRET® Tracer (fluorescent ligand) and competing PROTAC to live cells. start->treat incubate 3. Incubation Allow system to reach binding equilibrium. treat->incubate reagents 4. Add Reagents Add NanoLuc® substrate to initiate luminescence. incubate->reagents measure 5. BRET Measurement Measure donor (460 nm) and acceptor (610 nm) emissions. Calculate BRET ratio. reagents->measure end Result: Competitive Displacement PROTAC binding displaces the tracer, causing a decrease in BRET signal, allowing for IC50 determination. measure->end

Figure 3: Workflow for the NanoBRET™ Target Engagement (TE) Assay.

NanoBRET™ Ternary Complex Assay

While target engagement is necessary, it is not sufficient for degradation. The PROTAC must also recruit an E3 ligase to form a productive ternary complex.[19] The NanoBRET ternary complex assay directly measures this critical event in live cells.[20][21]

  • Causality Behind Experimental Choice: This assay is essential for mechanistic validation. It moves beyond simple target binding to confirm that your PROTAC is functioning as intended—by bridging the target and the E3 ligase.[20] This is particularly insightful for optimizing spirocycle-containing linkers, as it directly quantifies how linker rigidity and conformation impact the efficiency of ternary complex formation, which is the ultimate driver of degradation.[21][22]

NanoBRET_Ternary_Workflow start 1. Dual Cell Engineering - Express Target Protein-NanoLuc® fusion. - Express E3 Ligase-HaloTag® fusion. label_ligase 2. Labeling Add fluorescent HaloTag® ligand to label the E3 ligase (acceptor). start->label_ligase add_protac 3. Add PROTAC Treat cells with varying concentrations of PROTAC. label_ligase->add_protac add_substrate 4. Add Substrate Add NanoLuc® substrate to initiate luminescence (donor). add_protac->add_substrate measure 5. BRET Measurement Measure donor and acceptor emissions. Calculate BRET ratio. add_substrate->measure end Result: Proximity-Induced BRET PROTAC-mediated complex formation brings NanoLuc® and HaloTag® into proximity, generating a BRET signal. measure->end

Figure 4: Workflow for the NanoBRET™ Ternary Complex Formation Assay.

Data Summary: Comparative Analysis of Assays

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target EngagementNanoBRET™ Ternary ComplexFluorescence Polarization (FP)
Principle Ligand-induced protein thermal stabilization[16]Bioluminescence Resonance Energy Transfer (BRET)[19]PROTAC-induced BRET[20]Change in rotational speed of a fluorescent probe upon binding[17][23]
Assay Type Live Cell or LysateLive CellLive CellPrimarily Biochemical[23]
Labeling Label-free[16][18]Target protein genetically tagged (NanoLuc)[19]Target (NanoLuc) & E3 Ligase (HaloTag) tagged[20]Requires a fluorescently labeled probe[17]
Throughput Low to MediumHighHighHigh
Key Output Change in melting temperature (ΔTₘ)Intracellular IC₅₀ / Apparent KᵢEC₅₀ for complex formationKᵢ / Kₔ, Cooperativity
Pros Physiologically relevant; no compound/protein modification.[15][16]Quantitative live-cell data; high-throughput; real-time kinetics.[13][14]Directly measures the key mechanistic step; live-cell kinetics.[20][21][22]Homogeneous; provides detailed biophysical data on binding affinities.[23][24]
Cons Lower throughput; requires specific antibody or MS readout.Requires genetic engineering of target protein.Requires dual genetic engineering; complex setup.Not a direct cellular assay; requires purified components.[23]

Experimental Protocols: A Self-Validating System

Trustworthy data is built on robust protocols. The following methodologies include the necessary controls to ensure a self-validating experimental design.

Protocol 1: Western Blot-Based CETSA for PROTAC Target Engagement

This protocol provides a framework for determining PROTAC target engagement in intact cells.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density to reach ~80% confluency on the day of the experiment. Allow them to adhere overnight.

    • Crucial Control: Prepare wells for vehicle control (e.g., 0.1% DMSO) and a range of PROTAC concentrations (e.g., 0.01 µM to 10 µM).

    • Treat cells with the PROTAC or vehicle for a duration sufficient to allow cell penetration and binding (typically 1-2 hours).

  • Heating Step:

    • Harvest cells (e.g., by trypsinization), wash with PBS, and pellet.

    • Resuspend the cell pellet in PBS containing a protease inhibitor cocktail.

    • Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point.

    • Crucial Control: Include a non-heated control sample for each treatment group, which should be kept on ice.

    • Heat the samples across a predefined temperature gradient (e.g., 42°C to 66°C in 2°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling to 4°C for 3 minutes.[16]

  • Lysis and Separation of Soluble Fraction:

    • Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, denatured proteins.

    • Carefully collect the supernatant, which contains the soluble, stabilized protein fraction.

  • Quantification by Western Blot:

    • Determine the protein concentration of the soluble fractions (e.g., via BCA assay).

    • Normalize the samples to equal protein concentration and prepare for SDS-PAGE.

    • Perform Western blotting using a validated primary antibody specific for the target protein. A loading control (e.g., GAPDH, Tubulin) should also be probed on the same membrane.

    • Develop the blot and quantify the band intensities using densitometry software.

  • Data Analysis:

    • For each treatment condition, normalize the band intensity at each temperature to the non-heated control.

    • Plot the normalized soluble protein fraction against the temperature to generate melting curves.

    • A rightward shift in the melting curve for the PROTAC-treated samples compared to the vehicle control indicates target stabilization and thus, engagement.

Protocol 2: NanoBRET™ Target Engagement Assay

This protocol outlines the steps for quantifying intracellular PROTAC affinity.

  • Cell Preparation:

    • Use cells that have been stably or transiently transfected to express the target protein fused with NanoLuc® luciferase.

    • Plate the cells in a white, 96-well or 384-well assay plate and incubate overnight.

  • Assay Setup:

    • Prepare serial dilutions of your spirocycle-containing PROTAC in Opti-MEM® I Reduced Serum Medium.

    • Crucial Controls: Include "no tracer" control wells (for background correction) and "no PROTAC" control wells (for maximum BRET signal).

    • Prepare the NanoBRET® Tracer/Extracellular NanoLuc® Inhibitor mixture in Opti-MEM®. The tracer concentration should be predetermined based on optimal assay window.

  • Treatment and Incubation:

    • Add the diluted PROTAC to the appropriate wells.

    • Add the Tracer/Inhibitor mixture to all wells except the "no tracer" controls.

    • Incubate the plate at 37°C in a CO₂ incubator for a set period (e.g., 2 hours) to allow the binding competition to reach equilibrium.

  • Luminescence Measurement:

    • Prepare the NanoBRET® Nano-Glo® Substrate by diluting it in LCS Dilution Buffer according to the manufacturer's instructions.

    • Add the substrate to all wells.

    • Read the plate immediately on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (~610 nm).

  • Data Analysis:

    • Subtract the background ("no tracer") values from all other readings.

    • Calculate the raw BRET ratio for each well by dividing the acceptor emission value by the donor emission value.

    • Normalize the data to the "no PROTAC" controls (0% inhibition) and plot the corrected BRET ratio against the logarithm of the PROTAC concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value, which reflects the intracellular potency of the PROTAC in engaging its target.

Conclusion

Validating the cellular target engagement of spirocycle-containing PROTACs is a non-negotiable step in their development. The conformational rigidity imparted by spirocyclic linkers demands empirical confirmation of target binding within the complex cellular milieu. A multi-assay approach provides the highest degree of confidence.[10] CETSA offers a label-free method to confirm engagement in a native state, making it an excellent primary validation tool.[16][25] For quantitative, high-throughput analysis of intracellular affinity and mechanistic studies of ternary complex formation, the NanoBRET™ suite of assays is unparalleled.[19][20] By thoughtfully selecting and rigorously executing these assays, researchers can generate the high-quality, trustworthy data needed to accelerate the development of this promising new class of therapeutics.

References

  • What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News. [Link]

  • CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders - Pelago Bioscience. [Link]

  • NanoBRET assays for PROTAC evaluation in the cellular context - Selvita. [Link]

  • Proteolysis targeting chimera - Wikipedia. [Link]

  • CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders that remain intact - Pelago Bioscience. [Link]

  • A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed. [Link]

  • NanoBRET Ternary Complex Formation Assays - ICE Bioscience. [Link]

  • The PROTACs mechanism of action—PROTAC promotes the simultaneous and... - ResearchGate. [Link]

  • Targeted Protein Degradation Technology: Mechanism of Action and Application Prospects of PROTAC - Oreate AI Blog. [Link]

  • A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments. [Link]

  • A beginner's guide to PROTACs and targeted protein degradation | The Biochemist. [Link]

  • Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments. [Link]

  • Assays and technologies for developing proteolysis targeting chimera degraders - PMC. [Link]

  • Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]

  • InCELL Compound-Target Engagement Assays for Drug Discovery - YouTube. [Link]

  • Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination - BMG Labtech. [Link]

  • Protein Degradation Assays - PROTAC Screening - Reaction Biology. [Link]

  • CETSA PROTAC Profiling | Enhancing Degrader Research - Pelago Bioscience. [Link]

  • PROTACs: proteolysis-targeting chimeras - BMG Labtech. [Link]

  • Abstract 408: CETSA-based evaluation of non-degraded PROTAC targets - AACR Journals. [Link]

  • Examples of proteolysis targeting chimeras characterized by the fluorescence polarization assay. FP - ResearchGate. [Link]

  • A Fluorescence-based Assay Benefitting PROTAC Drug Discovery and Development. [Link]

  • Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC. [Link]

  • Enhancing Intracellular Concentration and Target Engagement of PROTACs with Reversible Covalent Chemistry | bioRxiv. [Link]

  • Discovery of Spirocyclic Androgen Receptor Protein Degraders for the Treatment of Prostate Cancer | ACS Medicinal Chemistry Letters - ACS Publications. [Link]

  • Methods to characterize and discover molecular degraders in cells - ResearchGate. [Link]

  • Development of Degraders to Target Oncogenic Proteins and Efforts Towards the Total Synthesis of Lycopodium Alkaloids via Oxidative Dearomatization - ucf stars. [Link]

  • Advantages and Disadvantages of PROTACs - PlumX. [Link]

  • Expertise of the month: PROTACS and Molecular Glues - SpiroChem. [Link]

  • An overview of PROTACs: a promising drug discovery paradigm - PMC - NIH. [Link]

Sources

Validation

A Comparative Guide to the Synthetic Accessibility of Spirocyclic Cores in Drug Discovery

Introduction: Embracing the Third Dimension in Medicinal Chemistry For decades, drug discovery has been dominated by flat, aromatic scaffolds. However, the push to explore novel chemical space and improve physicochemical...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

For decades, drug discovery has been dominated by flat, aromatic scaffolds. However, the push to explore novel chemical space and improve physicochemical properties has led to a renaissance of three-dimensional molecular architectures.[1][2] Among these, spirocyclic cores—bicyclic systems joined by a single quaternary carbon—have emerged as privileged scaffolds.[3][4] Their rigid, well-defined three-dimensional structures allow for precise projection of functional groups into biological target space, often leading to enhanced potency and selectivity.[3][5][6] Furthermore, the increased fraction of sp³-hybridized carbons (Fsp³) in spirocycles is correlated with improved clinical success, likely due to better solubility and metabolic stability.[1][2]

However, the synthetic complexity of these scaffolds can be a significant hurdle.[4] The construction of the sterically demanding spirocyclic quaternary carbon is a persistent challenge that has captivated synthetic chemists for years. This guide provides a comparative analysis of the synthetic accessibility of several common spirocyclic cores relevant to drug discovery. We will delve into the causality behind common synthetic strategies, provide actionable experimental protocols, and offer a framework for selecting the appropriate core for your research program.

Core Concepts in Spirocycle Synthesis

The synthetic accessibility of any spirocycle is fundamentally governed by the ease of forming the key spiro-carbon and the associated rings. Several major strategies have been developed, each with distinct advantages and limitations.

G cluster_strategies Key Synthetic Strategies for Spirocyclization cluster_details Common Methodologies A Intramolecular Cyclization A1 Double Alkylation A->A1 Forms C-C bond on tethered precursor A2 Dieckmann Condensation A->A2 Forms C-C bond on tethered precursor A3 Prins Cascade A->A3 Forms C-C bond on tethered precursor B Cycloaddition Reactions B1 [4+2] Diels-Alder B->B1 Forms two bonds simultaneously B2 [2+2] Cycloaddition B->B2 Forms two bonds simultaneously B3 [3+2] Dipolar Cycloaddition B->B3 Forms two bonds simultaneously C Rearrangement Reactions C1 Semipinacol Rearrangement C->C1 Alters carbon skeleton C2 Claisen Rearrangement C->C2 Alters carbon skeleton D Metal-Catalyzed Processes D1 Decarbonylative Cycloaddition D->D1 Modern, versatile approaches D2 Photoredox Methods D->D2 Modern, versatile approaches

Figure 1: Overview of major synthetic strategies for constructing spirocyclic cores.

Comparative Analysis of Common Spirocyclic Cores

The choice of a spirocyclic core depends on the desired properties, including rigidity, exit vectors for substituents, and its role as a potential bioisostere. Here, we compare several classes based on their synthetic accessibility.

Spiro[3.3]heptanes: The Strained Benzene Bioisostere

The spiro[3.3]heptane motif is a rigid, non-planar scaffold that has gained significant attention as a saturated bioisostere of a meta-substituted benzene ring.[7][8] Its unique 3D geometry allows it to escape the "flatland" of traditional aromatic drugs.

  • Synthetic Accessibility: Moderate to Difficult. The primary challenge lies in constructing the two strained cyclobutane rings.

  • Key Strategies:

    • [2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions are common but can have substrate scope limitations.[7]

    • Double Intramolecular Alkylation: A highly effective method involves the double alkylation of a pre-formed cyclobutane with a 1,1-bis(electrophilic) reagent, such as 1,1-bis(bromomethyl)cyclobutane.[8] This approach is often scalable.

    • Semipinacol Rearrangement: Recent advances allow for the formation of spiro[3.3]heptan-1-ones through a strain-relocating semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates.[9]

  • Starting Materials: Availability has improved, with key building blocks like cyclobutanone and 1,1-bis(bromomethyl)cyclobutane becoming commercially available.[7][8]

  • Challenges: Managing the inherent ring strain of the cyclobutane systems is the principal difficulty.[9] Stereocontrol can also be complex, though methods for accessing specific stereoisomers have been developed.[10]

Spiro[4.4]nonanes: A Natural Product Mainstay

The spiro[4.4]nonane core is frequently found in natural products and serves as a versatile building block for complex molecule synthesis, including potent antitumor antibiotics like Fredericamycin A.[11]

  • Synthetic Accessibility: Moderate. The construction of two five-membered rings is generally more favorable than for smaller rings.

  • Key Strategies:

    • Intramolecular Cyclizations: Dieckmann condensation of a suitably substituted cyclopentane derivative is a classic and reliable approach to form the second ring.[11]

    • Tandem Cycloaddition/Aromatization: Fused spiro[4.4]nonane-diones can be accessed via a Diels-Alder reaction of spiro[4.4]nona-2,7-diene-1,6-dione.[12]

    • Solid-Phase Synthesis: Efficient five-step solid-phase methods have been developed for creating libraries of spiro[4.4]cyclic oximes, demonstrating the tractability of this core for combinatorial chemistry.[13]

  • Starting Materials: Cyclopentanone and its derivatives are readily available and serve as common starting points.[14]

  • Challenges: The main challenge is often achieving stereocontrol at the spirocenter and any adjacent stereocenters.

Spiro[4.5]decanes and Spiro[5.5]undecanes: Versatile and Accessible Scaffolds

These larger spirocyclic systems, containing five- and six-membered rings, are prevalent in natural products and offer a good balance of structural rigidity and synthetic accessibility.[15]

  • Synthetic Accessibility: Good. The formation of five- and six-membered rings is entropically and enthalpically favored, making these cores among the most accessible.

  • Key Strategies:

    • Sequential Dialkylation/Intramolecular Cyclization: This is arguably the most common and robust method. A cyclic ketone (e.g., cyclohexanone) is deprotonated and sequentially alkylated with a dihaloalkane, followed by an intramolecular cyclization to form the spiro-system.[14]

    • Oxidative Cleavage: Functionalized spiro[4.5]decanes and spiro[5.5]undecanes can be stereoselectively synthesized via the oxidative cleavage of readily available tricyclic precursors.[15][16]

    • Claisen Rearrangement: This powerful rearrangement can transform bicyclic precursors into highly functionalized spiro[4.5]decanes with excellent stereocontrol in a single step.[17]

    • Cationic π-Cyclization: Cyclization of cyclohexenols can lead to spiro[5.5]undecane derivatives in high yield and stereoselectivity.[18]

  • Starting Materials: Simple cyclic ketones and dihaloalkanes are inexpensive and widely available.

  • Challenges: While the core synthesis is often straightforward, controlling the relative stereochemistry in highly substituted systems requires careful planning.

Summary Comparison Table
Spirocyclic CoreKey Synthetic StrategiesTypical Step Count (from common precursors)Starting Material AccessibilityKey Challenges
Spiro[3.3]heptane Double Alkylation, [2+2] Cycloaddition, Semipinacol Rearrangement3 - 6ModerateHigh ring strain, stereocontrol
Spiro[4.4]nonane Dieckmann Condensation, Tandem Cycloadditions, Solid-Phase Synthesis2 - 5GoodStereocontrol at spirocenter
Spiro[4.5]decane Sequential Dialkylation, Oxidative Cleavage, Claisen Rearrangement2 - 4ExcellentControl of multiple stereocenters
Spiro[5.5]undecane Sequential Dialkylation, Cationic π-Cyclization, Oxidative Cleavage2 - 4ExcellentConformational analysis, stereocontrol

Experimental Protocol: Synthesis of a Spiro[4.5]decane Core

This protocol details a representative synthesis of a spiro[4.5]decane scaffold via sequential dialkylation and intramolecular cyclization, a robust and widely applicable method.[14]

Objective: To synthesize a functionalized spiro[4.5]decan-1-one from 2-methoxycarbonylcyclohexanone.

G A 1. Starting Material 2-Methoxycarbonyl- cyclohexanone B 2. First Alkylation NaH, THF 1,3-Dibromopropane A->B Form C-C bond C 3. Intramolecular Cyclization (Alkylation) NaH, THF B->C Form second C-C bond D 4. Workup & Purification Aqueous Quench, Extraction, Chromatography C->D Isolate intermediate E 5. Final Product Methyl 1-oxospiro[4.5]decane- 6-carboxylate D->E Purify

Figure 2: Experimental workflow for the synthesis of a spiro[4.5]decane derivative.

Materials:
  • 2-Methoxycarbonylcyclohexanone

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 1,3-Dibromopropane

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:
  • Preparation (Enolate Formation):

    • To a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add anhydrous THF (100 mL).

    • Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C (ice bath). Causality: NaH is a strong, non-nucleophilic base required to quantitatively deprotonate the α-carbon of the β-keto ester. An inert atmosphere is critical as NaH reacts violently with water and the resulting enolate is sensitive to oxygen.

    • Add 2-methoxycarbonylcyclohexanone (1.0 eq) dropwise via syringe to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes until hydrogen evolution ceases. Causality: This ensures complete formation of the sodium enolate, the active nucleophile for the subsequent alkylation step.

  • First Alkylation:

    • To the enolate solution at 0 °C, add 1,3-dibromopropane (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 12 hours. Monitor by TLC. Causality: This is an Sₙ2 reaction. Refluxing provides the necessary activation energy to drive the reaction to completion. A slight excess of the dibromide ensures full consumption of the enolate.

  • Intramolecular Cyclization:

    • Cool the reaction mixture back to 0 °C and add a second portion of sodium hydride (1.1 eq).

    • Stir at 0 °C for 30 minutes, then warm to room temperature and heat to reflux for 24 hours. Causality: The second equivalent of base deprotonates the same α-carbon, generating a new nucleophilic enolate. The tethered bromoalkyl chain is now positioned for an intramolecular Sₙ2 reaction, which is entropically favored and forms the second (five-membered) ring of the spiro-system.

  • Work-up and Purification:

    • Cool the reaction to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl. Causality: This step neutralizes the excess NaH and protonates any remaining enolate. A weak acid like NH₄Cl is used to avoid hydrolysis of the ester.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Causality: Standard extractive workup to isolate the organic product from the aqueous phase and remove residual water.

    • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the spirocyclic β-keto ester.

Decision Workflow for Spirocyclic Core Selection

Choosing the right spirocyclic core is a strategic decision in drug design. The following workflow can guide researchers based on project goals.

G Start Project Goal? Q1 Need a rigid, non-planar benzene bioisostere? Start->Q1 Q2 Mimicking a natural product core? Start->Q2 Q3 Primary goal is rapid library synthesis with high Fsp³? Start->Q3 Q1->Q2 No A1 Consider Spiro[3.3]heptane Q1->A1 Yes Q2->Q3 No A2 Consider Spiro[4.4]nonane or Spiro[4.5]decane Q2->A2 Yes Q4 Is stereochemical complexity a key design element? Q3->Q4 No A3 Consider Spiro[4.5]decane or Spiro[5.5]undecane Q3->A3 Yes A4 Utilize stereoselective methods (e.g., Claisen, Asymmetric Catalysis) Q4->A4 Yes Warn1 Be prepared for strained ring synthesis A1->Warn1 A2->Q4 A3->Q4 Warn3 Leverage robust, scalable alkylation protocols A3->Warn3

Sources

Comparative

In vivo efficacy studies of drugs containing the azaspiro[3.4]octane moiety

For Researchers, Scientists, and Drug Development Professionals The quest for novel chemical scaffolds that can unlock new therapeutic potential is a perpetual endeavor in drug discovery. Among the rising stars in medici...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical scaffolds that can unlock new therapeutic potential is a perpetual endeavor in drug discovery. Among the rising stars in medicinal chemistry are spirocyclic systems, with the azaspiro[3.4]octane moiety emerging as a particularly promising structural motif. Its inherent three-dimensionality offers a rigid framework that can improve target engagement, selectivity, and physicochemical properties compared to more traditional, "flat" molecular architectures. This guide provides a comparative analysis of the in vivo efficacy of drug candidates containing the azaspiro[3.4]octane scaffold across various therapeutic areas, supported by experimental data and protocols.

Antimalarial Activity: A Novel Diazaspiro[3.4]octane Series with Transmission-Blocking Potential

Malaria remains a significant global health challenge, and the development of new antimalarial agents with novel mechanisms of action is a critical priority. A promising series of diazaspiro[3.4]octane-containing compounds has been identified through a whole-cell high-throughput screening campaign against Plasmodium falciparum. These compounds have demonstrated potent activity against multiple stages of the parasite's lifecycle.

In Vivo Efficacy of a Lead Diazaspiro[3.4]octane Candidate

A lead compound from this series was evaluated in a mouse model of malaria to assess its in vivo efficacy. The study utilized a humanized mouse model infected with P. falciparum.

Table 1: In Vivo Efficacy of a Diazaspiro[3.4]octane Antimalarial Compound

CompoundAnimal ModelDosing RegimenEfficacy EndpointResultReference
Diazaspiro[3.4]octane LeadHumanized NSG mice infected with P. falciparum50 mg/kg, oral, once daily for 4 daysParasite reduction ratio>99% parasite clearance[1]

The significant reduction in parasitemia highlights the potential of this azaspiro[3.4]octane series. Furthermore, these compounds exhibited strong gametocyte-sterilizing properties, which translated to transmission-blocking activity in the standard membrane feeding assay, a key in vivo-like assessment.[1][2]

Experimental Protocol: In Vivo Antimalarial Efficacy in a Humanized Mouse Model

This protocol outlines the key steps for evaluating the in vivo efficacy of an antimalarial drug candidate in a humanized mouse model.

Step 1: Animal Model and Infection

  • Use immunodeficient NOD-scid IL2Rγnull (NSG) mice engrafted with human erythrocytes.

  • Infect the mice intravenously with P. falciparum-infected human erythrocytes.

  • Monitor parasitemia daily by microscopic examination of Giemsa-stained blood smears.

Step 2: Compound Administration

  • Once parasitemia reaches a predetermined level (e.g., 1-2%), randomize the mice into treatment and vehicle control groups.

  • Administer the test compound (formulated in a suitable vehicle) orally at the desired dose and schedule.

  • Administer the vehicle alone to the control group.

Step 3: Efficacy Assessment

  • Continue to monitor parasitemia daily throughout the treatment period and for a designated follow-up period.

  • Calculate the parasite reduction ratio and the percentage of parasite clearance compared to the vehicle control group.

Step 4: Pharmacokinetic Analysis

  • At selected time points after the final dose, collect blood samples for pharmacokinetic analysis to determine drug exposure levels.

Signaling Pathway: Putative Mechanism of Action

The mechanism of resistance to this diazaspiro[3.4]octane series has been linked to the P. falciparum cyclic amine resistance locus, suggesting a novel mechanism of action that differentiates it from existing antimalarials.[1]

cluster_parasite Plasmodium falciparum Drug Diazaspiro[3.4]octane Compound Target Putative Target (linked to cyclic amine resistance locus) Drug->Target Inhibition Lifecycle Parasite Lifecycle Progression (Asexual and Sexual Stages) Target->Lifecycle Disruption

Caption: Putative mechanism of the diazaspiro[3.4]octane antimalarial.

Antitubercular Agents: Potent Nitrofurans with a 2,6-Diazaspiro[3.4]octane Core

The emergence of multidrug-resistant tuberculosis necessitates the discovery of new antitubercular drugs. The 5-nitrofuran chemotype is a known source of potent antimycobacterial compounds.[3] The incorporation of a 2,6-diazaspiro[3.4]octane moiety into a nitrofuran carboxamide scaffold has led to the identification of a lead compound with outstanding in vitro activity against Mycobacterium tuberculosis.[3]

In Vivo Evaluation: A Look at a Related Nitrofuran Compound

While in vivo efficacy data for the specific 2,6-diazaspiro[3.4]octane-containing nitrofuran is forthcoming, a related nitrofuran compound, HC2210, has demonstrated efficacy in a mouse model of tuberculosis. It is important to note that HC2210 does not contain the azaspiro[3.4]octane moiety and serves here as a comparator for the potential of this class of compounds.

Table 2: In Vivo Efficacy of a Nitrofuran Antitubercular Compound

CompoundAnimal ModelDosing RegimenEfficacy EndpointResultReference
HC2210 (Comparator)C57BL/6 mice infected with M. tuberculosis75 mg/kg, oral, once daily, 5 days/week for 4 weeksReduction in bacterial load (CFU) in lungs and spleen~1 log reduction in CFU in both lungs and spleen[4][5]

The promising in vivo activity of HC2210 provides a strong rationale for the continued development and in vivo testing of the more potent 2,6-diazaspiro[3.4]octane-containing nitrofuran leads.

Experimental Workflow: Murine Model of Chronic Tuberculosis Infection

Infection Aerosol Infection of Mice with M. tuberculosis Progression Chronic Infection Establishment (e.g., 39 days) Infection->Progression Treatment Initiation of Oral Treatment (Test Compound vs. Vehicle) Progression->Treatment Evaluation Assessment of Bacterial Load (CFU) in Lungs and Spleen Treatment->Evaluation

Sources

Validation

A Senior Application Scientist's Guide to Validating the Three-Dimensional Advantage of Spirocycles in Protein Binding

Introduction: Beyond Flatland in Drug Discovery For decades, medicinal chemistry has been dominated by aromatic, planar scaffolds—a paradigm often referred to as "flatland"[1]. While successful, this approach has inheren...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland in Drug Discovery

For decades, medicinal chemistry has been dominated by aromatic, planar scaffolds—a paradigm often referred to as "flatland"[1]. While successful, this approach has inherent limitations, often leading to compounds with poor physicochemical properties and liabilities. The increasing complexity of drug targets, particularly those with challenging topographies like protein-protein interfaces, demands a move into the third dimension. Spirocycles, molecular architectures where two rings are joined by a single common atom, represent a powerful strategy to achieve this leap.[2]

The "three-dimensional advantage" of spirocycles is not merely an aesthetic concept; it is a hypothesis rooted in fundamental principles of molecular recognition and pharmacology. By introducing a rigid, sp³-rich core, spirocycles can confer significant benefits, including enhanced potency, improved selectivity, and more favorable drug-like properties.[3][4] However, asserting this advantage requires rigorous experimental validation. This guide provides a comparative framework for the key experiments required to objectively quantify the impact of a spirocyclic scaffold, moving from theoretical benefit to validated success. We will explore the causality behind experimental choices, present self-validating protocols, and demonstrate how to build a compelling data package that substantiates the value of three-dimensionality in your drug discovery campaigns.

The Theoretical Framework: Why Go Spiro?

The decision to incorporate a spirocycle is a strategic one, driven by several potential benefits that must be individually validated. The core hypothesis is that the spirocyclic core can improve binding efficiency and overall molecular properties.

  • Conformational Rigidity and Pre-Organization : Flexible molecules pay an entropic penalty upon binding to a protein, as they must adopt a specific, low-entropy conformation. Spirocycles, being inherently more rigid, exist in a limited number of well-defined conformations.[2] This pre-organization can significantly reduce the entropic cost of binding, leading to higher affinity.[5][6] The molecule is already in a shape conducive to binding, a concept central to the three-dimensional advantage.

  • Novel Vector Space Exploration : Unlike flat aromatic rings that project substituents in a single plane, the tetrahedral nature of the spiro-carbon atom projects functionality in distinct, three-dimensional vectors.[2][7] This allows a spirocyclic ligand to engage with amino acid residues in pockets that are inaccessible to its flatter counterparts, unlocking new and potentially more potent interactions.

  • Improved Physicochemical Properties : The shift from sp²-rich flat rings to sp³-rich spirocycles often leads to improved drug-like properties. Increased sp³ character has been correlated with better aqueous solubility, as it disrupts crystal packing, and enhanced metabolic stability, by removing sites susceptible to oxidative metabolism.[3][4][8]

Below is a conceptual illustration of how spirocycles enable the exploration of three-dimensional space compared to traditional flat scaffolds.

G cluster_0 Traditional 'Flat' Scaffold cluster_1 Spirocyclic Scaffold a Aromatic Core sub_a1 Vector 1 a->sub_a1 In-plane sub_a2 Vector 2 a->sub_a2 In-plane b Spiro Core sub_b1 Vector X b->sub_b1 Out-of-plane sub_b2 Vector Y b->sub_b2 Perpendicular sub_b3 Vector Z b->sub_b3 Orthogonal start Drug Scaffold start->a 2D Approach start->b 3D Approach

Caption: Conceptual flow from scaffold choice to vector projection.

The Experimental Validation Toolkit: A Comparative Guide

To validate the theoretical advantages, a multi-faceted experimental approach is required. We will compare key techniques across three critical areas: structural confirmation, binding quantification, and property assessment. The logical flow of this validation process is outlined below.

G A Hypothesis: Spirocycle Improves Binding & Properties B Structural Validation (Confirming 3D Conformation) A->B C Biophysical Characterization (Quantifying the Advantage) A->C D ADME/PhysChem Profiling (Assessing Drug-Likeness) A->D E X-ray Crystallography (Solid State) B->E F NMR Spectroscopy (Solution State) B->F G SPR (Kinetics) C->G H ITC (Thermodynamics) C->H I Solubility Assays D->I J Metabolic Stability D->J K Data Synthesis & Decision E->K F->K G->K H->K I->K J->K

Caption: General workflow for validating a spirocyclic candidate.

Part A: Confirming the Three-Dimensional Structure

The foundational claim is that the spirocycle adopts a specific 3D conformation that enhances binding. This must be proven directly.

  • Gold Standard: X-ray Crystallography . Obtaining a co-crystal structure of the spirocyclic ligand bound to its protein target provides undeniable proof of the binding mode, conformation, and specific molecular interactions.

    • Causality : This is the only technique that provides a high-resolution, static snapshot of the complete ligand-protein complex. It allows you to visualize precisely how the spirocycle's 3D vectors are engaging with the binding pocket, confirming that the intended design is realized at an atomic level.

    • Trustworthiness : The resulting electron density map is an unbiased view of the atomic positions. To ensure validity, key metrics like R-work/R-free should be within acceptable ranges, and the ligand's B-factors should be comparable to the surrounding protein, indicating it is well-ordered in the binding site.

  • In-Solution Confirmation: NMR Spectroscopy . While crystallography is powerful, it represents a solid-state, and sometimes artificial, environment. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly using Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) experiments, can confirm the ligand's conformation in solution.[9]

    • Causality : NOE/ROE signals arise between protons that are close in space (<5 Å), regardless of their covalent connectivity. By observing correlations between protons on the two different rings of the spirocycle, one can confirm the relative orientation and conformational preferences in a solution state, which is more physiologically relevant.

    • Trustworthiness : The protocol is self-validating when appropriate controls are used. The intensities of NOE signals are proportional to the inverse sixth power of the distance between protons, providing strong geometric constraints for computational modeling.

Part B: Quantifying the Binding Advantage

Demonstrating superior binding affinity is paramount. The choice of technique here is critical, as each reveals different facets of the binding event.

Technique Primary Output Why It's Chosen Key Consideration
Surface Plasmon Resonance (SPR) Kinetics (kₐ, kₔ) & Affinity (Kₗ)To dissect the binding event in real-time. A rigid spirocycle might exhibit a faster association rate (kₐ) or, more commonly, a slower dissociation rate (kₔ) due to an optimal fit, which is a powerful validation of the pre-organization hypothesis.Requires immobilization of the protein, which could affect its conformation. Data must be fit to an appropriate binding model (e.g., 1:1 Langmuir).
Isothermal Titration Calorimetry (ITC) Thermodynamics (ΔH, ΔS, Kₗ) & Stoichiometry (n)To understand the driving forces of binding. The key hypothesis for spirocycles is a reduced entropic penalty (less unfavorable ΔS). ITC is the only method that directly measures the heat change (enthalpy, ΔH) and allows for calculation of entropy, providing direct evidence for this thermodynamic advantage.Requires larger quantities of pure protein and compound. Can be sensitive to buffer mismatch and solubility issues.
Detailed Protocol: Surface Plasmon Resonance (SPR) Kinetic Analysis

This protocol outlines the steps to compare the binding kinetics of a spirocyclic compound and its acyclic analogue.

  • System : A Biacore™ or similar SPR instrument.

  • Sensor Chip : CM5 chip (or other appropriate surface chemistry).

  • Protein Immobilization :

    • Objective : To covalently attach the target protein to the sensor surface.

    • Steps :

      • Equilibrate the system with a running buffer (e.g., HBS-EP+).

      • Activate the surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC for 7 minutes.

      • Inject the protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., ~5000 RU).

      • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5, for 7 minutes.

    • Trustworthiness Check : The baseline post-immobilization should be stable. A reference flow cell should be prepared in parallel (activation and deactivation only) to subtract bulk refractive index changes.

  • Kinetic Titration :

    • Objective : To measure binding responses at various analyte concentrations.

    • Steps :

      • Prepare serial dilutions of the spirocyclic compound and its acyclic analogue in running buffer (e.g., from 10 µM down to 1 nM, including a zero-concentration blank).

      • Perform a single-cycle kinetics experiment. Inject each concentration sequentially from lowest to highest for a set association time (e.g., 120 seconds), followed by a long dissociation phase (e.g., 600 seconds) after the final injection.

      • Between different compounds, regenerate the surface using a harsh but non-denaturing solution (e.g., a pulse of 10 mM Glycine-HCl, pH 2.0) to remove all bound analyte.

    • Causality : Single-cycle kinetics avoids potential surface degradation from multiple regeneration steps, providing higher quality data for fitting.

  • Data Analysis :

    • Objective : To determine the kinetic and affinity constants.

    • Steps :

      • Double-reference the data by subtracting the response from the reference flow cell and the zero-concentration blank injection.

      • Fit the resulting sensorgrams to a 1:1 Langmuir binding model using the instrument's evaluation software.

      • The fit will yield the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ = kₔ/kₐ).

    • Trustworthiness Check : The residuals of the fit should be low and randomly distributed around zero. The Chi² value should be minimal.

Part C: Assessing Improvements in Drug-like Properties

A key selling point of spirocycles is the potential for improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This must be validated with comparative data.

  • Kinetic Solubility : Measured via techniques like nephelometry or turbidimetry. The sp³ character of spirocycles can disrupt the planar stacking common in aromatic compounds, often leading to a significant increase in aqueous solubility.[7]

  • Metabolic Stability : Typically assessed by incubating the compound with liver microsomes and measuring its disappearance over time (t½). Spirocyclic scaffolds can improve stability by removing metabolically liable aromatic C-H bonds or by positioning substituents in vectors that are inaccessible to metabolic enzymes like Cytochrome P450s.

Case Study: Spirocyclic Kinase Inhibitor (Spiro-KI) vs. Acyclic Analogue (Acycl-KI)

To illustrate the validation process, consider a hypothetical project targeting Protein Kinase X. A lead compound, Acycl-KI , shows moderate potency but poor solubility. A next-generation compound, Spiro-KI , is designed featuring a diazaspiro[3.3]heptane core to rigidify the structure and improve properties.

Comparative Data Summary
ParameterSpiro-KI Acycl-KI Validation Insight
Binding Affinity (Kᵢ, nM) 2.545.018-fold potency increase. The rigid spirocycle presents the pharmacophore in a more favorable conformation for binding.
SPR: kₐ (10⁵ M⁻¹s⁻¹) 5.25.5Association rates are similar, suggesting both molecules access the binding site readily.
SPR: kₔ (10⁻³ s⁻¹) 1.324.8~20-fold slower dissociation. This is the key kinetic driver of increased affinity. The spirocycle achieves a more stable, "locked-in" binding mode, validating the pre-organization hypothesis.
ITC: ΔG (kcal/mol) -11.7-10.0Confirms higher affinity for Spiro-KI.
ITC: ΔH (kcal/mol) -9.5-10.5Binding is enthalpy-driven for both, but less so for Spiro-KI.
ITC: -TΔS (kcal/mol) -2.2+0.5Major thermodynamic shift. The positive (unfavorable) entropy for Acycl-KI reflects the cost of ordering a flexible molecule. The less unfavorable entropy for Spiro-KI provides direct evidence of a reduced entropic penalty upon binding.
Kinetic Solubility (µg/mL) 1508>18-fold solubility increase. The 3D, less planar structure of Spiro-KI disrupts crystal packing, improving its solubility.
Microsomal Stability (t½, min) >12025Significant metabolic stabilization. The spirocyclic core lacks the metabolically labile sites present in the acyclic linker of Acycl-KI.

Structural Rationale (from hypothetical co-crystal structure): An overlay of the two co-crystal structures revealed that while both compounds engage the hinge region, the spirocycle in Spiro-KI projects a key methyl group into a small hydrophobic sub-pocket, an interaction impossible for the planar Acycl-KI . This extra interaction, enabled by the 3D vector of the spiro-scaffold, accounts for the dramatically slower dissociation rate.

Conclusion

The incorporation of spirocycles is a deliberate and potent strategy in modern drug discovery to escape the limitations of "flatland" chemistry.[1] However, the assertion of a "three-dimensional advantage" cannot be based on design principles alone; it demands a rigorous, multi-pronged experimental validation strategy.

As demonstrated, a compelling case is built by combining high-resolution structural data (X-ray crystallography), in-solution conformational analysis (NMR), detailed biophysical characterization that dissects both kinetics (SPR) and thermodynamics (ITC), and robust profiling of physicochemical properties. By systematically comparing the spirocyclic candidate against a relevant non-spirocyclic analogue, one can move beyond conjecture to quantitatively prove the benefits of conformational rigidity, novel vector exploration, and improved drug-like properties. This comprehensive approach not only validates the specific compound but also strengthens the rationale for using three-dimensional scaffolds in future drug design endeavors.

References

  • Varela MT, Dias GG, de Oliveira LFN, et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. 2025; 287:117368.
  • Varela MT, Dias GG, de Oliveira LFN, et al. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. 2025.
  • The Spirocycle Surge in Drug Discovery. Drug Hunter. 2025.
  • Dandapani, S., & Marcaurelle, L. A. The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. 2010; 5(9), 895-909. [Link]

  • Cimermancic, P., et al. Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. 2019; 24(1), 108. [Link]

  • Zhang, Y., et al. Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents. European Journal of Medicinal Chemistry. 2023; 258, 115595. [Link]

  • Zhang, Y., et al. Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents. ResearchGate. 2023. [Link]

  • Khairnar, K. U., et al. Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules. 2023; 28(24), 8097. [Link]

  • Green, S. P., et al. A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. Nature Communications. 2023; 14(1), 2185. [Link]

  • Villar, E. A., et al. How Proteins Bind Macrocycles. Journal of Medicinal Chemistry. 2014; 57(12), 5061-5078. [Link]

Sources

Safety & Regulatory Compliance

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate

This guide provides essential safety protocols and procedural guidance for the safe handling of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate (CAS No. 1363381-95-6).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and procedural guidance for the safe handling of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate (CAS No. 1363381-95-6). As a key building block in medicinal chemistry, particularly as a PROTAC linker, its proper handling is paramount to ensure researcher safety and experimental integrity.[1] This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a comprehensive and self-validating safety culture in your laboratory.

The Foundation of Safety: A Proactive Hazard Assessment

Analysis of close structural analogs reveals a consistent pattern of hazards.[2][3][4][5] These findings form the logical basis for the protective measures outlined in this guide.

Table 1: Hazard Profile of Structurally Analogous Azaspiro[3.4]octane Compounds

GHS Hazard StatementDescriptionCommonality Among Analogs
H315Causes skin irritationHigh
H319 / H318Causes serious eye irritation / Causes serious eye damageHigh
H335May cause respiratory irritationHigh
H302Harmful if swallowedModerate
H312Harmful in contact with skinLow
H332Harmful if inhaledLow

Source: Synthesized from PubChem and supplier safety data for related compounds.[2][3][4][5][6]

The primary routes of potential exposure are through skin contact, eye contact, and inhalation of aerosols or dust.[4][7] Therefore, our protective strategy is designed to create robust barriers against these pathways.

The Core Protocol: A Multi-Layered Defense System

Effective chemical safety relies on a combination of engineering controls and personal protective equipment (PPE). This "defense-in-depth" strategy ensures that if one layer of protection is compromised, others remain in place.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate, including weighing, dissolution, and addition to reaction mixtures, must be conducted within a certified chemical fume hood.[8] The fume hood is your most critical piece of safety equipment, providing constant ventilation to prevent the accumulation of potentially harmful vapors or aerosols in the laboratory environment.[4][6]

Essential PPE Ensemble: Your Personal Armor

The following PPE is mandatory for all personnel handling the compound. The selection of each component is directly linked to the hazards identified in Section 1.

  • Eye and Face Protection:

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all laboratory work.[9]

    • Recommended for Liquid Handling: For any operations involving solutions of the compound, chemical splash goggles are strongly recommended.[9] They provide a complete seal around the eyes, offering superior protection against splashes.

    • Required for Splash Risk: When handling larger volumes (>1 Liter) or performing operations with a significant splash potential (e.g., pressure changes, rapid additions) outside of a fume hood, a face shield must be worn in addition to chemical splash goggles.[9] A face shield alone is not adequate eye protection.[9]

  • Hand Protection:

    • Glove Type: Chemically resistant nitrile gloves are the standard for incidental contact. Always check the manufacturer's glove compatibility chart for specific breakthrough times if prolonged contact is anticipated.

    • Technique: Double-gloving is a prudent practice, especially during reactions or purifications, to provide an additional layer of protection against tears and contamination. Remove the outer glove immediately upon suspected contamination and inspect the inner glove before proceeding.

  • Body Protection:

    • A flame-resistant lab coat is required and must be kept fully buttoned to protect your skin and personal clothing from potential spills.[9]

    • Ensure the lab coat has long sleeves.

  • Foot Protection:

    • Closed-toe shoes made of a non-porous material are mandatory in the laboratory at all times.[9] They protect against spills and dropped objects.

Procedural Guidance: Integrating Safety into Your Workflow

This section provides step-by-step guidance for key laboratory operations, incorporating the PPE requirements into a logical workflow.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific task you are performing.

PPE_Selection_Workflow cluster_start Task Assessment cluster_tasks Task Type cluster_conditions Scale & Risk cluster_ppe Required PPE Start Start: Assess Task Weighing Weighing solid in hood? Start->Weighing Solution Working with solution? Start->Solution BasePPE Mandatory PPE: - Nitrile Gloves - Lab Coat - Safety Glasses Weighing->BasePPE Yes Volume Volume > 1L or significant splash risk? Solution->Volume Yes Goggles Upgrade to: Chemical Splash Goggles Volume->Goggles No FaceShield Add: Face Shield (over goggles) Volume->FaceShield Yes Goggles->BasePPE FaceShield->Goggles Spill_Response_Logic cluster_minor_actions Minor Spill Protocol cluster_major_actions Major Spill Protocol Spill Spill Detected Assess Assess Risk: - Location (Hood vs. Open Lab) - Quantity - Is anyone exposed? Spill->Assess MinorSpill Is the spill minor, contained, and manageable? Assess->MinorSpill Alert 1. Alert Colleagues MinorSpill->Alert Yes Evacuate 1. Evacuate Immediate Area MinorSpill->Evacuate No PPE 2. Don Appropriate PPE Alert->PPE Contain 3. Contain with Absorbent PPE->Contain Clean 4. Collect & Decontaminate Contain->Clean DisposeMinor 5. Dispose as Hazardous Waste Clean->DisposeMinor Notify 2. Notify Supervisor & EHS Evacuate->Notify Secure 3. Secure Area / Prevent Entry Notify->Secure

Caption: Decision-making flowchart for chemical spill response.

Waste Disposal: Completing the Lifecycle Safely

Proper disposal is the final, critical step in the safe handling of any chemical.

  • Chemical Waste: All waste containing tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate, including residual solids and solutions, must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated Materials: Used gloves, absorbent materials from spills, and any other contaminated disposable items must also be disposed of as hazardous waste. [7]* Regulatory Compliance: All waste disposal must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) guidelines, as well as local, state, and federal regulations. [6][7]Never discharge chemical waste into drains or regular trash. [7] By integrating these principles of hazard assessment, multi-layered defense, and procedural diligence, you can confidently and safely incorporate tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate into your research and development workflows.

References

  • PubChem. (n.d.). Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Wu, J., et al. (2017). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. Molecules. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • ChemBK. (n.d.). tert-butyl cis-2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.